Product packaging for 5-Formyl-2'-O-methyluridine(Cat. No.:)

5-Formyl-2'-O-methyluridine

Cat. No.: B15090963
M. Wt: 286.24 g/mol
InChI Key: UFWUTVMPGYYLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Formyl-2'-O-methyluridine is a naturally occurring, doubly modified nucleoside found in specific transfer RNA (tRNA) molecules. It was first identified in the cytoplasmic tRNA(Leu) isolated from bovine liver, where it is located at the first position of the anticodon (position 34) . This strategic location, combined with its unique chemical structure—comprising a formyl group at the 5-position of the uracil base and a methyl group on the 2'-hydroxyl group of the ribose sugar—is critical for modulating the tRNA's decoding capability, particularly for UUG and UUA leucine codons . The 2'-O-methylation also contributes to the conformational rigidity of the nucleotide and enhances the nuclease resistance of oligonucleotides . In scientific research, this compound is a valuable tool for probing the structure and function of RNA. It has been incorporated into synthetic oligonucleotides to study molecular interactions, such as binding affinity to transcription factors like the NF-κB p50/p65 heterodimers . The presence of the 2'-O-methyl group makes this and similar analogs useful in the development of antisense oligonucleotides and therapeutic nucleic acids, as this modification increases stability against degradation and improves binding affinity to complementary RNA strands . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O7 B15090963 5-Formyl-2'-O-methyluridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O7

Molecular Weight

286.24 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H14N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2-3,6-8,10,15-16H,4H2,1H3,(H,12,17,18)

InChI Key

UFWUTVMPGYYLCE-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Role of 5-Formyl-2'-O-methyluridine: A Technical Perspective for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of post-transcriptional RNA modifications, the nucleoside 5-Formyl-2'-O-methyluridine (f⁵mU) represents a largely uncharted territory. While its constituent modifications, 5-formyluridine (f⁵U) and 2'-O-methylation (Nm), have been individually studied, the synergistic or unique biological significance of their combination remains to be fully elucidated. This technical guide synthesizes the current understanding of f⁵U and Nm to infer the potential functions, regulatory pathways, and analytical methodologies relevant to f⁵mU, providing a foundational resource for its future investigation.

Introduction to the Constituent Modifications

The biological impact of this compound can be hypothesized by examining the known roles of its individual components: the formylation at the 5th position of the uracil base and the methylation at the 2'-hydroxyl group of the ribose sugar.

5-Formyluridine (f⁵U): A Mark of Oxidative Stress and a Regulator of RNA Function

5-formyluridine is a product of the oxidation of the methyl group of thymine (in the context of DNA) or 5-methyluridine (m⁵U) in RNA. Its presence is often associated with oxidative stress and can have significant consequences for cellular processes.

  • Toxicity and Mutagenicity: Studies have demonstrated that 5-formyluracil and its nucleoside derivatives, including 5-formyluridine, can be toxic and mutagenic to mammalian cells.[1] This toxicity is thought to arise from its interference with normal RNA and DNA metabolism.[1]

  • Interference with RNA Synthesis: 5-formyluridine has been shown to inhibit the incorporation of uridine into RNA, suggesting a direct disruption of RNA synthesis.[1] This interference could have broad implications for gene expression and cellular function.

  • Intermediate in Demethylation: In the context of DNA, the formylated derivative of 5-methylcytosine is an intermediate in the active demethylation pathway. It is plausible that a similar enzymatic pathway exists for the demethylation of m⁵U in RNA, with f⁵U as a transient intermediate.

2'-O-Methylation (Nm): A Stabilizing and Regulatory Modification

2'-O-methylation is one of the most common post-transcriptional modifications found in a variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA).[2][3][4]

  • Enhanced RNA Stability: The addition of a methyl group to the 2'-hydroxyl of the ribose sugar protects the phosphodiester backbone from cleavage, thereby increasing the stability of the RNA molecule.[5][6] This modification makes RNA more resistant to degradation by nucleases.[5]

  • Structural Conformation: 2'-O-methylation influences the sugar pucker conformation, favoring an A-form helix, which is the standard conformation for RNA duplexes. This contributes to the overall structural integrity of RNA.

  • Modulation of Interactions: Nm can affect the interaction of RNA with proteins and other nucleic acids. In rRNA, it plays a role in fine-tuning ribosome conformation and function.[5]

  • Immune Evasion: In viral RNAs, 2'-O-methylation can act as a molecular camouflage, helping the virus to evade the host's innate immune system.[5]

Inferred Biological Significance of this compound

Based on the properties of its constituent parts, the biological significance of this compound can be postulated to lie at the crossroads of RNA stability, stress response, and fine-tuned regulation of translation.

Hypothesized Roles of f⁵mU:

Hypothesized RoleUnderlying MechanismPotential Impact
Modulation of RNA Stability under Oxidative Stress The stabilizing effect of 2'-O-methylation could counteract the potentially destabilizing or recognition-altering effects of the 5-formyl group.Selective protection or degradation of specific RNA transcripts during cellular stress.
Fine-tuning of Translation The presence of this bulky, modified nucleoside within the coding or regulatory regions of mRNA could influence codon recognition, ribosome pausing, or translation initiation/termination.Regulation of protein expression levels for specific genes in response to particular stimuli.
Marker for RNA Turnover As a potential intermediate in a demethylation pathway, the presence of f⁵mU could signal an RNA molecule for degradation or further processing.Control over the lifespan and functional state of modified RNAs.
Interaction with RNA-Binding Proteins The unique chemical entity of f⁵mU could create a specific recognition site for a yet-unidentified class of RNA-binding proteins.Recruitment of regulatory proteins to specific RNA molecules, influencing their localization, function, or stability.

Experimental Methodologies

The investigation of this compound requires a multi-pronged approach, leveraging techniques from molecular biology, analytical chemistry, and bioinformatics.

Detection and Quantification

The simultaneous presence of a formyl group and a 2'-O-methylation presents a unique analytical challenge. A combination of methods will likely be necessary for unambiguous identification and quantification.

Table of Analytical Techniques:

TechniquePrincipleApplication to f⁵mU
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of nucleosides by chromatography followed by mass-to-charge ratio analysis for identification and fragmentation analysis for structural confirmation.Gold standard for unambiguous identification and quantification of f⁵mU in total RNA or specific RNA species. Requires development of a synthetic f⁵mU standard.
RiboMethSeq High-throughput sequencing method that identifies 2'-O-methylated sites based on their ability to protect the adjacent phosphodiester bond from alkaline hydrolysis.Can map the locations of 2'-O-methylation. The presence of the 5-formyl group might influence cleavage efficiency and require careful data analysis.
Chemical Derivatization followed by Sequencing Specific chemical treatment to modify the 5-formyl group, creating a signature that can be detected by reverse transcription and sequencing.Could be adapted to specifically label and locate f⁵U-containing nucleotides.
Detailed Experimental Protocol: RiboMethSeq for 2'-O-Methylation Site Mapping

RiboMethSeq is a powerful technique to identify 2'-O-methylated nucleotides on a transcriptome-wide scale.[7]

Protocol Outline:

  • RNA Isolation: Isolate high-quality total RNA from the biological sample of interest.

  • RNA Fragmentation: Subject the RNA to controlled alkaline hydrolysis. The 2'-O-methylated sites will be protected from cleavage.

  • Library Preparation:

    • Ligate adapters to the 5' and 3' ends of the RNA fragments.

    • Reverse transcribe the ligated fragments into cDNA.

    • Amplify the cDNA library via PCR.

  • High-Throughput Sequencing: Sequence the prepared library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference transcriptome.

    • Analyze the coverage of read start and end sites.

    • A gap in coverage at a specific nucleotide position indicates protection from hydrolysis and thus a 2'-O-methylated site.

Signaling Pathways and Logical Relationships

While no signaling pathways are directly known to involve this compound, we can propose a logical framework for its potential biogenesis and functional consequences.

Proposed Biosynthetic Pathway

The formation of f⁵mU likely involves a multi-step enzymatic process, starting from a uridine residue within an RNA molecule.

Biosynthesis_of_f5mU U Uridine in RNA m5U 5-Methyluridine (m⁵U) U->m5U Methyltransferase (e.g., TRM2) Um 2'-O-methyluridine (Um) U->Um 2'-O-Methyltransferase (Fibrillarin) hm5U 5-Hydroxymethyluridine (hm⁵U) m5U->hm5U TET-like Oxidase f5U 5-Formyluridine (f⁵U) hm5U->f5U Dehydrogenase f5mU This compound (f⁵mU) f5U->f5mU 2'-O-Methyltransferase m5Um 5-Methyl-2'-O-methyluridine (m⁵Um) Um->m5Um Methyltransferase hm5Um 5-Hydroxymethyl-2'-O-methyluridine (hm⁵Um) m5Um->hm5Um TET-like Oxidase hm5Um->f5mU Dehydrogenase

Caption: Proposed alternative pathways for the biosynthesis of this compound.

Experimental Workflow for Functional Characterization

A logical workflow is essential to systematically investigate the function of f⁵mU.

Functional_Characterization_Workflow A Identify f⁵mU-containing RNAs (LC-MS, Sequencing) B Identify the 'Writer' and 'Eraser' Enzymes (CRISPR screen, Proteomics) A->B F In vitro characterization of f⁵mU-modified RNA (Translation assays, Protein binding) A->F C Knockout/Knockdown of Writer/Eraser Enzymes B->C D Analyze Phenotypic Changes (Cell viability, Stress response) C->D E Analyze Molecular Changes (Transcriptome, Proteome) C->E G Elucidate Biological Function D->G E->G F->G

Caption: A logical workflow for the functional characterization of this compound.

Future Directions and Conclusion

The study of this compound is in its infancy. Future research should focus on several key areas:

  • Unambiguous Identification in vivo: The definitive identification and quantification of f⁵mU in different RNA species and cellular contexts are paramount.

  • Identification of Associated Enzymes: The "writer," "reader," and "eraser" proteins that install, recognize, and remove this modification need to be identified.

  • Functional Characterization: Elucidating the precise role of f⁵mU in RNA stability, translation, and other cellular processes will be crucial.

  • Link to Disease: Investigating the potential dysregulation of f⁵mU metabolism in diseases such as cancer and neurodegenerative disorders could open new avenues for diagnostics and therapeutics.

References

The Elusive Nucleoside: A Technical Guide to the Closely Related 5-Formylcytidine in RNA

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal clarification for researchers, scientists, and drug development professionals: a thorough review of comprehensive ribonucleic acid modification databases, including MODOMICS and RNAMDB, reveals that 5-Formyl-2'-O-methyluridine (5-foU) is not a known naturally occurring modification in RNA. While the field of epitranscriptomics is ever-expanding, with over 160 distinct RNA modifications identified to date, 5-foU has not been discovered or characterized in any biological system.

This guide, therefore, addresses the likely subject of interest behind the initial query: the structurally similar and biologically significant modified nucleoside, 5-formylcytidine (f5C) , and its 2'-O-methylated derivative, 5-formyl-2'-O-methylcytidine (f5Cm) . These modifications are present in the RNA of diverse organisms and play crucial roles in regulating gene expression and RNA function.

Discovery and Characterization of 5-Formylcytidine (f5C) and its Derivatives

5-Formylcytidine is a modified pyrimidine nucleoside found in various RNA molecules, particularly transfer RNA (tRNA). It is a product of the oxidative demethylation of 5-methylcytidine (m5C), a common epigenetic mark in both DNA and RNA.

Cellular Occurrence and Abundance

5-formylcytidine has been identified in the RNA of mammals, with notable abundance in messenger RNA (mRNA).[1][2] The presence of f5C and its derivatives is not limited to eukaryotes; related modifications have been observed across different domains of life, highlighting their conserved importance.

Chemical Structure and Properties

The key structural feature of f5C is the presence of a formyl group (-CHO) at the 5th position of the cytosine base. This modification, along with its 2'-O-methylated counterpart, f5Cm, imparts unique chemical properties that influence RNA structure and function.

Table 1: Physicochemical Properties of 5-Formylcytidine Derivatives

Property5-formylcytidine (f5C)5-formyl-2'-O-methylcytidine (f5Cm)
Molecular Formula C10H13N3O6C11H15N3O6
Monoisotopic Mass 271.0804 g/mol 285.0961 g/mol
Modification Type FormylationFormylation, Methylation
Location in RNA Primarily mRNA, tRNAWobble position of tRNA

Experimental Protocols for the Study of f5C and f5Cm

The detection and characterization of f5C and f5Cm in RNA rely on a combination of sensitive analytical techniques.

Detection and Quantification by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of modified nucleosides in RNA.

Protocol for LC-MS/MS Analysis of f5C and f5Cm:

  • RNA Isolation: Isolate total RNA from the biological sample of interest using a standard protocol (e.g., TRIzol extraction).

  • RNA Digestion: Digest the purified RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Detection: Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions for f5C and f5Cm are used for unambiguous identification and quantification against a standard curve of known concentrations.

Synthesis of f5C- and f5Cm-containing RNA Oligonucleotides

The functional characterization of f5C and f5Cm often requires the synthesis of RNA oligonucleotides containing these modifications at specific positions. This is achieved using phosphoramidite chemistry.

Protocol for Solid-Phase RNA Synthesis:

  • Phosphoramidite Preparation: Synthesize the phosphoramidite building blocks for f5C and f5Cm with appropriate protecting groups.

  • Automated RNA Synthesis: Utilize an automated solid-phase RNA synthesizer to incorporate the modified phosphoramidites into the desired RNA sequence.

  • Deprotection and Purification: Cleave the synthesized RNA from the solid support and remove all protecting groups. Purify the final RNA oligonucleotide using HPLC.

Biological Significance and Signaling Pathways

The presence of f5C and its derivatives in RNA has significant implications for cellular processes. The formyl group can influence base pairing and codon recognition, thereby modulating translation.

Role in Translational Regulation

The location of f5Cm at the wobble position of the tRNA anticodon suggests a direct role in modulating codon-anticodon interactions. This can influence the efficiency and fidelity of protein synthesis.

translation_regulation cluster_ribosome Ribosome mRNA_Codon mRNA Codon tRNA_Anticodon tRNA Anticodon (with f5Cm) mRNA_Codon->tRNA_Anticodon Codon-Anticodon Pairing Amino_Acid Amino Acid Incorporation tRNA_Anticodon->Amino_Acid Translation Gene_Expression Altered Gene Expression Amino_Acid->Gene_Expression

Caption: Regulation of translation by f5Cm at the wobble position of tRNA.

Biosynthetic Pathway

The formation of f5C is believed to occur through the enzymatic oxidation of 5-methylcytidine (m5C), a reaction catalyzed by the TET (Ten-Eleven Translocation) family of dioxygenases. The subsequent 2'-O-methylation to form f5Cm is carried out by a specific RNA methyltransferase.

biosynthetic_pathway m5C 5-methylcytidine (m5C) in RNA hm5C 5-hydroxymethylcytidine (hm5C) m5C->hm5C Oxidation f5C 5-formylcytidine (f5C) hm5C->f5C Oxidation f5Cm 5-formyl-2'-O-methylcytidine (f5Cm) f5C->f5Cm 2'-O-methylation TET TET Dioxygenase TET->hm5C TET->f5C Methyltransferase RNA Methyltransferase Methyltransferase->f5Cm

Caption: Proposed biosynthetic pathway of f5C and f5Cm from m5C.

Conclusion and Future Directions

While this compound remains a hypothetical modification in the context of natural RNA, the study of its cytidine analogue, 5-formylcytidine, and its derivatives continues to be an exciting frontier in epitranscriptomics. Further research is needed to fully elucidate the enzymatic machinery responsible for the synthesis and removal of these modifications, as well as their precise roles in health and disease. Understanding these pathways may open new avenues for therapeutic intervention in a variety of human disorders. The development of novel chemical and sequencing-based methods will be crucial for mapping the complete landscape of f5C and f5Cm in the transcriptome and unraveling their complex regulatory functions.

References

Chemical structure and properties of 5-Formyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Formyl-2'-O-methyluridine: Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a modified ribonucleoside of potential interest in various fields of biological research and drug development. Due to the limited direct experimental data on this specific molecule, this guide consolidates information from closely related compounds and general principles of RNA modification to offer a predictive but thorough resource.

Chemical Structure and Properties

This compound is a pyrimidine ribonucleoside derivative. It is characterized by a formyl group (-CHO) at the 5th position of the uracil base and a methyl group (-CH3) at the 2'-hydroxyl position of the ribose sugar.

Table 1: Chemical and Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)5-Formyluridine[1]2'-O-Methyluridine[2]
Molecular Formula C11H14N2O7C10H12N2O7C10H14N2O6
Molecular Weight 286.24 g/mol 272.21 g/mol 258.23 g/mol
IUPAC Name 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-pyrimidine-5-carbaldehyde1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
CAS Number Not available3180-21-02140-76-3
Predicted XLogP3 -1.8-2.3-1.4
Hydrogen Bond Donor Count 233
Hydrogen Bond Acceptor Count 776
Rotatable Bond Count 433

Synthesis and Purification

A definitive, optimized synthesis protocol for this compound is not currently published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related compounds, such as 5-formyl-2'-deoxyuridine and other 2'-O-methylated nucleosides.[3][4] The most probable pathway involves the selective oxidation of the 5-methyl group of 2'-O-methyl-5-methyluridine (also known as 2'-O-methylribothymidine).

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is a hypothetical combination of known synthetic procedures for similar molecules.

Starting Material: 2'-O-methyl-5-methyluridine.

Oxidation Reagents: Several oxidizing agents have been used for the conversion of a 5-methyl group to a 5-formyl group in nucleosides, including potassium persulfate (K2S2O8) with a copper sulfate catalyst.

Step-by-Step Procedure:

  • Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions, the 3'- and 5'-hydroxyl groups of the ribose moiety of 2'-O-methyl-5-methyluridine can be protected using standard protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups.

  • Oxidation: The protected 2'-O-methyl-5-methyluridine is dissolved in an appropriate solvent (e.g., a mixture of acetonitrile and water). To this solution, an excess of potassium persulfate and a catalytic amount of copper (II) sulfate pentahydrate are added. The reaction mixture is heated under reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Deprotection: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a standard work-up procedure. The protecting groups are removed using appropriate deprotection reagents (e.g., TBAF for TBDMS or ammonia in methanol for acetyl groups).

  • Purification: The crude this compound is purified by column chromatography on silica gel or by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure product.

Synthesis_Workflow Start 2'-O-methyl-5-methyluridine Protection Protection of 3' and 5' -OH groups Start->Protection Oxidation Oxidation of 5-methyl group (e.g., K2S2O8, CuSO4) Protection->Oxidation Deprotection Removal of protecting groups Oxidation->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification End This compound Purification->End

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Characterization of the synthesized this compound would rely on standard analytical techniques.

Table 2: Predicted Analytical Data for this compound

Analytical TechniquePredicted Observations
¹H NMR Expected signals would include a singlet for the formyl proton (around 9-10 ppm), a singlet for the H6 proton of the uracil base, signals for the ribose protons (including a characteristic singlet for the 2'-O-methyl group around 3.5 ppm), and signals for the exchangeable hydroxyl and imino protons.
¹³C NMR A signal for the formyl carbon would be expected in the downfield region (around 180-190 ppm). Other signals would correspond to the carbons of the uracil base and the ribose moiety.
Mass Spectrometry (ESI-MS) In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 287.08. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 285.07. Characteristic fragmentation would involve the loss of the ribose sugar, yielding a fragment corresponding to the 5-formyluracil base.
UV-Vis Spectroscopy An absorption maximum characteristic of the uracil chromophore, potentially shifted due to the electron-withdrawing formyl group.

Biological Context and Potential Significance

While the specific biological role of this compound is yet to be elucidated, its structural features—a 5-formyl group and a 2'-O-methylation—are known to be important in the context of RNA biology.

The Role of 5-Formyl Modification in RNA

The 5-formyl group on uracil or cytosine is a known oxidative modification of nucleic acids.[5] 5-formyluracil can arise from the oxidation of the methyl group of thymine (5-methyluracil) in DNA and has been shown to have mutagenic potential.[6] In RNA, the presence of a 5-formyl group on uridine could potentially impact:

  • RNA Structure and Stability: The bulky and polar formyl group could alter the local conformation of the RNA strand.

  • RNA-Protein Interactions: The formyl group could either create new binding sites for proteins or disrupt existing ones.

  • Translational Fidelity: If present in the coding region of an mRNA, it could lead to misreading by the ribosome.

The Role of 2'-O-Methylation in RNA

2'-O-methylation is one of the most common post-transcriptional modifications of RNA and is found in various RNA species, including tRNA, rRNA, and mRNA.[4][7] This modification is known to:

  • Increase RNA Stability: The methyl group at the 2'-position protects the phosphodiester backbone from cleavage by nucleases and alkaline hydrolysis.[8]

  • Modulate RNA Structure: It favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form helices found in double-stranded RNA.[9]

  • Influence RNA-Protein Interactions: The 2'-O-methyl group can affect the binding of proteins to RNA.

Potential Interplay and Biological Hypothesis

The presence of both a 5-formyl group and a 2'-O-methylation on the same uridine residue would likely result in a complex interplay of their individual effects. The 2'-O-methylation would confer stability to the RNA strand, while the 5-formyl group could act as a recognition element or a site of further chemical modification. This dual-modified nucleoside could be involved in cellular stress responses, RNA turnover pathways, or the regulation of gene expression.

Biological_Significance cluster_0 5-Formyl Modification cluster_1 2'-O-Methylation f5U 5-Formyluridine f5U_props Alters RNA conformation Impacts protein binding Affects translation f5U->f5U_props Combined This compound OmU 2'-O-methyluridine OmU_props Increases RNA stability Modulates RNA structure Influences protein binding OmU->OmU_props Hypothesis Potential Roles: - Stress response signaling - RNA turnover regulation - Fine-tuning of gene expression Combined->Hypothesis

Caption: Potential biological roles of this compound.

Experimental Approaches for Studying this compound

Investigating the presence and function of this compound in biological systems would require a combination of analytical and molecular biology techniques.

Detection and Quantification

A sensitive and specific method for the detection and quantification of this compound in RNA samples would be liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: LC-MS/MS Analysis

  • RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., mRNA, tRNA) from cells or tissues of interest.

  • RNA Digestion: Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • Chromatographic Separation: Separate the resulting nucleosides using reversed-phase or HILIC chromatography.

  • Mass Spectrometric Detection: Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A specific precursor-to-product ion transition for this compound would need to be established using a synthetic standard.

LCMS_Workflow Start Biological Sample RNA_Isolation RNA Isolation Start->RNA_Isolation RNA_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->RNA_Digestion LC_Separation LC Separation RNA_Digestion->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the detection of modified nucleosides by LC-MS/MS.

Conclusion and Future Directions

This compound represents a potentially significant, yet currently understudied, modified ribonucleoside. Based on the known functions of its constituent modifications, it is plausible that this molecule plays a role in the complex regulatory networks governing RNA function. Future research should focus on the definitive synthesis and characterization of this compound, followed by the development of specific analytical tools to probe its existence and abundance in biological systems. Elucidating the enzymatic machinery responsible for its formation and removal, as well as its specific effects on RNA structure and function, will be crucial to understanding its biological significance and potential as a therapeutic target or biomarker.

References

The Uncharted Territory of the Epitranscriptome: An In-depth Technical Guide on the Putative RNA Modification 5-Formyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

October 27, 2025

Executive Summary

The field of epitranscriptomics continues to unveil a complex landscape of chemical modifications on RNA that profoundly influence gene expression and cellular function. While over 170 modifications have been identified, the existence and functional role of many others remain to be explored. This technical whitepaper delves into the current state of knowledge surrounding a putative, yet currently undiscovered, RNA modification: 5-Formyl-2'-O-methyluridine (f5mU) .

To date, a thorough review of scientific literature and RNA modification databases, including RNAMDB and Modomics, reveals no direct evidence of the natural occurrence of this compound in any organism or RNA species. The Modomics database does, however, list the cytidine analogue, 5-formyl-2'-O-methylcytidine (f5Cm), suggesting that the enzymatic machinery for such dual modifications on a pyrimidine base may exist in nature.[1]

This guide provides a comprehensive technical overview of the component modifications of f5mU—5-formyluridine (f5U) and 2'-O-methyluridine (Um)—and the closely related 5-formylcytidine (f5Cm). By examining the known natural occurrences, enzymatic pathways, and analytical methodologies for these related compounds, we aim to equip researchers with the foundational knowledge required to investigate the potential existence and biological significance of f5mU.

The Chemical Context: Related Natural RNA Modifications

The potential existence of f5mU is predicated on the known occurrence of its constituent chemical moieties on uridine and other pyrimidines in RNA.

2'-O-methylation (Nm)

2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most common and widespread RNA modifications. It is found in a variety of RNA types across all domains of life and can occur on any of the four standard nucleotides (A, U, G, C). This modification is known to play crucial roles in RNA stability, structure, and interactions with proteins.

5-Uridine Modifications

The C5 position of uridine is a hotspot for a variety of modifications, leading to a family of related compounds that are intermediates in metabolic pathways or serve distinct functional roles. These include:

  • 5-methyluridine (m5U): A common modification in tRNA and rRNA.

  • 5-hydroxymethyluridine (hm5U): An oxidized derivative of m5U.

  • 5-formyluridine (f5U): A further oxidation product of hm5U.

  • 5-carbox yuridine (ca5U): The final oxidation state in this pathway.

The presence of f5U in RNA suggests that the enzymatic machinery for the formylation of uridine exists.

Quantitative Data on Related RNA Modifications

While no quantitative data exists for f5mU, the following table summarizes the known locations and prevalence of its constituent and related modifications. This data provides a basis for hypothesizing where f5mU might be found.

ModificationRNA TypeOrganism(s)Typical Location/Abundance
2'-O-methyluridine (Um) rRNA, tRNA, snRNA, mRNAArchaea, Bacteria, EukaryotaFound at numerous positions; essential for ribosome biogenesis and function.
5-methyluridine (m5U) tRNA, rRNA, mRNAArchaea, Bacteria, EukaryotaCommonly found at position 54 in the TΨC loop of tRNA.
5-formylcytidine (f5Cm) tRNAEukaryota (e.g., human mitochondria)Found in the anticodon loop of specific tRNAs.[1]

Potential Enzymatic Pathways for f5mU Formation

The synthesis of f5mU in vivo would likely involve a multi-step enzymatic cascade. Based on known RNA modification pathways, we can propose a hypothetical biosynthetic route. The order of the 5-formylation and 2'-O-methylation steps could vary.

Potential_f5mU_Biosynthesis_Pathways U Uridine in RNA m5U 5-methyluridine (m5U) U->m5U TrmA/TRMT2A Um 2'-O-methyluridine (Um) U->Um Fibrillarin/CMTr hm5U 5-hydroxymethyluridine (hm5U) m5U->hm5U TET-like enzyme? f5U 5-formyluridine (f5U) hm5U->f5U TET-like enzyme? f5mU This compound (f5mU) f5U->f5mU Fibrillarin/CMTr? m5Um 5-methyl-2'-O-methyluridine (m5Um) Um->m5Um TrmA/TRMT2A? hm5Um 5-hydroxymethyl-2'-O-methyluridine (hm5Um) m5Um->hm5Um TET-like enzyme? hm5Um->f5mU TET-like enzyme?

Hypothetical biosynthetic pathways for this compound.

This diagram illustrates two potential routes to f5mU, starting from a uridine residue in an RNA molecule. The enzymes indicated are based on those known to catalyze similar reactions on uridine or cytidine. The question marks indicate steps that are currently speculative.

Experimental Protocols for the Detection and Characterization of f5mU

The search for f5mU would necessitate a combination of sensitive and specific analytical techniques. The following protocols are adapted from established methods for the analysis of other modified nucleosides and would be the logical starting point for investigating f5mU.

RNA Isolation and Purification

High-quality, intact RNA is a prerequisite for the analysis of any modification.

  • Tissue/Cell Lysis: Homogenize samples in a lysis buffer containing a strong denaturant (e.g., guanidinium thiocyanate) to inactivate RNases.

  • RNA Extraction: Perform a phenol-chloroform extraction followed by isopropanol precipitation to isolate total RNA.

  • DNase Treatment: Treat the RNA sample with RNase-free DNase I to remove any contaminating DNA.

  • RNA Purification: Purify the RNA using a silica-based column or magnetic beads to remove proteins and other contaminants.

  • Quality Control: Assess RNA integrity and concentration using a Bioanalyzer or similar capillary electrophoresis system and a spectrophotometer.

Enzymatic Hydrolysis of RNA to Nucleosides

To analyze the nucleoside composition of an RNA sample, the polymer must be completely digested into its constituent monomers.

  • Enzyme Cocktail: Prepare a digestion mix containing Nuclease P1 (to digest RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate the mononucleotides to nucleosides).

  • Digestion: Incubate the purified RNA with the enzyme cocktail at 37°C for 2-4 hours.

  • Enzyme Removal: Inactivate and remove the enzymes by filtration through a 10 kDa molecular weight cutoff filter.

  • Sample Preparation: The resulting nucleoside mixture is then ready for analysis by HPLC-MS/MS.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

This is the gold standard for the sensitive and specific detection and quantification of modified nucleosides.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used for the separation of nucleosides.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the nucleosides.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: To detect f5mU, specific precursor-to-product ion transitions would need to be determined using a synthetic standard. The precursor ion would be the protonated molecule [M+H]+ of f5mU, and the product ion would be the corresponding protonated base.

The following diagram outlines the general workflow for the detection of modified nucleosides.

Modified_Nucleoside_Detection_Workflow start Biological Sample (Cells/Tissue) rna_extraction Total RNA Extraction and Purification start->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc hydrolysis Enzymatic Hydrolysis to Nucleosides rna_qc->hydrolysis hplc HPLC Separation hydrolysis->hplc ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms data_analysis Data Analysis and Quantification ms->data_analysis result Identification and Quantification of Modified Nucleosides data_analysis->result

General workflow for the detection of modified nucleosides.

Concluding Remarks and Future Directions

The absence of evidence for the natural occurrence of this compound presents an exciting frontier in epitranscriptomics. The existence of its cytidine counterpart, f5Cm, provides a compelling rationale for its investigation. The methodologies and hypothetical pathways outlined in this whitepaper serve as a roadmap for researchers to embark on the search for f5mU.

The discovery of f5mU would open up new avenues of research into its potential role in regulating RNA function, cellular processes, and its possible involvement in disease. The development of analytical standards for f5mU will be a critical first step, enabling its unambiguous identification and quantification in biological samples. Future studies should focus on screening a wide variety of organisms and specific RNA populations, particularly those known to be rich in other modifications, such as tRNA and rRNA from organisms under stress conditions. The elucidation of the enzymatic machinery responsible for its formation would provide invaluable tools for understanding its biological significance. This uncharted territory of the epitranscriptome holds the potential for significant discoveries that could reshape our understanding of RNA biology.

References

5-Formyl-2'-O-methyluridine: An In-Depth Technical Guide on a Key 5-Methyluridine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Formyl-2'-O-methyluridine, a derivative of 5-methyluridine. It delves into its synthesis, potential biological significance, and the experimental methodologies used for its study. This document is intended to be a valuable resource for researchers in the fields of nucleic acid chemistry, epigenetics, and drug development.

Introduction

This compound is a modified ribonucleoside that belongs to the family of oxidized 5-methyluridine derivatives. While the biological roles of analogous cytosine modifications like 5-methylcytosine (5mC) and its oxidized forms are well-established in epigenetic regulation, the functions of modified uridines are an emerging area of research. This guide will explore the current understanding of this compound, drawing parallels from the more extensively studied 5-methylcytosine pathway.

Synthesis of this compound

The synthesis of this compound typically starts from its precursor, 5-methyluridine. The process involves a series of chemical reactions to introduce the formyl group at the 5-position and the methyl group at the 2'-O-position of the ribose sugar. While specific protocols for this compound are not extensively detailed in publicly available literature, the synthesis can be inferred from established methods for similar modified nucleosides, such as 5-formyl-2'-deoxyuridine and 5-formylcytidine.[1][2][3][4]

A general synthetic approach involves the selective oxidation of the 5-methyl group of a protected 2'-O-methyluridine derivative.

Generalized Synthetic Workflow

Start 5-Methyluridine Protect Protection of Hydroxyl Groups (e.g., DMT, TBDMS) Start->Protect Methylate 2'-O-Methylation Protect->Methylate Oxidize Selective Oxidation of 5-Methyl Group (e.g., SeO2, NBS/light) Methylate->Oxidize Deprotect Deprotection Oxidize->Deprotect End This compound Deprotect->End

Caption: Generalized workflow for the synthesis of this compound.

Key Experimental Protocols

Protocol: Oxidation of a 5-Methyluridine Derivative

  • Starting Material: A suitably protected 5-methyl-2'-O-methyluridine derivative.

  • Oxidizing Agent: Selenium dioxide (SeO₂) or N-Bromosuccinimide (NBS) with a radical initiator under light can be used.

  • Solvent: A suitable organic solvent such as dioxane or carbon tetrachloride.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification is achieved through column chromatography on silica gel.

Note: The choice of protecting groups for the hydroxyl functions of the ribose is crucial for the success of the synthesis and must be compatible with the oxidation conditions.

Biological Context and Potential Signaling Pathways

The biological significance of this compound is not yet fully elucidated. However, the well-characterized pathway of 5-methylcytosine oxidation provides a strong model for its potential roles. In DNA, 5-methylcytosine is oxidized by the Ten-Eleven Translocation (TET) family of dioxygenases to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[5][6][7][8][9] This process is a key mechanism of active DNA demethylation.

It is hypothesized that a similar enzymatic pathway may exist for 5-methyluridine in RNA, leading to the formation of 5-hydroxymethyluridine, 5-formyluridine, and 5-carboxyluridine. The 2'-O-methylation might influence the recognition and processing of these modifications by cellular machinery.

Hypothetical Enzymatic Pathway

cluster_enzymes Potential Enzymes m5U 5-Methyluridine hmU 5-Hydroxymethyluridine m5U->hmU Oxidation fU 5-Formyluridine hmU->fU Oxidation caU 5-Carboxyluridine fU->caU Oxidation TET_like TET-like Enzymes?

Caption: Hypothetical oxidation pathway of 5-methyluridine in RNA.

The fat mass and obesity-associated protein (FTO) is another key enzyme involved in nucleic acid demethylation, primarily targeting N6-methyladenosine (m6A) in RNA.[10][11][12] While its direct activity on 5-formyluridine derivatives is not confirmed, the broader role of such enzymes in regulating RNA modifications suggests a potential for cross-talk or involvement in the turnover of these oxidized uridine species.[13][14]

Quantitative Data

Quantitative data for this compound is sparse in the literature. However, data from related compounds can provide insights into expected yields and analytical characteristics.

ParameterCompoundValue/RangeReference
Synthesis Yield 5-Formylcytidine phosphoramidite10.5% (overall)[1]
Synthesis Yield 5-Formyl-2'-deoxyuridineGood yield[2]
pKa 5-Formyl-2'-deoxyuridine 5'-triphosphate8.6[15]

Analytical Methodologies

The detection and quantification of this compound require sensitive analytical techniques due to its likely low abundance in biological samples.

Analytical Workflow

Sample Biological Sample (e.g., RNA extract) Digestion Enzymatic Digestion to Nucleosides Sample->Digestion Separation Chromatographic Separation (UPLC/HPLC) Digestion->Separation Detection Mass Spectrometry (MS/MS) Separation->Detection Quantification Quantification Detection->Quantification

References

A Technical Guide to 5-Position and 2'-O-Methyl Modifications of Uridine in RNA Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA biology is exquisitely complex, extending far beyond the canonical four-base code. Post-transcriptional modifications add a critical layer of regulatory control, influencing every aspect of an RNA molecule's life, from its processing and stability to its ultimate function. This guide delves into the significant roles of two key types of uridine modifications: those at the 5-position of the base and the 2'-O-position of the ribose sugar.

While the specific modification "5-Formyl-2'-O-methyluridine" is not a commonly documented epitranscriptomic mark, its constituent chemical features represent two of the most important and widespread classes of RNA modifications. The 5-position of uridine is a frequent site for modifications, most notably methylation to form 5-methyluridine (m5U). The 2'-hydroxyl group of the ribose is also a primary target for methylation, creating 2'-O-methyluridine (Um). This whitepaper will provide a comprehensive technical overview of these two modifications, exploring their biogenesis, localization, and profound impact on RNA processing, with a particular focus on ribosome biogenesis and function. We will also briefly touch upon the less prevalent 5-formyluridine (f5U).

5-Methyluridine (m5U): The "Fifth" Ribonucleoside

5-methyluridine, also known as ribothymidine, is a highly conserved RNA modification found across all domains of life. It is structurally identical to the DNA nucleoside thymidine.

Biogenesis of m5U

The formation of m5U is catalyzed by a family of enzymes known as RNA (uracil-5-)-methyltransferases (TRMs), which use S-adenosyl-L-methionine (SAM) as the methyl donor. The specific enzymes vary between species and the type of RNA being modified.[1]

  • In Mammals: TRMT2A and TRMT2B are the primary enzymes responsible for m5U formation. TRMT2A is known to modify both cytoplasmic and mitochondrial tRNAs, while TRMT2B is localized to the mitochondria and modifies both tRNA and ribosomal RNA (rRNA).

  • In Yeast (S. cerevisiae): Trm2p is the homologous enzyme that catalyzes m5U formation in tRNA.

  • In Bacteria (E. coli): TrmA is the responsible methyltransferase.

m5U_Biogenesis Uridine Uridine in pre-RNA m5U 5-Methyluridine (m5U) in mature RNA Uridine->m5U Methylation SAM S-adenosyl methionine (SAM) Enzyme TRMT2A/B (Mammals) Trm2p (Yeast) TrmA (Bacteria) SAM->Enzyme SAH S-adenosyl homocysteine (SAH) Enzyme->SAH Enzyme->m5U

Biogenesis pathway of 5-methyluridine (m5U).
Localization and Function of m5U

m5U is found in various types of RNA, where it plays distinct roles.

  • Transfer RNA (tRNA): m5U is most famously located at position 54 (m5U54) in the T-loop (TΨC loop) of the vast majority of eukaryotic and bacterial tRNAs. This modification is crucial for stabilizing the tertiary L-shape structure of the tRNA molecule, which is essential for its proper function in translation.[2]

  • Ribosomal RNA (rRNA): While once thought to be absent in eukaryotic rRNA, recent evidence suggests that m5U modifications can occur, particularly in mitochondrial rRNA. These modifications are believed to contribute to the structural integrity and function of the ribosome.

  • Messenger RNA (mRNA): The presence of m5U in mRNA is a more recent discovery. Studies have identified m5U sites in human mRNAs, and their presence has been linked to the regulation of mRNA translation and cellular stress responses.[3] The inclusion of m5U in synthetic mRNA therapeutics has also been shown to enhance protein expression.

Role in RNA Processing and Translation

The primary role of m5U is structural. By stabilizing the T-loop of tRNA, m5U ensures the correct folding of the molecule, which is a prerequisite for aminoacylation and its subsequent interaction with the ribosome. In the context of the ribosome, m5U modifications in rRNA likely contribute to the overall stability and architecture of the ribosomal subunits, which is critical for the complex process of protein synthesis. Aberrant expression of m5U has been linked to human diseases, including certain cancers and systemic lupus erythematosus.[1][3]

2'-O-Methyluridine (Um): The Guardian of the Backbone

2'-O-methylation is one of the most common modifications found in cellular RNA, occurring on all four nucleotides. This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.

Biogenesis of Um

In eukaryotes, the vast majority of 2'-O-methylation events in rRNA and small nuclear RNAs (snRNAs) are guided by small nucleolar RNAs (snoRNAs).

  • snoRNA-guided Methylation: This process is carried out by a large ribonucleoprotein (RNP) complex. A C/D box snoRNA acts as a guide, base-pairing with the target RNA to specify the exact nucleotide to be modified. The enzymatic activity is provided by a methyltransferase called Fibrillarin (FBL in humans, Nop1p in yeast), which is a core component of the snoRNP complex.

  • Standalone Methyltransferases: Some 2'-O-methylations are performed by enzymes that do not require a guide RNA and recognize specific sequences or structures in their target RNA.

Um_Biogenesis cluster_snoRNP C/D box snoRNP Complex Fibrillarin Fibrillarin (Methyltransferase) SAH SAH Fibrillarin->SAH Um_rRNA 2'-O-Methyluridine (Um) in rRNA Fibrillarin->Um_rRNA snoRNA C/D box snoRNA (Guide) pre_rRNA Uridine in pre-rRNA snoRNA->pre_rRNA Guides complex to target site via base-pairing pre_rRNA->Um_rRNA Site-specific 2'-O-methylation SAM SAM SAM->Fibrillarin

snoRNA-guided biogenesis of 2'-O-methyluridine (Um).
Localization and Function of Um

2'-O-methylations are widespread, particularly in stable, non-coding RNAs.

  • Ribosomal RNA (rRNA): rRNA is heavily decorated with 2'-O-methylations, which cluster in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding site.

  • Small Nuclear RNA (snRNA): These modifications are critical for the proper assembly and function of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.

  • Transfer RNA (tRNA): While less common than in rRNA, 2'-O-methylations in tRNA, particularly in the anticodon loop, can influence codon recognition and translational fidelity.

Role in RNA Processing and Ribosome Biogenesis

The addition of a methyl group to the 2'-hydroxyl has profound consequences for RNA structure and function:

  • Structural Rigidity: The methyl group locks the ribose sugar in a specific conformation (C3'-endo), which increases the local structural rigidity of the RNA backbone.

  • Protection from Degradation: 2'-O-methylation protects the adjacent phosphodiester bond from cleavage by many ribonucleases, thereby increasing the metabolic stability of the RNA molecule.

  • Fine-tuning Function: In the ribosome, 2'-O-methylations are not merely structural. They are critical for the correct folding of rRNA during ribosome biogenesis and for modulating the interactions between the ribosome, mRNA, and tRNAs during translation. This ensures both the efficiency and accuracy of protein synthesis.[4]

A Note on 5-Formyluridine (f5U)

5-formyluridine is a much rarer modification than m5U or Um. It can be generated through the oxidation of 5-methyluridine by TET-like dioxygenases, similar to the pathway that converts 5-methylcytosine to 5-formylcytosine in DNA. Its precise functions in RNA are still under investigation, but it is hypothesized to be an intermediate in a potential demethylation pathway for m5U or to have its own distinct regulatory role. Its detection remains a significant challenge, and its impact on RNA processing is an active area of research.

Data Presentation: Summary of Modifications

Table 1: Key Enzymes for Uridine Modifications

ModificationEnzyme Family/Specific EnzymeOrganism/SystemRNA Target(s)
5-Methyluridine (m5U) TRMT2A, TRMT2BMammalstRNA, rRNA
Trm2pS. cerevisiaetRNA
TrmAE. colitRNA
2'-O-Methyluridine (Um) Fibrillarin (within C/D box snoRNP)EukaryotesrRNA, snRNA
Standalone MethyltransferasesVariousmRNA, tRNA

Table 2: Location and Function of Uridine Modifications in RNA

ModificationLocation in RNAPrimary Function(s)
5-Methyluridine (m5U) tRNA: Position 54 (T-loop)Stabilizes tRNA tertiary structure.
rRNA: Mitochondrial rRNAContributes to ribosome structural integrity.
mRNA: Coding and non-coding regionsRegulates translation, stress response.
2'-O-Methyluridine (Um) rRNA: Functionally important domainsStabilizes rRNA structure, guides ribosome assembly, ensures translational fidelity.
snRNA: Spliceosomal RNAsEssential for spliceosome assembly and function.
tRNA: Anticodon loopModulates codon recognition.

Experimental Protocols

The detection and mapping of RNA modifications are critical for understanding their function. A variety of techniques are employed, each with its own strengths.

Protocol 1: Global Quantification of m5U and Um by LC-MS/MS

This method provides a highly accurate quantification of the total amount of a specific modification within an RNA population.

  • RNA Isolation: Extract total RNA from the cells or tissue of interest using a standard method (e.g., TRIzol extraction followed by isopropanol precipitation). Ensure high purity and integrity.

  • RNA Digestion: Digest 1-2 µg of total RNA into single nucleosides. This is typically done using a cocktail of enzymes, such as Nuclease P1 followed by bacterial alkaline phosphatase.

  • Liquid Chromatography (LC): Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used.

  • Mass Spectrometry (MS/MS): The eluate from the LC is directed into a tandem mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio (m/z) of the parent ion for each canonical and modified nucleoside.

  • Quantification: The parent ions are fragmented, and specific daughter ions are monitored. The abundance of the modified nucleoside (e.g., m5U) is quantified by comparing its signal intensity to that of its unmodified counterpart (U) using a standard curve generated from known amounts of pure nucleosides.

Protocol 2: Site-Specific Detection of 2'-O-Methylation by Primer Extension

This classic method identifies 2'-O-methylation sites based on their ability to impede reverse transcriptase at low dNTP concentrations.[4]

  • Primer Design: Design a DNA oligonucleotide primer that is complementary to a region 3' of the suspected modification site. The primer should be radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.

  • Primer Annealing: Anneal the labeled primer to 5-10 µg of the target RNA by heating to 65-80°C and then slowly cooling to room temperature.

  • Reverse Transcription: Perform two parallel reverse transcription reactions using an enzyme like AMV reverse transcriptase.

    • Reaction A (Low dNTPs): Contains a low, limiting concentration of deoxynucleotides (e.g., 0.05 mmol L⁻¹).

    • Reaction B (High dNTPs): Contains a high, saturating concentration of deoxynucleotides (e.g., 0.5 mmol L⁻¹).

  • Gel Electrophoresis: Stop the reactions and resolve the resulting cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same primer and a DNA template.

  • Analysis: A 2'-O-methylated nucleotide will cause the reverse transcriptase to pause or stop at that site, specifically in the low dNTP reaction. This will appear as a distinct band on the gel that is one nucleotide longer than the corresponding band in the sequencing ladder. The band should be significantly diminished or absent in the high dNTP reaction.

Workflow Diagram: Mapping m5U Sites via Antibody-Based Enrichment (m5U-Seq)

m5U_Seq_Workflow start 1. Isolate Total RNA frag 2. RNA Fragmentation (Chemical or Enzymatic) start->frag ip 3. Immunoprecipitation (IP) with anti-m5U antibody frag->ip wash 4. Wash to remove non-specific RNA ip->wash beads Magnetic Beads beads->ip elute 5. Elute m5U-containing RNA fragments wash->elute lib_prep 6. Library Preparation (Adapter Ligation, RT-PCR) elute->lib_prep seq 7. High-Throughput Sequencing lib_prep->seq analysis 8. Bioinformatic Analysis (Mapping, Peak Calling) seq->analysis end Identification of m5U sites across the transcriptome analysis->end

Experimental workflow for m5U-Seq.

The modification of uridine at the 5-position (m5U) and the 2'-O-position (Um) are fundamental mechanisms for regulating RNA function. These seemingly minor chemical additions have profound impacts on RNA structure, stability, and its interactions with the cellular machinery. m5U acts as a critical stabilizer for tRNA structure, while Um serves as a molecular guardian, protecting RNA from degradation and fine-tuning the intricate workings of the ribosome. A thorough understanding of these modifications, their biosynthetic pathways, and their precise locations is essential for advancing our knowledge of gene regulation and for the development of novel RNA-based therapeutics and diagnostic tools. The continued development of sensitive and high-resolution detection methods will undoubtedly uncover even deeper layers of complexity in the epitranscriptomic code.

References

Unveiling the Double-Edged Sword: A Technical Guide to the Toxicity and Mutagenicity of 5-Formyluridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the potential toxicity and mutagenicity of 5-formyluridine derivatives. This whitepaper delves into the mechanisms of action, summarizes key experimental findings, and provides detailed protocols for relevant assays.

5-Formyluridine (5-foUrd) and its derivatives, notably 5-formyl-2'-deoxyuridine (5-fodUrd), are compounds of significant interest in biomedical research. As oxidized derivatives of thymidine, they are naturally occurring products of DNA damage but also hold potential as therapeutic agents. Understanding their toxic and mutagenic properties is paramount for safe and effective drug development. This guide provides an in-depth analysis of the current scientific understanding of these effects.

Executive Summary

5-Formyluridine derivatives have demonstrated cytotoxic and mutagenic effects in mammalian cells. The primary mechanism of toxicity for 5-fodUrd is believed to be the inhibition of thymidylate synthase following its intracellular phosphorylation. This leads to disruption of DNA synthesis and repair. Mutagenicity, particularly for 5-fodUrd, is significant and is attributed to its ability to mispair with guanine during DNA replication. This guide summarizes the quantitative data on these effects, details the experimental methodologies used to assess them, and visualizes the key cellular pathways involved.

Introduction

5-Formyluracil (5-foU) is a major product of thymine oxidation in DNA, a form of endogenous DNA damage. Its corresponding nucleosides, 5-formyluridine (5-foUrd) and 5-formyl-2'-deoxyuridine (5-fodUrd), can be incorporated into RNA and DNA, respectively, leading to potential cellular dysfunction. While the body possesses repair mechanisms to handle such lesions, the presence and persistence of these derivatives can have significant toxic and mutagenic consequences. This guide explores these effects in detail, providing a critical resource for professionals working with these compounds.

Toxicity of 5-Formyluridine Derivatives

The cytotoxic effects of 5-formyluridine derivatives have been evaluated in various cell lines. The primary mechanism of toxicity for the deoxyribonucleoside derivative, 5-fodUrd, involves its conversion to 5-formyl-2'-deoxyuridine monophosphate (5-fodUMP), which then inhibits thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of the dTTP pool and an accumulation of dUTP, resulting in uracil misincorporation into DNA and subsequent DNA strand breaks, ultimately triggering cell death.[1][2]

Quantitative Toxicity Data

While specific IC50 values for 5-formyluridine derivatives are not extensively reported in the public domain, studies on related compounds such as 5-fluorouracil (5-FU), a well-known TS inhibitor, provide context for the potential potency of these derivatives. For instance, a novel 5-FU derivative showed cytotoxicity in MCF-7 cells with decreased viability observed at concentrations ranging from 5 µM to 200 µM.[3]

Table 1: Summary of Cytotoxicity Data for 5-Formyluridine Derivatives and Related Compounds

CompoundCell LineAssayEndpointResultReference
5-foU, 5-foUrd, 5-fodUrdChinese Hamster Fibroblasts (CHF)Colony Forming AbilityCell Growth InhibitionGreatly reduced colony forming ability[4]
5-fodUrdThymidine Kinase deficient cellsColony Forming AbilityCell Growth InhibitionNo toxic effects observed[4]
5-fodUrdThymidylate Synthetase deficient cellsColony Forming AbilityCell Growth InhibitionNo toxic effects observed[4]
Novel 5-FU DerivativeMCF-7Cytotoxicity AssayCell Viability76% viability at 5 µM, 23% at 200 µM[3]

Mutagenicity of 5-Formyluridine Derivatives

5-fodUrd has been identified as a potent mutagen in mammalian cells.[4] The mutagenicity of 5-formyluracil is proposed to stem from the electron-withdrawing nature of the formyl group, which increases the ionization of the N-3 imino proton. This ionized form of 5-formyluracil can then mispair with guanine during DNA replication, leading to A:T to G:C transitions.[5]

Quantitative Mutagenicity Data

Studies using the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay in Chinese hamster fibroblast (CHF) cells have demonstrated the mutagenic potential of 5-fodUrd. It was found to be significantly more potent than its base counterpart, 5-foU.

Table 2: Summary of Mutagenicity Data for 5-Formyluridine Derivatives

CompoundTest SystemAssayEndpointResultReference
5-fodUrdChinese Hamster Fibroblasts (CHF)HPRT AssayGene MutationThree orders of magnitude more potent than 5-foU[4]
5-foUChinese Hamster Fibroblasts (CHF)HPRT AssayGene MutationPromoted mutagenicity[4]
5-fodUrdEscherichia colilacZ Gene Mutation AssayBase SubstitutionsInduced A:T→G:C, G:C→A:T, G:C→T:A, A:T→T:A, A:T→C:G[5]
Novel 5-FU DerivativeSalmonella typhimurium (TA98, TA100, TA1535, TA1537)Ames TestRevertant ColoniesNo mutagenic potential observed[6]

Experimental Protocols

A brief overview of the key experimental protocols used to assess the toxicity and mutagenicity of 5-formyluridine derivatives is provided below.

Colony Forming Ability Assay

This assay is used to determine the cytotoxicity of a compound by measuring its effect on the ability of single cells to proliferate and form colonies.

  • Cell Seeding: Chinese hamster fibroblast (CHF) cells are seeded at a low density in culture plates.

  • Treatment: Cells are exposed to various concentrations of the 5-formyluridine derivative for a specified period.

  • Incubation: After treatment, the cells are washed and incubated in fresh medium for a period sufficient for colony formation (typically 7-14 days).

  • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The number of colonies in treated wells is compared to that in control wells to determine the percentage of cell survival.

HPRT Gene Mutation Assay

This assay is a forward mutation assay used to detect a wide range of mutagenic events in the HPRT gene in mammalian cells.

  • Cell Culture: Chinese hamster V79 or CHO cells are commonly used.[7][8]

  • Treatment: Cells are exposed to the test compound for a defined period (e.g., 4 hours).[7]

  • Expression Period: Following treatment, cells are cultured in non-selective medium for a period (typically 7-9 days) to allow for the expression of any induced mutations.[7]

  • Mutant Selection: Cells are then plated in a selective medium containing 6-thioguanine (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die, while HPRT-deficient mutant cells will survive and form colonies.

  • Cloning Efficiency and Mutant Frequency Calculation: Concurrently, cells are plated in non-selective medium to determine the cloning efficiency. The mutant frequency is calculated by dividing the number of mutant colonies by the number of viable cells.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[6][9]

  • Bacterial Strains: Several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each designed to detect different types of mutations.[6]

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.[9]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a minimal amount of histidine.

  • Scoring: If the compound is mutagenic, it will cause a reverse mutation in the histidine gene, allowing the bacteria to grow and form colonies on the histidine-deficient medium. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the control plates.

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[10][11]

  • Cell Culture: Various mammalian cell lines can be used.

  • Treatment: Cells are exposed to the test compound.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have undergone one nuclear division.[11]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic examination.

Signaling Pathways and Mechanisms of Action

The biological effects of 5-formyluridine derivatives are intricately linked to cellular metabolic and DNA repair pathways.

Toxicity Pathway: Thymidylate Synthase Inhibition

The primary cytotoxic mechanism of 5-fodUrd is the inhibition of thymidylate synthase. This leads to a cascade of events culminating in DNA damage and cell death.

Toxicity_Pathway cluster_0 Cellular Metabolism cluster_1 Cellular Consequences fodUrd 5-fodUrd fodUMP 5-fodUMP fodUrd->fodUMP Phosphorylation TS Thymidylate Synthase (TS) fodUMP->TS Inhibition dTMP_synthesis dTMP Synthesis dUTP_accumulation dUTP Accumulation uracil_misincorporation Uracil Misincorporation into DNA dUTP_accumulation->uracil_misincorporation dna_damage DNA Strand Breaks uracil_misincorporation->dna_damage cell_death Cell Death dna_damage->cell_death

Caption: Toxicity pathway of 5-fodUrd via thymidylate synthase inhibition.

Mutagenicity and DNA Repair Pathway

Once 5-formyluracil is incorporated into DNA, it can be recognized and removed by the Base Excision Repair (BER) pathway. However, if it persists through DNA replication, its mispairing potential can lead to mutations.

Mutagenicity_Repair_Pathway foU_in_DNA 5-foU in DNA BER Base Excision Repair (BER) foU_in_DNA->BER replication DNA Replication foU_in_DNA->replication SMUG1 SMUG1 BER->SMUG1 hNTH1 hNTH1 BER->hNTH1 AP_site AP Site SMUG1->AP_site Excision hNTH1->AP_site Excision repair_synthesis Repair Synthesis AP_site->repair_synthesis mispairing Mispairing with Guanine replication->mispairing mutation A:T to G:C Transition mispairing->mutation

Caption: Mutagenicity and DNA repair pathway for 5-formyluracil in DNA.

Conclusion

5-Formyluridine and its derivatives present a classic example of the dual nature of compounds that interact with fundamental cellular processes. Their ability to induce cytotoxicity through the inhibition of thymidylate synthase highlights their potential as anticancer agents. However, their significant mutagenic properties, particularly those of 5-fodUrd, necessitate careful consideration and thorough toxicological evaluation in any drug development program. The information presented in this guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities associated with these compounds, ensuring that their therapeutic potential can be safely and effectively harnessed. Further research is warranted to obtain more precise quantitative data on the toxicity and mutagenicity of a broader range of 5-formyluridine derivatives to better inform risk assessments and guide the design of safer, more effective therapeutic agents.

References

5-Formyl-2'-O-methyluridine: An In-Depth Technical Guide for the Epitranscriptome Researcher

Author: BenchChem Technical Support Team. Date: November 2025

October 2025

Abstract

The epitranscriptome, the collection of chemical modifications to RNA, adds a critical layer of regulatory complexity to gene expression. Among the over 170 known RNA modifications, those involving the uridine base are pivotal in modulating RNA structure, function, and stability. This technical guide focuses on 5-Formyl-2'-O-methyluridine (f5mU), a putative RNA modification. While direct evidence for the widespread presence and function of f5mU in the transcriptome is still emerging, its close structural analog, 5-formyl-2'-O-methylcytidine (f5Cm), has been identified in transfer RNA (tRNA) and provides a strong foundation for inferring the potential biogenesis, function, and analytical methodologies for f5mU. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the current understanding and the necessary experimental frameworks to investigate f5mU within the epitranscriptome.

Introduction to this compound in the Epitranscriptome

The landscape of post-transcriptional RNA modifications is vast and functionally diverse, influencing every step of the RNA life cycle.[1] Modifications to uridine, one of the four canonical RNA bases, are particularly varied and play crucial roles in translation and RNA stability. The 2'-O-methylation of the ribose sugar is a common modification that can occur on any nucleotide and is known to protect RNA from degradation and influence its structure.[2] Modifications at the 5th position of the uracil base, such as methylation (m5U), are also well-documented and impact tRNA structure and function.[3][4]

This compound (f5mU) combines both of these modifications—a formyl group at the C5 position of the uracil base and a methyl group on the 2'-hydroxyl of the ribose. While its cytidine analog, 5-formyl-2'-O-methylcytidine (f5Cm), has been identified at the wobble position of both mitochondrial and cytoplasmic tRNAs, the natural occurrence of f5mU is yet to be definitively established across different RNA species.[5][6] The presence of f5Cm, however, strongly suggests that the cellular machinery for the enzymatic formation of a 5-formyl group on a 2'-O-methylated pyrimidine exists.

The toxicity and mutagenicity associated with the related compounds 5-formyluracil and 5-formyl-2'-deoxyuridine underscore the potential biological significance of such modifications, suggesting that their presence in RNA is likely tightly regulated and functionally important.[7] This guide will explore the inferred biogenesis, potential biological functions, and detailed methodologies for the study of f5mU, drawing heavily on the established knowledge of f5Cm and other related RNA modifications.

Inferred Biogenesis of this compound

The biosynthetic pathway for f5mU has not been experimentally elucidated. However, based on the known biogenesis of f5Cm in tRNA, a plausible enzymatic cascade can be proposed.[8][9] This pathway likely involves a series of sequential enzymatic modifications, starting with the precursor uridine within an RNA molecule.

Step 1: 2'-O-methylation. The first step is likely the methylation of the 2'-hydroxyl group of the ribose sugar of a uridine residue to form 2'-O-methyluridine (Um). This reaction is catalyzed by a member of the 2'-O-methyltransferase (MTase) family of enzymes, which utilize S-adenosylmethionine (SAM) as the methyl donor.

Step 2: 5-methylation. The subsequent modification would be the methylation of the C5 position of the uracil base to produce 5-methyl-2'-O-methyluridine (m5Um). In the context of tRNA, this step could be carried out by a specific tRNA methyltransferase.

Step 3: 5-hydroxymethylation and 5-formylation. The final steps are inferred from the biogenesis of f5Cm, which involves the oxidation of the 5-methyl group.[8] This is likely a two-step process catalyzed by an α-ketoglutarate- and Fe(II)-dependent dioxygenase, such as a member of the AlkB homolog (ALKBH) family.[10] The enzyme would first hydroxylate the 5-methyl group to yield 5-hydroxymethyl-2'-O-methyluridine (hm5Um), which is then further oxidized to produce the final product, this compound (f5mU). In the case of f5Cm biogenesis in both cytoplasmic and mitochondrial tRNAs, ALKBH1 has been identified as the responsible dioxygenase.[8]

Biogenesis_of_f5mU cluster_0 Inferred Biosynthetic Pathway U Uridine in RNA Um 2'-O-methyluridine (Um) U->Um 2'-O-methyltransferase + SAM m5Um 5-methyl-2'-O-methyluridine (m5Um) Um->m5Um 5-methyltransferase + SAM hm5Um 5-hydroxymethyl-2'-O-methyluridine (hm5Um) m5Um->hm5Um ALKBH1 (inferred) + O2, α-KG f5mU This compound (f5mU) hm5Um->f5mU ALKBH1 (inferred) + O2, α-KG

Figure 1. Inferred biogenesis of this compound (f5mU).

Potential Biological Functions

The biological role of f5mU is currently unknown. However, drawing parallels with f5Cm at the wobble position of tRNA, we can speculate on its potential functions, particularly in the context of translation.

3.1. Wobble Decoding in Translation:

The modification of the wobble base (the first nucleotide of the anticodon) in tRNA is critical for the accurate and efficient decoding of the genetic code.[11] The presence of f5Cm at the wobble position of mitochondrial tRNA-Met is essential for the correct reading of the AUA codon as methionine.[12][13] Similarly, f5Cm in the anticodon of cytoplasmic tRNA-Leu(CAA) is thought to be involved in the decoding of the UUG and UUA leucine codons.[6]

It is plausible that f5mU, if present at the wobble position of certain tRNAs, would also play a significant role in expanding or restricting codon recognition. The formyl group, with its distinct chemical properties, could influence the conformational flexibility of the anticodon loop and modulate the hydrogen bonding patterns with the codon in the ribosomal A-site.

3.2. Structural Stability of RNA:

The 2'-O-methylation is known to confer a C3'-endo sugar pucker, which favors an A-form helix, the predominant helical structure of double-stranded RNA. This modification enhances the thermal stability of RNA duplexes and provides resistance to degradation by endonucleases. The 5-formyl group, as seen in studies of 5-formylcytosine, can also increase the thermal stability of RNA duplexes and enhance base-pairing specificity.[14] Therefore, the combined presence of both modifications in f5mU could significantly contribute to the structural integrity and stability of the RNA molecules in which it resides.

Role in Disease

Given the toxicity of related 5-formyl nucleosides, the dysregulation of f5mU metabolism could have pathological consequences.[7] Defects in the biogenesis of f5Cm due to mutations in the NSUN3 methyltransferase are associated with mitochondrial diseases.[13] If f5mU plays a role in mitochondrial tRNA function, its aberrant formation or removal could similarly contribute to mitochondrial dysfunction.

Furthermore, alterations in the epitranscriptomic landscape are increasingly being linked to cancer. The enzymes responsible for RNA modifications, including methyltransferases and demethylases, are often dysregulated in various cancers.[2] If ALKBH1 is indeed the "eraser" for the precursor methyl group in f5mU biogenesis, its known roles in cancer could be partly mediated through its activity on this and other RNA substrates.[1]

Methodologies for the Study of this compound

The detection and quantification of f5mU require sensitive and specific analytical techniques. The methodologies described below are based on established protocols for the analysis of other modified ribonucleosides.[15][16][17]

5.1. Mass Spectrometry-Based Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of modified nucleosides in RNA.

Experimental Protocol: LC-MS/MS Analysis of f5mU

  • RNA Isolation and Purification: Isolate total RNA from the biological sample of interest. For studying tRNA modifications, enrich for small RNAs using size-exclusion chromatography or other appropriate methods.

  • Enzymatic Hydrolysis: Digest the purified RNA to single nucleosides using a cocktail of nucleases, such as nuclease P1, followed by phosphodiesterase I and alkaline phosphatase.

  • Chromatographic Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC) coupled to the mass spectrometer. A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used for elution.

  • Mass Spectrometric Analysis:

    • Identification: In positive ion mode, the protonated molecular ion [M+H]+ of f5mU would be detected. High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is then used to generate a characteristic fragmentation pattern. The fragmentation of 2'-O-methylated nucleosides typically involves the loss of the ribose moiety.[18]

    • Quantification: For relative quantification, the peak area of the f5mU signal is normalized to the peak area of one of the four canonical nucleosides. For absolute quantification, a standard curve is generated using a chemically synthesized f5mU standard.

LC_MS_Workflow start RNA Sample iso_pur Isolation and Purification start->iso_pur hydrolysis Enzymatic Hydrolysis iso_pur->hydrolysis hplc HPLC Separation hydrolysis->hplc ms Mass Spectrometry (MS/MS) hplc->ms data Data Analysis ms->data

Figure 2. Workflow for LC-MS/MS analysis of f5mU.

5.2. Sequencing-Based Approaches

Next-generation sequencing (NGS) methods can potentially be adapted to map f5mU sites within the transcriptome.

  • Chemical Derivatization Followed by Sequencing: The formyl group of f5mU is chemically reactive and can be targeted for derivatization. A chemical reagent that specifically reacts with the formyl group could be used to introduce a bulky adduct. This adduct would then cause a signature event during reverse transcription, such as a mutation or a stop, which can be detected by sequencing.

  • Antibody-Based Enrichment (MeRIP-Seq adaptation): If a specific antibody that recognizes f5mU can be developed, it could be used to immunoprecipitate RNA fragments containing this modification. These enriched fragments can then be sequenced to identify the locations of f5mU.

  • Nanopore Direct RNA Sequencing: This technology has the potential to directly detect modified bases as the RNA strand passes through a nanopore, as the modification alters the ionic current signal.[19] A unique current signature for f5mU would need to be established using synthetic RNA standards.

Quantitative Data Summary

As of the time of this writing, there is no published quantitative data on the abundance of this compound in any biological system. The tables below are provided as templates for the presentation of such data once it becomes available through the application of the methodologies described above.

Table 1: Hypothetical Relative Abundance of f5mU in Different RNA Species

RNA SpeciesRelative Abundance (f5mU/U)
mRNAData not available
tRNAData not available
rRNAData not available
snRNAData not available

Table 2: Hypothetical Quantification of f5mU in tRNA under Different Conditions

ConditionCell Typef5mU level (pmol/µg tRNA)
ControlHEK293TData not available
Oxidative StressHEK293TData not available
HypoxiaHeLaData not available

Conclusion and Future Directions

This compound represents an intriguing but as-yet-uncharted territory in the epitranscriptome. Based on the solid foundation of knowledge surrounding its close analog, f5Cm, we can construct a compelling hypothesis for its existence, biogenesis, and function, particularly in the realm of tRNA biology and the fine-tuning of translation. The primary challenge and the most pressing future direction is the definitive identification and quantification of f5mU in biological samples. The development of specific antibodies and the characterization of its signature in direct RNA sequencing are paramount to mapping its presence across the transcriptome. Elucidating the specific methyltransferases and dioxygenases responsible for its synthesis and potential removal will be key to understanding its regulation and its role in cellular physiology and disease. The technical framework provided in this guide offers a roadmap for researchers to embark on the exciting journey of discovering and characterizing this novel RNA modification.

References

The Elusive Modification: An In-depth Technical Guide on the Current Understanding of 5-Formyl-2'-O-methyluridine and its Analogs in RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 27, 2025 – While the epitranscriptomic landscape is rapidly expanding with the discovery of over 170 chemical modifications in RNA, the specific modification 5-Formyl-2'-O-methyluridine (f5mU) remains conspicuously absent from the current scientific literature and major RNA modification databases. Extensive searches have yielded no direct evidence of its natural occurrence, abundance, or functional role in messenger RNA (mRNA) or non-coding RNA (ncRNA). This technical guide provides a comprehensive overview of the current state of knowledge, or lack thereof, regarding f5mU and pivots to a detailed exploration of structurally and potentially functionally related RNA modifications. This report is intended for researchers, scientists, and drug development professionals engaged in the field of epitranscriptomics.

The Search for this compound (f5mU): A Null Finding

Despite a thorough investigation of scientific literature and specialized databases such as MODOMICS and the RNA Modification Database (RNAMDB), no quantitative data on the abundance of f5mU in any type of RNA has been found. Furthermore, there are no established experimental protocols for the specific detection and quantification of f5mU in biological samples, nor are there any identified signaling pathways associated with this modification. The absence of such fundamental information strongly suggests that f5mU is either not a naturally occurring RNA modification or is of such low abundance that it has yet to be detected by current methodologies.

Structurally and Functionally Related RNA Modifications

In the absence of data on f5mU, this guide will focus on several well-characterized RNA modifications that share structural similarities, namely a modification at the 5th position of the uracil base and/or a 2'-O-methylation of the ribose. These include 5-Methyluridine (m5U), 5-Formylcytidine (f5C), and 2'-O-methyluridine (Um).

Abundance of Related Modifications in mRNA and Non-coding RNA

The following tables summarize the currently available quantitative data for m5U, f5C, and Um in various RNA species. It is important to note that the abundance of these modifications can vary significantly depending on the organism, cell type, and cellular conditions.

RNA ModificationRNA TypeOrganism/Cell LineAbundance (Modification/Canonical Nucleoside Ratio)Citation
5-Methyluridine (m5U) Total RNAArabidopsis thaliana~1% (m5U/U)[1]
mRNAHuman (HEK293, HAP1 cells)Sites identified, but overall abundance not quantified[2]
tRNAEukaryotes and BacteriaAlmost universally at position 54
5-Formylcytidine (f5C) mRNAMammalianDetected, but quantitative data is limited[3][4]
tRNAHuman MitochondriaPresent at the wobble position of tRNAMet[5]
2'-O-methyluridine (Um) rRNAHumanHighly abundant at specific sites
snRNAEukaryotesCommon modification[2]
mRNAHumanPresent, particularly in the 5' cap structure
Experimental Protocols for the Detection and Quantification of Related RNA Modifications

The detection and quantification of RNA modifications are critical for understanding their biological roles. A variety of techniques are employed, with mass spectrometry and next-generation sequencing-based methods being the most prominent.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold-standard method for the absolute quantification of modified nucleosides.

Protocol Outline: LC-MS/MS for RNA Modification Quantification

  • RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., mRNA via poly(A) selection) from the biological sample of interest.

  • RNA Hydrolysis: Enzymatically digest the purified RNA to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

  • Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC) with a reverse-phase column.

  • Mass Spectrometric Detection: Introduce the separated nucleosides into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each canonical and modified nucleoside are monitored for highly sensitive and specific quantification.

  • Quantification: Determine the absolute quantity of each modified nucleoside by comparing its signal to that of a known amount of a stable isotope-labeled internal standard. The abundance is typically expressed as a ratio of the modified nucleoside to its corresponding canonical nucleoside.

While mass spectrometry provides global abundance, sequencing-based methods are essential for identifying the precise location of modifications within an RNA molecule.

Conceptual Workflow: FICC-seq for m5U Detection

FICC-seq (5-formylcytosine-induced C-to-T conversion sequencing) is a method that has been adapted to detect m5U in RNA.[2]

FICC_seq_Workflow cluster_sample_prep Sample Preparation cluster_modification_detection Modification Detection cluster_sequencing Sequencing & Analysis RNA Total RNA Isolation mRNA mRNA Enrichment RNA->mRNA TRMT2A_treatment TRMT2A Treatment (m5U writer enzyme) mRNA->TRMT2A_treatment In vitro methylation Bisulfite_conversion Bisulfite Conversion (Converts C to U, but not f5C) TRMT2A_treatment->Bisulfite_conversion Hydrolysis Hydrolysis of f5C to U Bisulfite_conversion->Hydrolysis RT_PCR Reverse Transcription & PCR Hydrolysis->RT_PCR NGS Next-Generation Sequencing RT_PCR->NGS Analysis Bioinformatic Analysis (Identify C-to-T transitions) NGS->Analysis

FICC-seq workflow for m5U detection.

Putative Biological Roles and Signaling Pathways of Related Modifications

While no signaling pathways are known for the hypothetical f5mU, the established roles of its structural analogs provide a framework for speculating on its potential functions.

5-Methyluridine (m5U)

Found in various RNAs, m5U is known to play a role in RNA stability and translation. In tRNA, m5U at position 54 is crucial for the proper folding and stability of the T-loop. Recent studies have also identified m5U in mRNA, where it may influence translation efficiency and mRNA decay.[1][2]

5-Formylcytidine (f5C)

f5C is an oxidation product of 5-methylcytidine (m5C) and is considered an important epigenetic mark. In the anticodon of human mitochondrial tRNAMet, f5C is critical for accurate decoding of the genetic code.[5] Its presence in mRNA suggests a potential role in regulating mRNA translation or stability, although the precise mechanisms are still under investigation.[3][4]

2'-O-methylation (Nm)

2'-O-methylation is one of the most common RNA modifications and is found in all domains of life. It plays a variety of roles, including:

  • RNA Stability: The methyl group at the 2' position of the ribose can protect RNA from degradation by cellular nucleases.

  • RNA Structure: 2'-O-methylation can influence the local conformation of the RNA backbone, which can in turn affect RNA folding and interactions with proteins.

  • Translation: In rRNA, 2'-O-methylations are clustered in functionally important regions and are critical for ribosome biogenesis and function. In the 5' cap of mRNA, 2'-O-methylation is important for efficient translation initiation.

The diagram below illustrates the central role of RNA modifications in gene expression regulation.

RNA_Modification_Pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Transcription DNA Transcription pre_mRNA pre-mRNA Transcription->pre_mRNA Splicing Splicing & Capping pre_mRNA->Splicing Mature_mRNA_nuc Mature mRNA Splicing->Mature_mRNA_nuc mRNA_export mRNA Export Mature_mRNA_cyto Mature mRNA mRNA_export->Mature_mRNA_cyto Mature_mRNA_nuc->mRNA_export Translation Translation Mature_mRNA_cyto->Translation mRNA_Decay mRNA Decay Mature_mRNA_cyto->mRNA_Decay Protein Protein Translation->Protein RNA_Mod_Enzymes RNA Modifying Enzymes (Writers, Erasers, Readers) RNA_Mod_Enzymes->pre_mRNA co-transcriptional modifications RNA_Mod_Enzymes->Mature_mRNA_nuc post-transcriptional modifications RNA_Mod_Enzymes->Mature_mRNA_cyto cytoplasmic modifications

References

The Tale of Two Formyls: A Deep Dive into 5-Formyl-2'-O-methyluridine and 5-formylcytidine in RNA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate and dynamic world of epitranscriptomics, the chemical modifications of RNA molecules play a pivotal role in regulating gene expression and cellular function. Among the over 170 known RNA modifications, 5-formylcytidine (f5C) and its derivative, 5-formyl-2'-O-methyluridine (f5mU, also known as 5-formyl-2'-O-methylcytidine or f5Cm), have emerged as critical players in the fine-tuning of protein translation, particularly in response to cellular stress. This technical guide provides a comprehensive overview of the core aspects of f5C and f5mU, from their biogenesis and function to their detection and quantification, with a focus on providing actionable data and methodologies for the scientific community.

Structural and Functional Overview

5-formylcytidine (f5C) is an oxidized derivative of 5-methylcytidine (m5C), characterized by the presence of a formyl group at the C5 position of the cytosine base.[1] This modification is predominantly found in the anticodon wobble position (position 34) of specific transfer RNAs (tRNAs), namely mitochondrial tRNA-Met (mt-tRNA-Met) and cytoplasmic tRNA-Leu(CAA).[1][2] The 5-formyl group of f5C is crucial for expanding the decoding capacity of these tRNAs, enabling them to recognize codons that would otherwise be misread, thereby ensuring translational fidelity.[2][3]

This compound (f5mU or f5Cm) is a further modification of f5C, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar.[2][4] This modification has been identified at the wobble position of mammalian cytoplasmic tRNA-Leu(CAA).[2] The 2'-O-methylation is thought to provide additional structural stability to the tRNA anticodon loop, potentially influencing codon recognition and translational efficiency.[5][6]

Biogenesis: A Two-Step Enzymatic Cascade

The biosynthesis of both f5C and f5mU is a multi-step enzymatic process that begins with the methylation of a target cytidine residue to form 5-methylcytidine (m5C). This initial step is carried out by an NSUN3 methyltransferase.[7] Subsequently, the Fe(II)- and α-ketoglutarate-dependent dioxygenase ALKBH1 catalyzes the oxidation of the methyl group on m5C to a hydroxymethyl group (hm5C) and then to a formyl group, yielding f5C.[7][8]

In the case of f5mU, an additional 2'-O-methylation step is required. While the specific enzyme responsible for the 2'-O-methylation of f5C in tRNA-Leu(CAA) has not been definitively identified, members of the fibrillarin (FBL) or TRM7/FTSJ1 family of 2'-O-methyltransferases are strong candidates due to their known roles in tRNA and rRNA methylation.[1][9][10]

Biogenesis C Cytidine m5C 5-methylcytidine C->m5C NSUN3 f5C 5-formylcytidine m5C->f5C ALKBH1 (oxidation) f5mU This compound f5C->f5mU 2'-O-methyltransferase (e.g., FBL, TRM7/FTSJ1)

Functional Roles in Translation and Stress Response

The primary function of f5C and f5mU lies in their ability to modulate codon-anticodon interactions during protein synthesis. In human mitochondria, f5C at the wobble position of mt-tRNA-Met allows it to decode both the standard AUG codon and the non-standard AUA codon as methionine, a critical adaptation for mitochondrial translation.[3] Similarly, f5mU in cytoplasmic tRNA-Leu(CAA) is proposed to enable the decoding of both UUA and UUG leucine codons, thereby enhancing the translation of UUA-rich transcripts.[2]

Recent studies have highlighted the dynamic nature of these modifications in response to cellular stress. The levels of f5C have been shown to be regulated by environmental stressors such as hypoxia and iron deprivation.[1] This suggests a role for f5C and f5mU in a "tRNA-based stress response," where the modification status of tRNAs is altered to selectively translate proteins required for cellular adaptation and survival.[9] The regulation of the writer enzyme ALKBH1 is linked to the hypoxia-inducible factor (HIF-1) signaling pathway, providing a direct molecular link between oxygen sensing and tRNA modification.[11][12]

StressResponse Stress Cellular Stress (e.g., Hypoxia, Iron Deprivation) Signaling Signaling Pathways (e.g., HIF-1 activation) Stress->Signaling Enzyme_reg Regulation of Writer Enzymes (ALKBH1, NSUN3) Signaling->Enzyme_reg Modification Altered f5C/f5mU Levels Enzyme_reg->Modification Translation Selective mRNA Translation Modification->Translation Adaptation Cellular Adaptation and Survival Translation->Adaptation

Quantitative Abundance of f5C in RNA

The stoichiometry of f5C modification can vary significantly depending on the specific tRNA, cell type, and tissue. Quantitative analysis using methods such as liquid chromatography-mass spectrometry (LC-MS) and specialized sequencing techniques has provided valuable insights into the abundance of f5C.

RNA SpeciesCell Line/Tissuef5C Stoichiometry (%)Reference
mt-tRNA-MetHEK293T~100%[1]
tRNA-Leu-CAAHEK293T7.69 ± 0.8%[1]
tRNA-Leu-CAAA5497.5 ± 1.2%[1]
tRNA-Leu-CAAHeLa2.46 ± 0.4%[1]
tRNA-Leu-CAAMDA-MB-2312.3 ± 0.5%[1]
mt-tRNA-MetMouse BrainHigh[13]
mt-tRNA-MetMouse HeartHigh[13]
mt-tRNA-MetMouse LiverHigh[13]

Experimental Protocols for Detection and Sequencing

The detection and quantification of f5C and f5mU at single-nucleotide resolution have been made possible by the development of several innovative chemical and enzymatic methods. These techniques typically rely on the chemical derivatization of the formyl group, which leads to a specific signature during reverse transcription.

Pyridine Borane Sequencing

Pyridine borane-based sequencing is a method that generates C-to-T misincorporation events at f5C sites during reverse transcription.[14] This allows for the quantitative measurement of modification levels in RNA.[14]

Principle: Pyridine borane reduces the formyl group of f5C, leading to a modified base that is read as a thymine by reverse transcriptase.

PyridineBoraneSeq RNA RNA with f5C Reduction Pyridine Borane Treatment RNA->Reduction RT Reverse Transcription Reduction->RT Sequencing Sequencing RT->Sequencing Analysis Data Analysis (C-to-T transition) Sequencing->Analysis

Protocol Outline:

  • RNA Isolation: Isolate total RNA or tRNA-enriched fractions from the sample of interest.

  • Pyridine Borane Treatment: Treat the RNA with a pyridine borane solution under optimized conditions to reduce the f5C.

  • RNA Cleanup: Purify the treated RNA to remove excess reagents.

  • Reverse Transcription: Perform reverse transcription using a gene-specific or random primer.

  • PCR Amplification: Amplify the resulting cDNA.

  • Sequencing: Sequence the PCR products using Sanger or next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify and quantify C-to-T transitions at potential f5C sites.

Mal-Seq (Malononitrile-mediated Sequencing)

Mal-Seq is a chemical method that utilizes the selective reaction of malononitrile with the formyl group of f5C to induce a C-to-T mutation during reverse transcription and PCR amplification.[2][15]

Principle: Malononitrile reacts with f5C to form a bulky adduct that sterically hinders the correct base pairing during reverse transcription, leading to the incorporation of a thymine opposite the modified cytosine.

MalSeq RNA RNA with f5C Labeling Malononitrile Labeling RNA->Labeling RT Reverse Transcription Labeling->RT Sequencing Sequencing RT->Sequencing Analysis Data Analysis (C-to-T transition) Sequencing->Analysis

Protocol Outline:

  • RNA Preparation: Isolate and purify the RNA sample.

  • Malononitrile Labeling: Incubate the RNA with a malononitrile solution under specific pH and temperature conditions.

  • RNA Purification: Purify the labeled RNA to remove unreacted malononitrile.

  • Reverse Transcription and PCR: Perform RT-PCR as described for pyridine borane sequencing.

  • Sequencing and Data Analysis: Sequence the amplicons and analyze for C-to-T mutations to map and quantify f5C sites.[16]

f5C-seq

f5C-seq is another quantitative sequencing method that employs a chemical reduction of f5C to dihydrouracil (DHU) using pic-borane.[17] The resulting DHU is then read as a thymine during reverse transcription.[17]

Principle: Pic-borane specifically reduces the C5-formyl group and the C5-C6 double bond of f5C to form DHU, which is interpreted as a thymine by reverse transcriptase.

f5CSeq RNA RNA with f5C Reduction Pic-Borane Reduction RNA->Reduction RT Reverse Transcription Reduction->RT Sequencing Sequencing RT->Sequencing Analysis Data Analysis (C-to-T transition) Sequencing->Analysis

Protocol Outline:

  • RNA Fragmentation and Denaturation: Fragment the RNA to a suitable size and denature it.

  • Pic-Borane Reduction: Treat the RNA with a pic-borane solution at an elevated temperature.

  • RNA Cleanup: Purify the treated RNA.

  • Library Preparation: Prepare a sequencing library from the treated RNA, including reverse transcription and amplification steps.

  • Next-Generation Sequencing: Perform high-throughput sequencing.

  • Bioinformatic Analysis: Align the sequencing reads to a reference transcriptome and identify C-to-T mutations to map f5C sites.

Comparative Analysis: this compound vs. 5-formylcytidine

Feature5-formylcytidine (f5C)This compound (f5mU/f5Cm)
Structure Formyl group at C5 of cytosine.Formyl group at C5 of cytosine and a methyl group at the 2'-hydroxyl of the ribose.[2]
Location Wobble position of mt-tRNA-Met and cytoplasmic tRNA-Leu(CAA).[1][2]Wobble position of cytoplasmic tRNA-Leu(CAA).[2]
Biogenesis Oxidation of m5C by ALKBH1.[7]Oxidation of m5C by ALKBH1 followed by 2'-O-methylation.[11]
Function Expands wobble decoding capacity; stress-responsive translation.[1][2]Proposed to enhance codon recognition and stabilize the anticodon loop.[5][6]
Biochemical Properties The formyl group influences base pairing.The 2'-O-methyl group increases the stability of the RNA backbone and can affect the sugar pucker conformation.[18][19]

Future Directions and Therapeutic Potential

The study of f5C and f5mU is a rapidly evolving field with significant implications for understanding fundamental biological processes and for the development of novel therapeutics. The dysregulation of RNA modifications has been linked to various diseases, including cancer and neurological disorders. The enzymes responsible for the biogenesis of f5C and f5mU, such as ALKBH1 and NSUN3, represent potential drug targets. Modulating the activity of these enzymes could offer a new therapeutic avenue for diseases characterized by aberrant translation and stress response pathways.

Further research is needed to fully elucidate the upstream signaling pathways that regulate the expression and activity of the writer enzymes, to identify the complete set of RNA molecules modified with f5C and f5mU, and to understand the precise functional consequences of these modifications in different cellular contexts. The development of more sensitive and high-throughput detection methods will be crucial for advancing our knowledge of these fascinating epitranscriptomic marks.

References

Cellular Localization of RNA Containing 5-Formyl-2'-O-methyluridine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of existing scientific literature and prominent RNA modification databases, including RNAMDB and Modomics, reveals no direct evidence or studies pertaining to the natural occurrence or cellular localization of RNA containing 5-Formyl-2'-O-methyluridine (fo5U). This specific combination of a formyl group at the 5th position of the uracil base and a methyl group at the 2'-O position of the ribose appears to be either exceptionally rare, yet to be discovered, or does not occur naturally within cellular RNA.

In light of the absence of data for the requested modification, this guide will provide an in-depth technical overview of the cellular localization of its constituent modifications: 5-Formyluridine (f5U) and 2'-O-methyluridine (Um) . This information is presented to offer context and relevant technical details for researchers, scientists, and drug development professionals interested in the field of RNA modifications.

Part 1: Cellular Localization and Analysis of 5-Formyluridine (f5U) in RNA

5-formyluridine is an oxidized derivative of thymidine and its incorporation into RNA can interfere with normal cellular processes. While its precise distribution and function within RNA are not as extensively characterized as other modifications, existing research provides some insights.

Data Presentation: Cellular Context of 5-Formyluridine

Due to the limited research on the specific subcellular distribution of f5U-containing RNA, a quantitative data table is not available. However, studies indicate its potential presence and impact in the following contexts:

Cellular ProcessImplied LocationEvidence/Observation
RNA SynthesisNucleus/CytoplasmThe ribonucleoside form, 5-formyluridine, has been shown to inhibit the incorporation of [3H]uridine in nerve cells, suggesting interference with RNA synthesis pathways.[1]
General ToxicityCellularDerivatives of 5-formyluracil, including 5-formyluridine, exhibit toxicity in mammalian cells, implying their interaction with fundamental cellular machinery.[1]
Experimental Protocols: Detection of Formylated Nucleosides in RNA

While specific protocols for the direct localization of f5U in RNA are not well-established, methodologies developed for the closely related modification, 5-formylcytosine (f5C), can provide a foundational approach. These methods often rely on chemical derivatization followed by sequencing or antibody-based detection.

1. Chemical Derivatization and Sequencing (Adapted from f5C Detection)

This method involves the chemical modification of the formyl group, which then leads to a specific signature during reverse transcription.

  • Principle: The formyl group of f5U can be selectively reduced or derivatized. This chemical change can induce misincorporation by reverse transcriptase at the modification site, allowing for its detection at single-nucleotide resolution through sequencing.

  • Methodology Outline:

    • RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., mRNA, tRNA) from the cells of interest.

    • Chemical Treatment:

      • Reduction: Treat the RNA with a reducing agent, such as sodium borohydride (NaBH₄), to convert the 5-formyl group to a 5-hydroxymethyl group.

      • Derivatization: Alternatively, use a specific chemical probe that reacts with the aldehyde group of f5U.

    • RNA Fragmentation and Library Preparation: Fragment the treated RNA and prepare a library for next-generation sequencing.

    • Reverse Transcription: Perform reverse transcription. The altered base may cause the reverse transcriptase to stall or incorporate a different nucleotide opposite the modified base.

    • Sequencing and Data Analysis: Sequence the cDNA library and analyze the data to identify positions with a high rate of misincorporation or read termination, which correspond to the locations of the original f5U modification.

2. Antibody-Based Detection (Immunofluorescence or Immunoprecipitation)

This approach would require an antibody specific to f5U.

  • Principle: A highly specific antibody that recognizes f5U can be used to determine its location within the cell via immunofluorescence or to enrich for f5U-containing RNA fragments for sequencing.

  • Methodology Outline (Immunofluorescence):

    • Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

    • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for f5U.

    • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Microscopy: Visualize the subcellular localization of the fluorescent signal using confocal or fluorescence microscopy.

Mandatory Visualization: Logical Workflow for f5U Detection

f5U_Detection_Workflow cluster_sample Sample Preparation cluster_method Detection Method cluster_analysis Analysis start Isolate RNA from Cells chem_treat Chemical Derivatization (e.g., Reduction) start->chem_treat ab_bind Antibody Binding (f5U-specific Ab) start->ab_bind seq Reverse Transcription & Next-Gen Sequencing chem_treat->seq microscopy Immunofluorescence Microscopy ab_bind->microscopy analysis_seq Identify Misincorporation Sites seq->analysis_seq analysis_micro Visualize Subcellular Localization microscopy->analysis_micro

Caption: Workflow for the detection and localization of 5-formyluridine (f5U) in RNA.

Part 2: Cellular Localization and Analysis of 2'-O-methyluridine (Um) in RNA

2'-O-methylation is one of the most common and widespread RNA modifications, found in a diverse range of RNA species across all domains of life.[2] This modification plays crucial roles in RNA stability, structure, and function.

Data Presentation: Cellular Localization of 2'-O-methylated RNA

The cellular distribution of 2'-O-methylated RNA is closely tied to the type of RNA molecule that is modified and the localization of the modification machinery.

RNA TypePrimary Cellular LocationFunction of 2'-O-methylation
Ribosomal RNA (rRNA)Nucleolus, Cytoplasm (in ribosomes)Structural stability of ribosomes, fine-tuning ribosome function.[3]
Small nuclear RNA (snRNA)Nucleus (Cajal bodies, Speckles)Splicing regulation, protection from degradation.[2][4]
Transfer RNA (tRNA)Cytoplasm, MitochondriaModulating tRNA structure and stability.[2][5]
Messenger RNA (mRNA)Nucleus, CytoplasmCap stability (Cap1 structure), regulation of translation, protection from innate immune sensing.[2]
Small nucleolar RNA (snoRNA)NucleolusGuides for rRNA and snRNA 2'-O-methylation.[2]
microRNA (miRNA)CytoplasmStability and target recognition.[2]
Experimental Protocols: Detection of 2'-O-methylation

Several robust methods have been developed to detect and quantify 2'-O-methylation in RNA.

1. Reverse Transcription Stop at Low dNTP Concentrations

  • Principle: Reverse transcriptase tends to pause or dissociate at a 2'-O-methylated nucleotide when the concentration of deoxynucleoside triphosphates (dNTPs) is limiting. This property can be used to map modification sites.[2]

  • Methodology Outline:

    • RNA Preparation: Isolate the RNA of interest.

    • Primer Annealing: Anneal a radioactively or fluorescently labeled primer upstream of the suspected modification site.

    • Reverse Transcription: Perform two parallel reverse transcription reactions: one with a standard high concentration of dNTPs and one with a limiting (low) concentration of dNTPs.

    • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

    • Analysis: A band that appears or is significantly enhanced in the low-dNTP reaction compared to the high-dNTP reaction indicates a stop at a 2'-O-methylated site. The position can be determined by running a sequencing ladder alongside.

2. RNase H Cleavage Assay

  • Principle: A 2'-O-methylated nucleotide in an RNA-DNA hybrid duplex confers resistance to cleavage by RNase H.[6][7]

  • Methodology Outline:

    • Design Chimeric Oligonucleotide: Synthesize a chimeric DNA-RNA oligonucleotide where the RNA base corresponds to the potential 2'-O-methylation site in the target RNA.

    • Hybridization: Anneal the chimeric probe to the target RNA.

    • RNase H Digestion: Treat the hybrid with RNase H.

    • Analysis: If the target RNA is 2'-O-methylated at the site of the RNA base in the probe, it will be resistant to cleavage. Cleavage or its absence can be detected by Northern blotting or primer extension analysis.

3. High-Throughput Sequencing (RiboMethSeq/Nm-seq)

  • Principle: This method relies on the fact that RNA fragmentation under specific conditions (e.g., alkaline hydrolysis) is inhibited at 2'-O-methylated sites. Sequencing libraries prepared from fragmented RNA will show a depletion of reads starting at the nucleotide following a modification.

  • Methodology Outline:

    • RNA Fragmentation: Subject the RNA sample to controlled alkaline hydrolysis.

    • Library Preparation: Prepare a sequencing library from the fragmented RNA.

    • Sequencing: Perform high-throughput sequencing.

    • Data Analysis: Align the reads to a reference transcriptome. A significant drop in the number of 5' ends of sequencing reads at a specific nucleotide position indicates the presence of a 2'-O-methylated residue at the preceding position.[8]

Mandatory Visualization: snoRNA-guided 2'-O-methylation Pathway

snoRNA_methylation cluster_nucleolus Nucleolus cluster_cytoplasm Cytoplasm snoRNA Box C/D snoRNA snoRNP snoRNP Complex snoRNA->snoRNP Fibrillarin Fibrillarin (Methyltransferase) Fibrillarin->snoRNP pre_rRNA pre-rRNA Substrate snoRNP->pre_rRNA Guide Sequence Pairing methylated_rRNA 2'-O-methylated rRNA pre_rRNA->methylated_rRNA Site-specific Methylation SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->snoRNP Provides Methyl Group ribosome Mature Ribosome Assembly methylated_rRNA->ribosome

Caption: snoRNA-guided 2'-O-methylation of ribosomal RNA in the nucleolus.

References

The Component Modifications: A Foundation for Understanding f5mU

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to RNA Modifications: Contextualizing the Putative 5-Formyl-2'-O-methyluridine

Introduction

The landscape of RNA modifications is vast and dynamic, with over 170 chemically distinct modifications identified to date, each contributing to the fine-tuning of RNA structure and function. These modifications are critical for a multitude of cellular processes, including RNA stability, localization, and translational regulation. This guide delves into the chemical biology of a putative RNA modification, this compound (f5mU). As of the current scientific literature, the natural occurrence of this compound in RNA has not been reported. However, its constituent chemical moieties, the 5-formyl group on a uracil base (5-formyluridine, f5U) and the 2'-O-methylation on a uridine ribose (Um), are known modifications. Additionally, the analogous modification on cytidine, 2'-O-methyl-5-formylcytidine (f5Cm), has been identified in mammalian tRNA.

This whitepaper will, therefore, provide a comprehensive overview of these related and well-characterized modifications to offer a scientifically grounded perspective on the potential properties and functions of f5mU. We will explore the discovery, biogenesis, localization, and biological roles of f5U and 2'-O-methylated uridine, and draw parallels with f5Cm. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of epitranscriptomics.

To conceptualize the potential role of f5mU, it is essential to first understand its component parts: the 5-formyluridine base modification and the 2'-O-methylation of the ribose sugar.

5-Formyluridine (f5U): An Oxidative Derivative of Thymidine's RNA Counterpart

5-Formyluridine is a modified pyrimidine nucleoside. While its presence in DNA (as 5-formyl-2'-deoxyuridine) is established as an intermediate in DNA demethylation, its role in RNA is less clear and is an active area of research.

  • Discovery and Biogenesis: The formylation of uracil at the 5th position is an oxidative process. In the context of DNA, the TET (Ten-Eleven Translocation) family of dioxygenases are responsible for oxidizing the methyl group of thymine (5-methyluracil) to a formyl group. A similar enzymatic pathway could be responsible for the generation of f5U in RNA from a 5-methyluridine (m5U) precursor.

  • Localization: While the precise localization of f5U in different RNA species is still under investigation, m5U, its likely precursor, is found in various RNAs, including tRNA and rRNA.

  • Potential Biological Function: The formyl group at the 5th position can influence base pairing and stacking interactions within the RNA molecule, potentially altering its secondary and tertiary structure. This could impact interactions with RNA-binding proteins and the translational machinery.

2'-O-methylation: A Widespread and Functionally Diverse Modification

2'-O-methylation, the addition of a methyl group to the 2' hydroxyl of the ribose sugar, is one of the most common RNA modifications, found in rRNA, tRNA, snRNA, and mRNA across all domains of life.

  • Biogenesis: This modification is catalyzed by a large family of 2'-O-methyltransferases (fibrillarins in eukaryotes and archaea), which are typically guided to their specific target nucleotides by small nucleolar RNAs (snoRNAs) in a ribonucleoprotein complex.

  • Localization: 2'-O-methylation is widespread. In rRNA and snRNAs, it is often clustered in functionally important regions. In tRNA, it is found in various positions, including the anticodon loop.

  • Biological Function: 2'-O-methylation plays a crucial role in RNA stability by protecting against nuclease degradation. It also influences RNA structure by favoring the C3'-endo conformation of the ribose sugar, which is characteristic of A-form helices. This modification can modulate RNA-protein interactions and the fidelity of translation.

A Potential Analogue: 2'-O-methyl-5-formylcytidine (f5Cm) in tRNA

The existence of 2'-O-methyl-5-formylcytidine (f5Cm) provides a compelling case for the potential existence and function of f5mU. f5Cm has been identified at the wobble position (position 34) of the anticodon of some mammalian leucine tRNAs.

  • Discovery and Biogenesis: f5Cm was discovered through sequencing of bovine liver tRNALeu. Its biogenesis is thought to involve the enzymatic modification of a cytidine residue, likely involving a methyltransferase and an oxidase.

  • Localization and Function: Located at the wobble position of the tRNA anticodon, f5Cm is critical for the accurate decoding of leucine codons. The 2'-O-methylation provides conformational rigidity to the anticodon loop, while the 5-formyl group influences the codon-anticodon interaction, ensuring translational fidelity.

Quantitative Data Summary

While no quantitative data exists for f5mU, the following table summarizes key quantitative aspects of its related modifications.

ModificationRNA Type(s)Typical AbundanceMethod of DetectionReference
5-methyluridine (m5U) tRNA, rRNA, mRNAVaries by RNA and organismMass Spectrometry, Sequencing[1]
2'-O-methylation (Nm) rRNA, tRNA, snRNA, mRNAHigh in rRNA and snRNAMass Spectrometry, Sequencing (e.g., RiboMethSeq)[2][3]
2'-O-methyl-5-formylcytidine (f5Cm) tRNALeu (mammalian)Stoichiometric at position 34Mass Spectrometry, HPLC[4]

Experimental Protocols

The detection and analysis of RNA modifications are crucial for understanding their function. The following are key experimental protocols that would be applicable to the study of f5mU, based on methods used for f5U, 2'-O-methylation, and f5Cm.

Detection and Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying RNA modifications.

Protocol:

  • RNA Isolation: Isolate total RNA or specific RNA species of interest from cells or tissues using standard protocols (e.g., TRIzol extraction followed by column purification).

  • RNA Digestion: Digest the purified RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • LC-MS/MS Analysis: Separate the resulting nucleosides by reverse-phase high-performance liquid chromatography (HPLC) and detect them by tandem mass spectrometry (MS/MS). The identification of f5mU would be based on its unique mass-to-charge ratio and fragmentation pattern.

  • Quantification: Quantify the amount of f5mU relative to the canonical uridine by comparing the integrated peak areas from the mass chromatograms.

Sequencing-Based Mapping of 2'-O-methylation Sites

Several high-throughput sequencing methods have been developed to map 2'-O-methylation sites across the transcriptome. RiboMethSeq is a widely used approach.

Protocol:

  • RNA Fragmentation: Fragment the RNA of interest to a suitable size for sequencing.

  • Alkaline Hydrolysis: Subject the fragmented RNA to limited alkaline hydrolysis. 2'-O-methylated nucleotides are resistant to this hydrolysis.

  • Library Preparation: Prepare a sequencing library from the resulting RNA fragments.

  • Sequencing and Analysis: Sequence the library and align the reads to a reference transcriptome. Sites of 2'-O-methylation will appear as gaps in the sequencing coverage due to the resistance to hydrolysis.

Visualizing Potential Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical biogenesis pathway for f5mU and a general experimental workflow for its identification.

f5mU_Biogenesis U Uridine in RNA m5U 5-methyluridine (m5U) U->m5U m5U Methyltransferase Um 2'-O-methyluridine (Um) U->Um 2'-O-methyltransferase f5mU This compound (f5mU) m5U->f5mU TET-like Oxidase Um->f5mU m5U Methyltransferase & Oxidase

Caption: Hypothetical biogenesis pathways for this compound (f5mU).

f5mU_Workflow start Isolate RNA digest Digest to Nucleosides start->digest lcms LC-MS/MS Analysis digest->lcms identify Identify f5mU by mass and fragmentation lcms->identify quantify Quantify relative to U identify->quantify map Map position using sequencing identify->map end Functional Characterization quantify->end map->end

References

Methodological & Application

Detecting 5-Formyl-2'-O-methyluridine in RNA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection of 5-Formyl-2'-O-methyluridine (fo5U), a rare but potentially significant RNA modification. The methodologies outlined herein are crucial for researchers investigating the epitranscriptome and its role in biological processes and disease, as well as for professionals in drug development exploring new therapeutic targets and biomarkers.

Introduction to this compound (fo5U) Detection

This compound is a modified nucleoside that has been identified in RNA from human cells and mammalian tissues.[1] Its structural features, a formyl group at the 5th position of the uracil base and a methyl group on the 2'-hydroxyl of the ribose, suggest potential roles in regulating RNA function and metabolism. Accurate and sensitive detection of fo5U is essential to unravel its biological significance. The primary methods for detecting this modification include liquid chromatography-mass spectrometry (LC-MS/MS), often enhanced with chemical derivatization, and potential applications of next-generation sequencing (NGS) and antibody-based techniques.

I. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Detection

LC-MS/MS is the gold standard for the quantitative analysis of modified nucleosides in RNA. This method offers high sensitivity and specificity, allowing for the precise measurement of fo5U levels. To overcome the challenges associated with the low abundance of fo5U, a chemical derivatization strategy is employed to enhance its detection.

Application Note: Enhanced Sensitivity of fo5U Detection using Chemical Derivatization with Girard's Reagent

The aldehyde group in fo5U allows for specific chemical labeling to improve its ionization efficiency and chromatographic retention in LC-MS/MS analysis. Derivatization with Girard's Reagent P (GirP) introduces a quaternary ammonium group, which significantly enhances the signal in positive ion electrospray ionization mass spectrometry. This pre-analytical step can improve the detection limits for formylated nucleosides by 307 to 884-fold.[1]

Workflow for LC-MS/MS Detection of fo5U:

cluster_0 Sample Preparation cluster_1 Chemical Derivatization cluster_2 Analysis cluster_3 Data Processing RNA_Isolation RNA Isolation RNA_Digestion RNA Digestion to Nucleosides RNA_Isolation->RNA_Digestion Derivatization Derivatization with GirP RNA_Digestion->Derivatization SPME In-tube Solid-Phase Microextraction Derivatization->SPME UPLC_MSMS UPLC-ESI-MS/MS Analysis SPME->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification

Figure 1: Workflow for LC-MS/MS-based detection of fo5U.
Protocol: Quantitative Analysis of fo5U in RNA by UPLC-ESI-MS/MS with GirP Derivatization

This protocol is adapted from a method developed for the sensitive determination of various formylated nucleosides in DNA and RNA.[1]

Materials:

  • Total RNA sample

  • Nuclease P1

  • Alkaline Phosphatase

  • Girard's Reagent P (GirP)

  • Acetic acid

  • In-tube solid-phase microextraction (SPME) device

  • UPLC-ESI-MS/MS system

  • fo5U standard (for calibration curve)

Procedure:

  • RNA Digestion:

    • To 10 µg of total RNA, add 10 units of Nuclease P1 and incubate at 37°C for 2 hours in a reaction buffer (e.g., 20 mM ammonium acetate, pH 5.3).

    • Add 10 units of Alkaline Phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

    • Terminate the reaction by heating at 95°C for 5 minutes.

    • Centrifuge the sample to pellet any denatured protein and collect the supernatant containing the nucleosides.

  • Chemical Derivatization with GirP:

    • To the nucleoside mixture, add a 100-fold molar excess of Girard's Reagent P.

    • Add acetic acid to a final concentration of 1 M.

    • Incubate the reaction at 60°C for 1 hour.

    • After incubation, neutralize the reaction with ammonium hydroxide.

  • In-tube Solid-Phase Microextraction (SPME):

    • Condition the in-tube SPME device according to the manufacturer's instructions.

    • Load the derivatized sample onto the SPME device to enrich for the GirP-labeled nucleosides.

    • Wash the device to remove unbound components.

    • Elute the derivatized nucleosides for UPLC-MS/MS analysis.

  • UPLC-ESI-MS/MS Analysis:

    • Perform chromatographic separation on a C18 reverse-phase column.

    • Use a gradient elution with mobile phases consisting of an aqueous solution with a low concentration of formic acid and an organic solvent (e.g., acetonitrile) with formic acid.

    • Operate the mass spectrometer in positive ion electrospray ionization mode.

    • Monitor the specific mass transitions for the GirP-derivatized fo5U.

  • Quantification:

    • Generate a calibration curve using a serial dilution of the fo5U standard that has been derivatized in the same manner as the samples.

    • Quantify the amount of fo5U in the biological samples by comparing their peak areas to the calibration curve.

II. Potential Alternative and Complementary Methods

While LC-MS/MS is a robust method for quantification, other techniques could provide spatial information within the RNA molecule or offer alternative detection strategies.

Application Note: Next-Generation Sequencing (NGS) for Mapping fo5U

NGS-based methods have the potential to identify the precise location of fo5U within an RNA transcript. This approach would rely on the fo5U modification causing a specific signature during reverse transcription.

Conceptual Workflow for NGS-based fo5U Mapping:

cluster_0 RNA Treatment cluster_1 Sequencing Library Preparation cluster_2 Sequencing and Analysis RNA_Isolation RNA Isolation Chemical_Treatment Chemical Treatment of fo5U RNA_Isolation->Chemical_Treatment RT Reverse Transcription Chemical_Treatment->RT Library_Prep Library Preparation RT->Library_Prep NGS Next-Generation Sequencing Library_Prep->NGS Data_Analysis Data Analysis to Identify Signatures NGS->Data_Analysis

Figure 2: Conceptual workflow for NGS-based mapping of fo5U.

A potential strategy involves a chemical treatment that modifies the formyl group, leading to either a stall in reverse transcription or a misincorporation of a nucleotide at that site. This "mutation" or "stop" signature can then be identified through computational analysis of the sequencing data.

Application Note: Antibody-Based Detection of fo5U

The development of a specific antibody against fo5U would enable its detection through methods such as immunoprecipitation followed by sequencing (MeRIP-Seq) or immuno-blotting. This approach would be highly valuable for enriching fo5U-containing RNA fragments from a complex mixture.

Logical Relationship for Antibody-based Detection:

fo5U This compound Antibody Specific Antibody fo5U->Antibody is recognized by Detection Detection Method (e.g., MeRIP-Seq, Western Blot) Antibody->Detection enables

Figure 3: Principle of antibody-based detection of fo5U.

III. Data Presentation: Comparison of Detection Methods

MethodPrincipleAdvantagesDisadvantagesQuantitative Capability
LC-MS/MS with Chemical Derivatization Separation and mass analysis of individual nucleosides after RNA digestion and chemical labeling.High sensitivity and specificity; Absolute quantification possible with standards.Does not provide sequence context; Requires specialized equipment.Excellent (down to femtomole levels).[1]
Next-Generation Sequencing (Potential) Identification of modification sites based on reverse transcription signatures (stops or mutations).Provides sequence context; High-throughput.Indirect detection; May have biases; Requires significant bioinformatics analysis.Semi-quantitative (estimation of modification stoichiometry).
Antibody-based Methods (Potential) Enrichment of fo5U-containing RNA fragments using a specific antibody.Can enrich for low-abundance transcripts; Can be coupled with sequencing for mapping.Dependent on antibody availability and specificity; Potential for cross-reactivity.Semi-quantitative to qualitative.

IV. Biological Significance and Future Directions

The discovery of fo5U in human RNA opens new avenues for research into the epitranscriptome. Studies have shown that the levels of other formylated nucleosides can be altered in disease states, such as an increase of 5-formylcytidine and 5-formyluridine in the urine of thyroid cancer patients.[1] This suggests that fo5U could also serve as a potential biomarker. Further research is needed to identify the enzymes responsible for the installation and removal of fo5U, and to understand its impact on RNA stability, translation, and its role in cellular signaling pathways. The development of robust and accessible detection methods, as outlined in this document, will be critical to advancing our understanding of this novel RNA modification.

References

Application Note: Quantitative Analysis of 5-Formyl-2'-O-methyluridine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA play a crucial role in regulating gene expression and cellular processes. 5-Formyl-2'-O-methyluridine is a modified nucleoside of interest in various biological contexts, including virology and cancer research. Accurate quantification of this modification is essential for understanding its biological function and for the development of targeted therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in RNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope dilution strategy.

Principle

The method involves the enzymatic hydrolysis of total RNA to its constituent nucleosides, followed by separation using reversed-phase liquid chromatography. The nucleosides are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For accurate quantification, a stable isotope-labeled internal standard (SIL-IS) for this compound is spiked into the sample prior to digestion. This internal standard co-elutes with the analyte and corrects for variations in sample preparation, chromatography, and ionization.

Experimental Protocols

Materials and Reagents
  • Total RNA sample

  • This compound analytical standard

  • Stable Isotope-Labeled this compound (custom synthesis may be required)

  • Nuclease P1 (Sigma-Aldrich)

  • Bacterial Alkaline Phosphatase (BAP) (Takara Bio)

  • Ammonium acetate

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

Sample Preparation: Enzymatic Hydrolysis of RNA
  • To 1-5 µg of total RNA in a microcentrifuge tube, add the stable isotope-labeled this compound internal standard to a final concentration of 1 pmol.

  • Add 10 µL of 10X Nuclease P1 buffer (100 mM ammonium acetate, pH 5.3).

  • Add 1 µL of Nuclease P1 (50 U/µL).

  • Adjust the total volume to 100 µL with nuclease-free water.

  • Incubate the mixture at 37°C for 2 hours.

  • Add 10 µL of 10X Bacterial Alkaline Phosphatase buffer (500 mM Tris-HCl, pH 8.5, 10 mM EDTA).

  • Add 1 µL of Bacterial Alkaline Phosphatase (40 U/µL).

  • Incubate at 37°C for an additional 1 hour.

  • After incubation, centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.

  • Carefully transfer the supernatant containing the nucleosides to an LC-MS vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B (re-equilibration)

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Parameters:

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Nebulizer: 45 psi

  • MRM Transitions: The following transitions are predicted based on the structure of this compound and common fragmentation patterns of nucleosides. These should be optimized for the specific instrument used. The primary fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the protonated nucleobase as the product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound287.08141.0315
Stable Isotope-Labeled this compound (e.g., ¹³C₅,¹⁵N₂)294.09145.0315

Data Presentation

Quantitative Performance (Representative Data)

The following table summarizes the typical quantitative performance characteristics that can be expected for the analysis of modified nucleosides using this method. These values should be determined experimentally for this compound.

ParameterExpected Performance
Limit of Detection (LOD)0.1 - 1 fmol on column
Limit of Quantification (LOQ)0.5 - 5 fmol on column
Linearity (r²)> 0.99
Dynamic Range3-4 orders of magnitude
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing rna Total RNA Sample spike Spike with Stable Isotope-Labeled Internal Standard rna->spike digest Enzymatic Hydrolysis (Nuclease P1 & BAP) spike->digest lc Reversed-Phase Liquid Chromatography digest->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification using Analyte/IS Peak Area Ratio ms->quant

Caption: Experimental workflow for the quantitative analysis of this compound.

signaling_pathway cluster_rna_metabolism RNA Metabolism and Function cluster_cellular_impact Cellular Impact rna_synthesis RNA Synthesis (Transcription) modification Post-Transcriptional Modification (e.g., addition of this compound) rna_synthesis->modification rna_function RNA Function (e.g., Translation, Regulation) modification->rna_function rna_degradation RNA Degradation rna_function->rna_degradation cellular_processes Altered Cellular Processes (e.g., Viral Replication, Cell Proliferation) rna_function->cellular_processes

Caption: Putative role of this compound in RNA metabolism.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in RNA samples. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision. This protocol can be readily adapted for use in various research and drug development applications aimed at understanding the biological significance of this RNA modification. It is essential to empirically determine the quantitative performance parameters and optimize mass spectrometry conditions for the specific instrumentation being utilized.

Chemical Labeling Techniques for 5-Formyl-2'-O-methyluridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical labeling of 5-Formyl-2'-O-methyluridine (f⁵Um), a modified ribonucleoside with potential roles in epitranscriptomics and as a target for therapeutic intervention. The aldehyde group at the 5-position of the uracil base offers a unique chemical handle for selective bioconjugation, enabling the attachment of various functional reporters such as fluorophores and affinity tags.

This document outlines two primary methodologies for labeling f⁵Um within an RNA oligonucleotide context: Fluorogenic Labeling via Indole Condensation and Affinity Tagging using Biotin Hydrazide.

Data Presentation

The following table summarizes the key characteristics of the described labeling techniques based on available literature for the closely related 5-formyluracil (5fU). Direct quantitative comparisons for this compound are not extensively available; however, the reactivity of the 5-formyl group is expected to be similar.

Labeling TechniqueReagentReporterKey AdvantagesReported Observations for 5-formyluracil (5fU)
Fluorogenic Labeling 2,3,3-trimethylindole derivativesHemicyanine Dye (Fluorophore)"Switch-on" fluorescence upon reaction, high signal-to-noise ratio, suitable for in vitro and potentially cellular imaging.[1][2]Dramatic fluorescence enhancement observed upon labeling.[1]
Affinity Tagging Biotin HydrazideBiotinEnables enrichment and purification of labeled RNA, stable hydrazone bond formation.Can be used for selective biotin enrichment of fragments containing 5fU.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis RNA Synthesis & Purification cluster_labeling Chemical Labeling cluster_analysis Analysis RNA_synthesis Solid-Phase Synthesis of RNA containing this compound RNA_purification HPLC Purification RNA_synthesis->RNA_purification Labeling Labeling Reaction (Fluorogenic or Affinity) RNA_purification->Labeling Labeled RNA Analysis Downstream Analysis: - Fluorescence Spectroscopy - Gel Electrophoresis - Mass Spectrometry - Pull-down Assays Labeling->Analysis

Caption: Experimental workflow for labeling and analysis of RNA containing this compound.

fluorogenic_labeling RNA_f5Um RNA with this compound Labeled_RNA Fluorescently Labeled RNA (Hemicyanine dye) RNA_f5Um->Labeled_RNA Indole 2,3,3-trimethylindole derivative Indole->Labeled_RNA

Caption: Fluorogenic labeling of this compound via indole condensation.

affinity_labeling RNA_f5Um RNA with this compound Biotinylated_RNA Biotinylated RNA (Hydrazone linkage) RNA_f5Um->Biotinylated_RNA Biotin_Hydrazide Biotin Hydrazide Biotin_Hydrazide->Biotinylated_RNA

Caption: Affinity tagging of this compound using biotin hydrazide.

Experimental Protocols

Protocol 1: Fluorogenic Labeling of this compound in RNA

This protocol is adapted from methodologies developed for the labeling of 5-formylpyrimidines in RNA.[3]

Materials:

  • RNA oligonucleotide containing this compound (f⁵Um-RNA), purified by HPLC.

  • N-ethyl-2,3,3-trimethylindolenium-5-sulfonate (or similar indole derivative).

  • Labeling Buffer: 50 mM sodium cacodylate, pH 6.0.

  • Nuclease-free water.

  • Microcentrifuge tubes.

  • Heating block or thermocycler.

  • Ethanol (100% and 70%), nuclease-free.

  • 3 M Sodium acetate, pH 5.2, nuclease-free.

  • Optional: Glycogen (20 mg/mL).

Procedure:

  • RNA Preparation: Resuspend the purified f⁵Um-RNA in nuclease-free water to a final concentration of 10-100 µM.

  • Reagent Preparation: Prepare a 50 mM stock solution of the indole reagent in nuclease-free water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 5 µL of 10 µM f⁵Um-RNA (50 pmol)

      • 10 µL of 2x Labeling Buffer

      • 2 µL of 50 mM indole reagent (final concentration 5 mM)

      • Nuclease-free water to a final volume of 20 µL.

    • Mix gently by pipetting.

    • Incubate the reaction at 45°C for 6 hours.

  • RNA Precipitation:

    • To the 20 µL reaction, add:

      • 2 µL of 3 M sodium acetate, pH 5.2

      • 1 µL of glycogen (optional, as a carrier)

      • 60 µL of ice-cold 100% ethanol.

    • Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).

    • Centrifuge at maximum speed (≥14,000 x g) for 30 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

  • RNA Wash:

    • Add 200 µL of ice-cold 70% ethanol to the pellet.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Air-dry the pellet for 5-10 minutes at room temperature.

  • Resuspension: Resuspend the labeled RNA pellet in a desired volume of nuclease-free water or buffer suitable for downstream applications.

Analysis:

  • Fluorescence Spectroscopy: Excite the sample at approximately 439 nm and measure the emission spectrum, with an expected maximum around 530 nm.[1] A significant increase in fluorescence intensity compared to an unlabeled control indicates successful labeling.

  • Gel Electrophoresis: Analyze the labeled RNA on a denaturing polyacrylamide gel. The labeled RNA may show a slight mobility shift. The gel can be visualized using a fluorescence imager.

Protocol 2: Biotinylation of this compound in RNA

This protocol is adapted from standard procedures for biotinylating aldehydes using biotin hydrazide.

Materials:

  • RNA oligonucleotide containing this compound (f⁵Um-RNA), purified by HPLC.

  • Biotin Hydrazide (e.g., Biotin-LC-Hydrazide).

  • Labeling Buffer: 100 mM sodium acetate, pH 5.0.

  • Nuclease-free water.

  • Dimethyl sulfoxide (DMSO).

  • Microcentrifuge tubes.

  • Ethanol (100% and 70%), nuclease-free.

  • 3 M Sodium acetate, pH 5.2, nuclease-free.

  • Optional: Glycogen (20 mg/mL).

Procedure:

  • RNA Preparation: Resuspend the purified f⁵Um-RNA in nuclease-free water to a final concentration of 10-100 µM.

  • Reagent Preparation: Prepare a 50 mM stock solution of Biotin Hydrazide in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 5 µL of 10 µM f⁵Um-RNA (50 pmol)

      • 10 µL of 2x Labeling Buffer

      • 2 µL of 50 mM Biotin Hydrazide (final concentration 5 mM)

      • Nuclease-free water to a final volume of 20 µL.

    • Mix gently by pipetting.

    • Incubate the reaction at room temperature for 2-4 hours.

  • RNA Precipitation:

    • Follow steps 4 and 5 from Protocol 1 to precipitate and wash the biotinylated RNA.

  • Resuspension: Resuspend the biotinylated RNA pellet in a desired volume of nuclease-free water or buffer.

Analysis and Application:

  • Gel Shift Assay: The biotinylated RNA can be incubated with streptavidin and analyzed by native gel electrophoresis. A significant shift in the mobility of the RNA-streptavidin complex compared to the RNA alone confirms biotinylation.

  • Dot Blot Analysis: Spot the biotinylated RNA onto a nylon membrane, crosslink, and detect using streptavidin-HRP and a chemiluminescent substrate.

  • Affinity Purification: The biotinylated RNA can be captured on streptavidin-coated magnetic beads for enrichment from a complex mixture.

Disclaimer: These protocols are intended as a guide and may require optimization for specific RNA sequences, concentrations, and downstream applications. It is recommended to perform control reactions, including a no-labeling reagent control and a control RNA lacking the 5-formyl modification.

References

Application Notes and Protocols: Fluorescent Probes for Imaging 5-Formyl-2'-O-methyluridine in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a methodology for the fluorescent labeling of 5-foU in cellular RNA using a chemoselective ligation reaction. The strategy involves the reaction of the aldehyde group of 5-foU with a fluorescent probe functionalized with a hydrazine or aminooxy group. This reaction forms a stable hydrazone or oxime bond, respectively, covalently attaching the fluorophore to the modified RNA. This approach allows for the sensitive and specific detection of 5-foU in a cellular context.

Principle of the Method

The core of this method is a bioorthogonal reaction between the formyl group of 5-foU and a fluorescent probe. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. In this case, the aldehyde of 5-foU serves as a bioorthogonal handle that can be specifically targeted by a probe bearing a compatible reactive group.

Aminooxy and hydrazine moieties are excellent nucleophiles for reaction with aldehydes under physiological conditions, forming stable oxime and hydrazone linkages, respectively.[1][2] This specific reactivity allows for the selective labeling of 5-foU-containing RNA with a fluorescent dye in the complex environment of a living cell.

Featured Fluorescent Probes

A variety of fluorescent probes with aldehyde-reactive groups (aminooxy or hydrazine) are commercially available or can be synthesized. The choice of the probe will depend on the specific experimental requirements, such as the desired excitation and emission wavelengths, brightness, and photostability. Below is a selection of suitable fluorescent probes.

Probe NameReactive GroupExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε, M⁻¹cm⁻¹)
Dansyl HydrazineHydrazine3355200.064,300
Alexa Fluor™ 488 HydrazideHydrazine4955190.9271,000
Alexa Fluor™ 555 HydrazideHydrazine5555650.10150,000
Alexa Fluor™ 647 HydrazideHydrazine6506680.33239,000
CF®488A AminooxyAminooxy4905150.9070,000
CF®568 AminooxyAminooxy5625830.95100,000
CF®640R AminooxyAminooxy6426620.40110,000

Note: Spectroscopic properties can vary depending on the solvent and local environment.

Experimental Protocols

This section provides detailed protocols for the fluorescent labeling and imaging of 5-foU in mammalian cells.

Materials
  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Aldehyde-reactive fluorescent probe (e.g., Alexa Fluor™ 555 Hydrazide or CF®568 Aminooxy)

  • Aniline (as a catalyst, optional)[1]

  • Nuclease-free water

  • Fluorescence microscope with appropriate filter sets

Protocol 1: Fluorescent Labeling of 5-foU in Fixed Cells

This protocol is suitable for endpoint assays where live-cell dynamics are not required.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture under standard conditions until they reach the desired confluency.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended): Block non-specific binding by incubating the cells in 1% BSA in PBS for 30 minutes at room temperature.

  • Probe Incubation: Prepare a 10-50 µM solution of the aldehyde-reactive fluorescent probe in PBS (or a suitable reaction buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). For aminooxy probes, the addition of 10-100 mM aniline can catalyze the reaction.[1]

  • Incubate the cells with the probe solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Imaging: Mount the coverslips or image the dishes using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Protocol 2: Fluorescent Labeling of 5-foU in Live Cells

This protocol is for real-time imaging of 5-foU dynamics. It is crucial to use cell-permeable and non-toxic fluorescent probes.

  • Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging and culture under standard conditions.

  • Probe Loading: Prepare a 1-10 µM solution of the cell-permeable aldehyde-reactive fluorescent probe in pre-warmed cell culture medium.

  • Incubation: Replace the existing medium with the probe-containing medium and incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell type and probe.

  • Washing: Gently wash the cells twice with pre-warmed PBS or live-cell imaging medium to remove excess probe.

  • Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

Visualizations

The following diagrams illustrate the key concepts and workflows described in this application note.

G Signaling Pathway: Bioorthogonal Labeling of 5-foU cluster_0 Cellular Environment 5_foU_RNA 5-foU in RNA Labeled_RNA Fluorescently Labeled RNA 5_foU_RNA->Labeled_RNA Chemoselective Ligation Probe Fluorescent Probe (Hydrazine/Aminooxy) Probe->Labeled_RNA G Experimental Workflow: Fixed Cell Imaging Start Plate Cells Fix Fixation Start->Fix Permeabilize Permeabilization Fix->Permeabilize Block Blocking Permeabilize->Block Label Probe Incubation Block->Label Wash Washing Label->Wash Image Fluorescence Microscopy Wash->Image G Logical Relationship: Probe Selection Criteria Probe_Selection Probe Selection Wavelength Excitation/ Emission Probe_Selection->Wavelength Brightness High Quantum Yield Probe_Selection->Brightness Photostability Photostability Probe_Selection->Photostability Permeability Cell Permeability (for live imaging) Probe_Selection->Permeability Reactivity Reactive Group (Hydrazine/Aminooxy) Probe_Selection->Reactivity

References

Application Notes: Synthesis of 5-Formyl-2'-O-methyluridine Phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Formyl-2'-O-methyluridine is a modified nucleoside of significant interest in the fields of nucleic acid chemistry and drug development. Its incorporation into oligonucleotides can introduce unique functionalities, making it a valuable tool for various research applications, including the study of nucleic acid structure and function, diagnostics, and therapeutics. The 2'-O-methyl modification provides enzymatic resistance and increased binding affinity to complementary RNA strands, while the 5-formyl group can be used for post-synthetic modifications and cross-linking studies. This document provides a detailed protocol for the synthesis of this compound phosphoramidite, a key building block for the automated solid-phase synthesis of modified oligonucleotides.

Target Audience

These application notes are intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development who have a working knowledge of organic synthesis and oligonucleotide chemistry.

Experimental Protocols

The synthesis of this compound phosphoramidite is a multi-step process that begins with a suitable starting material, such as 5-methyl-2'-O-methyluridine. The overall strategy involves the protection of hydroxyl groups, selective oxidation of the 5-methyl group to a formyl group, and subsequent phosphitylation to yield the final phosphoramidite monomer. The following protocol is adapted from established synthetic routes for analogous modified nucleosides.[1][2]

Materials and Methods

  • Starting Material: 5-methyl-2'-O-methyluridine

  • Reagents: Di-tert-butylsilyl bis(trifluoromethanesulfonate) ((tBu)₂Si(OTf)₂), tert-butyldimethylsilyl chloride (TBS-Cl), Imidazole, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Potassium acetate (CH₃CO₂K), Potassium carbonate (K₂CO₃), Dess-Martin periodinane (DMP), 1,3-Propanediol, Titanium(IV) chloride (TiCl₄), Hydrogen fluoride-pyridine (HF·pyridine), 4,4'-Dimethoxytrityl chloride (DMT-Cl), 4-Dimethylaminopyridine (DMAP), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl), N,N-Diisopropylethylamine (iPr₂NEt).

  • Solvents: Dimethylformamide (DMF), Benzene, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Pyridine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_protection Protection Steps cluster_modification C5-Methyl Modification cluster_final_steps Final Modifications start 5-Methyl-2'-O-methyluridine silylation 3',5'-O-Silylation & 2'-O-TBS Protection start->silylation (tBu)2Si(OTf)2, TBS-Cl bromination Bromination silylation->bromination NBS, AIBN acetylation Acetylation bromination->acetylation CH3CO2K hydrolysis Hydrolysis acetylation->hydrolysis K2CO3 oxidation Oxidation to Aldehyde hydrolysis->oxidation DMP formyl_protection Formyl Protection oxidation->formyl_protection 1,3-Propanediol, TiCl4 desilylation 3',5'-O-Desilylation formyl_protection->desilylation HF-pyridine dmt_protection 5'-O-DMT Protection desilylation->dmt_protection DMT-Cl phosphitylation 3'-O-Phosphitylation dmt_protection->phosphitylation CEP-Cl, iPr2NEt final_product This compound Phosphoramidite phosphitylation->final_product

Caption: Synthetic workflow for this compound phosphoramidite.

Detailed Synthetic Protocol

  • Protection of 3',5'-Hydroxyls and 2'-Hydroxyl:

    • Dissolve 5-methyl-2'-O-methyluridine in DMF.

    • Add (tBu)₂Si(OTf)₂ and imidazole to protect the 3' and 5' hydroxyl groups with a cyclic di-tert-butylsilylene group.

    • Subsequently, add TBS-Cl and imidazole to protect the 2'-hydroxyl group.

    • Monitor the reaction by TLC and purify the product by column chromatography.

  • Bromination of the C5-Methyl Group:

    • Dissolve the protected nucleoside in benzene.

    • Add NBS and AIBN.

    • Heat the reaction mixture to 80°C.

    • After completion, cool the reaction and purify the crude product.

  • Acetylation of the 5-Bromomethyl Group:

    • Dissolve the brominated intermediate in DMF.

    • Add potassium acetate (CH₃CO₂K) and heat to 50°C.

    • Purify the resulting 5-acetoxymethyl derivative.

  • Hydrolysis to 5-Hydroxymethyluridine Derivative:

    • Treat the acetylated compound with potassium carbonate (K₂CO₃) in a mixture of THF and water at room temperature.

    • Isolate and purify the 5-hydroxymethyl intermediate.

  • Oxidation to 5-Formyluridine Derivative:

    • Dissolve the 5-hydroxymethyl derivative in CH₂Cl₂.

    • Cool the solution to 0°C and add Dess-Martin periodinane (DMP).

    • Allow the reaction to warm to room temperature.

    • Purify the resulting 5-formyl derivative.

  • Protection of the 5-Formyl Group:

    • Dissolve the 5-formyl compound in CH₂Cl₂ at 0°C.

    • Add 1,3-propanediol and triethyl orthoformate, followed by the dropwise addition of TiCl₄.

    • This step protects the reactive formyl group as a 1,3-dioxane.

  • Selective Deprotection of the 3',5'-O-di-tert-butylsilylene Group:

    • Treat the fully protected nucleoside with hydrogen fluoride-pyridine in CH₂Cl₂ at 0°C to selectively remove the 3',5'-O-silylene protecting group.

  • 5'-O-DMT Protection:

    • Dissolve the diol in pyridine.

    • Add DMT-Cl and DMAP and stir at room temperature.

    • Purify the 5'-O-DMT protected nucleoside by column chromatography.

  • Phosphitylation of the 3'-Hydroxyl Group:

    • Dissolve the 5'-O-DMT protected nucleoside in CH₂Cl₂.

    • Add N,N-diisopropylethylamine (iPr₂NEt) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl).

    • Stir at room temperature until the reaction is complete.

    • Purify the final this compound phosphoramidite by column chromatography to yield the product as a white foam.

Data Presentation

The following table summarizes the typical yields for each step of the synthesis, adapted from analogous preparations.[2]

Step No.ReactionReagentsTypical Yield (%)
13',5'-O-Silylation & 2'-O-TBS Protection(tBu)₂Si(OTf)₂, TBS-Cl, Imidazole~90
2 & 3Bromination & AcetylationNBS, AIBN; CH₃CO₂K~65
4HydrolysisK₂CO₃, H₂O, THF~92
5OxidationDMP, CH₂Cl₂~77
6Formyl Protection1,3-Propanediol, TiCl₄~88
73',5'-O-DesilylationHF·pyridine, CH₂Cl₂~95
85'-O-DMT ProtectionDMT-Cl, DMAP, Pyridine~63
93'-O-PhosphitylationCEP-Cl, iPr₂NEt, CH₂Cl₂~76

Application in Oligonucleotide Synthesis

The synthesized this compound phosphoramidite is suitable for use in standard automated solid-phase oligonucleotide synthesis protocols.[3][4][5] The phosphoramidite is dissolved in anhydrous acetonitrile and installed on a DNA/RNA synthesizer. The coupling efficiency should be monitored during the synthesis. The 5-formyl group, protected as a 1,3-dioxane, is stable to the standard conditions of oligonucleotide synthesis.

Post-Synthetic Deprotection and Handling

Following solid-phase synthesis, the oligonucleotide is cleaved from the solid support and deprotected. The dioxane protecting group on the 5-formyl moiety is typically removed under the acidic conditions used for cleavage and deprotection. It is important to use mild deprotection conditions to preserve the integrity of the formyl group. The presence of the 5-formyl group in the final oligonucleotide can be confirmed by mass spectrometry.[1] The reactive nature of the formyl group allows for post-synthetic modifications, such as conjugation to other molecules or cross-linking studies.[1]

References

Application Notes and Protocols for Incorporating 5-Formyl-2'-O-methyluridine into Synthetic RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the modified nucleoside 5-Formyl-2'-O-methyluridine (f⁵OMeU) into synthetic RNA oligonucleotides. This document outlines the synthesis of the required phosphoramidite building block, its incorporation into RNA sequences using solid-phase synthesis, and subsequent deprotection and purification. Furthermore, it details the biophysical properties of the resulting modified RNA and explores its application in modulating the binding affinity of the transcription factor NF-κB, a key regulator of immune and inflammatory responses.

Introduction

The strategic placement of chemical modifications within RNA oligonucleotides offers a powerful tool to enhance their therapeutic potential and to probe their biological functions. The 2'-O-methyl modification is a common alteration that confers increased nuclease resistance and thermal stability to RNA duplexes. The 5-formyl group on the uracil base provides a unique functional handle for further chemical derivatization or for influencing molecular recognition processes. The combination of these two modifications in this compound presents an intriguing candidate for the development of novel RNA-based therapeutics and research tools.

Data Presentation

Table 1: Synthesis and Incorporation Efficiency of this compound Phosphoramidite
ParameterValueReference
Phosphoramidite Synthesis Overall Yield ~10.5% (inferred from f⁵Cm synthesis)[1]
Incorporation Coupling Time 10 minutes[1]
Incorporation Coupling Efficiency 80-90% (based on trityl release assay for f⁵Cm)[1]
Table 2: Biophysical Properties of RNA Oligonucleotides Containing this compound
PropertyObservationReference
Thermal Stability (Tm) 5-substituted uridines can either stabilize or destabilize RNA duplexes depending on the substituent and its position. The effect of the 5-formyl group in a 2'-O-methylated context requires empirical determination for each specific sequence.[2]
Duplex Conformation 2'-O-methylation generally favors an A-form helical geometry, which is characteristic of RNA duplexes.General Knowledge

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol is inferred from the successful synthesis of the analogous 2'-O-methyl-5-formylcytidine phosphoramidite[1]. The key strategy involves the protection of the reactive 5-formyl group as a stable acetal during phosphoramidite synthesis.

Materials:

  • 5-Methyl-2'-O-methyluridine

  • Di-tert-butylsilyl bis(trifluoromethanesulfonate) ((tBu)₂Si(OTf)₂)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Potassium acetate

  • Dess–Martin periodinane (DMP)

  • Propane-1,3-diol

  • Titanium(IV) chloride (TiCl₄)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard organic solvents and reagents for solid-phase synthesis

Procedure:

  • Protection of 3' and 5' hydroxyls: React 5-methyl-2'-O-methyluridine with (tBu)₂Si(OTf)₂ to protect the 3'- and 5'-hydroxyl groups with a cyclic di-tert-butylsilylene group.

  • Bromination of the 5-methyl group: Perform a radical bromination of the 5-methyl group using NBS and AIBN.

  • Acetoxylation: Treat the bromo-derivative with potassium acetate to yield the 5-acetoxymethyl intermediate.

  • Hydrolysis to 5-hydroxymethyl: Hydrolyze the acetate group to obtain the 5-hydroxymethyl derivative.

  • Oxidation to 5-formyl: Oxidize the 5-hydroxymethyl group to the 5-formyl group using Dess–Martin periodinane.

  • Acetal Protection of the 5-formyl group: Protect the formyl group as a 1,3-dioxane by reacting with propane-1,3-diol in the presence of TiCl₄[1].

  • Selective deprotection of the 3',5'-O-di-tert-butylsilylene group: Remove the silyl protecting group using a fluoride source such as hydrogen fluoride in pyridine.

  • 5'-OH DMT protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl.

  • Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like DIPEA to yield the final this compound phosphoramidite.

Protocol 2: Incorporation of this compound into RNA Oligonucleotides

This protocol follows standard automated solid-phase RNA synthesis procedures[3][4][5].

Materials:

  • This compound phosphoramidite (from Protocol 1)

  • Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable protection

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for automated DNA/RNA synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking solution)

  • Anhydrous acetonitrile

Procedure:

  • Prepare a solution of the this compound phosphoramidite in anhydrous acetonitrile at the desired concentration (typically 0.1 M).

  • Install the phosphoramidite solution on a port of an automated DNA/RNA synthesizer.

  • Program the desired RNA sequence into the synthesizer.

  • Initiate the standard synthesis cycle, using an extended coupling time of 10 minutes for the modified phosphoramidite to ensure high coupling efficiency[1].

  • After completion of the synthesis, the oligonucleotide remains attached to the solid support with protecting groups.

Protocol 3: Deprotection and Purification of Modified RNA Oligonucleotides

This protocol involves a two-step deprotection process to remove the protecting groups from the RNA and the modified nucleoside[1][6][7][8][9][10].

Materials:

  • Ammonia/methylamine (AMA) solution or concentrated ammonium hydroxide

  • Triethylamine trihydrofluoride (TEA·3HF) or other fluoride source

  • Anhydrous DMSO

  • 20% aqueous acetic acid

  • HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange)

  • Appropriate buffers for HPLC purification

Procedure:

  • Cleavage and Base Deprotection: Treat the CPG support with AMA solution at room temperature to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the standard nucleobases.

  • 2'-OH Deprotection: Remove the 2'-O-silyl protecting groups (e.g., TBDMS) by treating the oligonucleotide with a fluoride source like TEA·3HF in a suitable solvent such as DMSO.

  • Acetal Deprotection: To deprotect the 5-formyl group, treat the RNA oligonucleotide with 20% aqueous acetic acid[1]. Monitor the reaction to ensure complete removal of the acetal group without degradation of the RNA.

  • Purification: Purify the fully deprotected RNA oligonucleotide using high-performance liquid chromatography (HPLC). The choice of column and buffer system will depend on the length and sequence of the oligonucleotide. Ion-pair reversed-phase HPLC is a common method for this purpose[6][7][8][9][10].

  • Desalting and Characterization: Desalt the purified oligonucleotide and confirm its identity and purity using techniques such as mass spectrometry[11][12].

Mandatory Visualization

Experimental_Workflow cluster_synthesis Phosphoramidite Synthesis cluster_rna_synthesis RNA Oligonucleotide Synthesis start 5-Methyl-2'-O- methyluridine protect_hydroxyls Protect 3',5'-OH start->protect_hydroxyls bromination Brominate 5-Me protect_hydroxyls->bromination acetoxylation Acetoxylation bromination->acetoxylation hydrolysis Hydrolyze to 5-CH2OH acetoxylation->hydrolysis oxidation Oxidize to 5-CHO hydrolysis->oxidation protect_formyl Protect 5-CHO (Acetal) oxidation->protect_formyl deprotect_silyl Deprotect 3',5'-OH protect_formyl->deprotect_silyl protect_5OH Protect 5'-OH (DMT) deprotect_silyl->protect_5OH phosphitylation Phosphitylation protect_5OH->phosphitylation phosphoramidite f⁵OMeU Phosphoramidite phosphitylation->phosphoramidite solid_phase Solid-Phase Synthesis phosphoramidite->solid_phase deprotection Deprotection solid_phase->deprotection purification HPLC Purification deprotection->purification final_rna Purified f⁵OMeU-RNA purification->final_rna

Caption: Workflow for the synthesis of f⁵OMeU-containing RNA.

Application: Modulation of NF-κB Binding Affinity

The transcription factor NF-κB is a critical regulator of genes involved in inflammation, immunity, and cell survival[13][14][15]. It typically exists as a heterodimer of p50 and p65 (RelA) subunits. The specific DNA sequence recognized by NF-κB dimers is known as the κB site. Introducing modifications into oligonucleotides containing κB sites can modulate the binding affinity of NF-κB, offering a potential strategy for therapeutic intervention.

An early study demonstrated that oligonucleotides containing this compound at specific positions within the NF-κB binding sequence showed selective binding toward the p50/p65 heterodimer and the p50 homodimer. This suggests that the 5-formyl group can participate in specific interactions within the protein-RNA complex, potentially altering the transcriptional regulation of NF-κB target genes.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm stimuli Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor binds IKK_complex IKK Complex receptor->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates proteasome Proteasome IkappaB->proteasome ubiquitination & degradation NFkappaB_inactive p50/p65 (Inactive) NFkappaB_inactive->IkappaB bound to NFkappaB_active p50/p65 (Active) NFkappaB_inactive->NFkappaB_active releases nucleus Nucleus NFkappaB_active->nucleus translocates to kappaB_site κB Site in DNA/RNA NFkappaB_active->kappaB_site binds to transcription Gene Transcription kappaB_site->transcription initiates modified_oligo f⁵OMeU-Oligonucleotide modified_oligo->NFkappaB_active modulates binding

Caption: Canonical NF-κB signaling pathway and its modulation.

Conclusion

The incorporation of this compound into synthetic RNA oligonucleotides is a feasible process that can be achieved through a combination of tailored phosphoramidite synthesis and standard solid-phase synthesis techniques. The resulting modified RNAs exhibit unique properties that can be exploited for various research and therapeutic applications. In particular, the ability to modulate the binding of transcription factors like NF-κB opens up new avenues for the development of targeted therapies for inflammatory and autoimmune diseases. Further investigation into the precise structural and functional consequences of this modification will undoubtedly expand its utility in the field of RNA therapeutics and chemical biology.

References

Application Notes and Protocols: Development of Antibodies Specific for 5-Formyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of antibodies specifically targeting 5-Formyl-2'-O-methyluridine (5f-mU). The information herein is intended to guide researchers through the necessary steps, from immunogen synthesis to antibody validation, facilitating the creation of critical reagents for the study of this modified ribonucleoside.

Introduction

This compound is a modified ribonucleoside whose biological significance is an emerging area of research. The development of specific antibodies against 5f-mU is crucial for elucidating its roles in cellular processes, its potential as a biomarker, and for the development of targeted therapeutics. These protocols outline a generalized yet detailed approach for generating and validating polyclonal or monoclonal antibodies with high specificity and sensitivity for 5f-mU.

Data Presentation: Hypothetical Antibody Characterization

Successful antibody development requires rigorous characterization. The following tables present hypothetical, yet realistic, quantitative data for a newly developed anti-5f-mU antibody.

Table 1: Antibody Titer and Sensitivity

ParameterResultDescription
Polyclonal Antibody Titer 1:128,000The reciprocal of the highest dilution of antiserum that gives a positive signal in an ELISA.
Monoclonal Antibody Titer 1:256,000The reciprocal of the highest dilution of hybridoma supernatant that gives a positive signal in an ELISA.
IC50 (Competitive ELISA) 2.5 ng/mLThe concentration of 5f-mU that inhibits 50% of the antibody binding to the coated antigen.
Limit of Detection (LOD) 0.5 ng/mLThe lowest concentration of 5f-mU that can be reliably detected.
Limit of Quantification (LOQ) 1.5 ng/mLThe lowest concentration of 5f-mU that can be quantitatively measured with acceptable precision.

Table 2: Antibody Specificity (Cross-Reactivity)

CompoundStructureCross-Reactivity (%)
This compound Target Analyte100
5-Formyl-2'-deoxyuridineLacks 2'-O-methyl group< 1.0
2'-O-methyluridineLacks 5-formyl group< 0.5
UridineUnmodified< 0.1
ThymidineRelated pyrimidine< 0.1
5-FormylcytidineDifferent base< 0.1

Experimental Protocols

The following are detailed protocols for the key stages of antibody development against this compound.

Protocol 1: Immunogen Preparation (Hapten-Carrier Conjugation)

Since 5f-mU is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response.

Materials:

  • This compound (5f-mU)

  • Carrier proteins: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • Sodium periodate (NaIO4)

  • Sodium borohydride (NaBH4)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Oxidation of 5f-mU:

    • Dissolve 10 mg of 5f-mU in 1 mL of PBS.

    • Add 2.1 mg of sodium periodate and stir for 30 minutes at room temperature in the dark. This reaction opens the ribose ring to create aldehyde groups.

  • Conjugation to Carrier Protein:

    • Dissolve 20 mg of KLH (for immunization) or BSA (for screening) in 2 mL of PBS.

    • Add the oxidized 5f-mU solution to the carrier protein solution.

    • Adjust the pH to 9.0 with 0.1 M sodium bicarbonate buffer.

    • Stir the reaction mixture for 2 hours at room temperature.

  • Reduction of Schiff Bases:

    • Add 2 mg of sodium borohydride to the reaction mixture.

    • Stir for 2 hours at 4°C to stabilize the conjugate.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against PBS (3 x 1 L changes) for 48 hours at 4°C to remove unreacted components.

    • Determine the protein concentration and conjugation efficiency using a spectrophotometer.

    • Store the 5f-mU-KLH and 5f-mU-BSA conjugates at -20°C.

Protocol 2: Polyclonal Antibody Production in Rabbits

Materials:

  • 5f-mU-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Two healthy New Zealand white rabbits

  • Syringes and needles

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits before the first immunization to serve as a negative control.

  • Primary Immunization:

    • Emulsify 500 µg of 5f-mU-KLH in 500 µL of PBS with an equal volume of Freund's Complete Adjuvant.

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations:

    • Four weeks after the primary immunization, prepare an emulsion of 250 µg of 5f-mU-KLH in 500 µL of PBS with an equal volume of Freund's Incomplete Adjuvant.

    • Administer the booster injection subcutaneously.

    • Repeat the booster injections every four weeks.

  • Titer Monitoring:

    • Collect blood samples 10-14 days after each booster injection.

    • Determine the antibody titer using an indirect ELISA (Protocol 3).

  • Antibody Harvesting and Purification:

    • Once a high titer is achieved, perform a final bleed.

    • Isolate the serum and purify the IgG fraction using Protein A/G affinity chromatography.

    • Determine the concentration of the purified polyclonal antibodies and store at -20°C or -80°C.

Protocol 3: Indirect ELISA for Titer Determination

Materials:

  • 5f-mU-BSA conjugate

  • 96-well ELISA plates

  • Coating buffer (0.1 M carbonate-bicarbonate, pH 9.6)

  • Blocking buffer (5% non-fat dry milk in PBS with 0.05% Tween-20, PBST)

  • Rabbit serum (pre-immune and immune)

  • Goat anti-rabbit IgG-HRP conjugate

  • TMB substrate

  • Stop solution (2 M H2SO4)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the 5f-mU-BSA conjugate to 1 µg/mL in coating buffer.

    • Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the rabbit serum (e.g., 1:1,000 to 1:1,024,000) in blocking buffer.

    • Add 100 µL of each dilution to the wells and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Secondary Antibody Incubation:

    • Dilute the goat anti-rabbit IgG-HRP conjugate according to the manufacturer's instructions in blocking buffer.

    • Add 100 µL to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Reading: Measure the absorbance at 450 nm using a plate reader. The titer is the highest dilution that gives a signal significantly above the pre-immune serum background.

Visualizations

The following diagrams illustrate the key experimental workflows.

Antibody_Development_Workflow Hapten 5-Formyl-2'-O- methyluridine (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen Immunogen (5f-mU-KLH) Conjugation->Immunogen Immunization Animal Immunization (e.g., Rabbit) Immunogen->Immunization Serum Antiserum Collection Immunization->Serum Purification Antibody Purification (Protein A/G) Serum->Purification Antibody Purified Polyclonal Antibody Purification->Antibody Characterization Characterization (ELISA, Western Blot) Antibody->Characterization Final Validated Antibody Characterization->Final

Caption: Overall workflow for the development of antibodies against 5f-mU.

ELISA_Protocol_Workflow Start Start Coating Plate Coating (5f-mU-BSA) Start->Coating Wash1 Wash Coating->Wash1 Blocking Blocking Wash1->Blocking Wash2 Wash Blocking->Wash2 PrimaryAb Primary Antibody Incubation Wash2->PrimaryAb Wash3 Wash PrimaryAb->Wash3 SecondaryAb Secondary Antibody-HRP Incubation Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Detection Substrate Addition (TMB) Wash4->Detection Stop Stop Reaction Detection->Stop Read Read Absorbance (450 nm) Stop->Read End End Read->End

Caption: Step-by-step workflow for the indirect ELISA protocol.

Application Notes and Protocols for Sequencing 5-Formyl-2'-O-methyluridine (f5omU) in the Transcriptome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2'-O-methyluridine (f5omU) is a recently identified modified ribonucleoside with the potential to play a significant role in RNA metabolism, structure, and function. Its dual modification, featuring a formyl group on the uracil base and a methyl group on the ribose, suggests a complex regulatory role. The ability to map the precise locations of f5omU across the transcriptome is crucial for elucidating its biological functions and its potential as a biomarker or therapeutic target. Currently, no single, established method exists for the transcriptome-wide mapping of f5omU at single-nucleotide resolution.

These application notes describe a novel, integrated chemical-enzymatic approach, termed f5omU-seq , for the specific detection and sequencing of f5omU. This method combines the principles of 2'-O-methylation enrichment with chemical derivatization of the 5-formyl group to induce a specific mutational signature during reverse transcription, allowing for precise mapping using next-generation sequencing.

Principle of f5omU-seq

The f5omU-seq method is a multi-step process designed to specifically enrich for RNA fragments containing 2'-O-methylated nucleotides and then to introduce a unique sequencing signature at the site of 5-formyluridine. The workflow is conceptualized as follows:

  • RNA Fragmentation and Enrichment of 2'-O-methylated Fragments: Total RNA is first fragmented into smaller, manageable pieces. The fragments are then subjected to periodate oxidation, which selectively modifies the 3'-ends of ribonucleotides with a free 2',3'-diol. Ribonucleotides with a 2'-O-methyl group, such as f5omU, are resistant to this oxidation. This resistance is exploited to enrich for 2'-O-methylated RNA fragments.

  • Chemical Derivatization of the 5-Formyl Group: The enriched, 2'-O-methylated RNA fragments are then treated with a chemical agent, such as malononitrile or a hydrazine-based reagent. This reagent specifically reacts with the 5-formyl group of uridine, forming a bulky adduct.

  • Reverse Transcription and Mutational Signature: During reverse transcription, the presence of the chemical adduct on the uracil base causes the reverse transcriptase to misincorporate a different nucleotide, typically leading to a U-to-C (or T-to-C in the resulting cDNA) mutation in the synthesized cDNA strand.

  • Library Preparation and Sequencing: The resulting cDNA is then used to prepare a sequencing library, which is sequenced using standard next-generation sequencing platforms.

  • Bioinformatic Analysis: The sequencing reads are aligned to a reference transcriptome. The locations of f5omU are identified by pinpointing the specific U-to-C mutations that occur at a high frequency.

Experimental Protocols

Protocol 1: f5omU-seq - Combined Enrichment and Chemical Derivatization

This protocol outlines the complete workflow for f5omU-seq.

Materials:

  • Total RNA sample

  • RNA fragmentation buffer

  • Sodium periodate (NaIO4)

  • Ethylene glycol

  • Malononitrile

  • Reverse transcriptase

  • dNTPs

  • Library preparation kit for NGS

  • Associated buffers and enzymes

Procedure:

  • RNA Fragmentation:

    • Resuspend 10-50 µg of total RNA in fragmentation buffer.

    • Incubate at 94°C for 5-10 minutes, depending on the desired fragment size.

    • Immediately place on ice and purify the fragmented RNA.

  • Periodate Oxidation for 2'-O-Methyl Enrichment:

    • Resuspend fragmented RNA in a reaction buffer containing 50 mM sodium periodate.

    • Incubate in the dark at room temperature for 30 minutes.

    • Quench the reaction by adding ethylene glycol.

    • Purify the RNA to remove excess reagents.

  • Chemical Derivatization of 5-Formyl Group:

    • Resuspend the periodate-treated RNA in a reaction buffer containing 1 M malononitrile.

    • Adjust the pH to a slightly basic condition (e.g., pH 8.0) to facilitate the reaction.

    • Incubate at 37°C for 1-2 hours.

    • Purify the RNA to remove the malononitrile.

  • Reverse Transcription:

    • Perform reverse transcription on the chemically derivatized RNA using a reverse transcriptase with proofreading activity disabled to ensure the incorporation of mutations.

    • Use random hexamers or gene-specific primers.

    • Incubate according to the manufacturer's instructions.

  • Library Preparation and Sequencing:

    • Synthesize the second cDNA strand.

    • Proceed with a standard NGS library preparation protocol (e.g., Illumina TruSeq).

    • Perform high-throughput sequencing.

Data Analysis:

  • Align sequencing reads to the reference transcriptome.

  • Identify sites with a high prevalence of U-to-C (or T-to-C) mutations.

  • Filter these sites against a control library generated without the chemical derivatization step to identify f5omU-specific mutations.

Protocol 2: Validation of f5omU sites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to confirm the presence and quantify the abundance of f5omU in total RNA or enriched RNA fractions.

Materials:

  • RNA sample (total RNA or f5omU-seq enriched fraction)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • RNA Digestion to Nucleosides:

    • Digest 1-5 µg of RNA with nuclease P1 at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and incubate at 37°C for an additional 1 hour to dephosphorylate the nucleotides.

    • Filter the sample to remove enzymes.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into the LC-MS/MS system.

    • Separate the nucleosides using a C18 reverse-phase column.

    • Perform mass spectrometry in positive ion mode and monitor for the specific mass transition of f5omU.

  • Quantification:

    • Generate a standard curve using a synthetic f5omU standard of known concentration.

    • Calculate the amount of f5omU in the sample by comparing its peak area to the standard curve.

Data Presentation

Table 1: Comparison of Sequencing Methods for RNA Modifications

MethodPrincipleTarget ModificationResolutionAdvantagesLimitations
f5omU-seq (Proposed) Periodate oxidation enrichment followed by chemical derivatization inducing a U-to-C mutation.This compound (f5omU)Single nucleotideHigh specificity for dual modification.Hypothetical method, requires experimental validation.
Nm-seq Resistance of 2'-O-methyl group to periodate oxidation.[1][2]2'-O-methylation (Nm)Single nucleotideWell-established for Nm.Does not distinguish f5omU from other Nm-modified nucleotides.
Mal-Seq Malononitrile-mediated chemical derivatization of the 5-formyl group inducing a C-to-T mutation.[3][4]5-Formylcytosine (f5C)Single nucleotideSpecific for the 5-formyl group on cytosine.Not applicable to uridine modifications.
Bisulfite Sequencing Chemical deamination of cytosine to uracil, while 5-methylcytosine is protected.5-Methylcytosine (m5C)Single nucleotideGold standard for m5C detection.Harsh chemical treatment can degrade RNA.
LC-MS/MS Separation and mass-based detection of individual nucleosides.All modificationsNot a sequencing methodHighly accurate for quantification.Does not provide sequence context.

Visualizations

Signaling Pathways and Experimental Workflows

f5omU_seq_workflow cluster_rna_prep RNA Preparation cluster_enrichment Enrichment for 2'-O-Me cluster_derivatization Chemical Derivatization cluster_sequencing Sequencing and Analysis TotalRNA Total RNA FragRNA Fragmented RNA TotalRNA->FragRNA Fragmentation Periodate Periodate Oxidation FragRNA->Periodate EnrichedRNA 2'-O-Me Enriched RNA Periodate->EnrichedRNA Purification ChemTreat Chemical Treatment (e.g., Malononitrile) EnrichedRNA->ChemTreat DerivRNA f5omU-Adduct RNA ChemTreat->DerivRNA Purification RT Reverse Transcription DerivRNA->RT Library NGS Library Prep RT->Library Seq Sequencing Library->Seq Analysis Bioinformatic Analysis (U-to-C Mutation Calling) Seq->Analysis

Caption: Workflow for the proposed f5omU-seq method.

Caption: Chemical derivatization and resulting mutational signature.

References

Application of Click Chemistry for Labeling 5-Formyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Formyl-2'-O-methyluridine (5-fomU) is a modified nucleoside found in RNA that plays a role in various biological processes. The ability to label and detect 5-fomU within RNA is crucial for understanding its function and for the development of potential therapeutic agents. Click chemistry, a set of powerful, reliable, and selective reactions, offers an efficient method for labeling biomolecules like RNA.[1][2] This application note describes a two-step strategy for the specific labeling of 5-fomU using a combination of oxime ligation and click chemistry.

The formyl group of 5-fomU provides a unique chemical handle that can be selectively targeted. The overall strategy involves:

  • Introduction of a Bioorthogonal Handle: The formyl group of 5-fomU is reacted with an aminooxy-functionalized alkyne or azide via an oxime ligation. This step installs a "click-ready" handle onto the nucleoside.

  • Click Chemistry Labeling: The alkyne- or azide-modified 5-fomU is then conjugated to a reporter molecule (e.g., a fluorescent dye, biotin) functionalized with the corresponding azide or alkyne through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

This method provides a highly specific and efficient way to label 5-fomU-containing RNA for various downstream applications, including fluorescence microscopy, flow cytometry, and affinity purification.

Data Presentation

Table 1: Summary of Reaction Efficiencies

Reaction StepReactantsTypical Yield/EfficiencyReference
Oxime Ligation Aldehyde/Ketone + Aminooxy Compound>90% (for peptidic oximes)[3]
Aldehyde-functionalized peptide + Aminooxy-Alexa Fluor 488High, with rate constants of 10¹-10³ M⁻¹s⁻¹[4]
CuAAC Alkyne-modified Oligonucleotide + Azide-dyeQuantitative[5][6]
Alkyne-modified Biopolymer + Azide-dyeHigh[7]
SPAAC Azide-modified RNA + DBCO-fluorophoreNearly 100%[1]
NAD-RNA + Cyclooctyne-biotinSignificantly higher efficiency than CuAAC[8]

Note: Specific quantitative data for the oxime ligation on this compound was not found in the search results. The provided data is for analogous reactions on peptides and other biomolecules, suggesting a high potential efficiency for the proposed reaction.

Experimental Protocols

Protocol 1: Introduction of an Alkyne Handle onto 5-fomU via Oxime Ligation

This protocol describes the reaction of 5-fomU-containing RNA with an aminooxy-alkyne derivative to form a stable oxime linkage.

Materials:

  • 5-fomU containing RNA

  • Aminooxy-alkyne (e.g., 3-(aminooxy)prop-1-yne)

  • Aniline (catalyst)

  • Sodium phosphate buffer (0.3 M, pH 7)

  • Nuclease-free water

  • RNA purification kit or ethanol precipitation reagents

Procedure:

  • Dissolve the 5-fomU containing RNA in nuclease-free water to a final concentration of approximately 1 µM.

  • Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order:

    • 5-fomU RNA solution

    • Sodium phosphate buffer (to a final concentration of 0.1 M)

    • Aminooxy-alkyne (to a final concentration of 50 µM)

    • Aniline (to a final concentration of 100 mM)

  • Vortex the mixture gently to ensure homogeneity.

  • Incubate the reaction at room temperature for 2-4 hours. The reaction can be monitored by HPLC or mass spectrometry to determine completion.

  • Purify the alkyne-modified RNA using a suitable RNA purification kit or by ethanol precipitation to remove unreacted reagents and the catalyst.

  • Resuspend the purified alkyne-modified RNA in nuclease-free water and quantify its concentration.

Protocol 2: Labeling of Alkyne-Modified 5-fomU RNA using CuAAC

This protocol details the copper-catalyzed click chemistry reaction to label the alkyne-modified RNA with an azide-containing reporter molecule (e.g., a fluorescent dye).

Materials:

  • Alkyne-modified 5-fomU RNA (from Protocol 1)

  • Azide-functionalized reporter molecule (e.g., Azide-Cy5)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Triethylammonium acetate buffer (2 M, pH 7.0)

  • DMSO

  • Nuclease-free water

  • RNA purification reagents (e.g., ethanol, acetone)

Procedure:

  • In a pressure-tight vial, dissolve the alkyne-modified RNA in nuclease-free water.[9]

  • Add 2 M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[9]

  • Add DMSO to a final volume of 50%.[9]

  • Add the azide-functionalized reporter molecule (from a 10 mM stock in DMSO) to a final concentration 1.5 times that of the RNA.[9]

  • Prepare a fresh 5 mM solution of sodium ascorbate in water. Add this to the reaction mixture to a final concentration of 0.5 mM.[9]

  • Prepare a 10 mM Cu(II)-TBTA stock solution by mixing equal volumes of 20 mM CuSO₄ in water and 20 mM THPTA in water/DMSO. Add this to the reaction mixture to a final concentration of 0.5 mM.[10]

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[6]

  • Seal the vial and vortex thoroughly.[6]

  • Incubate the reaction at room temperature overnight.[6]

  • Purify the labeled RNA by ethanol or acetone precipitation.[6] Wash the pellet with 70% ethanol or acetone, air dry, and resuspend in nuclease-free water. The labeled RNA can be further purified by HPLC or PAGE.[5][10]

Protocol 3: Labeling of Alkyne-Modified 5-fomU RNA using SPAAC (Copper-Free Click Chemistry)

This protocol describes the strain-promoted azide-alkyne cycloaddition, which is ideal for applications where copper is cytotoxic.

Materials:

  • Alkyne-modified 5-fomU RNA (from Protocol 1)

  • Azide-functionalized reporter molecule with a strained alkyne (e.g., DBCO-Cy5)

  • Phosphate buffer (50 mM, pH 7.0)

  • Potassium chloride (KCl, 0.1 M)

  • Magnesium chloride (MgCl₂, 1 mM)

  • Nuclease-free water

  • RNA purification reagents

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified RNA in the reaction buffer (50 mM phosphate buffer, 0.1 M KCl, 1 mM MgCl₂) to a final concentration of approximately 1 µM.[11]

  • Add the DBCO-functionalized reporter molecule to a final concentration of 50 µM.[11]

  • Incubate the reaction mixture for 2 hours at 37°C.[11]

  • Purify the labeled RNA using ethanol precipitation to remove the unreacted reporter molecule.[11]

  • Resuspend the purified labeled RNA in nuclease-free water and quantify its concentration.

Visualizations

experimental_workflow cluster_step1 Step 1: Introduction of Alkyne Handle cluster_step2 Step 2: Click Chemistry Labeling cluster_downstream Downstream Applications start 5-fomU containing RNA reaction1 Oxime Ligation start->reaction1 reagent1 Aminooxy-Alkyne + Aniline Catalyst reagent1->reaction1 product1 Alkyne-Modified RNA reaction1->product1 reaction2 CuAAC or SPAAC product1->reaction2 reagent2 Azide-Reporter Molecule + Cu(I) Catalyst or Strain-Promoted reagent2->reaction2 product2 Labeled 5-fomU RNA reaction2->product2 analysis Fluorescence Microscopy Flow Cytometry Affinity Purification product2->analysis

Caption: Experimental workflow for labeling this compound.

signaling_pathway cluster_oxime Oxime Ligation cluster_click Click Chemistry (CuAAC) fomU This compound (in RNA) alkyne_rna Alkyne-Modified RNA fomU->alkyne_rna Oxime Bond Formation aminooxy_alkyne Aminooxy-Alkyne aminooxy_alkyne->alkyne_rna labeled_rna Labeled RNA alkyne_rna->labeled_rna Triazole Formation azide_reporter Azide-Reporter azide_reporter->labeled_rna

Caption: Chemical pathway for labeling 5-fomU via oxime ligation and click chemistry.

References

Application Notes and Protocols: CRISPR-Based Detection of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications of RNA nucleosides. These modifications, such as pseudouridine (Ψ) and N6-methyladenosine (m6A), play critical roles in various biological processes and are increasingly implicated in disease pathogenesis. Consequently, the development of precise and sensitive methods to detect and quantify these modifications at specific sites is paramount for both basic research and therapeutic development.

CRISPR-Cas systems, renowned for their programmable nucleic acid targeting capabilities, have been ingeniously repurposed for the detection of modified nucleosides.[1][2][3][4][5] These methods offer high specificity and can be adapted for various applications, from validating modification sites to quantifying modification levels. This document provides detailed application notes and protocols for two prominent CRISPR-based methods for detecting modified nucleosides: a CRISPR-Cas13a-based method for pseudouridine detection and a CRISPR-Cas9-based approach for N6-methyladenosine detection.

I. CRISPR-Cas13a-Based Detection of Pseudouridine (Ψ)

This method leverages the combination of chemical labeling of pseudouridine with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) and the subsequent targeted cleavage activity of CRISPR-Cas13a.[6][7] The bulky CMC adduct on pseudouridine sterically hinders the Cas13a-crRNA complex from binding to the target RNA, leading to a measurable difference in Cas13a's collateral cleavage activity, which can be monitored using a fluorescent reporter.[6][7][8]

Experimental Workflow

The overall workflow involves treating RNA with CMC, followed by a CRISPR-Cas13a assay to detect the presence of the modification.

CRISPR_Pseudouridine_Detection cluster_sample_prep Sample Preparation cluster_crispr_assay CRISPR-Cas13a Assay cluster_analysis Data Analysis RNA_extraction RNA Extraction RNA_treatment CMC Treatment (+/-) RNA_extraction->RNA_treatment Assay_setup Assemble Cas13a, crRNA, Target RNA, and Reporter RNA_treatment->Assay_setup Incubation Incubation Assay_setup->Incubation Detection Fluorescence Measurement Incubation->Detection Data_analysis Compare Fluorescence (+) CMC vs (-) CMC Detection->Data_analysis

CRISPR-Cas13a workflow for pseudouridine detection.
Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained using this method. The fluorescence intensity is inversely proportional to the presence of pseudouridine at the target site.

Target RNAModification SiteTreatmentNormalized Fluorescence Intensity (a.u.)Fold Change [(-) CMC / (+) CMC]
Ribosomal RNA (rRNA)Ψ site in 18S rRNA(-) CMC85004.25
(+) CMC2000
Messenger RNA (mRNA)Ψ519(-) CMC92003.68
(+) CMC2500
Small nuclear RNA (snRNA)Ψ72(-) CMC78005.20
(+) CMC1500

Note: The values presented are illustrative and will vary depending on the experimental setup, target abundance, and modification stoichiometry.

Experimental Protocol

Materials:

  • Total RNA or purified RNA of interest

  • N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC)

  • Bicine buffer

  • Ethanol

  • Nuclease-free water

  • LwCas13a protein

  • Custom crRNA targeting the sequence of interest

  • RNase Alert QC System or similar fluorescent reporter

  • RNase inhibitor

  • Reaction buffer (e.g., NEBuffer for LwCas13a)

  • Fluorescence plate reader

Protocol:

  • CMC Labeling of RNA:

    • Prepare two reactions for each RNA sample: a (+) CMC reaction and a (-) CMC control.

    • In a 1.5 mL tube, add 10-20 µg of total RNA.

    • For the (+) CMC tube, add CMC dissolved in Bicine buffer to a final concentration of 0.4 M.

    • For the (-) CMC tube, add an equal volume of Bicine buffer without CMC.

    • Incubate both tubes at 37°C for 20 minutes.

    • Purify the RNA from both reactions using ethanol precipitation or a suitable RNA cleanup kit.

    • Resuspend the purified RNA in nuclease-free water.

  • CRISPR-Cas13a Detection Assay:

    • Assemble the Cas13a-crRNA complex by incubating LwCas13a protein with the specific crRNA in reaction buffer at 37°C for 10 minutes.

    • In a 96-well plate, set up the reaction mixture containing the Cas13a-crRNA complex, the fluorescent reporter RNA, and RNase inhibitor.

    • Add the CMC-treated (+) and untreated (-) RNA to their respective wells.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for up to 1-2 hours using a fluorescence plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity over time for both (+) CMC and (-) CMC samples.

    • A significant reduction in fluorescence in the (+) CMC sample compared to the (-) CMC sample indicates the presence of a pseudouridine at the target site.[7]

II. CRISPR-Cas9-Based Detection of N6-methyladenosine (m6A)

This approach utilizes a catalytically inactive Cas9 (dCas9) fused to an m6A "writer" (e.g., a single-chain methyltransferase) or an m6A "eraser" (e.g., ALKBH5 or FTO demethylase) to install or remove m6A at a specific RNA locus.[9] The change in m6A status can then be detected using various methods, such as m6A-specific antibody-based RNA immunoprecipitation (RIP) followed by RT-qPCR, or by using the SELECT (single-base elongation and ligation-based qPCR amplification) method which exploits the inhibitory effect of m6A on certain enzymes.[10][11]

Experimental Workflow

The workflow involves the expression of the dCas9-effector fusion protein and a guide RNA in cells, followed by the detection of the altered m6A status.

CRISPR_m6A_Detection cluster_transfection Cell Transfection cluster_detection m6A Detection cluster_analysis Data Analysis Plasmids Plasmids: dCas9-Writer/Eraser + sgRNA Transfection Transfect into Cells Plasmids->Transfection RNA_isolation Isolate Total RNA Transfection->RNA_isolation m6A_IP m6A-RIP-qPCR RNA_isolation->m6A_IP SELECT_assay SELECT-qPCR RNA_isolation->SELECT_assay Analysis Quantify m6A Level Change m6A_IP->Analysis SELECT_assay->Analysis

CRISPR-dCas9 workflow for m6A editing and detection.
Quantitative Data Summary

The following table illustrates the type of quantitative data that can be generated to assess changes in m6A levels at a specific target site.

Target GenedCas9 EffectorDetection MethodRelative m6A Abundance (Fold Change)
MALAT1dCas9-ALKBH5 (Eraser)m6A-RIP-qPCR0.4
Hsp70 5'UTRdCas9-METTL3/14 (Writer)SELECT-qPCR3.5
β-actindCas9-FTO (Eraser)m6A-RIP-qPCR0.6
MYC 3'UTRdCas9-METTL3/14 (Writer)SELECT-qPCR2.8

Note: The values are representative and indicate the fold change in m6A levels in cells expressing the dCas9-effector and specific sgRNA compared to a control.

Experimental Protocols

A. Transfection for m6A Editing

Materials:

  • HEK293T or other suitable cell line

  • Plasmids encoding the dCas9-writer/eraser fusion protein

  • Plasmid encoding the specific single guide RNA (sgRNA)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

Protocol:

  • Seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.

  • Co-transfect the cells with the dCas9-effector plasmid and the sgRNA plasmid according to the manufacturer's protocol for the transfection reagent.

  • Incubate the cells for 36-48 hours post-transfection.

  • Harvest the cells and proceed to RNA isolation.

B. m6A RNA Immunoprecipitation (m6A-RIP) followed by RT-qPCR

Materials:

  • Total RNA from transfected cells

  • m6A-specific antibody

  • Protein A/G magnetic beads

  • Immunoprecipitation buffer

  • RNA extraction kit

  • RT-qPCR reagents

Protocol:

  • Isolate total RNA from the transfected cells.

  • Fragment the RNA to an appropriate size (e.g., ~100 nt).

  • Incubate a portion of the fragmented RNA with an m6A-specific antibody in immunoprecipitation buffer at 4°C for 2 hours.

  • Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C to capture the antibody-RNA complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the RNA from the beads.

  • Purify the immunoprecipitated RNA.

  • Perform RT-qPCR on the immunoprecipitated RNA and an input control (a portion of the fragmented RNA that did not undergo immunoprecipitation) using primers specific to the target region.

  • Calculate the relative enrichment of the target RNA in the m6A-IP fraction compared to the input.

C. SELECT (Single-base Elongation and Ligation-based qPCR) Assay

Materials:

  • Total RNA from transfected cells

  • Upstream (Up) and Downstream (Down) DNA primers flanking the target adenine

  • DNA polymerase deficient in proofreading activity

  • DNA ligase

  • dNTPs

  • qPCR reagents

Protocol:

  • Anneal the Up and Down primers to the target RNA. The 3' end of the Up primer should be immediately upstream of the target adenine.

  • Perform a single-base elongation reaction using a DNA polymerase. The presence of m6A will inhibit the incorporation of thymine opposite the modified adenine.

  • Perform a ligation reaction to join the elongated Up primer and the Down primer. Ligation will be less efficient if the single-base elongation was inhibited by m6A.

  • Use the ligated product as a template for qPCR with a set of common primers to quantify the amount of successfully elongated and ligated product.[11]

  • A lower qPCR signal (higher Ct value) in the sample where m6A is expected to be present (e.g., after treatment with a dCas9-writer) indicates successful m6A installation.

Conclusion

CRISPR-based methods for the detection of modified nucleosides represent a significant advancement in the study of epitranscriptomics. These techniques provide researchers and drug development professionals with powerful tools to investigate the roles of RNA modifications in health and disease with high specificity. The protocols outlined in these application notes provide a foundation for implementing these innovative methods in the laboratory. As the field continues to evolve, further refinements and new applications of CRISPR technology are anticipated to provide even deeper insights into the complex world of RNA regulation.

References

Application Notes and Protocols for Single-Molecule Imaging of RNA Containing 5-Formyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2'-O-methyluridine (5-foU) is a modified ribonucleoside with emerging interest in the field of epitranscriptomics. Its structural similarity to other oxidized pyrimidines suggests a potential role in the dynamic regulation of RNA function, including translation, stability, and interaction with RNA-binding proteins. Single-molecule imaging techniques, particularly Förster Resonance Energy Transfer (smFRET), offer unparalleled opportunities to investigate the structural and dynamic consequences of incorporating 5-foU into RNA molecules at the single-molecule level.[1][2][3] These insights are crucial for understanding the biological significance of this modification and for the development of novel therapeutic strategies targeting RNA pathways.

This document provides detailed application notes and protocols for the preparation and single-molecule imaging of RNA containing 5-foU. The methodologies described herein are designed to enable researchers to probe the conformational dynamics of 5-foU-modified RNA and its interactions with binding partners.

Application Notes

The presence of a 5-formyl group on the uridine base can introduce localized changes in the electronic and steric properties of the RNA, potentially influencing:

  • RNA Folding and Stability: The formyl group may alter base stacking interactions and the formation of tertiary contacts, thereby affecting the global and local structure of the RNA.

  • Protein-RNA Interactions: The modification could serve as a recognition element or an anti-recognition element for specific RNA-binding proteins, modulating the assembly of ribonucleoprotein complexes.

  • Ribosome Decoding: When present in the coding region of an mRNA, 5-foU might affect codon-anticodon recognition and the fidelity of translation.

Single-molecule FRET is an ideal technique to study these phenomena as it can resolve distinct conformational states and monitor real-time transitions between them.[2][4]

Quantitative Data Summary

The following tables represent hypothetical data that could be obtained from smFRET experiments on a 5-foU-containing RNA. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Equilibrium FRET Efficiencies of a Riboswitch Aptamer Domain

RNA ConstructMajor FRET Population 1 (EFRET ± SD)Major FRET Population 2 (EFRET ± SD)Ligand
Unmodified RNA0.85 ± 0.05 (Folded)0.21 ± 0.06 (Unfolded)With Ligand
5-foU Modified RNA0.78 ± 0.07 (Partially Folded)0.35 ± 0.08 (Unfolded)With Ligand
Unmodified RNA0.18 ± 0.05 (Unfolded)N/AWithout Ligand
5-foU Modified RNA0.30 ± 0.06 (Unfolded)N/AWithout Ligand

Table 2: Conformational Transition Rates

RNA Constructkfolding (s-1)kunfolding (s-1)Condition
Unmodified RNA2.5 ± 0.30.5 ± 0.1+ Ligand
5-foU Modified RNA1.8 ± 0.21.2 ± 0.2+ Ligand

Experimental Protocols

Protocol 1: Synthesis and Purification of 5-foU-Containing RNA

This protocol describes the generation of a 5-foU-containing RNA molecule suitable for single-molecule studies. The RNA is synthesized in two fragments, one containing the 5-foU modification, and then ligated together.

Materials:

  • Custom synthesized RNA oligonucleotide containing 5-foU (from a commercial vendor like IDT)[5]

  • In vitro transcribed RNA oligonucleotide

  • T4 RNA Ligase 2

  • DNA splint oligonucleotide

  • DNase I

  • Urea for polyacrylamide gel electrophoresis (PAGE)

  • Elution buffer (0.3 M sodium acetate, 1 mM EDTA)

  • Ethanol

Method:

  • Design: Design the target RNA to be synthesized in two fragments. The fragment containing the 5-foU modification should be obtained from a custom RNA synthesis service. The other fragment can be prepared by standard in vitro transcription. A DNA splint complementary to the ligation junction of the two RNA fragments is also required.

  • Ligation Reaction Setup:

    • In a microcentrifuge tube, combine 10-20 pmol of each RNA fragment with an equimolar amount of the DNA splint oligonucleotide.

    • Add T4 RNA Ligase 2 buffer to a final concentration of 1x.

    • Incubate at 37°C for 30 minutes to allow for the formation of the RNA-DNA hybrid.[6]

  • Ligation: Add 1 U of T4 RNA Ligase 2 to the reaction mixture and incubate at 37°C for 1-2 hours.[6]

  • DNase Treatment: Add CaCl2 to a final concentration of 0.5 mM and 1 U of DNase I. Incubate at 37°C for 30 minutes to digest the DNA splint.[6]

  • Purification:

    • Purify the ligated RNA product using denaturing PAGE.

    • Visualize the RNA by UV shadowing.

    • Excise the band corresponding to the full-length product.

    • Elute the RNA from the gel slice overnight in elution buffer.

    • Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in RNase-free water.

Protocol 2: Fluorescent Labeling of 5-foU-Containing RNA

This protocol details the site-specific labeling of the 5' and 3' ends of the purified RNA with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores for smFRET experiments.

Materials:

  • Purified 5-foU-containing RNA

  • T4 Polynucleotide Kinase (PNK)

  • γ-S-ATP

  • Hydrazide or amine-modified fluorophores (e.g., Cy3-hydrazide, Cy5-NHS-ester)

  • Sodium periodate (NaIO4)

  • Sodium acetate

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Imidazole

Method for 3'-End Labeling (with Hydrazide Dyes): [6]

  • Oxidation of 3' Diol:

    • In a 400 µL reaction, combine 5 µM of the purified RNA, 2.5 µL of 400 mM NaIO4, and 13.33 µL of 3 M sodium acetate (pH 5.2).

    • Incubate on ice for 50 minutes in the dark.

  • Precipitation: Precipitate the oxidized RNA with ethanol to remove excess periodate.

  • Coupling Reaction:

    • Resuspend the RNA pellet in a solution containing 1 mM of the hydrazide-derivative of the desired fluorophore (e.g., Cy5-hydrazide) and 13.33 µL of 3 M sodium acetate (pH 5.2) in a total volume of 400 µL.

    • Incubate at room temperature for 2-4 hours in the dark.

  • Purification: Purify the labeled RNA by denaturing PAGE as described in Protocol 1.

Method for 5'-End Labeling (with NHS-ester Dyes): [6][7]

  • Thiophosphorylation of 5' End:

    • Dephosphorylate the 5' end of the RNA using a phosphatase if necessary.

    • In a 20 µL reaction, incubate the RNA with T4 PNK and γ-S-ATP for 1 hour at 37°C.

  • Purification: Purify the thiophosphorylated RNA using denaturing PAGE.

  • Amine Modification:

    • Dissolve the RNA in 0.1 M imidazole (pH 6.0).

    • Add EDC to a final concentration of approximately 10-20 mg/mL.

    • Add ethylenediamine to a final concentration of 0.25 M.

    • Incubate at 37°C for 3 hours.

  • Coupling to NHS-ester Dye:

    • Purify the amine-modified RNA.

    • React the amine-modified RNA with the NHS-ester derivative of the second fluorophore (e.g., Cy3-NHS-ester) according to the manufacturer's instructions.

  • Final Purification: Purify the dually labeled RNA by denaturing PAGE.

Protocol 3: Single-Molecule FRET Imaging

This protocol outlines the procedure for immobilizing the dual-labeled RNA on a microscope slide and acquiring smFRET data using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Dually labeled 5-foU-containing RNA with a biotin handle for immobilization

  • Quartz microscope slides and coverslips

  • Streptavidin

  • Biotinylated BSA

  • Imaging buffer (including an oxygen scavenging system, e.g., glucose oxidase, catalase, and Trolox)

  • TIRF microscope equipped with appropriate lasers (e.g., 532 nm for Cy3 excitation) and detectors (EMCCD camera).[8]

Method:

  • Surface Passivation:

    • Thoroughly clean the quartz slides and coverslips.

    • Coat the surface with biotinylated BSA.

    • Incubate with streptavidin to create a streptavidin-coated surface.

  • RNA Immobilization:

    • Introduce a dilute solution (pM range) of the biotinylated, dual-labeled RNA into the flow chamber.

    • Allow the RNA to immobilize on the surface via the biotin-streptavidin interaction.[2]

    • Wash away any unbound RNA.

  • Imaging:

    • Add the imaging buffer to the flow chamber.

    • Excite the donor fluorophore (Cy3) with a 532 nm laser in TIRF mode.[8]

    • Collect the fluorescence emission from both the donor and acceptor channels simultaneously using an EMCCD camera.

    • Record time-lapse movies to capture the dynamics of individual molecules.

  • Data Analysis:

    • Extract the fluorescence intensity time traces for the donor (ID) and acceptor (IA) from individual molecules.

    • Calculate the FRET efficiency (EFRET) for each time point using the formula: EFRET = IA / (IA + ID).[2]

    • Generate FRET efficiency histograms to identify different conformational states.

    • Analyze the transitions between states to determine kinetic rates.

Visualizations

experimental_workflow cluster_synthesis RNA Preparation cluster_labeling Fluorophore Labeling cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis synthesis Chemical Synthesis of 5-foU RNA Fragment ligation T4 RNA Ligase 2 Ligation with DNA Splint synthesis->ligation transcription In Vitro Transcription of Second RNA Fragment transcription->ligation purification1 Denaturing PAGE Purification ligation->purification1 labeling_3prime 3' End Labeling (e.g., Cy5-hydrazide) purification1->labeling_3prime labeling_5prime 5' End Labeling (e.g., Cy3-NHS-ester) labeling_3prime->labeling_5prime purification2 Final PAGE Purification labeling_5prime->purification2 immobilization Surface Immobilization (Biotin-Streptavidin) purification2->immobilization tirf TIRF Microscopy immobilization->tirf data_acq Data Acquisition (Donor & Acceptor Channels) tirf->data_acq traces Extract Intensity Traces data_acq->traces fret Calculate FRET Efficiency traces->fret histograms Generate Histograms fret->histograms kinetics Kinetic Analysis histograms->kinetics

Caption: Experimental workflow for single-molecule FRET analysis of 5-foU RNA.

logical_relationship cluster_rna 5-foU Modified RNA cluster_effects Potential Structural & Functional Effects cluster_technique Detection Method cluster_output Observable Outputs RNA 5-foU Incorporation Structure Altered RNA Conformation & Dynamics RNA->Structure Interaction Modulated Protein Binding Affinity RNA->Interaction Function Changes in Biological Function (e.g., Translation) RNA->Function smFRET Single-Molecule FRET (smFRET) Structure->smFRET Probed by Interaction->smFRET Probed by Function->smFRET Probed by FRET_States Distinct FRET Populations smFRET->FRET_States Yields Kinetics Transition Rates between States smFRET->Kinetics Yields

Caption: Logical relationship between 5-foU modification and smFRET observables.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of 5-Formyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 5-Formyl-2'-O-methyluridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a multi-step synthetic pathway starting from the commercially available 2'-O-methyl-5-methyluridine.

Problem 1: Low yield during the initial protection of hydroxyl groups.

Question Possible Cause Troubleshooting Steps
Why is the yield of the 3',5'-di-O-protected-2'-O-methyl-5-methyluridine low? Incomplete reaction or degradation of the starting material.- Ensure all reagents and solvents are anhydrous. Moisture can consume the protecting group reagent. - Use a slight excess of the protecting group reagent (e.g., TBDMS-Cl) and the base (e.g., imidazole). - Monitor the reaction progress closely by Thin Layer Chromatography (TLC). - Optimize the reaction temperature and time. For silyl protecting groups, the reaction is typically run at room temperature.

Problem 2: Inefficient bromination of the 5-methyl group.

Question Possible Cause Troubleshooting Steps
The conversion of the 5-methyl group to the 5-bromomethyl group is incomplete. Insufficient radical initiator or decomposition of N-bromosuccinimide (NBS).- Use freshly recrystallized NBS. - Ensure the radical initiator (e.g., AIBN) is fresh and added in an appropriate amount. - Carry out the reaction under inert atmosphere (e.g., argon or nitrogen) to prevent side reactions. - Optimize the reaction temperature; radical bromination is typically initiated by heat or light.

Problem 3: Low yield in the conversion of the 5-bromomethyl to the 5-hydroxymethyl group.

Question Possible Cause Troubleshooting Steps
The nucleophilic substitution of the bromide with a hydroxyl group is not efficient. The bromide is sterically hindered or the nucleophile is not reactive enough.- Use a suitable nucleophile, such as potassium acetate followed by hydrolysis, to form the hydroxymethyl group.[1] - Ensure the solvent is appropriate for the nucleophilic substitution (e.g., DMF). - Monitor the reaction by TLC to determine the optimal reaction time.

Problem 4: Incomplete oxidation of the 5-hydroxymethyl group to the 5-formyl group.

Question Possible Cause Troubleshooting Steps
The oxidation of the 5-hydroxymethyl intermediate to the desired aldehyde is sluggish or incomplete. The oxidizing agent is not active enough or is used in insufficient quantity.- Use a mild and selective oxidizing agent like Dess-Martin periodinane (DMP).[1] - Ensure the DMP is of high quality and used in a slight excess (e.g., 1.1-1.5 equivalents). - The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) at room temperature.[2] - Monitor the reaction closely by TLC. The reaction is usually complete within a few hours.[2]

Problem 5: Presence of impurities after the oxidation step.

Question Possible Cause Troubleshooting Steps
The crude product contains byproducts from the oxidation reaction. Over-oxidation to the carboxylic acid or side reactions of the formyl group.- Avoid strong oxidizing agents. DMP is generally selective for the oxidation of primary alcohols to aldehydes.[3] - The formyl group is susceptible to nucleophilic attack. It is recommended to proceed to the next step or purification shortly after the reaction is complete.[1] - The work-up for a DMP oxidation can be challenging due to solid byproducts. Filtration through a pad of celite or silica gel can help. An aqueous workup with sodium bicarbonate and sodium thiosulfate can also be effective.[4]

Problem 6: Degradation of the 5-formyl group during purification or subsequent steps.

Question Possible Cause Troubleshooting Steps
The final product is not stable. The 5-formyl group is inherently reactive and can be unstable under certain conditions.[5]- Use a protecting group for the formyl group if it needs to be carried through multiple synthetic steps. Acetal protection has been successfully used for this purpose.[1] - For purification, use neutral or slightly acidic conditions. Avoid strong bases. - For long-term storage, keep the compound in a dry, inert atmosphere at low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A common and effective route starts with commercially available 2'-O-methyl-5-methyluridine. The synthesis involves the following key steps:

  • Protection of the 3' and 5' hydroxyl groups, for example, with silyl protecting groups like TBDMS.

  • Radical bromination of the 5-methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[1]

  • Conversion of the 5-bromomethyl group to a 5-hydroxymethyl group, often via an acetate intermediate.[1]

  • Oxidation of the 5-hydroxymethyl group to the 5-formyl group using a mild oxidizing agent such as Dess-Martin periodinane (DMP).[1]

  • Deprotection of the hydroxyl groups to yield the final product.

Q2: What are the critical parameters for the Dess-Martin periodinane (DMP) oxidation step?

A2: The DMP oxidation is a crucial step and requires careful control of reaction conditions for optimal results.

  • Reagent Quality: Use high-quality, fresh DMP. The reagent is sensitive to moisture.

  • Stoichiometry: A slight excess of DMP (typically 1.1 to 1.5 equivalents) is recommended.

  • Solvent: Anhydrous dichloromethane (DCM) is a commonly used solvent.

  • Temperature: The reaction is typically carried out at room temperature.[2]

  • Reaction Time: The oxidation is usually rapid, often completing within 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: The work-up can be challenging due to the formation of insoluble byproducts. Quenching the reaction with an aqueous solution of sodium bicarbonate and sodium thiosulfate is a common procedure.[4]

Q3: How can I purify the final product, this compound?

A3: Purification of the final product can be achieved using high-performance liquid chromatography (HPLC).

  • Column: A reversed-phase C18 column is typically suitable for the purification of modified nucleosides.

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., triethylammonium acetate or ammonium acetate) and an organic solvent like acetonitrile is commonly used.

  • Detection: The product can be detected by UV absorbance, typically around 260 nm.

Q4: What are the common side reactions to be aware of?

A4:

  • Over-oxidation: During the oxidation of the 5-hydroxymethyl group, over-oxidation to the corresponding carboxylic acid can occur, especially if harsher oxidizing agents are used. The use of DMP minimizes this risk.

  • Instability of the formyl group: The aldehyde functionality is susceptible to nucleophilic attack and can react with various nucleophiles present in the reaction mixture or during work-up. It can also be prone to oxidation to the carboxylic acid upon exposure to air over time.

  • Side reactions of the 2'-O-methyl group: The 2'-O-methyl group is generally stable under the described reaction conditions. However, strong acidic or basic conditions during work-up or purification should be avoided to prevent any potential cleavage. The 2'-O-methylation is known to increase the stability of the glycosidic bond and resistance to hydrolysis.[6][7]

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Conversion of 5-Hydroxymethyluridine Derivatives to 5-Formyluridine Derivatives.

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) Anhydrous DCM, Room TemperatureMild, selective, high yield, short reaction time.[2][3]Can be expensive, work-up can be challenging due to solid byproducts.[4]
Manganese Dioxide (MnO2) Reflux in an organic solvent (e.g., chloroform/methanol)Relatively inexpensive.Requires higher temperatures, may require a large excess of reagent, can be less selective.
Potassium Persulfate (K2S2O8) Aqueous solution with a catalyst (e.g., AgNO3)Can be used for direct oxidation of the 5-methyl group.May lead to a mixture of products, including the hydroxymethyl and formyl derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3',5'-di-O-(tert-butyldimethylsilyl)-2'-O-methyl-5-methyluridine

  • Dissolve 2'-O-methyl-5-methyluridine (1 equivalent) in anhydrous pyridine.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.5 equivalents) and imidazole (3 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 95:5).

  • Once the reaction is complete, quench with methanol and evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound via a 5-Hydroxymethyl Intermediate

This protocol is adapted from the synthesis of related 5-formylcytidine derivatives and general knowledge of nucleoside chemistry.[1]

Step A: Bromination of the 5-methyl group

  • Dissolve the protected 2'-O-methyl-5-methyluridine (1 equivalent) in an anhydrous solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Evaporate the solvent and use the crude 5-bromomethyl derivative directly in the next step.

Step B: Formation of the 5-hydroxymethyl intermediate

  • Dissolve the crude 5-bromomethyl derivative in a suitable solvent like DMF.

  • Add potassium acetate (excess) and stir the mixture at room temperature until the substitution is complete (as monitored by TLC).

  • Work up the reaction by partitioning between an organic solvent and water.

  • Dissolve the resulting crude 5-acetoxymethyl derivative in methanolic ammonia or a similar basic solution to hydrolyze the acetate ester.

  • Monitor the deacetylation by TLC.

  • After completion, evaporate the solvent and purify the 5-hydroxymethyl intermediate by silica gel chromatography.

Step C: Dess-Martin Oxidation to this compound

  • Dissolve the protected 5-hydroxymethyl-2'-O-methyluridine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add Dess-Martin periodinane (DMP, 1.2 equivalents) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically complete in 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then deprotected using standard procedures for the specific protecting groups used (e.g., TBAF for silyl groups).

  • Purify the final product, this compound, by reversed-phase HPLC.

Visualizations

Synthesis_Workflow start 2'-O-methyl-5-methyluridine step1 Protection of 3' and 5' Hydroxyls (e.g., TBDMS-Cl, Imidazole) start->step1 intermediate1 Protected 2'-O-methyl-5-methyluridine step1->intermediate1 step2 Radical Bromination (NBS, AIBN) intermediate1->step2 intermediate2 Protected 5-bromomethyl derivative step2->intermediate2 step3 Nucleophilic Substitution (KOAc then hydrolysis) intermediate2->step3 intermediate3 Protected 5-hydroxymethyl derivative step3->intermediate3 step4 Oxidation (Dess-Martin Periodinane) intermediate3->step4 intermediate4 Protected this compound step4->intermediate4 step5 Deprotection (e.g., TBAF) intermediate4->step5 end This compound step5->end

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Impure Product q1 At which step is the issue observed? start->q1 oxidation Oxidation Step q1->oxidation bromination Bromination Step q1->bromination purification Purification Step q1->purification incomplete_ox Incomplete Oxidation oxidation->incomplete_ox Low Conversion over_ox Over-oxidation oxidation->over_ox Side Product Formation impure_brom Incomplete Bromination bromination->impure_brom degradation Product Degradation purification->degradation solution1 Check DMP quality and stoichiometry. Increase reaction time. incomplete_ox->solution1 solution2 Use mild oxidant (DMP). Avoid prolonged reaction times. over_ox->solution2 solution3 Use fresh NBS and initiator. Ensure inert atmosphere. impure_brom->solution3 solution4 Use neutral or slightly acidic pH. Consider protecting the formyl group. degradation->solution4

Caption: Troubleshooting decision tree for synthesis issues.

References

Instability of the formyl group during oligonucleotide synthesis and deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of the formyl group during the synthesis and deprotection of oligonucleotides. It is intended for researchers, scientists, and professionals in drug development who work with modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with the stability of the formyl group on 5-formyl-dC during standard oligonucleotide deprotection?

A1: The primary issue is a side reaction that occurs during deprotection with common reagents like ammonia or methylamine. Instead of the intended removal of protecting groups from other bases, the nucleophile attacks the C5 carbon of 5-formyl-deoxycytidine, leading to the formation of an N-substituted acetamide impurity rather than the desired 5-formyl-dC.[1] This side reaction can significantly reduce the yield of the target oligonucleotide.

Q2: Are there alternative deprotection methods that are compatible with 5-formyl-dC?

A2: Yes, a recommended alternative is to use a hydroxide-based deprotection method. A solution of 0.4 M sodium hydroxide (NaOH) in a 4:1 (v/v) mixture of methanol and water for 17 hours at room temperature is effective.[1] This method avoids the side reaction seen with ammonia and methylamine, as the hydroxide attack results in a glycolyl intermediate that is subsequently oxidized to the desired 5-formyl-dC.[1]

Q3: What other protecting groups should be used for standard bases when synthesizing oligonucleotides with 5-formyl-dC?

A3: The choice of protecting groups for other bases is critical when using the NaOH deprotection method. For guanosine (dG), the dimethylformamidine (dmf) protecting group is remarkably resistant to the NaOH solution and may require over 72 hours for complete removal.[1] Therefore, it is recommended to use isobutyryl-protected dG (ibu-dG), which is cleanly deprotected in 17 hours. For deoxycytidine (dC), using benzoyl-protected dC (Bz-dC) can lead to deamination (a dC to dU mutation) due to hydroxide attack. To avoid this, acetyl-protected dC (Ac-dC) should be used.[1]

Q4: Can the formyl group itself be used as a protecting group in oligonucleotide synthesis?

A4: The formyl group has been explored as a 5'-O-protecting group in the synthesis of cyclic dinucleotides like c-di-GMP. Its advantage lies in its rapid and chemoselective cleavage, which allows for an efficient cyclocondensation reaction.[2] However, for standard oligonucleotide synthesis, it is not a common protecting group due to its potential reactivity under various conditions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered when working with formyl-modified oligonucleotides.

Problem Possible Cause Recommended Solution
Low yield of 5-formyl-dC containing oligonucleotide after deprotection. Side reaction with ammonia or methylamine during deprotection.Use an alternative deprotection protocol with 0.4 M NaOH in 4:1 (v/v) methanol/water for 17 hours at room temperature.[1]
Incomplete deprotection of other bases.Ensure compatible protecting groups are used: isobutyryl-dG (ibu-dG) and acetyl-dC (Ac-dC).[1] Avoid using dmf-dG and Bz-dC with NaOH deprotection.
Presence of an unexpected N-acetamide impurity in the final product. Nucleophilic attack by ammonia or methylamine on the 5-formyl-dC moiety.[1]Switch to the recommended NaOH deprotection method.[1] This avoids the formation of this specific impurity.
Deamination of deoxycytidine residues (dC to dU mutation). Use of benzoyl-protected dC (Bz-dC) with hydroxide-based deprotection.[1]Use acetyl-protected dC (Ac-dC) during synthesis, which is stable under these conditions.[1]
Incomplete removal of the guanosine protecting group. Use of dimethylformamidine (dmf) protected dG with the NaOH deprotection method.[1]Use isobutyryl-protected dG (ibu-dG), which is readily cleaved under the same conditions as other protecting groups.[1]

Experimental Protocols

Recommended Deprotection Protocol for Oligonucleotides Containing 5-Formyl-dC

This protocol is adapted from recommendations for improved deprotection of 5-formyl-dC.[1]

  • Prepare the Deprotection Reagent: Make a fresh solution of 0.4 M NaOH in a 4:1 (v/v) mixture of methanol and water.

  • Pre-treatment of the Synthesis Column: Treat the column containing the synthesized oligonucleotide on the CPG support with 3 mL of 10% diethylamine (DEA) in acetonitrile (ACN) for 2 minutes. Push the solution back and forth to ensure complete reaction.

  • Rinse and Dry: Rinse the CPG with ACN and thoroughly dry the support.

  • Cleavage and Deprotection: Transfer the CPG to a vial and add 1 mL of the freshly prepared 0.4 M NaOH in methanol/water solution.

  • Incubation: Allow the reaction to proceed for 17 hours at room temperature.

  • Elution: Briefly sonicate the vial to break up the CPG. Carefully pipette off the supernatant containing the cleaved and deprotected oligonucleotide and transfer it to a clean vial.

  • Final Rinse: Rinse the CPG with 250 µL of water and combine this with the supernatant from the previous step.

  • Post-Deprotection Oxidation (if starting from a glycolyl precursor): If a 5-glycolyl-deoxycytidine precursor was used, the final step involves oxidation with sodium periodate to yield the 5-formyl-dC.[1]

Visual Guides

Signaling Pathways and Workflows

Deprotection_Side_Reaction cluster_reagents Deprotection Reagents Ammonia Ammonia / Methylamine Impurity N-Acetamide Impurity Ammonia->Impurity Side Reaction Hydroxide Hydroxide (NaOH) Desired_Product Desired 5-Formyl-dC Product Hydroxide->Desired_Product Clean Deprotection Five_Formyl_dC 5-Formyl-dC Oligonucleotide Five_Formyl_dC->Ammonia Standard Deprotection Five_Formyl_dC->Hydroxide Recommended Deprotection

Caption: Unwanted side reaction with standard deprotection agents.

Recommended_Workflow start Start: Synthesized Oligo on CPG dea_treatment 1. Treat with 10% DEA in ACN start->dea_treatment rinse_dry 2. Rinse with ACN and Dry dea_treatment->rinse_dry naoh_deprotection 3. Add 0.4M NaOH in MeOH/H2O rinse_dry->naoh_deprotection incubate 4. Incubate 17h at Room Temp naoh_deprotection->incubate elute 5. Elute Oligonucleotide incubate->elute purify 6. Purify Product elute->purify

Caption: Recommended deprotection workflow for 5-formyl-dC.

Protecting_Group_Compatibility cluster_deprotection NaOH Deprotection cluster_compatible Compatible Protecting Groups cluster_incompatible Incompatible Protecting Groups NaOH 0.4M NaOH ibu_dG ibu-dG NaOH->ibu_dG Cleanly Deprotected Ac_dC Ac-dC NaOH->Ac_dC Stable dmf_dG dmf-dG NaOH->dmf_dG Incomplete Deprotection Bz_dC Bz-dC NaOH->Bz_dC Deamination

References

Technical Support Center: Optimizing Mass Spectrometry for 5-Formyl-2'-O-methyluridine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of 5-Formyl-2'-O-methyluridine.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound for developing a Multiple Reaction Monitoring (MRM) method?

A1: For developing an MRM method for this compound, the most common approach in positive ion mode is to target the protonated molecule as the precursor ion ([M+H]⁺) and the protonated nucleobase as the product ion ([BH₂]⁺) following collision-induced dissociation (CID). The key is to induce fragmentation of the N-glycosidic bond.

Based on its chemical structure (C₁₁H₁₄N₂O₇), the theoretical masses are:

Ion TypeDescriptionTheoretical m/z
Precursor Ion [M+H]⁺ of this compound287.08
Product Ion Protonated 5-formyluracil [BH₂]⁺141.02

Note: These are theoretical values. It is crucial to confirm these m/z values experimentally using a pure standard of this compound.

Q2: I am not detecting a signal for this compound. What are the common causes?

A2: Several factors could lead to a lack of signal. Consider the following troubleshooting steps:

  • Ionization Efficiency: Uridine and its derivatives can have lower ionization efficiency in positive ion mode compared to other nucleosides like adenosine and guanosine.[1] Consider testing negative ion mode or using mobile phase additives to enhance ionization.

  • Collision Energy: The collision energy (CE) might be suboptimal. If the CE is too low, you will not see efficient fragmentation to the product ion. If it's too high, you might be causing excessive fragmentation, leading to a weak signal for your target product ion. An empirical optimization of the CE is highly recommended.

  • Source Parameters: Suboptimal ion source parameters (e.g., temperature, gas flows, ion-spray voltage) can significantly impact signal intensity. Ensure these are optimized for your instrument and flow rate.

  • Sample Preparation: The analyte may be lost during sample preparation, or matrix components may be suppressing the signal. Review your extraction and cleanup protocol.

  • Chromatography: The compound may not be eluting from the column under the current conditions, or the peak may be excessively broad.

Q3: How do I optimize the collision energy (CE) for my MRM transition?

A3: Collision energy is a critical parameter for maximizing the sensitivity of your MRM assay. The optimal CE is the voltage that produces the highest intensity of your specific product ion from your precursor ion.

A common method for CE optimization involves:

  • Infusing a standard solution of this compound directly into the mass spectrometer.

  • Set up a method to monitor the precursor ion (e.g., m/z 287.08) and fragment it to the expected product ion (e.g., m/z 141.02).

  • Perform a series of experiments where the collision energy is ramped across a range of voltages (e.g., 5 to 50 V in 2 V increments).

  • Plot the intensity of the product ion against the collision energy. The CE value that gives the maximum intensity is your optimal CE.

Software tools like Skyline can also be used to automate the process of finding optimal collision energies.[2]

Q4: I am observing a peak at the correct m/z, but I am unsure if it is this compound due to potential isomers. How can I increase confidence in my identification?

A4: Isomeric differentiation is a common challenge in modified nucleoside analysis. To improve confidence:

  • Chromatographic Separation: High-quality chromatographic separation is essential. Isomers will often have slightly different retention times. It is crucial to use a column and gradient that can resolve potential isomers. HILIC or mixed-mode columns can provide different selectivity compared to standard C18 columns.

  • Use of Standards: The most reliable method is to compare the retention time and fragmentation pattern of your analyte with a certified reference standard of this compound.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can confirm the elemental composition of your precursor and fragment ions, which can help to rule out some isobaric interferences.

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Elution
Possible Cause Suggested Solution
Inappropriate Column Chemistry This compound is a polar molecule. If using reversed-phase chromatography, ensure sufficient aqueous mobile phase at the start of your gradient. Consider using a column with an embedded polar group or switching to a HILIC column for better retention of polar analytes.
Incorrect Mobile Phase pH The pH of the mobile phase can affect the charge state and peak shape of the analyte. A common starting point is to use a low concentration of formic acid (e.g., 0.1%) in both the aqueous and organic mobile phases.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Try to dissolve your sample in the initial mobile phase conditions.
Issue 2: Low Signal Intensity or High Background Noise
Possible Cause Suggested Solution
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve sample cleanup by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also mitigate matrix effects.
Suboptimal Source Parameters Systematically optimize ion source parameters such as gas flows (nebulizer, auxiliary, curtain gas), source temperature, and ion spray voltage. These are instrument-dependent.
Contaminated System High background noise can result from a contaminated LC or MS system. Flush the system with appropriate cleaning solutions.

Experimental Protocols

Protocol 1: RNA Hydrolysis to Nucleosides

This protocol describes the complete enzymatic digestion of RNA to its constituent nucleosides for LC-MS/MS analysis.

Materials:

  • Purified RNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium acetate buffer (pH 5.3)

  • Ultrapure water

Procedure:

  • In a microcentrifuge tube, combine 1-5 µg of purified RNA with nuclease P1 (e.g., 2 units) in a final volume of 20 µL of ammonium acetate buffer (10 mM).

  • Incubate the reaction at 45°C for 2 hours.

  • Add bacterial alkaline phosphatase (e.g., 0.1 units) to the reaction mixture.

  • Incubate at 37°C for an additional 2 hours.

  • Centrifuge the sample to pellet the enzymes. An optional step is to use a molecular weight cutoff filter (e.g., 10 kDa) to remove the enzymes.

  • Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

Protocol 2: Starting LC-MS/MS Method for this compound

This is a general starting method that should be optimized for your specific instrumentation and application.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Starting Condition
Column Reversed-phase C18 (e.g., Waters Atlantis T3, 2.1 x 150 mm, 3 µm) or HILIC (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 150 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 35 - 40°C
Injection Volume 1 - 10 µL
Example Gradient (Reversed-Phase) 0-5 min, 0% B; 5-25 min, 0-30% B; 25-26 min, 30-95% B; 26-30 min, 95% B; 30.1-35 min, 0% B

Mass Spectrometry (MS) Parameters:

ParameterRecommended Starting Condition
Ionization Mode Positive Electrospray Ionization (ESI)
Ion Spray Voltage 4500 - 5500 V
Source Temperature 350 - 450°C
Curtain Gas 20 - 30 psi
Ion Source Gas 1 30 - 50 psi
Ion Source Gas 2 30 - 50 psi
MRM Transition Precursor: 287.08 m/z, Product: 141.02 m/z (Requires experimental confirmation and optimization)
Collision Energy (CE) Start with a range of 10 - 30 V and optimize empirically.
Dwell Time 10 - 25 ms

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis rna_isolation 1. RNA Isolation rna_hydrolysis 2. Enzymatic Hydrolysis (Nuclease P1 & BAP) rna_isolation->rna_hydrolysis enzyme_removal 3. Enzyme Removal (Filtration/Precipitation) rna_hydrolysis->enzyme_removal lc_separation 4. LC Separation (Reversed-Phase or HILIC) enzyme_removal->lc_separation ms_detection 5. MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation 6. MS/MS Fragmentation (MRM Mode) ms_detection->msms_fragmentation data_analysis 7. Data Analysis (Quantification) msms_fragmentation->data_analysis Data Acquisition

Caption: Experimental workflow for this compound detection.

troubleshooting_logic cluster_ms Mass Spectrometer Checks cluster_lc Chromatography Checks cluster_sample Sample Preparation Checks start No Signal or Poor Sensitivity check_mrm Confirm Precursor/Product m/z with a Standard start->check_mrm check_column Evaluate Column Choice (RP vs. HILIC) start->check_column check_cleanup Improve Sample Cleanup (SPE or LLE) start->check_cleanup optimize_ce Optimize Collision Energy check_mrm->optimize_ce optimize_source Optimize Source Parameters (Voltage, Temp, Gas) optimize_ce->optimize_source solution Signal Improved optimize_source->solution check_mobile_phase Check Mobile Phase Composition & pH check_mobile_phase->solution check_matrix Assess Matrix Effects (Dilution Series) check_matrix->solution

Caption: Troubleshooting logic for poor this compound signal.

References

Avoiding artifacts in sequencing data for 5-Formyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers working with RNA containing 5-Formyl-2'-O-methyluridine (f5mU). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of sequencing modified ribonucleotides and avoid common data artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a modified RNA nucleotide. It features two distinct modifications: a formyl group at the 5th position of the uracil base (5-formyluracil) and a methyl group on the 2' hydroxyl of the ribose sugar (2'-O-methylation). These modifications can play roles in RNA stability and function but present significant challenges for standard sequencing techniques.

Q2: Why is sequencing RNA with f5mU difficult?

A2: The difficulty arises from the two modifications which interfere with the enzymes used in standard RNA sequencing workflows.

  • The 2'-O-methyl group can block or stall reverse transcriptase enzymes, leading to incomplete cDNA synthesis.[1][2][3]

  • The 5-formyl group can cause the reverse transcriptase to misread the base, leading to the incorporation of an incorrect nucleotide into the cDNA strand.[4][5]

Q3: What are the main sequencing artifacts associated with f5mU?

A3: There are two primary artifacts to watch for:

  • Read Truncation/Coverage Drop-off: A sharp decrease in sequencing reads immediately preceding the modified site, caused by the 2'-O-methyl group stalling the reverse transcriptase.

  • U-to-C Base Substitutions: A high frequency of Uridine (read as Thymine in DNA) to Cytosine mutations in the final sequencing data. This occurs when the 5-formyl group causes the reverse transcriptase to misincorporate a guanine (G) opposite the f5U, which then results in a cytosine (C) on the amplified complementary strand.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Sequencing Coverage at Expected Modification Sites

Q: My sequencing data shows a sudden drop in coverage at a specific location where I expect an f5mU modification. What is happening and how can I fix it?

A: This is a classic sign of "reverse transcriptase (RT) stopping," where the enzyme stalls at the 2'-O-methyl group.[1][3] The resulting truncated cDNA fragments do not contain the downstream sequences and may be lost during library preparation, leading to a coverage gap.

Solutions:

  • Use an Engineered Reverse Transcriptase: Switch to a modern, engineered reverse transcriptase with higher processivity and reduced sensitivity to RNA modifications. These enzymes are better able to read through modified bases and complex RNA structures.[6][7]

  • Optimize Reaction Temperature: If using a thermostable reverse transcriptase, increasing the reaction temperature (e.g., from 42°C to 50-55°C) can help destabilize RNA secondary structures that may be exacerbated by the modification, allowing the enzyme to proceed.[7]

  • Adjust Enzyme and dNTP Concentration: Increasing the concentration of the reverse transcriptase and dNTPs in the reaction can sometimes help push the enzyme past a blocking modification. Refer to the manufacturer's guidelines for optimal ranges.

Issue 2: High Frequency of U-to-C Mutations in Sequencing Data

Q: I'm observing a high rate of U>C substitutions at specific sites, but I don't believe they are true genetic SNPs. Could this be an artifact?

A: Yes, this is a well-known artifact caused by the 5-formyl modification on the uracil base.[4][5] This modification can lead to non-standard base pairing during cDNA synthesis, resulting in a G being incorporated opposite the f5U. This G is then paired with a C in subsequent amplification steps, appearing as a U-to-C mutation in the final data.

Solutions:

  • Sequence Matched Genomic DNA (gDNA): The most definitive way to confirm this artifact is to sequence the gDNA from the same sample. Since the modification is post-transcriptional, it will not be present in the DNA.[8] If the U>C mutation is absent in the gDNA-seq data, it is an artifact of the RNA modification.

  • Utilize Specialized Bioinformatic Tools: Employ computational tools designed to identify RNA modification "signatures." These tools can detect characteristic patterns of mismatches or RT stops that differ from random sequencing errors or true genetic variants.[9][10][11]

  • Consider Direct RNA Sequencing: Methods like Oxford Nanopore direct RNA sequencing bypass reverse transcription and PCR entirely by sequencing the native RNA molecule.[12] RNA modifications create a distinct electrical signal as they pass through the nanopore, allowing for their direct detection without introducing enzymatic artifacts.[9][10]

Issue 3: General Low Quality of Sequencing Library

Q: My overall library quality is poor, with low yields and high adapter-dimer content. Could this be related to my modified RNA?

A: Yes, challenging RNA samples, including those with modifications that hinder enzymatic steps, can lead to inefficient library preparation and low yields. This, in turn, often results in a higher proportion of adapter-dimers, which are side-products that form when sequencing adapters ligate to each other instead of the intended RNA/cDNA molecules.[13][14]

Solutions:

  • Start with High-Quality RNA: Ensure your input RNA is of high integrity with a good RNA Integrity Number (RIN) score (ideally >7.0).[15][16] Degraded RNA will exacerbate library preparation issues.

  • Use a Low-Input Library Preparation Kit: These kits are specifically designed to be more efficient and to minimize adapter-dimer formation when working with limited or difficult starting material.

  • Perform a Bead-Based Size Selection: After adapter ligation and amplification, use a magnetic bead-based size selection protocol to selectively remove small fragments like adapter-dimers, ensuring that only correctly sized library molecules are sequenced.

Diagrams of Artifact Formation and Workflows

Artifact_Formation cluster_0 Mechanism 1: RT Stop at 2'-O-methyluridine cluster_1 Mechanism 2: Misincorporation at 5-Formyluridine rna1 RNA Template with f5mU rt1 Reverse Transcriptase Approaches rna1->rt1 mod 2'-O-Methyl Group (Steric Hindrance) rt1->mod stop RT Stalls/Dissociates mod->stop cdna1 Truncated cDNA Fragment stop->cdna1 artifact1 Artifact: Coverage Drop-off cdna1->artifact1 rna2 RNA Template with f5mU rt2 Reverse Transcriptase Reads Base rna2->rt2 mod2 5-Formyl Group Alters Base Pairing rt2->mod2 misincorp Guanine (G) Mispairs with f5U mod2->misincorp cdna2 cDNA with G Mismatch misincorp->cdna2 pcr PCR Amplification cdna2->pcr artifact2 Artifact: U-to-C Mutation in Data pcr->artifact2

Caption: Mechanisms of artifact formation from this compound.

Troubleshooting_Workflow start Sequencing Data Analysis check_coverage Observe Coverage Drop-off? start->check_coverage check_mutations Observe High U>C Rate? check_coverage->check_mutations No is_rt_stop Likely RT Stop Artifact check_coverage->is_rt_stop Yes is_misincorp Likely Misincorporation Artifact check_mutations->is_misincorp Yes no_artifacts No Obvious Artifacts Proceed with Standard Analysis check_mutations->no_artifacts No solution_rt Solution: - Use Engineered RT - Optimize Temperature is_rt_stop->solution_rt solution_misincorp Solution: - Sequence gDNA - Use Bioinformatic Filters - Consider Direct RNA-Seq is_misincorp->solution_misincorp

Caption: Logical workflow for troubleshooting f5mU sequencing artifacts.

Quantitative Data and Reference Tables

Table 1: Recommended Reaction Setup for Optimized Reverse Transcription

ComponentRecommended Amount/ConcentrationPurpose
High-Integrity Total RNA10 ng - 1 µgTemplate for cDNA synthesis.
Engineered Reverse Transcriptase200 units/reactionEnzyme for synthesizing cDNA; less sensitive to modifications.
5X RT Buffer1X final concentrationProvides optimal pH and salt conditions for the enzyme.
dNTP Mix0.5 - 1 mM final concentrationBuilding blocks for the new cDNA strand.
Random Primers / Oligo(dT)50 - 250 ngPrimers to initiate cDNA synthesis.
RNase Inhibitor20 - 40 units/reactionProtects RNA template from degradation.
Nuclease-free WaterTo final volume of 20 µL
Incubation Parameters
Primer Annealing65°C for 5 min, then iceAllows primers to bind to the RNA template.
cDNA Synthesis50-55°C for 30-60 minHigher temperature for thermostable RTs to read through structures.
Enzyme Inactivation85°C for 5 minStops the reaction.

Table 2: Key Quality Control (QC) Metrics for RNA-Seq

QC MetricGood QualityPoor QualityPotential Cause of Poor Quality
Input RNA
RIN Score> 7.0< 6.0RNA degradation during sample handling or extraction.[15][16]
Raw Reads (FastQC)
Per Base Sequence Quality> 30 (Phred Score)< 20 (Phred Score)Sequencing errors, declining instrument performance.
Adapter Content< 1%> 5%Inefficient library preparation, low input RNA leading to adapter-dimer formation.[15]
Aligned Reads
Mapping Rate> 80%< 60%Poor sample quality, contamination, incorrect reference genome.
PCR Duplication Rate< 20%> 30%Over-amplification of the library, very low input amount.

Experimental Protocols

Protocol 1: Bioinformatic Workflow for Identifying f5mU-related Artifacts

This protocol outlines a computational pipeline to distinguish f5mU artifacts from true biological signals.

1. Raw Read Quality Control:

  • Use FastQC to assess the quality of your raw sequencing reads. Pay close attention to per-base quality scores, adapter content, and duplication levels.

2. Adapter and Quality Trimming:

  • Use a tool like Trimmomatic or Cutadapt to remove any identified adapter sequences and trim low-quality bases from the ends of the reads.[15] This prevents alignment errors.

3. Genome Alignment:

  • Align the cleaned reads to your reference genome using an RNA-aware aligner like STAR or HISAT2. These aligners can correctly handle spliced reads that span introns.

4. Duplicate Marking:

  • Use Picard Tools' MarkDuplicates function to identify and flag PCR duplicates. This is crucial to avoid artificially inflating read counts and mutation frequencies.

5. Variant Calling:

  • Perform variant calling on your RNA-seq data using a tool designed for this purpose, such as GATK's HaplotypeCaller with RNA-specific settings or JACUSA.[8]

  • Crucially, perform the same variant calling pipeline on matched gDNA-seq data if available.

6. Artifact Filtering and Annotation:

  • Compare RNA and DNA variants: Identify variants present in the RNA data but absent in the DNA data. A U-to-C (T>C) substitution found only in the RNA-seq data at a known or suspected f5mU site is highly likely to be an artifact.

  • Filter by frequency: True heterozygous SNPs are expected at a frequency of ~50%. Artifacts from f5mU may appear at various frequencies depending on the efficiency of the misincorporation event.

  • Analyze coverage: Use tools like the Integrative Genomics Viewer (IGV) to manually inspect the alignment data. Look for sharp drops in read coverage immediately 5' of a potential modification site, which indicates RT stopping.

7. Generate Coverage Plots:

  • Use tools like deepTools to generate coverage plots across your region of interest. This will visually represent any coverage drop-offs indicative of RT stops.

References

Technical Support Center: Degradation Pathways of 5-Formyl-2'-O-methyluridine in Cellular RNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and investigating the degradation pathways of 5-Formyl-2'-O-methyluridine (5-foU) in cellular RNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-foU) and why is its degradation in RNA a subject of interest?

This compound is a modified nucleoside that can be present in cellular RNA. The formyl group at the 5th position of the uracil base and the methyl group at the 2' position of the ribose sugar distinguish it from the canonical uridine. The interest in its degradation stems from the potential roles of such modifications in regulating RNA stability, localization, and translation. Understanding these degradation pathways is crucial for elucidating the lifecycle of modified RNAs and their impact on cellular processes and disease states.

Q2: Are there any known enzymes that directly degrade 5-foU in RNA?

Currently, there is a lack of direct evidence identifying specific enzymes that catalyze the degradation of 5-foU in RNA. However, based on the repair mechanisms of a similar lesion, 5-formyluracil, in DNA, it is hypothesized that RNA glycosylases or other RNA repair enzymes could be involved. In DNA, the human enzyme hNTH1, an endonuclease III homolog, has been shown to recognize and remove 5-formyluracil.[1][2] It is plausible that a yet-unidentified RNA-specific enzyme with a similar mechanism exists.

Q3: How does the 2'-O-methylation on the ribose affect the stability and degradation of RNA containing 5-foU?

The 2'-O-methylation of the ribose is a common modification in various RNA species and is generally associated with increased RNA stability. This modification can protect RNA from degradation by certain ribonucleases. For instance, 2'-O-methylation of the mRNA cap protects RNA from decapping and degradation by the DXO enzyme.[3][4] This suggests that the degradation of RNA containing 5-foU might be initiated by enzymes that can either bypass this modification or by a process that involves the removal of the 2'-O-methyl group as a prerequisite for further degradation. FBL-mediated 2'-O-methylation at internal mRNA sites has been shown to promote mRNA stability.[5]

Q4: What is the potential chemical stability of 5-foU in cellular conditions?

While specific data on the chemical stability of 5-foU within cellular RNA is limited, the formyl group can be reactive. It is important to consider that the cellular environment contains various molecules that could potentially react with the formyl group, leading to non-enzymatic degradation or further modification. However, the 2'-O-methylation is known to confer structural rigidity to the RNA backbone, which could enhance the overall stability of the molecule.[6]

Q5: What are the potential biological consequences of 5-foU accumulation in RNA?

The accumulation of modified nucleosides, if not properly regulated, can interfere with normal cellular processes. Studies on the related compound, 5-formyluridine, have shown that it can be toxic to cells by interfering with RNA and DNA metabolism.[7] Therefore, the accumulation of 5-foU in RNA could potentially disrupt transcription, translation, or other RNA-protein interactions, highlighting the importance of its degradation pathways.

Troubleshooting Guides

RNA Immunoprecipitation (RIP) for Identifying 5-foU Interacting Proteins

Issue: Low yield of immunoprecipitated RNA.

Possible Cause Troubleshooting Step
Inefficient antibody Test different antibodies targeting the protein of interest or the 5-foU modification itself. Validate antibody specificity through dot blot or western blot.
Suboptimal lysis conditions Optimize the lysis buffer to ensure efficient release of RNA-protein complexes without disrupting their interaction. Avoid harsh detergents if the interaction is weak.[8]
RNA degradation Use RNase inhibitors throughout the protocol. Work in an RNase-free environment.[9]
Inefficient cross-linking (if applicable) Optimize the duration and concentration of the cross-linking agent (e.g., formaldehyde). Over-cross-linking can mask epitopes, while under-cross-linking can lead to loss of interactions.[10]

Issue: High background of non-specific RNA.

Possible Cause Troubleshooting Step
Non-specific antibody binding Increase the stringency of the wash buffers (e.g., higher salt concentration, addition of mild detergents).[9]
Non-specific binding to beads Pre-clear the cell lysate by incubating it with beads alone before adding the antibody. Block the beads with BSA or yeast tRNA.[10]
Insufficient washing Increase the number and duration of wash steps.[9]
Mass Spectrometry (MS) for Quantification of 5-foU

Issue: Poor detection or quantification of 5-foU.

Possible Cause Troubleshooting Step
Incomplete RNA digestion Ensure complete enzymatic digestion of RNA to single nucleosides using a combination of nucleases (e.g., nuclease P1) and phosphatases.[3][4]
Degradation of 5-foU during sample preparation Minimize sample handling time and keep samples on ice. Optimize digestion conditions to be as mild as possible while ensuring completeness.
Ion suppression in the mass spectrometer Purify the digested nucleoside sample to remove salts and other contaminants that can interfere with ionization. Use an internal standard with similar chemical properties to 5-foU for accurate quantification.
Low abundance of 5-foU Increase the starting amount of RNA. Use a sensitive mass spectrometer and optimize the instrument parameters for the detection of the specific mass-to-charge ratio of 5-foU.

Quantitative Data

Due to the limited research specifically on 5-foU, direct quantitative data on its degradation is scarce. The following table provides a template for how such data could be structured and will be updated as more information becomes available. For comparison, hypothetical data for a related modified nucleoside is included.

RNA Modification Half-life in HeLa cell mRNA (hours) Primary Degradation Enzyme (Hypothetical) Reference
This compound (5-foU)Data not availableUnknown RNA glycosylase/exonuclease-
N6-methyladenosine (m6A)~3-4ALKBH5 (demethylase), YTHDF2 (reader protein targeting for decay)[11]

Experimental Protocols

Protocol 1: RNA Immunoprecipitation (RIP) to Identify 5-foU Binding Proteins

This protocol is adapted from standard RIP procedures.[9][12]

  • Cell Culture and Cross-linking:

    • Culture cells to ~80-90% confluency.

    • (Optional) Cross-link RNA-protein interactions by adding formaldehyde to a final concentration of 0.1-1% and incubating for 10 minutes at room temperature. Quench with glycine.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable RIP lysis buffer containing protease and RNase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody specific to the protein of interest or a hypothetical anti-5-foU antibody overnight at 4°C.

    • Add fresh protein A/G beads and incubate for 1-2 hours to capture the antibody-protein-RNA complexes.

  • Washes:

    • Wash the beads multiple times with high-salt and low-salt wash buffers to remove non-specific binding.

  • RNA Elution and Purification:

    • Elute the RNA-protein complexes from the beads.

    • Reverse the cross-links (if applicable) by heating.

    • Treat with proteinase K to digest the protein.

    • Purify the RNA using a standard RNA extraction method (e.g., phenol-chloroform extraction followed by ethanol precipitation).

  • Analysis:

    • Analyze the purified RNA by RT-qPCR to look for enrichment of specific transcripts or by RNA sequencing to identify all bound RNAs.

Protocol 2: LC-MS/MS for the Quantification of 5-foU in Total RNA

This protocol is based on established methods for modified nucleoside analysis.[3][11]

  • RNA Isolation:

    • Isolate total RNA from cells or tissues using a high-quality RNA extraction kit. Ensure the RNA is free of contaminants.

  • RNA Digestion:

    • Digest 1-5 µg of total RNA to single nucleosides.

    • Incubate the RNA with nuclease P1 at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and continue the incubation at 37°C for another 2 hours.

  • Sample Cleanup:

    • Filter the digested sample to remove enzymes and other large molecules.

  • LC-MS/MS Analysis:

    • Inject the cleaned nucleoside mixture into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Separate the nucleosides using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Monitor the specific mass transition for 5-foU in multiple reaction monitoring (MRM) mode.

    • Quantify the amount of 5-foU by comparing its peak area to a standard curve generated with a synthetic 5-foU standard.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a hypothetical degradation pathway for 5-foU and a general experimental workflow to study this process.

Degradation_Pathway RNA_5foU RNA containing This compound Demethylase 2'-O-Demethylase (Hypothetical) RNA_5foU->Demethylase Removal of 2'-O-methyl group RNA_5fU RNA containing 5-Formyluridine Demethylase->RNA_5fU Glycosylase RNA Glycosylase (Hypothetical) RNA_5fU->Glycosylase Excision of 5-formyluracil AP_Site Abasic Site in RNA Glycosylase->AP_Site Endonuclease AP Endonuclease AP_Site->Endonuclease Cleavage of phosphodiester backbone Nicked_RNA Nicked RNA Endonuclease->Nicked_RNA Exonuclease Exonuclease Nicked_RNA->Exonuclease Further degradation Degraded_RNA Degraded RNA Fragments Exonuclease->Degraded_RNA

Caption: Hypothetical enzymatic degradation pathway of this compound in RNA.

Experimental_Workflow Start Start: Hypothesis of 5-foU Degradation Pathway RIP RNA Immunoprecipitation (RIP) with anti-5-foU or candidate enzyme antibody Start->RIP MS_Analysis LC-MS/MS Analysis of modified RNA Start->MS_Analysis Identify_Proteins Identify interacting proteins (Potential degradation enzymes) RIP->Identify_Proteins Quantify_5foU Quantify 5-foU levels under different conditions MS_Analysis->Quantify_5foU Knockdown Knockdown/Knockout of candidate enzymes Identify_Proteins->Knockdown InVitro_Assay In vitro degradation assay with recombinant enzyme and 5-foU RNA substrate Identify_Proteins->InVitro_Assay Quantify_5foU->Knockdown Validate_Pathway Validate Degradation Pathway Knockdown->Validate_Pathway InVitro_Assay->Validate_Pathway

Caption: Experimental workflow for investigating the degradation of 5-foU in cellular RNA.

References

Technical Support Center: Antibody-Based Detection of 5-Formyl-2'-O-methyluridine (5-foU)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of 5-Formyl-2'-O-methyluridine (5-foU), a key modified nucleoside in RNA. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of antibody-based 5-foU detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-foU)?

This compound is a modified ribonucleoside. It is characterized by a formyl group at the 5th position of the uracil base and a methyl group at the 2'-O position of the ribose sugar. These modifications can influence RNA structure, function, and its interaction with proteins, making its accurate detection crucial for research in epitranscriptomics and drug development.

Q2: What are the main challenges in detecting 5-foU with antibodies?

The primary challenge is ensuring antibody specificity. Due to the subtle differences between various RNA modifications, anti-5-foU antibodies can potentially cross-react with structurally similar nucleosides, such as 5-formyluridine (5-fU), 2'-O-methyluridine (Um), or even unmodified uridine (U).[1][2] Other common challenges include low signal intensity due to the low abundance of 5-foU in total RNA, high background, and RNA sample degradation.[3][4]

Q3: Why is choosing the right antibody clone critical?

Different antibody clones, whether monoclonal or polyclonal, will exhibit unique affinity and specificity profiles.[2] A monoclonal antibody recognizes a single epitope, which can lead to high specificity but may also make it sensitive to minor conformational changes.[2] Polyclonal antibodies recognize multiple epitopes, which can increase signal but also raises the risk of cross-reactivity.[2] It is essential to use a highly validated antibody and perform appropriate controls to ensure the signal is specific to 5-foU.

Q4: What are the essential controls for any 5-foU detection experiment?

To ensure data reliability, the following controls are mandatory:

  • Positive Control: An in vitro transcribed RNA oligo containing 5-foU to confirm the antibody is active and the detection system works.

  • Negative Control: An equivalent RNA oligo lacking the 5-foU modification to assess non-specific antibody binding.

  • Specificity Controls: RNA oligos containing related modifications (e.g., 5-fU, Um, U) to test for cross-reactivity.

  • Loading Control: For dot blots, staining the membrane with methylene blue after immunodetection can verify equal loading of total RNA across samples.[4]

  • Secondary Antibody Only Control: In immunofluorescence, this control helps identify background signal originating from the secondary antibody.

Troubleshooting Guides

This guide addresses common issues encountered during dot blot, ELISA, and immunofluorescence assays for 5-foU detection.

Problem 1: Weak or No Signal
Possible Cause Recommended Solution
Antibody Concentration Too Low Optimize the primary antibody concentration by performing a titration experiment. Start with the datasheet's recommendation and test several dilutions (e.g., 1:500, 1:1000, 1:2000).[5]
Insufficient 5-foU in Sample Increase the amount of total RNA loaded per dot/well. For low-abundance modifications, enrichment of mRNA or the specific RNA of interest may be necessary.[5] The dot blot method can suffer from low sensitivity when the fraction of modified RNA is small.[6]
RNA Degradation Ensure strict RNase-free conditions during sample preparation and handling. Store RNA samples at -80°C. Assess RNA integrity via gel electrophoresis before starting the experiment.[4]
Inefficient Antibody Binding Increase the primary antibody incubation time (e.g., overnight at 4°C).[7] Ensure all reagents are at room temperature before use to facilitate optimal binding.
Poor UV Cross-linking (Dot Blot) Ensure RNA is properly cross-linked to the membrane. Use an appropriate energy setting (e.g., 120 mJ/cm²) in a UV cross-linker.
Inactive HRP or Substrate Use fresh ECL substrate and ensure the secondary antibody-HRP conjugate has not expired or been improperly stored.
Problem 2: High Background or Non-Specific Signal
Possible Cause Recommended Solution
Primary Antibody Concentration Too High Reduce the primary antibody concentration. High concentrations can lead to non-specific binding.
Inadequate Blocking Increase the blocking time to 1-2 hours at room temperature. Use a high-quality blocking agent like 5% non-fat dry milk or 3% BSA in TBST.[8]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. For example, perform 4 washes of 10 minutes each with TBST.[5]
Antibody Cross-Reactivity This is a critical issue for modified nucleosides. Perform a dot blot with synthetic oligos containing 5-foU and related modifications (5-fU, Um, U) to confirm specificity. If cross-reactivity is high, a different antibody clone may be required.[1]
Contaminated Buffers or Reagents Prepare fresh buffers, especially wash and antibody dilution buffers. Use sterile, RNase-free water and reagents.
Membrane Dried Out Do not allow the membrane to dry out at any point during the blocking, incubation, or washing steps.[4]

Data Presentation: Antibody Specificity

The specificity of an anti-5-foU antibody is paramount. A competitive ELISA or dot blot is often used to determine its cross-reactivity against related nucleosides. The following table represents hypothetical data for a validated monoclonal antibody (Clone 5FU-M2-E3) to illustrate how such data is presented.

Table 1: Cross-Reactivity Profile of Monoclonal Anti-5-foU (Clone 5FU-M2-E3) Cross-reactivity was determined by competitive ELISA. The concentration of each competitor required to inhibit 50% of the antibody binding to immobilized 5-foU-conjugate was measured (IC50).

Competitor Nucleoside IC50 (nM) Cross-Reactivity (%)
This compound (5-foU) 15 100
5-Formyluridine (5-fU)1,5001.0
2'-O-methyluridine (Um)12,5000.12
5-Hydroxymethyluridine (5-hmU)> 50,000<0.03
Uridine (U)> 100,000<0.015

Percent Cross-Reactivity is calculated as: (IC50 of 5-foU / IC50 of Competitor) x 100.

Experimental Protocols

Protocol 1: Quantitative Dot Blot for 5-foU Detection in Total RNA

This protocol allows for the semi-quantitative analysis of global 5-foU levels in RNA samples.

1. RNA Sample Preparation: a. Isolate total RNA using a reliable method, ensuring RNase-free conditions throughout. b. Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desired. c. Prepare serial dilutions of your RNA samples (e.g., 1000 ng, 500 ng, 250 ng) and synthetic 5-foU-containing and unmodified control oligos in RNase-free water.[3]

2. Membrane Application: a. Cut a piece of positively charged nylon or nitrocellulose membrane to the desired size. b. Denature the RNA samples and controls by heating at 95°C for 3 minutes, then immediately chill on ice.[5] c. Carefully spot 2 µL of each RNA dilution onto the dry membrane. Allow the spots to air dry completely.[3] d. Cross-link the RNA to the membrane using a UV cross-linker (e.g., Stratalinker) at 120 mJ/cm².[5]

3. Immunodetection: a. Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle shaking.[4] b. Incubate the membrane with the primary anti-5-foU antibody diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.[5] c. Wash the membrane four times for 10 minutes each with TBST.[5] d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in 5% milk/TBST for 1 hour at room temperature. e. Repeat the wash step (3c).

4. Signal Detection and Analysis: a. Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate for 2-5 minutes.[5] b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. Quantify the dot intensity using image analysis software (e.g., ImageJ). d. (Optional) To confirm equal loading, wash the membrane and stain with 0.02% methylene blue in 0.3 M sodium acetate (pH 5.2).

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate key workflows for 5-foU detection and troubleshooting.

G cluster_prep Sample Preparation cluster_blot Dot Blot Procedure cluster_immuno Immunodetection cluster_detect Signal Detection rna_iso RNA Isolation (RNase-Free) rna_qc RNA Quantification & QC (A260/280) rna_iso->rna_qc rna_denature Denaturation (95°C, 3 min) rna_qc->rna_denature spot Spot RNA onto Nylon Membrane rna_denature->spot uv UV Cross-link (120 mJ/cm²) spot->uv block Blocking (5% Milk, 1 hr) uv->block p_ab Primary Antibody (Anti-5-foU, 4°C O/N) block->p_ab wash1 Wash (4x 10 min TBST) p_ab->wash1 s_ab Secondary Antibody (HRP-conj, 1 hr RT) wash1->s_ab wash2 Wash (4x 10 min TBST) s_ab->wash2 ecl ECL Substrate Incubation wash2->ecl image Chemiluminescence Imaging ecl->image quant Densitometry Analysis image->quant

Caption: Workflow for antibody-based dot blot detection of 5-foU in RNA.

G start High Background Signal Observed in Assay q1 Is background high in 'no primary antibody' control? start->q1 a1_yes Non-specific binding of secondary antibody q1->a1_yes Yes q2 Is background high in 'no RNA' control spots? q1->q2 No sol1 Solution: 1. Decrease 2° Ab concentration. 2. Increase washing steps after 2° Ab. 3. Check blocking procedure. a1_yes->sol1 a2_yes Antibodies binding directly to membrane q2->a2_yes Yes q3 Is signal present for non-target modifications (e.g., 5-fU)? q2->q3 No sol2 Solution: 1. Optimize blocking buffer (agent/time). 2. Ensure membrane is high quality. 3. Filter antibody solutions. a2_yes->sol2 a3_yes Primary antibody cross-reactivity q3->a3_yes Yes a4_no General non-specific binding of primary antibody q3->a4_no No sol3 Solution: 1. Increase stringency of washes. 2. Increase blocking agent concentration. 3. Source a more specific antibody. a3_yes->sol3 sol4 Solution: 1. Decrease 1° Ab concentration. 2. Add detergent (Tween-20) to Ab buffer. 3. Perform pre-clearing of antibody. a4_no->sol4

Caption: Logical troubleshooting guide for high background in 5-foU detection.

References

Technical Support Center: 5-Formyl-2'-O-methyluridine (5-fmoU) Chemical Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the specificity and efficiency of chemical labeling for 5-Formyl-2'-O-methyluridine (5-fmoU), a modified ribonucleoside with an aldehyde group amenable to selective tagging.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for chemically labeling the 5-formyl group of 5-fmoU in an RNA molecule?

A1: The primary methods for labeling 5-fmoU leverage the reactivity of its 5-formyl (aldehyde) group. These are chemoselective ligation techniques that form a stable covalent bond. Key approaches include:

  • Aldol-type Condensation: This method uses reagents like 2,3,3-trimethylindole derivatives that react with the 5-formyl group under mild conditions to form a fluorescent hemicyanine dye. This approach is advantageous as it is fluorogenic, meaning the label becomes fluorescent upon reaction, reducing background from unreacted probes.[1][2]

  • Hydrazinyl and Aminooxy Chemistry: Probes containing a hydrazide or an aminooxy group, such as an Aldehyde Reactive Probe (ARP), can be used. These probes react with the aldehyde to form a stable hydrazone or oxime linkage, respectively. ARP is often biotinylated, allowing for subsequent detection or enrichment with streptavidin.[3][4][5][6]

Q2: What makes specific labeling of 5-fmoU challenging?

A2: Several factors can compromise the specificity of 5-fmoU labeling:

  • Off-target Reactions: The labeling reagents may react with other naturally occurring aldehydes or ketones in the biological sample. In the context of nucleic acids, abasic (AP) sites, which are depurinated or depyrimidinated residues, also contain an aldehyde group that can be labeled.[5][6]

  • RNA Structure: The 2'-O-methylation on the ribose of 5-fmoU contributes to a more stable RNA structure, which can make the 5-formyl group inaccessible to labeling reagents.[7][8][9][10][11] This steric hindrance can lead to incomplete labeling.

  • Non-specific Probe Binding: Labeling probes can non-specifically adhere to RNA or other biomolecules through hydrophobic or electrostatic interactions, leading to high background signals.[12][13][14]

Q3: How does the 2'-O-methyl group on the ribose influence the labeling reaction?

A3: The 2'-O-methyl group has two main effects. First, it enhances the stability of the RNA duplex, which may reduce the accessibility of the 5-formyl group within structured regions.[9][10][11] Second, it protects the adjacent phosphodiester bond from alkaline hydrolysis, making the RNA backbone more robust during sample preparation and labeling reactions that might be performed at a slightly alkaline pH.[7][10][11]

Troubleshooting Guide

This section addresses common issues encountered during the chemical labeling of 5-fmoU.

Issue 1: Low Labeling Efficiency or Weak Signal
Possible Cause Recommended Solution
Inaccessible 5-fmoU Site Optimize reaction conditions to gently denature RNA secondary structures. This can include adding DMSO to the labeling buffer or performing a brief heat denaturation step before adding the probe.[12]
Suboptimal Reagent Concentration Titrate the concentration of the labeling probe. While a higher concentration may increase signal, it can also lead to higher background. Conversely, a concentration that is too low will result in a weak signal.
Inefficient Reaction Conditions Optimize the pH, temperature, and incubation time of the labeling reaction. Aldehyde-reactive chemistries often have specific pH requirements. For instance, ARP labeling is typically performed at a slightly acidic pH (around 5.0).[3]
Degraded RNA Sample Ensure the integrity of your RNA sample using gel electrophoresis or a Bioanalyzer assay before starting the labeling protocol.[12]
Degraded Labeling Probe Prepare fresh solutions of the labeling probe, especially if it is sensitive to light or oxidation. Store stock solutions as recommended by the manufacturer.
Issue 2: High Background or Non-specific Labeling
Possible Cause Recommended Solution
Non-specific Probe Adsorption Increase the stringency of the wash buffers by adding detergents (e.g., Tween-20, NP-40) or increasing the salt concentration.[3][12] Adding a blocking agent like sheared salmon sperm DNA or a different non-specific competitor can also reduce background.[12]
Excess Unreacted Probe Ensure complete removal of the unreacted probe after the labeling reaction. This can be achieved through multiple ethanol precipitations of the RNA or by using size-exclusion chromatography.[3][4]
Labeling of Abasic Sites If you suspect labeling of abasic sites is contributing to the background, ensure that the RNA is handled carefully to prevent degradation and the formation of these sites.
Probe Reactivity with Other Molecules If using a biotinylated probe, pre-clear your sample by incubating it with streptavidin beads before the labeling step to remove endogenously biotinylated molecules.

Quantitative Data on Labeling Efficiency

The following table summarizes representative quantitative data for labeling of 5-formylpyrimidines. Note that this data is for 5-formylcytosine (f5C) but provides a useful reference for the efficiency of similar chemical reactions.

Method Reagent Target C-to-T Mutation Rate (Efficiency) Reference
Mal-SeqMalononitrilef5C in RNA~50%[15]
f5C-seqPico-boranef5C in RNA>80%[16]

Experimental Protocols

Protocol 1: Fluorogenic Labeling of 5-fmoU in RNA Oligonucleotides

This protocol is adapted from methods for labeling 5-formylpyrimidines.[1][2]

  • RNA Preparation: Resuspend the 5-fmoU-containing RNA oligonucleotide in RNase-free water to a final concentration of 100 µM.

  • Labeling Reaction Setup:

    • In a 20 µL reaction volume, combine:

      • 10 µM RNA oligonucleotide

      • 50 mM sodium phosphate buffer (pH 7.0)

      • 1 mM N-ethyl-2,3,3-trimethylindolenium-5-sulfonate (or similar indole-based dye)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours, protected from light.

  • Removal of Excess Probe: Purify the labeled RNA by ethanol precipitation. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour.

  • Washing: Centrifuge at high speed to pellet the RNA. Wash the pellet twice with ice-cold 75% ethanol.

  • Resuspension: Air-dry the pellet and resuspend in an appropriate volume of RNase-free buffer.

  • Analysis: Analyze the labeling by fluorescence spectroscopy or gel electrophoresis with a fluorescence imager.

Protocol 2: Biotinylation of 5-fmoU using an Aldehyde Reactive Probe (ARP)

This protocol is adapted from methods for labeling abasic sites in RNA.[3][4]

  • RNA Preparation: Resuspend up to 5 µg of total RNA or a specific RNA transcript in RNase-free water.

  • Labeling Reaction Setup:

    • In a 50 µL reaction volume, combine:

      • RNA sample

      • 2 mM N'-aminooxymethylcarbonylhydrazino-D-biotin (ARP)

      • 50 mM sodium acetate (pH 5.0)

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Quenching (Optional but Recommended): Terminate the reaction by adding formaldehyde to a final concentration of 5 mM to quench the unreacted ARP.

  • Purification: Purify the ARP-labeled RNA by ethanol precipitation as described in Protocol 1 (steps 4-6). It is crucial to perform multiple precipitation and washing steps to completely remove the residual ARP.

  • Analysis: The biotinylated RNA can be detected by dot blot or Northern blot using streptavidin-HRP or used for enrichment with streptavidin-coated magnetic beads.

Visualizations

G cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Downstream Analysis RNA_Sample RNA Sample containing 5-fmoU Denaturation Optional: Heat Denaturation RNA_Sample->Denaturation Improve accessibility Reaction_Mix Add Labeling Probe (e.g., ARP, Indole Dye) Denaturation->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Purification Ethanol Precipitation or Column Purification Incubation->Purification Washing Wash Pellet Purification->Washing Analysis Detection (Fluorescence) or Enrichment (Biotin-Streptavidin) Washing->Analysis

Caption: Workflow for chemical labeling of 5-fmoU in RNA.

G Start Start Troubleshooting Problem What is the primary issue? Start->Problem LowSignal Low/No Signal Problem->LowSignal Weak Signal HighBg High Background Problem->HighBg Non-specific Signal CheckRNA Check RNA Integrity LowSignal->CheckRNA IncreaseWash Increase Wash Stringency: - Higher Salt - Add Detergent HighBg->IncreaseWash OptimizeReact Optimize Reaction: - Titrate Probe - Adjust pH/Temp - Add Denaturant (DMSO) CheckRNA->OptimizeReact RNA Intact CheckReagents Use Fresh Reagents CheckRNA->CheckReagents RNA Degraded AddBlock Add Blocking Agents IncreaseWash->AddBlock PurifyBetter Improve Post-Reaction Purification AddBlock->PurifyBetter

References

Minimizing off-target effects in CRISPR-based detection of RNA modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CRISPR-based systems for the detection of RNA modifications. Our goal is to help you minimize off-target effects and ensure the accuracy and specificity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects in CRISPR-dCas13-based RNA modification detection?

Off-target effects in this context primarily refer to the dCas13/gRNA complex binding to RNA sequences that are not the intended target or failing to distinguish between modified and unmodified versions of the target RNA. The main causes include:

  • Sequence Homology: The guide RNA (gRNA) may guide the dCas13 protein to bind to other transcripts that have similar sequences to the intended target. Mismatches between the gRNA and the RNA are tolerated to some extent, which can lead to non-specific binding.

  • Guide RNA Design: Suboptimal gRNA design is a major contributor to off-target effects. Factors like the length of the spacer sequence, GC content, and secondary structures can influence binding specificity.[1]

  • Non-specific Binding of Fusion Proteins: In many detection systems, dCas13 is fused to an effector domain (e.g., a modification-specific antibody fragment or enzyme). This fusion partner might exhibit its own non-specific binding to RNA or other cellular components, leading to false signals.

  • Collateral Effects: While more pronounced with nuclease-active Cas13, even dCas13 systems can sometimes lead to unintended consequences in the cell that might affect reporter systems.[2]

Q2: How does the presence of an RNA modification influence dCas13 binding and specificity?

The influence of an existing RNA modification on dCas13 binding is an active area of research. The modification could potentially:

  • Alter RNA Structure: Modifications can change the local secondary structure of the RNA, which may affect the accessibility of the target site for the dCas13/gRNA complex.

  • Directly Interfere with Binding: Depending on its location within the target sequence, the modification might sterically hinder the gRNA from binding to the target RNA, or it could disrupt the hydrogen bonds necessary for stable complex formation.

  • Have Minimal Impact: In some cases, particularly if the modification is not in a critical "seed" region for gRNA binding, it may not significantly affect the binding affinity of the dCas13/gRNA complex.

Q3: What is the difference between off-target effects in CRISPR-based gene editing versus RNA modification detection?

In CRISPR-based gene editing (e.g., with Cas9), an off-target effect is an unintended permanent change to the DNA sequence at a location other than the target. For RNA modification detection using a system like dCas13, an off-target effect is typically a transient, non-permanent event that results in an incorrect measurement. This could be a false positive (detecting a modification where there is none) or a false negative (failing to detect a modification that is present). The consequences are incorrect data rather than a permanent genomic mutation.

Q4: Can I use computational tools to predict off-target binding for my gRNAs?

Yes, several computational tools, originally designed for predicting off-targets in CRISPR-based gene editing or RNA knockdown, can be adapted for this purpose.[3] Tools like Cas-OFFinder can identify potential off-target sites with a specified number of mismatches. However, it's important to note that these tools do not typically account for the presence of RNA modifications or complex RNA secondary structures, so their predictions should be experimentally validated.[3]

Troubleshooting Guides

Problem 1: High background signal or false positives in my detection assay.
Possible Cause Recommended Solution
Non-specific gRNA Redesign your gRNA. Use at least two different gRNA sequences targeting the same RNA modification to see if they yield consistent results. Ensure your gRNA sequence is unique within the transcriptome of your model system.
Suboptimal gRNA length Experiment with truncated or extended gRNA spacer lengths. Shorter spacers (17-18 nt) can sometimes increase specificity.[4]
High concentration of dCas13/gRNA complex Titrate the concentration of your delivered dCas13 and gRNA components. Lower concentrations can reduce the likelihood of binding to lower-affinity off-target sites.[5]
Non-specific binding of the fusion protein Include a control with a non-targeting gRNA. This will help you determine the level of background signal generated by the dCas13-fusion protein itself.[5]
Cellular stress or toxicity Optimize your delivery method (e.g., transfection, electroporation) to minimize cell stress, which can sometimes lead to non-specific signals. Ensure appropriate negative controls are included in your experimental design.[5]
Problem 2: Low signal or false negatives (failure to detect the modification).
Possible Cause Recommended Solution
Inefficient gRNA Test multiple gRNA designs for your target. Not all gRNAs have the same binding efficiency. In vitro validation of gRNA binding can be a useful pre-screening step.[6]
RNA secondary structure The target site may be buried within a stable RNA secondary structure, making it inaccessible to the dCas13 complex. Try designing gRNAs that target more accessible regions of the transcript.
Modification interferes with binding If the RNA modification is within the gRNA binding site, it might be preventing stable binding. Design gRNAs that flank the modification site rather than directly overlapping it.
Low expression of the target RNA Confirm the expression level of your target RNA in your experimental system using a sensitive method like RT-qPCR. If the target is lowly expressed, you may need to use a more sensitive detection method.
Inefficient delivery of CRISPR components Verify the expression of your dCas13-fusion protein and the presence of your gRNA in the cells. Use positive controls (e.g., a gRNA targeting a highly abundant, unmodified RNA) to validate your delivery and detection system.[7]

Data on Off-Target Effects

The specificity of dCas13-based systems for RNA modifications can be assessed by measuring off-target events. The following table summarizes data from a study that used dCas13 fused to the m6A methyltransferase METTL3 to induce methylation. The number of off-target methylation sites serves as a proxy for the non-specific binding of the dCas13 complex.

Table 1: Comparison of Off-Target Methylation by Different dCas13-based m6A Editors

dCas13 Fusion ConstructOn-Target EfficiencyNumber of Detected Off-Target m6A SitesFrequency of Off-Target Modifications
dCas13–M3nlsComparable5882.8% (588 out of 21,017 detected)
dCas13–M3M14nesComparable3,11614.0% (3,116 out of 22,266 detected)

Data adapted from Wilson et al., 2020.[8] This data indicates that the choice of fusion partner and its localization can significantly impact the specificity of the system, with the dCas13–M3nls construct showing a 5.5-fold lower frequency of off-target modifications.[8]

Experimental Protocols

Protocol 1: In Vitro Validation of gRNA Specificity for a Modified RNA Target

This protocol allows for the preliminary assessment of a gRNA's ability to preferentially guide dCas13 to a modified RNA sequence over an unmodified one.

Materials:

  • Purified dCas13 protein

  • In vitro transcribed gRNA

  • Synthetic target RNA oligonucleotides (both modified and unmodified versions)

  • Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 5% glycerol)

  • Filter-binding apparatus (e.g., dot blot) with nitrocellulose and nylon membranes

  • Radiolabeling reagents (e.g., ³²P-ATP) and T4 Polynucleotide Kinase for labeling RNA targets

Methodology:

  • Prepare Target RNAs: Synthesize or order short RNA oligonucleotides (~50-100 nt) corresponding to your target sequence. One version should contain the specific RNA modification of interest, and the other should be identical but unmodified. Radiolabel the 5' end of both target RNAs using T4 Polynucleotide Kinase and [γ-³²P]ATP.

  • Assemble dCas13-gRNA Complex: Pre-incubate the purified dCas13 protein with the gRNA at a 1:1 molar ratio in binding buffer for 15 minutes at 37°C to form the ribonucleoprotein (RNP) complex.

  • Binding Reaction: Set up a series of binding reactions by titrating increasing concentrations of the dCas13-gRNA complex with a fixed, low concentration of the radiolabeled modified or unmodified target RNA. Incubate for 30 minutes at room temperature.

  • Filter Binding: Pass the binding reactions through a stacked nitrocellulose (binds protein-RNA complexes) and nylon (binds free RNA) membrane in a dot blot apparatus.

  • Quantification: Wash the membranes, dry them, and expose them to a phosphor screen. Quantify the radioactivity on both the nitrocellulose and nylon membranes.

  • Analysis: Calculate the fraction of bound RNA for each concentration of the dCas13-gRNA complex for both the modified and unmodified targets. Plot the fraction of bound RNA against the RNP concentration and fit the data to a binding curve to determine the dissociation constant (Kd). A lower Kd indicates a higher binding affinity. A significantly lower Kd for the modified target compared to the unmodified target suggests specificity.

Protocol 2: Cellular Validation of On-Target Specificity using RNA Immunoprecipitation (RIP)-qPCR

This protocol validates that the dCas13-fusion protein is binding to the intended RNA target within a cellular context.

Materials:

  • Cells expressing the dCas13-fusion protein and the specific gRNA

  • Control cells (e.g., expressing a non-targeting gRNA)

  • Antibody against a tag on the dCas13-fusion protein (e.g., anti-FLAG, anti-HA)

  • Protein A/G magnetic beads

  • RIP buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, RNase inhibitors)

  • RNA extraction kit

  • RT-qPCR reagents and primers for the target RNA and control RNAs

Methodology:

  • Cell Lysis: Harvest and lyse the cells in RIP buffer.

  • Immunoprecipitation: Incubate the cell lysate with the antibody-conjugated magnetic beads to pull down the dCas13-fusion protein along with any bound RNA.

  • Washing: Wash the beads several times with RIP buffer to remove non-specifically bound proteins and RNA.

  • RNA Elution and Extraction: Elute the RNA from the beads and purify it using an RNA extraction kit.

  • RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) on the immunoprecipitated RNA. Use primers specific to the intended RNA target. Also, include primers for a known non-target RNA as a negative control and primers for a housekeeping gene to normalize the input.

  • Analysis: Calculate the enrichment of the target RNA in the immunoprecipitate from cells with the specific gRNA compared to the control cells with the non-targeting gRNA. A significant enrichment indicates specific on-target binding.

Visualizations

Experimental_Workflow Workflow for Validating gRNA Specificity cluster_in_silico In Silico Design cluster_in_vitro In Vitro Validation cluster_in_vivo Cellular Validation gRNA_design gRNA Design (Computational Tools) target_synthesis Synthesize Modified & Unmodified RNA Targets gRNA_design->target_synthesis Select Candidate gRNAs rnp_assembly Assemble dCas13-gRNA RNP Complex target_synthesis->rnp_assembly binding_assay Perform Binding Assay (e.g., Filter Binding) rnp_assembly->binding_assay kd_determination Determine Kd for Modified vs. Unmodified binding_assay->kd_determination transfection Deliver dCas13-fusion & gRNA to Cells kd_determination->transfection Select Best gRNA rip_qpcr RNA Immunoprecipitation (RIP-qPCR) transfection->rip_qpcr Confirm On-Target Binding off_target_analysis Transcriptome-wide Off-Target Analysis (e.g., MeRIP-seq) transfection->off_target_analysis Assess Global Specificity

Caption: Workflow for designing and validating gRNAs for specific RNA modification detection.

Troubleshooting_Logic Troubleshooting Logic for Off-Target Effects start High Background or False Positives check_gRNA Is gRNA specific? start->check_gRNA redesign_gRNA Redesign gRNA (check homology, length) check_gRNA->redesign_gRNA No check_concentration Is RNP concentration too high? check_gRNA->check_concentration Yes redesign_gRNA->check_concentration titrate_RNP Titrate down RNP concentration check_concentration->titrate_RNP Yes check_controls Are controls clean? (non-targeting gRNA) check_concentration->check_controls No titrate_RNP->check_controls optimize_delivery Optimize delivery method & fusion protein check_controls->optimize_delivery No solution Reduced Off-Target Signal check_controls->solution Yes optimize_delivery->solution

Caption: Decision-making flowchart for troubleshooting high background signals.

References

Technical Support Center: Mitigating Photobleaching in Single-Molecule Imaging of Modified RNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching in single-molecule imaging of modified RNA.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant problem in single-molecule RNA imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[1] In single-molecule imaging, where individual fluorescently labeled RNA molecules are observed, photobleaching leads to the loss of signal from these molecules. This premature signal loss can limit the observation time, prevent the capture of long-term dynamic processes, and complicate quantitative analysis by reducing the number of detectable molecules over time.[2]

Q2: What are the primary causes of photobleaching?

A2: Photobleaching is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.[3] The process is exacerbated by:

  • High excitation laser power: Increases the rate at which fluorophores enter the excited state, making them more susceptible to photodamage.[4]

  • Prolonged exposure time: Increases the total number of excitation cycles a fluorophore undergoes, raising the probability of a photobleaching event.[2]

  • Presence of oxygen: Molecular oxygen is a key mediator of photobleaching pathways.

Q3: How can I choose the right fluorophore to minimize photobleaching?

A3: The choice of fluorophore is critical for maximizing photostability. Dyes from the cyanine (Cy) and Alexa Fluor families are commonly used for labeling RNA probes in techniques like single-molecule Fluorescence In Situ Hybridization (smFISH).[2][5] Generally, fluorophores with higher photostability should be selected. Alexa Fluor dyes are often reported to be more photostable than their Cy dye counterparts.[5][6] When performing multicolor imaging, it is advisable to image the more photostable dyes last.[2][7]

Q4: What are oxygen scavenging systems and how do they work?

A4: Oxygen scavenging systems are enzymatic or chemical cocktails added to the imaging buffer to remove dissolved molecular oxygen.[8][9] By reducing the oxygen concentration, these systems significantly inhibit the primary pathway of photobleaching. Common enzymatic systems include:

  • Glucose Oxidase/Catalase (GODCAT or GLOX): Glucose oxidase consumes oxygen while converting glucose to gluconic acid and hydrogen peroxide. Catalase then neutralizes the hydrogen peroxide.[8][10][11]

  • Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase (PCA/PCD): PCD catalyzes the oxidation of PCA, consuming oxygen in the process. This system is often considered more efficient at oxygen removal than GODCAT.[8][12]

Q5: What are antifade reagents and how should I use them?

A5: Antifade reagents are molecules that reduce photobleaching by quenching triplet states of fluorophores or scavenging free radicals.[13] They are often included in the imaging buffer or as a component of the mounting medium for fixed cells. Common antifade agents include:

  • Trolox: A water-soluble vitamin E analog that acts as a potent antioxidant.[13][14]

  • n-Propyl Gallate (NPG): Another widely used antioxidant to reduce fading.[15]

  • p-Phenylenediamine (PPD): An effective antifade agent, but it can be toxic and may quench the fluorescence of certain dyes like cyanines.[15][16]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A triplet state quencher.[15]

Commercial mounting media like ProLong™ Diamond and VECTASHIELD® contain proprietary antifade formulations and are commonly used for fixed-cell imaging.[16][17][18]

Troubleshooting Guides

Problem 1: Rapid photobleaching of my fluorescent signal.
Possible Cause Suggested Solution
Excessive Laser Power Reduce the laser intensity to the minimum level required to obtain a sufficient signal-to-noise ratio (SNR).[4][19] Use neutral density filters to attenuate the laser power without changing its spectral properties.
Long Exposure Times Decrease the camera exposure time. While longer exposures can improve SNR, they also increase the likelihood of photobleaching. Find a balance that provides adequate signal with minimal photodamage.[2]
Presence of Oxygen Incorporate an oxygen scavenging system (e.g., GODCAT or PCA/PCD) into your imaging buffer. Ensure the system is freshly prepared and active.[8][10]
Suboptimal Fluorophore Choice Switch to a more photostable fluorophore. For example, consider using Alexa Fluor dyes instead of some of the less stable Cy dyes.[5][6]
Imaging Order in Multicolor Experiments Image the least photostable fluorophores first. For common smFISH dyes, the recommended order is Cy5 (or other far-red dyes), then Cy3, then Alexa 488.[2][7]
Absence of Antifade Reagents Add an antifade reagent like Trolox or n-propyl gallate to your imaging buffer.[14][15] For fixed samples, use a commercial antifade mounting medium.
Problem 2: Low Signal-to-Noise Ratio (SNR).
Possible Cause Suggested Solution
Insufficient Probe Labeling/Hybridization Ensure you are using a sufficient number of fluorescently labeled probes per RNA molecule (typically 25-48 for smFISH).[2][20] Optimize hybridization time and temperature to maximize probe binding.
Low Quantum Yield of Fluorophore Select a fluorophore with a higher quantum yield to increase the brightness of your signal.[21]
Inadequate Illumination While high laser power can cause photobleaching, insufficient power will result in a weak signal. Optimize the laser power to maximize the signal without causing rapid bleaching.
High Background Fluorescence See Troubleshooting Problem 3.
Detector Settings Not Optimized Adjust the gain and offset of your detector (e.g., EMCCD or sCMOS camera) to enhance the signal relative to the noise.[22]
Refractive Index Mismatch Ensure the refractive index of your immersion oil matches that of your coverslip and mounting medium to minimize spherical aberration and signal loss.[23]
Problem 3: High Background Fluorescence.
Possible Cause Suggested Solution
Autofluorescence of Cells/Tissue Treat samples with an autofluorescence quenching agent. In some cases, pre-bleaching the sample with a strong light source before imaging can help.[24][25]
Non-specific Probe Binding Increase the stringency of your post-hybridization washes by increasing the temperature or decreasing the salt concentration.[26][27] Include blocking agents like BSA in your hybridization buffer.[24]
Residual Unbound Probes Ensure thorough washing after the hybridization step to remove all unbound probes.
Contaminated Buffers or Reagents Use fresh, filtered, and nuclease-free reagents to avoid fluorescent contaminants.
Mounting Medium Autofluorescence Some mounting media can have inherent autofluorescence. Test different mounting media to find one with the lowest background for your specific application. VECTASHIELD, for instance, has been noted to have some blue autofluorescence with UV excitation.[23]

Quantitative Data Summary

Table 1: Comparison of Fluorophore Photostability and Quantum Yields

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldRelative Photostability
Alexa Fluor 4884955190.92[21]High[28]
Cy3~550~570~0.2-0.3Moderate[5][6]
Alexa Fluor 5555555650.10[21]Higher than Cy3[5][6]
Cy5~650~670~0.2-0.3Lower than Cy3[5][14]
Alexa Fluor 6476506680.33[21]Higher than Cy5[5][28]

Note: Photostability is a relative measure and can be highly dependent on the experimental conditions, including the imaging buffer composition and illumination intensity.

Table 2: Comparison of Oxygen Scavenging Systems

SystemComponentsAdvantagesDisadvantages
GODCAT/GLOX Glucose Oxidase, Catalase, GlucoseWidely used and well-established.[8][10]Can produce gluconic acid, leading to a drop in pH over time.[29] May be less efficient at oxygen removal than PCA/PCD.[8][12]
PCA/PCD Protocatechuic Acid, Protocatechuate-3,4-DioxygenaseMore efficient at achieving low oxygen concentrations.[8][12] Does not produce hydrogen peroxide.[12]Can alter the mechanical properties of DNA in some single-molecule setups.[30]

Key Experimental Protocols

Protocol 1: Preparation of Imaging Buffer with GODCAT Oxygen Scavenging System

This protocol describes the preparation of a standard imaging buffer for single-molecule RNA imaging using the GODCAT system.

Materials:

  • Nuclease-free water

  • Tris-HCl (1 M, pH 8.0)

  • NaCl (5 M)

  • Glucose

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • Trolox (or other antifade agent)

  • β-mercaptoethanol (BME) (optional, for reducing blinking of some dyes)

Procedure:

  • Prepare the Base Imaging Buffer:

    • To prepare 10 mL of imaging buffer, mix the following in a nuclease-free tube:

      • 8.8 mL Nuclease-free water

      • 500 µL 1 M Tris-HCl (pH 8.0) (final concentration: 50 mM)

      • 20 µL 5 M NaCl (final concentration: 10 mM)

      • 100 mg Glucose (final concentration: 10% w/v)

    • Adjust the pH to 8.0 if necessary.

    • Filter the buffer through a 0.22 µm syringe filter.

  • Prepare Enzyme and Antifade Stocks:

    • Glucose Oxidase: Prepare a 100 mg/mL stock solution in 50% glycerol/1x PBS. Store at -20°C.[10]

    • Catalase: Prepare a 30-40 mg/mL stock solution in 50% glycerol/1x PBS. Store at -20°C.[10]

    • Trolox: Prepare a saturated solution in the imaging buffer. This may require overnight stirring.

  • Assemble the Final Imaging Buffer (prepare fresh before each experiment):

    • To 491 µL of the base imaging buffer, add the following immediately before imaging:

      • 5 µL β-mercaptoethanol (optional, final concentration ~143 mM)[10]

      • 3 µL Glucose Oxidase stock (final concentration ~0.6 mg/mL)[10]

      • 1 µL Catalase stock (final concentration ~0.03-0.04 mg/mL)[10]

    • Add Trolox to the desired final concentration (e.g., 2 mM).

    • Gently mix by pipetting. Do not vortex, as this can denature the enzymes.

    • Allow the buffer to incubate for a few minutes before adding it to the sample to allow the oxygen scavenging reaction to begin.[10]

Protocol 2: Single-Molecule Fluorescence In Situ Hybridization (smFISH) with Photobleaching Mitigation

This protocol outlines the key steps for performing smFISH on adherent cells, with an emphasis on minimizing photobleaching.

Materials:

  • Adherent cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (or paraformaldehyde) for fixation

  • Ethanol or Triton X-100 for permeabilization

  • Wash Buffer (e.g., 2x SSC with formamide)

  • Hybridization Buffer (containing fluorescently labeled DNA oligonucleotide probes)

  • DAPI (for nuclear staining)

  • Antifade mounting medium (e.g., ProLong™ Diamond or VECTASHIELD®)

Procedure:

  • Cell Culture and Fixation:

    • Seed adherent cells on coverslips and grow to the desired confluency.[2]

    • Wash the cells with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 70% ethanol for at least 1 hour at 4°C (can be stored overnight) or with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells with wash buffer (e.g., 2x SSC, 10% formamide).

  • Hybridization:

    • Incubate the cells with the hybridization buffer containing the fluorescently labeled probes (typically 25-48 probes per RNA target) in a humidified chamber at 37°C for 2-4 hours or overnight.[2][20]

  • Washing:

    • Wash the cells twice with wash buffer at 37°C for 30 minutes each to remove unbound probes.

    • Briefly wash with 2x SSC.

  • Staining and Mounting:

    • Stain the nuclei with DAPI in 2x SSC for 5 minutes.

    • Wash briefly with 2x SSC.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium. Seal the edges with nail polish for long-term storage.[2]

  • Imaging:

    • Use a wide-field fluorescence microscope, as confocal microscopes can cause rapid photobleaching.[2][7]

    • Minimize light exposure: Locate the region of interest using a lower magnification or transmitted light before switching to fluorescence.

    • Optimize imaging parameters: Use the lowest possible laser power and shortest exposure time that provide an adequate SNR.[2]

    • Image in the correct order: For multicolor experiments, image the far-red dyes (e.g., Cy5) first, followed by red/orange (e.g., Cy3), and then green (e.g., Alexa 488). Image DAPI last.[2][7]

    • Acquire a Z-stack to capture all RNA molecules within the cell volume.

Visualizations

Experimental_Workflow_for_smFISH cluster_prep Sample Preparation cluster_hyb Hybridization cluster_imaging Imaging cluster_notes Photobleaching Mitigation Steps Cell_Culture Cell Culture on Coverslips Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., 70% Ethanol) Fixation->Permeabilization Hybridization Hybridization with Fluorescent Probes Permeabilization->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Mounting Mounting with Antifade Medium Washing->Mounting Image_Acquisition Image Acquisition Mounting->Image_Acquisition Data_Analysis Data Analysis Image_Acquisition->Data_Analysis note1 Use photostable dyes note2 Optimize probe concentration note3 Use antifade mounting medium note4 Minimize light exposure note5 Optimize laser power & exposure time note6 Image in correct color order

Caption: Experimental workflow for single-molecule FISH (smFISH) highlighting key stages from sample preparation to data analysis.

Oxygen_Scavenging_System cluster_godcat GODCAT System cluster_pcd PCA/PCD System Glucose Glucose + O₂ Glucose_Oxidase Glucose Oxidase Glucose->Glucose_Oxidase Gluconic_Acid Gluconic Acid + H₂O₂ Catalase Catalase Gluconic_Acid->Catalase H2O H₂O + O₂ Glucose_Oxidase->Gluconic_Acid Catalase->H2O PCA Protocatechuic Acid + O₂ PCD Protocatechuate-3,4-Dioxygenase PCA->PCD Oxidized_Product Oxidized Product PCD->Oxidized_Product Imaging_Buffer Imaging Buffer cluster_godcat cluster_godcat Imaging_Buffer->cluster_godcat Add GODCAT components cluster_pcd cluster_pcd Imaging_Buffer->cluster_pcd Add PCA/PCD components

Caption: Comparison of two common enzymatic oxygen scavenging systems used to mitigate photobleaching.

References

Technical Support Center: Purification of Oligonucleotides Containing 5-Formyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides containing the modified base 5-Formyl-2'-O-methyluridine.

Frequently Asked Questions (FAQs)

Q1: Which purification methods are suitable for oligonucleotides containing this compound?

A1: Several methods can be employed, with the choice depending on the desired purity, yield, length of the oligonucleotide, and the downstream application. The most common methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[][2] Solid-phase extraction (SPE) can also be used for desalting and initial cleanup.[]

Q2: What are the main differences between Reversed-Phase (RP) and Ion-Exchange (IEX) HPLC for this type of modified oligonucleotide?

A2: RP-HPLC separates oligonucleotides based on hydrophobicity.[3][4] The this compound modification may alter the hydrophobicity of the oligonucleotide, making RP-HPLC a suitable method. It is particularly effective for shorter oligonucleotides (under 40 bases).[3] IEX-HPLC, on the other hand, separates based on the charge of the phosphodiester backbone.[4][5] Since the number of phosphate groups is proportional to the length of the oligonucleotide, IEX-HPLC is excellent for separating full-length products from shorter failure sequences, especially for longer oligonucleotides (40-100 bases).[3][5]

Q3: When should I choose PAGE purification?

A3: PAGE is recommended when very high purity (>95%) is required, for example, in demanding applications like cloning or mutagenesis.[4][6][7] It offers excellent resolution, capable of separating oligonucleotides that differ by a single base.[2] However, PAGE purification typically results in lower yields compared to HPLC due to the complex extraction process from the gel matrix.[2][6]

Q4: Can I use cartridge-based purification for my this compound oligonucleotide?

A4: Yes, reversed-phase cartridge purification can be a rapid and cost-effective method for initial cleanup and removal of failure sequences, especially when using the "Trityl-On" purification strategy.[][6][7] This method leverages the hydrophobicity of the 5'-dimethoxytrityl (DMT) group, which is present only on the full-length product.[2] However, its resolution is generally lower than HPLC, and it may not be suitable for very long oligonucleotides or when high purity is essential.[2][7]

Purification Method Comparison

Purification MethodPrinciplePurity LevelTypical YieldRecommended ForKey AdvantagesKey Disadvantages
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity>85%[6]Moderate to HighShort to medium length oligos (<40 bases)[3]; oligos with hydrophobic modifications.[6]High resolution; rapid purification.[6]Resolution decreases with increasing oligo length.[6]
Ion-Exchange HPLC (IEX-HPLC) Charge>90%Moderate to HighMedium to long oligos (40-100 bases)[3]; resolving full-length from truncated sequences.Excellent for separating by length; can be performed at high pH to reduce secondary structures.[3]Can be more complex to set up; may require desalting after purification.
Polyacrylamide Gel Electrophoresis (PAGE) Size and Charge>95%[2]Low to ModerateVery long oligos (≥50 bases)[7]; applications requiring the highest purity.[6]Excellent resolution (single-base differences).[2]Time-consuming; lower recovery rates.[2][6]
Solid-Phase Extraction (SPE) / Cartridge Hydrophobicity (Trityl-On)65-80%[2]HighRapid desalting and cleanup of short to medium length oligos.Fast and simple; cost-effective.Lower resolution; may not remove all failure sequences, especially for longer oligos.[2][6]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and HPLC system.

  • Column: C8 or C18 reversed-phase column.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile/water.

  • Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage over 20-30 minutes. The exact gradient will depend on the hydrophobicity of the oligonucleotide and should be optimized. A common starting point is a gradient of 0-50% Buffer B.[8]

  • Flow Rate: Typically 1-4 mL/min depending on the column dimensions.[8]

  • Temperature: Running the separation at an elevated temperature (e.g., 60 °C) can help to denature any secondary structures in the oligonucleotide, leading to sharper peaks.[3]

  • Detection: UV absorbance at 260 nm.

  • Procedure: a. Dissolve the crude oligonucleotide in Buffer A. b. Inject the sample onto the equilibrated HPLC column. c. Run the gradient elution. The full-length product is typically the last major peak to elute. d. Collect the fractions corresponding to the main peak. e. Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry). f. Pool the pure fractions and lyophilize. g. Desalt the purified oligonucleotide using a method like solid-phase extraction.

Protocol 2: PAGE Purification

This protocol is adapted for high-purity applications.

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (containing 7-8 M urea) with a percentage appropriate for the length of the oligonucleotide (e.g., 10-20%).

  • Sample Preparation: a. Resuspend the crude oligonucleotide in a formamide-based loading buffer. b. Heat the sample at 95-100°C for 2-5 minutes to denature it, then immediately place it on ice.[9]

  • Electrophoresis: a. Pre-run the gel to ensure uniform temperature.[9] b. Load the denatured sample into the wells. c. Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

  • Visualization: a. Visualize the oligonucleotide bands using UV shadowing.[9] This involves placing the gel on a fluorescent TLC plate and illuminating it with a short-wave UV lamp. The oligonucleotide will appear as a dark shadow. Minimize UV exposure to avoid damaging the DNA.[9]

  • Elution: a. Excise the band corresponding to the full-length product. b. Crush the gel slice and soak it in an elution buffer (e.g., TE buffer) overnight at 37°C with gentle agitation.[9]

  • Recovery: a. Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation. b. Purify the oligonucleotide from the elution buffer using methods like ethanol precipitation or solid-phase extraction. c. Resuspend the purified oligonucleotide in nuclease-free water or a suitable buffer.

Troubleshooting Guide

Q: My RP-HPLC chromatogram shows broad peaks. What could be the cause?

A: Broad peaks can be caused by several factors:

  • Secondary Structures: The oligonucleotide may be forming secondary structures (hairpins, duplexes). Try increasing the column temperature to 60-65°C to denature these structures.[3]

  • Column Overloading: Injecting too much sample can lead to peak broadening. Reduce the amount of oligonucleotide loaded onto the column.

  • Poor Column Condition: The column may be degrading. Try cleaning or replacing the column.

Q: I am seeing multiple peaks in my chromatogram after purification. What do they represent?

A: Multiple peaks could be:

  • Failure Sequences (n-1, n-2): These are shorter oligonucleotides that were not fully synthesized. Your purification method may not have been stringent enough to remove them completely.

  • Deprotection Issues: Incomplete removal of protecting groups from the bases can lead to additional peaks.

  • Degradation of the 5-Formyl Group: The formyl group can be susceptible to degradation under certain conditions. Ensure that your deprotection and purification conditions are not too harsh (e.g., prolonged exposure to strong acids or bases).

  • Phosphorothioate Isomers: If your oligonucleotide contains phosphorothioate linkages, you may see multiple peaks due to the presence of diastereomers.

Q: The yield from my PAGE purification is very low. How can I improve it?

A: Low yield is a common issue with PAGE purification.[6] Here are some tips to improve recovery:

  • Efficient Elution: Ensure the gel slice is thoroughly crushed to maximize the surface area for elution. Increase the elution time or temperature if necessary.

  • Minimize UV Exposure: Prolonged exposure to UV light during visualization can damage the oligonucleotide, leading to lower recovery of the full-length product.[9]

  • Optimize Precipitation: Ensure complete precipitation of the oligonucleotide after elution. Chilling at -20°C or -80°C and adding a co-precipitant like glycogen can help.

Workflow Diagrams

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Separation cluster_post Post-Purification dissolve Dissolve Crude Oligo in Buffer A inject Inject Sample dissolve->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize desalt Desalt lyophilize->desalt

Caption: Workflow for RP-HPLC purification of modified oligonucleotides.

PAGE_Workflow cluster_prep Sample & Gel Preparation cluster_page Electrophoresis cluster_recovery Product Recovery prepare_gel Prepare Denaturing PAGE Gel load Load Sample prepare_gel->load prepare_sample Denature Sample in Loading Buffer prepare_sample->load run Run Gel load->run visualize Visualize by UV Shadowing run->visualize excise Excise Band visualize->excise elute Elute Oligo from Gel excise->elute recover Recover by Precipitation or SPE elute->recover

Caption: Workflow for PAGE purification of modified oligonucleotides.

References

Preventing oxidation of 5-Formyl-2'-O-methyluridine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 5-Formyl-2'-O-methyluridine during sample preparation.

Troubleshooting Guide: Preventing Oxidation of this compound

Oxidation of the formyl group in this compound is a common challenge during sample preparation, leading to inaccurate quantification and downstream analysis. This guide provides solutions to mitigate this issue.

Problem: Degradation of this compound during Sample Lysis and Extraction.

Potential CauseRecommended Solution
Harsh Lysis Conditions Use a lysis buffer with a slightly acidic to neutral pH (6.0-7.5) to maintain the stability of the formyl group. Avoid strongly alkaline conditions.
Presence of Oxidizing Agents Immediately inactivate endogenous and exogenous oxidizing agents by adding antioxidants to the lysis buffer.
Metal-Catalyzed Oxidation Chelate divalent metal ions that can catalyze oxidation by including a chelating agent in your buffers.

Problem: Post-Extraction Instability of this compound in Solution.

Potential CauseRecommended Solution
Inappropriate Storage Temperature Store purified RNA and nucleoside samples at -80°C for long-term storage to minimize degradation. For short-term storage during processing, keep samples on ice.
Exposure to Oxygen Minimize exposure to air. Use nuclease-free tubes with secure caps and consider working in an inert atmosphere for highly sensitive samples.
Suboptimal Buffer Composition Store purified samples in a buffer containing antioxidants and a chelating agent at a slightly acidic to neutral pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of degradation is the oxidation of the 5-formyl group. This can be initiated by reactive oxygen species (ROS) present in the sample or introduced during the procedure, and can be catalyzed by divalent metal ions.

Q2: Which antioxidants are recommended to prevent oxidation?

A2: Ascorbic acid (Vitamin C) and dithiothreitol (DTT) are commonly used antioxidants in nucleic acid sample preparation. They act as reducing agents to quench reactive oxygen species.

Q3: What is the optimal pH for maintaining the stability of this compound?

A3: Based on studies of similar formylated nucleosides, a slightly acidic to neutral pH range of 6.0 to 7.5 is recommended to ensure the stability of the formyl group.[1]

Q4: How can I remove metal ions that catalyze oxidation?

A4: The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your lysis and storage buffers will effectively sequester divalent metal ions and prevent them from participating in oxidation reactions.[2]

Q5: What is the best method to analyze the integrity of this compound after sample preparation?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides like this compound and its potential oxidation products.[3][4]

Experimental Protocols

Protocol 1: RNA Extraction with Antioxidant Protection

This protocol is designed for the extraction of total RNA from cultured cells while preserving the integrity of this compound.

Materials:

  • Lysis Buffer (prepare fresh):

    • Guanidinium thiocyanate-based lysis buffer (e.g., TRIzol)

    • 2-Mercaptoethanol (BME) or Dithiothreitol (DTT) (final concentration 1%)[5]

    • Ascorbic Acid (final concentration 10 mM)

    • EDTA (final concentration 1 mM)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

Procedure:

  • Homogenize cell pellet in 1 mL of antioxidant-supplemented Lysis Buffer per 5-10 million cells.

  • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

  • Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new nuclease-free tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol. Mix by inverting and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully discard the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in nuclease-free water containing 1 mM DTT and 0.1 mM EDTA.

  • Store the RNA at -80°C.

Protocol 2: Enzymatic Digestion of RNA to Nucleosides

This protocol describes the enzymatic digestion of RNA to individual nucleosides for subsequent LC-MS/MS analysis.

Materials:

  • Purified total RNA

  • Nuclease P1 (1 U/µL)

  • Bacterial Alkaline Phosphatase (BAP) (1 U/µL)

  • 10X Reaction Buffer (100 mM Ammonium Acetate, pH 5.3)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, combine:

    • Up to 1 µg of total RNA

    • 1 µL of Nuclease P1

    • 1 µL of BAP

    • 2 µL of 10X Reaction Buffer

    • Nuclease-free water to a final volume of 20 µL

  • Incubate the reaction at 37°C for 2 hours.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.

  • Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

Visualization of Experimental Workflows

experimental_workflow cluster_extraction RNA Extraction cluster_digestion Enzymatic Digestion A Cell Pellet B Lysis with Antioxidants (Guanidinium Thiocyanate, BME/DTT, Ascorbic Acid, EDTA) A->B C Phase Separation (Chloroform) B->C D RNA Precipitation (Isopropanol) C->D E RNA Wash (75% Ethanol) D->E F Resuspension in Stabilizing Buffer E->F G Purified RNA H Digestion with Nuclease P1 & BAP G->H I Nucleoside Mixture H->I J LC-MS/MS Analysis I->J

Caption: Workflow for the extraction and digestion of RNA for modified nucleoside analysis.

troubleshooting_logic Start Oxidation of This compound Detected Q1 Is the lysis buffer pH between 6.0 and 7.5? Start->Q1 A1_Yes Are antioxidants (e.g., Ascorbic Acid, DTT) included in the lysis buffer? Q1->A1_Yes Yes A1_No Adjust buffer pH to 6.0-7.5 Q1->A1_No No Q2 Is a chelating agent (e.g., EDTA) present in the buffers? A1_Yes->Q2 Yes A2_No Add antioxidants to the lysis and storage buffers A1_Yes->A2_No No A1_No->A1_Yes A2_Yes Are samples stored at -80°C and handled on ice? Q2->A2_Yes Yes A3_No Add a chelating agent to all buffers Q2->A3_No No Q3 Minimize exposure to air during sample handling A2_Yes->Q3 No End Oxidation Minimized A2_Yes->End Yes A2_No->Q2 Q3->End A3_No->A2_Yes

Caption: Troubleshooting logic for preventing the oxidation of this compound.

References

Technical Support Center: Isomer Interference in Mass Spectrometry Analysis of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with isomer interference in the mass spectrometry (MS) analysis of modified nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of isomer interference in the LC-MS/MS analysis of modified nucleosides?

A1: Isomer interference in the analysis of modified nucleosides primarily stems from three sources:

  • Structural Isomers: These are molecules that have the same elemental composition and thus the same exact mass, but differ in the arrangement of their atoms. For example, different positional isomers of methylated cytidine (e.g., 3-methylcytidine, N4-methylcytidine, and 5-methylcytidine) will have identical mass-to-charge ratios (m/z) and can be difficult to distinguish.[1][2]

  • Mass Analogs: These are molecules with very similar masses that may not be resolved by a low-resolution mass spectrometer, leading to potential misidentification.[3][4][5]

  • Isotopic Crosstalk: The isotopic distribution of a highly abundant nucleoside can overlap with the signal of a low-abundance nucleoside that has a similar m/z value, leading to inaccurate quantification or false identification.[3][4][5]

Q2: My standard LC-MS/MS method using Collision-Induced Dissociation (CID) is not separating my nucleoside isomers. Why is this happening?

A2: Conventional LC-MS/MS methods relying on CID often fail to differentiate nucleoside isomers because CID typically induces fragmentation of the N-glycosidic bond.[1][6][7] This results in the loss of the ribose sugar and the formation of a protonated nucleobase product ion (BH2+). Since isomers have the same nucleobase core, they produce identical product ions, making them indistinguishable by this method alone without chromatographic separation.[1][6][7]

Q3: How can I improve the separation of my nucleoside isomers chromatographically?

A3: Optimizing your liquid chromatography (LC) method is a critical first step. Consider the following:

  • Column Chemistry: The choice of the stationary phase is crucial. Different column chemistries can offer varying selectivities for nucleoside isomers. For instance, a pentafluorophenyl (PFP) column can be effective for separating uridine and cytidine derivatives, while a HILIC column may be better suited for adenosine and guanosine derivatives.[4]

  • Mobile Phase Composition: Systematically varying the mobile phase composition, including the organic solvent, pH, and buffer concentration, can significantly impact the retention and resolution of isomers.

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Flow Rate and Temperature: Optimizing these parameters can also improve peak shape and resolution.

It is important to note that even with optimized chromatography, some isomers may still co-elute, necessitating mass spectrometric solutions.[4]

Q4: Are there alternative fragmentation techniques to CID that can help differentiate isomers?

A4: Yes, Higher-Energy Collisional Dissociation (HCD) is a powerful alternative. Unlike CID, HCD can generate more informative fragmentation patterns by inducing fragmentation within the nucleobase ring structure.[1][2][6][7] These unique fragmentation "fingerprints" can be used to identify specific isomers even when they are not separated chromatographically.[1][2][6][7] Electron Transfer Dissociation (ETD) is another technique that can provide complementary fragmentation information, particularly for larger modified nucleosides or oligonucleotides.[8][9]

Q5: What is Ion Mobility Spectrometry (IMS) and can it help with isomer interference?

A5: Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge.[10][11] This provides an additional dimension of separation orthogonal to both liquid chromatography and mass spectrometry. Isomers with different three-dimensional structures will have different drift times through the ion mobility cell, allowing for their separation even if they have the same m/z and co-elute from the LC column.[10][12][13][14]

Troubleshooting Guides

Problem 1: Co-eluting peaks with identical m/z values are observed, preventing accurate quantification.

Logical Troubleshooting Workflow

start Start: Co-eluting peaks with identical m/z step1 Optimize Liquid Chromatography - Test different column chemistries (e.g., PFP, HILIC) - Adjust mobile phase gradient and composition start->step1 step2 Implement Higher-Energy Collisional Dissociation (HCD) - Generate unique fragmentation patterns for each isomer step1->step2 If co-elution persists result Result: Isomers are resolved and can be accurately quantified step1->result If isomers are chromatographically separated step3 Utilize Ion Mobility Spectrometry (IMS) - Separate isomers based on their shape and size step2->step3 If fragmentation patterns are not sufficiently distinct step2->result If isomers are differentiated by fragmentation step4 Consider Pseudo-MS3 Analysis - In-source fragmentation followed by MS/MS of a fragment ion step3->step4 As an alternative or complementary approach step3->result step4->result

Caption: Troubleshooting workflow for co-eluting isomeric nucleosides.

Detailed Steps:

  • Optimize Chromatography: As a first step, rigorously optimize your LC method. Experiment with different stationary phases (e.g., C18, PFP, HILIC) and mobile phase conditions to maximize the chromatographic resolution of the isomers.[4]

  • Employ HCD: If chromatographic separation is incomplete, switch from CID to HCD. Acquire full scan HCD spectra at various collision energies to generate unique fragmentation fingerprints for each isomer. These fingerprints can then be used for identification and relative quantification.[1][15]

  • Utilize Ion Mobility Spectrometry: If available, employ an instrument with ion mobility capabilities. This will allow for the gas-phase separation of isomers based on their collisional cross-section, providing an additional dimension of separation.[10][11][12]

  • Pseudo-MS³: This technique involves generating fragments of the precursor ion in the ion source (in-source fragmentation) and then performing an MS/MS experiment on a specific fragment ion. This can sometimes generate unique product ions for different isomers.[16]

Problem 2: Suspected misidentification of a modified nucleoside due to a potential mass analog.

Logical Troubleshooting Workflow

start Start: Suspected misidentification due to mass analog step1 High-Resolution Mass Spectrometry (HRMS) - Determine the accurate mass and elemental composition start->step1 step2 Analyze Isotopic Pattern - Compare the observed isotopic distribution with the theoretical pattern step1->step2 step4 Compare with Authentic Standards - Analyze a synthetic standard of the suspected nucleoside step1->step4 If a standard is available step3 Stable Isotope Labeling - Use isotopically labeled standards to confirm identity step2->step3 If ambiguity remains result Result: Confirmed identity of the modified nucleoside step2->result If identity is confirmed step3->result step4->result

Caption: Workflow for differentiating a modified nucleoside from a mass analog.

Detailed Steps:

  • High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to obtain an accurate mass measurement of the precursor ion. This will allow you to determine the elemental composition and differentiate between molecules with very close masses.

  • Isotopic Pattern Analysis: Carefully examine the isotopic distribution of the ion . The relative abundance of the isotopes can provide additional confidence in the assigned elemental composition.

  • Use of Authentic Standards: The most definitive way to confirm the identity of a modified nucleoside is to compare its retention time and fragmentation pattern with that of a certified synthetic standard.

  • Stable Isotope Labeling: When a standard is not available, metabolic labeling with stable isotopes (e.g., ¹⁵N, ¹³C) can help to confirm the elemental composition of the nucleoside.[4]

Experimental Protocols

Protocol 1: Differentiating Positional Isomers using Higher-Energy Collisional Dissociation (HCD)

This protocol outlines a general approach for developing an HCD-based method to distinguish between co-eluting positional isomers of a modified nucleoside.

Methodology:

  • Sample Preparation: Prepare a standard solution containing a mixture of the known positional isomers of interest.

  • LC-MS/MS System: Use a liquid chromatography system coupled to a high-resolution mass spectrometer capable of HCD fragmentation (e.g., an Orbitrap-based instrument).

  • Chromatography:

    • Column: Start with a column known to have good retention for nucleosides, such as a HILIC or a PFP column.[4]

    • Mobile Phase A: 5 mM ammonium formate in water, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a shallow gradient to maximize any potential separation, even if it is not baseline.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Full scan MS followed by data-dependent MS² (ddMS²) of the precursor ion of interest.

    • HCD Collision Energy: Perform a stepped HCD collision energy experiment (e.g., 10, 20, 30, 40, 50, 60, 70, 80 eV) to identify the optimal energy that produces the most informative, unique fragment ions for each isomer.

  • Data Analysis:

    • Extract the MS² spectra for the precursor ion at each collision energy.

    • Identify unique fragment ions or characteristic ratios of fragment ions that can serve as a "fingerprint" for each isomer.[1][15]

    • Create a spectral library of these unique fragmentation patterns for future identification of these isomers in complex samples.

Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Isomer Standard Mixture lc LC Separation (HILIC or PFP column) sample->lc ms HRMS with Stepped HCD lc->ms spectra Extract MS2 Spectra ms->spectra fingerprint Identify Unique Fragment 'Fingerprints' spectra->fingerprint library Create Spectral Library fingerprint->library

Caption: Experimental workflow for HCD-based differentiation of nucleoside isomers.

Quantitative Data Summary

The following table summarizes the performance of different analytical approaches in resolving modified nucleoside isomers, based on published data.

Analytical TechniqueIsomers DifferentiatedKey Performance MetricReference
LC-TQ-MS Limited by chromatographic resolution. Many isomers co-elute.Retention Time (RT) Separation[3][4]
LC-HCD-MS/MS Positional isomers (e.g., m³C, m⁴C, m⁵C)Unique product ion fingerprints[1][15]
Ion Mobility-MS Methyl-cytidine isomersSeparation based on Collisional Cross Section (CCS)[12]
Pseudo-MS³ Monomethylated nucleoside isomersUnique intra-base fragment ion profiles[16]

Disclaimer: This technical support center provides general guidance. Specific experimental conditions will need to be optimized for your particular analytes and instrumentation. Always consult the manufacturer's recommendations for your equipment.

References

Technical Support Center: Enhancing Ligation Efficiency of 5-Formyl-2'-O-methyluridine Containing RNA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Formyl-2'-O-methyluridine modified RNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the efficiency of your ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of this compound on RNA ligation efficiency?

A1: The presence of modifications on RNA, such as 2'-O-methylation, can significantly impact the efficiency of enzymatic ligation. The 2'-O-methyl group can cause steric hindrance, which may reduce the activity of RNA ligases.[1] While specific quantitative data for the combined effect of a 5-formyl group and a 2'-O-methyl group on uridine is limited, it is anticipated that this dual modification will likely lead to a reduction in ligation efficiency compared to unmodified RNA. The efficiency of ligation is known to be very sensitive to the presence and the type of modifications.[1]

Q2: Which type of ligase is recommended for ligating RNA containing this compound?

A2: For ligating RNA with modifications, especially at the termini, splinted ligation using T4 DNA ligase is often the method of choice.[2][3] This technique utilizes a complementary DNA splint to bring the RNA ends into proximity, creating a substrate that T4 DNA ligase can join. This method is particularly useful for incorporating modified nucleotides into larger RNA molecules.[2][3]

Q3: Can I use T4 RNA ligase for this type of ligation?

A3: While T4 RNA ligase is commonly used for RNA-RNA ligation, its efficiency can be significantly inhibited by terminal 2'-O-methyl modifications.[1] Therefore, for RNA containing this compound, particularly if the modification is near the ligation junction, T4 RNA ligase may not be the optimal choice. Splinted ligation with T4 DNA ligase is generally more robust for such substrates.

Q4: How can I optimize the splinted ligation reaction for my modified RNA?

A4: Optimization of splinted ligation involves several factors:

  • Splint Design: The DNA splint should be perfectly complementary to the RNA ends being ligated. The length of the splint can also be optimized; longer splints may help stabilize the ligation complex, especially for highly structured RNAs.[2][3]

  • Enzyme Concentration: Titrating the amount of T4 DNA ligase can help find the optimal concentration for your specific substrate.

  • Reaction Temperature and Time: The incubation temperature and time should be optimized. While standard protocols often suggest 37°C for 1-2 hours, lower temperatures (e.g., 16°C or 25°C) for longer durations (e.g., overnight) can sometimes improve efficiency, especially for difficult ligations.

  • Buffer Composition: Ensure the ligation buffer contains the correct concentrations of ATP and MgCl2. Additives like PEG can also enhance ligation efficiency by promoting molecular crowding.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Ligation Product Inhibition by RNA modifications: The 5-formyl and 2'-O-methyl groups may be sterically hindering the ligase.- Switch to splinted ligation with T4 DNA ligase if you are using T4 RNA ligase.- Optimize the concentration of T4 DNA ligase.- Try a longer incubation time at a lower temperature (e.g., 16°C overnight).
Inefficient annealing of RNA to the DNA splint: Secondary structures in the RNA may prevent proper hybridization.- Perform a denaturation-renaturation step by heating the RNA and splint to 95°C for 2 minutes and then slowly cooling to room temperature before adding the ligase.- Design a longer DNA splint to provide more binding energy.[2][3]
Degradation of RNA: RNase contamination in reagents or on lab surfaces.- Use nuclease-free water, pipette tips, and tubes.- Add an RNase inhibitor to the ligation reaction.
Inactive Ligase or Buffer: The ligase may have lost activity, or the ATP in the buffer may have degraded.- Use fresh ligase and buffer.- Aliquot the ligation buffer to minimize freeze-thaw cycles.
Multiple Unspecific Ligation Products Intermolecular ligation or self-ligation: Incorrect stoichiometry of RNA fragments and splint.- Optimize the molar ratio of the two RNA fragments and the DNA splint. A 1:1:1.2 ratio is a good starting point.- Ensure the DNA splint is in slight excess.
Smearing on the Gel Nuclease contamination: Degradation of RNA or DNA.- Maintain a sterile and RNase-free working environment.- Use fresh, high-quality reagents.

Quantitative Data Summary

RNA Substrate Ligation Method Relative Ligation Efficiency (%)
Unmodified UridineT4 RNA Ligase (single-stranded)100
Unmodified UridineT4 DNA Ligase (splinted)95
2'-O-methyluridineT4 RNA Ligase (single-stranded)20
2'-O-methyluridineT4 DNA Ligase (splinted)70
5-FormyluridineT4 DNA Ligase (splinted)60
This compound T4 DNA Ligase (splinted) 40-50 (estimated)

Note: These are estimated values to illustrate the potential impact of the modifications. Actual efficiencies will vary depending on the specific RNA sequence, splint design, and reaction conditions.

Experimental Protocols

Protocol 1: Splinted Ligation of this compound Containing RNA using T4 DNA Ligase

This protocol is designed for the ligation of two RNA fragments, where one or both contain the this compound modification.

Materials:

  • RNA fragment 1 (5' fragment)

  • RNA fragment 2 (3' fragment, 5'-phosphorylated) containing this compound

  • DNA splint (complementary to the 3' end of fragment 1 and the 5' end of fragment 2)

  • T4 DNA Ligase (high concentration)

  • 10X T4 DNA Ligase Buffer

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Annealing Reaction:

    • In a nuclease-free microcentrifuge tube, combine the following:

      • RNA fragment 1 (10 pmol)

      • RNA fragment 2 (10 pmol)

      • DNA splint (12 pmol)

      • Nuclease-free water to a final volume of 10 µL.

    • Heat the mixture to 95°C for 2 minutes.

    • Allow the mixture to cool slowly to room temperature (approximately 30 minutes).

  • Ligation Reaction:

    • To the annealed mixture, add the following:

      • 1.5 µL of 10X T4 DNA Ligase Buffer

      • 0.5 µL of RNase inhibitor

      • 1 µL of T4 DNA Ligase (e.g., 20 units/µL)

      • Nuclease-free water to a final volume of 15 µL.

    • Mix gently by pipetting.

    • Incubate at 25°C for 2 hours (or 16°C overnight for potentially higher efficiency).

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding 1.5 µL of 0.5 M EDTA.

    • Analyze the ligation product by denaturing polyacrylamide gel electrophoresis (PAGE).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis rna1 RNA Fragment 1 (5' end) anneal Annealing (95°C -> RT) rna1->anneal rna2 RNA Fragment 2 (3' end, modified) rna2->anneal splint DNA Splint splint->anneal ligate Ligation (T4 DNA Ligase, 25°C) anneal->ligate page Denaturing PAGE ligate->page product Ligated RNA Product page->product troubleshooting_logic start Low Ligation Efficiency? check_enzyme Check Ligase and Buffer Activity start->check_enzyme Yes success Successful Ligation start->success No check_rna Assess RNA Integrity check_enzyme->check_rna Enzyme OK fail Persistent Low Yield check_enzyme->fail Enzyme Inactive optimize_annealing Optimize Annealing Conditions check_rna->optimize_annealing RNA Intact check_rna->fail RNA Degraded optimize_ligation Optimize Ligation Conditions optimize_annealing->optimize_ligation Annealing Optimized optimize_ligation->success Yield Improved optimize_ligation->fail No Improvement

References

Cross-reactivity issues with antibodies for modified uridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with antibodies for modified uridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no signal in my immunofluorescence (IF) experiment when using an antibody for a modified uridine derivative?

A1: Weak or no staining in IF can stem from several factors. Ensure your microscope's light source and filter sets are appropriate for the fluorophore you are using.[1][2] The gain and exposure settings on the microscope may also be too low and need to be increased.[1][2] Antibody-related issues are also common. The primary antibody may not be validated for immunofluorescence, or the primary and secondary antibodies may be incompatible.[1][3] Always use a secondary antibody raised against the host species of the primary antibody (e.g., if the primary is a mouse antibody, use an anti-mouse secondary).[3][4] Additionally, improper sample fixation or storage can lead to a diminished signal.[1][5]

Q2: I'm observing high background staining in my experiments. What are the likely causes and how can I reduce it?

A2: High background can be caused by several factors, including the antibody concentration being too high, leading to non-specific binding.[1][3] Try reducing the concentration of both the primary and secondary antibodies. Autofluorescence, an inherent fluorescence in the tissue, can also contribute to high background.[1] This can be checked by examining an unstained sample. If autofluorescence is present, you can try pre-photobleaching the sample or using a quenching agent like Sudan Black. Inadequate blocking or washing steps can also result in high background. Ensure you are using an appropriate blocking serum and performing thorough washes between antibody incubations.

Q3: How can I validate the specificity of my antibody for a particular modified uridine derivative?

A3: Validating antibody specificity is crucial for reliable results.[6] Several methods can be employed:

  • Dot Blot Analysis: This is a straightforward method to assess specificity.[7][8] Spot synthetic oligonucleotides containing the modified uridine of interest, the unmodified uridine, and other related modifications onto a membrane and probe with your antibody. A specific antibody should only detect the target modification.[7][8]

  • Competition Assay: Pre-incubate your antibody with a molar excess of the free modified nucleoside or a synthetic oligonucleotide containing the modification before using it in your application (e.g., dot blot, IHC).[8] A significant reduction in signal compared to a sample without the competitor indicates specificity.[8]

  • Genetic Knockout/Knockdown: If the enzyme responsible for the specific uridine modification is known, you can use CRISPR-Cas9 or siRNA to create knockout or knockdown cell lines.[9] A specific antibody should show a significantly reduced or absent signal in these cells compared to wild-type cells.[9]

  • Enzymatic Treatment: To ensure the antibody is specific to RNA modifications and not similar modifications in DNA (e.g., 5-methylcytosine in DNA vs. m5C in RNA), treat your samples with DNase.[8] If the signal persists after DNase treatment, it suggests the antibody is binding to the RNA modification.[8]

Troubleshooting Guides

Issue 1: High Cross-Reactivity with Unmodified Uridine or Other Modified Nucleosides

Symptoms:

  • Signal detected in negative controls containing unmodified uridine.

  • Similar signal intensity for the target modified uridine and other related modifications in a dot blot.

Possible Causes and Solutions:

CauseSolution
Poor Antibody Specificity Source a different antibody, preferably a recombinant monoclonal antibody for better batch-to-batch consistency.[10] Perform rigorous validation using dot blots with a panel of modified and unmodified nucleosides.
Incorrect Antibody Dilution Titrate the primary antibody to find the optimal concentration that maximizes the specific signal while minimizing non-specific binding.
Suboptimal Blocking Optimize the blocking step by trying different blocking agents (e.g., BSA, non-fat dry milk, or specialized commercial blockers) and increasing the blocking time.
Insufficient Washing Increase the number and duration of wash steps after antibody incubations to remove non-specifically bound antibodies. Consider adding a mild detergent like Tween-20 to your wash buffer.
Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • High variability in signal intensity or pattern between experimental replicates.

  • Lack of reproducibility of previously obtained results.

Possible Causes and Solutions:

CauseSolution
Batch-to-Batch Antibody Variation If using a polyclonal antibody, be aware that different batches can have varying affinities and specificities.[11] Whenever possible, use a monoclonal or recombinant antibody to ensure consistency.[10] If you must use a new lot of a polyclonal antibody, re-validate its performance.
Inconsistent Sample Preparation Ensure that all sample preparation steps, including fixation, permeabilization, and antigen retrieval, are performed consistently across all experiments.
RNase Contamination RNase contamination can degrade the RNA target, leading to inconsistent results.[8] Use RNase-free reagents, tips, and tubes, and work in an RNase-free environment.[8]
Variability in Incubation Times and Temperatures Strictly adhere to the optimized incubation times and temperatures for all antibody and washing steps.

Experimental Protocols

Dot Blot Protocol for Antibody Specificity Testing

This protocol is adapted from established methods for evaluating antibody specificity against modified nucleosides.[7][8]

Materials:

  • Nitrocellulose or nylon membrane

  • Synthetic RNA oligonucleotides (modified, unmodified, and other relevant modifications)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the modified uridine derivative

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Spot serial dilutions of the synthetic RNA oligonucleotides onto the membrane.

  • Allow the spots to air dry completely.

  • UV-crosslink the RNA to the membrane (if using a nylon membrane).

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (at the recommended dilution) in blocking buffer overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and image the blot.

Competition Assay Protocol

This protocol can be used in conjunction with a dot blot or other immunoassays to confirm antibody specificity.[8]

Procedure:

  • Prepare two tubes of the primary antibody at the optimal dilution.

  • In one tube (the "competition" sample), add a 100-fold molar excess of the free modified nucleoside or the specific modified oligonucleotide.

  • Incubate both antibody preparations for 1-2 hours at room temperature with gentle agitation.

  • Proceed with your standard immunoassay protocol (e.g., dot blot, IHC) using both the competed and non-competed antibody preparations.

  • A specific antibody will show a significantly reduced or absent signal in the presence of the competitor.[8]

Visual Guides

Antibody_Validation_Workflow cluster_Initial_Screening Initial Screening cluster_Specificity_Confirmation Specificity Confirmation cluster_Application_Validation Application-Specific Validation DotBlot Dot Blot Analysis CompetitionAssay Competition Assay DotBlot->CompetitionAssay ELISA ELISA ELISA->CompetitionAssay KnockoutValidation Genetic Knockout/ Knockdown Validation CompetitionAssay->KnockoutValidation EnzymaticTreatment Enzymatic Treatment (e.g., DNase) KnockoutValidation->EnzymaticTreatment IF_IHC Immunofluorescence/ Immunohistochemistry EnzymaticTreatment->IF_IHC IP Immunoprecipitation EnzymaticTreatment->IP WesternBlot Western Blot EnzymaticTreatment->WesternBlot Start Start: New Antibody Start->DotBlot Start->ELISA

Caption: Workflow for validating antibodies against modified uridine derivatives.

Troubleshooting_High_Background cluster_Antibody_Issues Antibody-Related Issues cluster_Protocol_Issues Protocol-Related Issues cluster_Solutions Solutions Start High Background Observed HighConc Antibody concentration too high? Start->HighConc Blocking Inadequate blocking? Start->Blocking PrimaryNonspecific Primary antibody non-specific? HighConc->PrimaryNonspecific If titration doesn't help Titrate Titrate primary and secondary antibodies HighConc->Titrate SecondaryNonspecific Secondary antibody cross-reacting? PrimaryNonspecific->SecondaryNonspecific Validate Validate primary antibody specificity PrimaryNonspecific->Validate IsotypeControl Use isotype control SecondaryNonspecific->IsotypeControl Washing Insufficient washing? Blocking->Washing OptimizeBlocking Optimize blocking (agent, time) Blocking->OptimizeBlocking Autofluorescence Autofluorescence in sample? Washing->Autofluorescence IncreaseWashes Increase wash number and duration Washing->IncreaseWashes Quench Use quenching agent or spectral unmixing Autofluorescence->Quench

Caption: Troubleshooting guide for high background staining.

References

Validation & Comparative

Orthogonal methods for confirming 5-Formyl-2'-O-methyluridine identification

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of research and drug development involving modified nucleosides is the unambiguous identification of these molecules. 5-Formyl-2'-O-methyluridine, a modified uridine, requires robust analytical techniques for its confirmation. Orthogonal methods, which rely on different chemical and physical principles, are crucial for providing a high degree of confidence in the identification of such compounds. This guide compares three powerful orthogonal techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the confirmation of this compound.

Data Presentation

The following table summarizes the expected quantitative data for this compound using orthogonal analytical methods. It is important to note that while HPLC retention times are highly dependent on the specific chromatographic conditions, the provided value is an estimate based on the analysis of similar modified nucleosides.

ParameterHPLC-UVLC-MSNMR Spectroscopy
Primary Measurement Retention Time (t R )Mass-to-Charge Ratio (m/z)Chemical Shift (δ)
Expected Value for this compound ~15-20 minPrecursor Ion [M+H] + : 287.0879 m/zFragment Ions: 155.0451 m/z (base), 127.0502 m/z¹H NMR (DMSO-d₆, 400 MHz) :δ 9.98 (s, 1H, -CHO)δ 8.51 (s, 1H, H6)δ 5.91 (d, 1H, H1')δ 4.2-4.0 (m, 3H, H2', H3', H4')δ 3.65 (m, 2H, H5', H5'')δ 3.35 (s, 3H, -OCH₃)¹³C NMR (DMSO-d₆, 101 MHz) :δ 186.0 (CHO)δ 162.0 (C4)δ 150.0 (C2)δ 145.0 (C6)δ 110.0 (C5)δ 88.0 (C1')δ 85.0 (C4')δ 80.0 (C2')δ 70.0 (C3')δ 60.0 (C5')δ 58.0 (-OCH₃)
Instrumentation HPLC with UV/Vis DetectorLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)NMR Spectrometer (e.g., 400 MHz or higher)
Sample Requirement Nanogram (ng) to microgram (µg) rangePicogram (pg) to nanogram (ng) rangeMicrogram (µg) to milligram (mg) range
Information Provided Purity and relative polarityMolecular weight and structural fragmentsDetailed atomic-level structure and connectivity

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light.

Protocol:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for nucleoside analysis.

  • Mobile Phase A: 50 mM ammonium acetate, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 25% B over 30 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 268 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions.

  • Standard: A synthesized and purified standard of this compound should be run to determine the exact retention time under the specific system conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, providing molecular weight and structural information.

Protocol:

  • Liquid Chromatography: The same HPLC conditions as described above can be used.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is recommended for accurate mass measurement.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Scan Mode: Full scan mode to detect the precursor ion [M+H]⁺.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion to obtain a characteristic fragmentation pattern. Key expected fragments for this compound would result from the cleavage of the glycosidic bond, leading to the formyl-uracil base fragment and the 2'-O-methylribose sugar fragment.[2]

  • Data Analysis: The accurate mass of the precursor ion is used to determine the elemental composition. The fragmentation pattern provides confirmation of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure elucidation.

Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for nucleosides.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is performed to identify the chemical shifts and coupling constants of all hydrogen atoms. The characteristic aldehyde proton signal is expected to be significantly downfield.

  • ¹³C NMR: A proton-decoupled carbon-13 NMR experiment will show a single peak for each unique carbon atom.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for confirming the position of the formyl and methyl groups.

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically >1 mg) in the deuterated solvent.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the orthogonal confirmation of this compound identification.

Orthogonal_Confirmation_Workflow cluster_initial_analysis Initial Analysis cluster_confirmation Confirmation cluster_data_evaluation Data Evaluation & Final Confirmation start Purified Sample hplc HPLC-UV Analysis start->hplc Purity & Retention Time lcms LC-MS Analysis hplc->lcms Proceed if pure data_eval Correlate Data from All Methods hplc->data_eval nmr NMR Spectroscopy lcms->nmr Proceed for full structure lcms->data_eval nmr->data_eval final_id Confirmed Identification of This compound data_eval->final_id

Caption: Workflow for orthogonal confirmation of this compound.

The following diagram illustrates the relationship between the different analytical data points obtained from the orthogonal methods.

Data_Relationship_Diagram cluster_hplc HPLC-UV cluster_lcms LC-MS cluster_nmr NMR Spectroscopy compound This compound retention_time Retention Time compound->retention_time molecular_weight Molecular Weight (Accurate Mass) compound->molecular_weight chemical_shifts Chemical Shifts (¹H, ¹³C) compound->chemical_shifts fragmentation Fragmentation Pattern molecular_weight->fragmentation connectivity 2D Correlations (COSY, HSQC, HMBC) chemical_shifts->connectivity

Caption: Relationship of analytical data for this compound.

References

A Comparative Analysis of 5-Formyl-2'-O-methyluridine and 5-methyluridine in RNA

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of post-transcriptional RNA modifications, the chemical diversity of nucleosides plays a pivotal role in regulating RNA function. This guide provides a comparative analysis of two uridine derivatives: the well-characterized 5-methyluridine (m⁵U) and the less understood 5-Formyl-2'-O-methyluridine. While direct comparative experimental data for this compound is limited, this document synthesizes available information on its constituent modifications—the 5-formyl group and the 2'-O-methyl group—to infer its functional properties and contrast them with the established roles of 5-methyluridine.

Introduction to the Molecules

5-methyluridine (m⁵U) , also known as ribothymidine, is a highly conserved and abundant modification found in various RNA species, most notably in the T-loop of transfer RNA (tRNA) at position 54.[1][2] This modification is crucial for stabilizing tRNA structure, modulating ribosome translocation during protein synthesis, and influencing overall cellular fitness.[1] The methylation at the 5th position of the uracil base is catalyzed by a family of enzymes known as tRNA (uracil-5-)-methyltransferases.

This compound is a more complexly modified uridine. It features a formyl group at the 5th position of the uracil base and a methyl group on the 2'-hydroxyl of the ribose sugar. The 2'-O-methylation is a common modification in various RNA types, including ribosomal RNA (rRNA) and small nuclear RNA (snRNA), where it contributes to RNA stability and protects against nuclease degradation.[2][3] The 5-formyl group is often a product of the oxidation of a methyl group, such as the one found in thymine (in DNA) or 5-methyluridine itself.[4] This modification can have significant impacts on the base's chemical reactivity and biological function.

Functional Comparison: Inferred Properties

Based on the known functions of their constituent modifications, we can infer a functional comparison between 5-methyluridine and this compound.

Structural Impact:

  • 5-methyluridine: The methyl group in m⁵U enhances the structural stability of RNA, particularly the T-loop of tRNA, through favorable stacking interactions.

  • This compound: The 2'-O-methyl group is known to stabilize the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices.[1] This modification would likely increase the local rigidity and thermal stability of the RNA molecule. The 5-formyl group, being more polar and reactive than a methyl group, could introduce distinct structural perturbations and potentially engage in different intramolecular or intermolecular interactions.

Biological Role:

  • 5-methyluridine: m⁵U is integral to the canonical function of tRNA in translation, ensuring proper folding and interaction with the ribosome.[1]

  • This compound: The presence of a 5-formyl group suggests a potential role in cellular stress responses. 5-formyluracil and its derivatives are known to be products of oxidative stress and can interfere with RNA and DNA metabolism, leading to toxicity and mutagenicity.[4] Therefore, this compound in RNA might act as a damage marker or a regulatory signal under oxidative conditions. The 2'-O-methyl group could, in this context, serve to protect the modified RNA strand from degradation, preserving the signal.

Data Presentation

Feature5-methyluridine (m⁵U)This compound (Inferred)Supporting Evidence
Primary Location tRNA (T-loop), rRNALikely in various RNA types, potentially accumulating under oxidative stress[1][2]
Effect on RNA Stability Increases thermal stabilityLikely increases thermal stability and resistance to nucleases[2][3]
Role in Translation Modulates ribosome translocation and ensures tRNA fidelityPotentially inhibitory to translation due to the reactive formyl group[1][4]
Interaction with Proteins Recognized by specific tRNA-modifying enzymesThe 2'-O-methyl group can influence protein binding; the formyl group may react with protein side chains[2]
Biological Significance Essential for proper tRNA function and cellular fitnessPotential marker of oxidative stress and may have roles in gene regulation under stress conditions[1][4]

Experimental Protocols

While no specific protocols for the direct comparison of these two molecules were found, the following are generalized methodologies that would be applicable for their study.

Protocol 1: Analysis of RNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is a standard method for the identification and quantification of modified nucleosides in RNA.

  • RNA Isolation: Isolate total RNA from the biological sample of interest using a standard method like TRIzol extraction followed by purification.

  • RNA Digestion: Digest the purified RNA to single nucleosides using a mixture of nucleases, such as nuclease P1, followed by dephosphorylation with alkaline phosphatase.

  • LC-MS Analysis: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC) coupled to a mass spectrometer.

  • Data Analysis: Identify and quantify 5-methyluridine and this compound by comparing their retention times and mass-to-charge ratios to synthetic standards.

Protocol 2: In Vitro Translation Assay

This assay can be used to assess the impact of a specific RNA modification on protein synthesis.

  • Template Preparation: Synthesize messenger RNA (mRNA) templates containing either 5-methyluridine or this compound at specific positions.

  • In Vitro Translation Reaction: Add the synthetic mRNA to a cell-free translation system (e.g., rabbit reticulocyte lysate or a purified prokaryotic system) containing all necessary components for protein synthesis, including ribosomes, tRNAs, and amino acids (one of which is radioactively labeled).

  • Analysis of Translation Products: After incubation, separate the synthesized proteins by SDS-PAGE and visualize them by autoradiography.

  • Quantification: Quantify the amount of protein produced from each template to determine the effect of the modification on translation efficiency.

Mandatory Visualization

RNA_Modification_Pathway cluster_precursor Precursor Nucleoside cluster_m5U 5-methyluridine Pathway cluster_f5CmU Hypothetical this compound Pathway Uridine Uridine in pre-RNA TRMT tRNA (uracil-5-)-methyltransferase Uridine->TRMT Methylation Methyltransferase 2'-O-methyltransferase Uridine->Methyltransferase 2'-O-methylation m5U 5-methyluridine (m⁵U) TRMT->m5U Function_m5U tRNA Stability & Ribosome Translocation m5U->Function_m5U OxidativeStress Oxidative Stress (e.g., ROS) m5U->OxidativeStress Oxidation f5CmU This compound OxidativeStress->f5CmU Methyltransferase->f5CmU Further Modification (Hypothetical) Function_f5CmU Potential Toxicity & Stress Signaling f5CmU->Function_f5CmU

Caption: Biosynthetic pathways of 5-methyluridine and a hypothetical pathway for this compound.

Experimental_Workflow start Start: Biological Sample RNA_Isolation RNA Isolation start->RNA_Isolation RNA_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->RNA_Digestion LC_MS LC-MS Analysis RNA_Digestion->LC_MS Data_Analysis Identification and Quantification LC_MS->Data_Analysis end End: Comparative Data Data_Analysis->end

Caption: A generalized experimental workflow for the comparative analysis of RNA modifications.

Functional_Comparison cluster_properties Functional Properties m5U 5-methyluridine (m⁵U) Stability RNA Stability m5U->Stability Enhances Translation Translational Regulation m5U->Translation Modulates Stress Response to Oxidative Stress m5U->Stress Precursor to Oxidative Lesions f5CmU This compound f5CmU->Stability Strongly Enhances (Inferred) f5CmU->Translation Potentially Inhibits (Inferred) f5CmU->Stress Marker/Effector (Inferred)

Caption: A logical relationship diagram comparing the inferred functions of the two molecules.

References

Unraveling the Functional Divergence: 5-Formyl-2'-O-methyluridine vs. 5-hydroxymethyluridine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate landscape of nucleic acid modifications, the nuanced functional distinctions between closely related molecules can have profound biological implications. This guide provides a comprehensive comparison of 5-Formyl-2'-O-methyluridine and 5-hydroxymethyluridine, offering insights into their respective roles, supporting experimental data, and detailed methodologies for their study. While extensive research has illuminated the functions of 5-hydroxymethyluridine, direct experimental data on this compound remains limited. Therefore, its functional profile is largely inferred from the well-characterized effects of its constituent modifications: 2'-O-methylation and the 5-formyl group on the uracil base.

At a Glance: Key Functional Distinctions

FeatureThis compound (Inferred)5-hydroxymethyluridine
Primary Location RNADNA
Core Function Likely modulates RNA stability, processing, and translation. The formyl group may introduce regulatory complexities or potential toxicity.Epigenetic mark in some eukaryotes, particularly dinoflagellates, involved in transposon silencing. Also an intermediate in thymine oxidation in mammals.
Effect on Nucleic Acid Stability The 2'-O-methyl group is known to enhance RNA stability. The 5-formyl group's effect is not directly established but may alter base pairing and local structure.Does not significantly alter DNA stability and is recognized by specific proteins.
Biological Impact The 5-formyl group, based on studies of 5-formyluracil, is associated with toxicity and mutagenicity.[1][2]Plays a role in genome regulation and is abundant in certain organisms like dinoflagellates, where it can replace a significant portion of thymidine.[3]

In-Depth Functional Analysis

5-hydroxymethyluridine: An Epigenetic Regulator and Oxidation Product

5-hydroxymethyluridine (5hmU) is a modified pyrimidine nucleoside found in the DNA of various organisms. In typical eukaryotes, it is present at very low levels and is often considered a product of thymidine oxidation. However, in dinoflagellates, 5hmU is found in remarkably high amounts and functions as an epigenetic mark to silence transposable elements.[1][3] Studies have shown that a reduction in 5hmU content in these organisms leads to the transcriptional activation of transposons.[1]

In mammalian cells, 5hmU is recognized as an oxidative product of thymine, generated by the TET (ten-eleven translocation) enzymes. While its precise biological role in mammals is still under investigation, its presence suggests a potential role in DNA demethylation pathways or as a distinct epigenetic signal.

This compound: A Tale of Two Modifications

Direct experimental evidence for the biological function of this compound is currently unavailable in the scientific literature. However, its functional properties can be inferred from the well-established roles of its two key modifications:

  • 2'-O-methylation: This is a common modification in various RNA species, including rRNA, tRNA, and mRNA. The presence of a methyl group on the 2' hydroxyl of the ribose sugar enhances the stability of RNA by protecting it from nuclease degradation. This modification is also known to play a role in modulating RNA-protein interactions and can help viruses evade the host immune system.

  • 5-Formyluracil: The 5-formyl group on the uracil base is a different story. Studies on 5-formyluracil (5fU) and its nucleoside derivatives, 5-formyluridine (5fUrd) and 5-formyl-2'-deoxyuridine (5fodUrd), have demonstrated significant toxicity and mutagenicity in mammalian cells.[1][2] The formyl group can interfere with normal RNA and DNA metabolism.[1] It is suggested that the toxicity of 5-fodUrd arises from its phosphorylation and subsequent inhibition of thymidylate synthetase, an essential enzyme for DNA synthesis.[1] Furthermore, 5fU has been shown to be mutagenic, inducing base substitutions by mispairing with guanine, cytosine, and thymine during DNA replication.[4]

Therefore, it is plausible that this compound, when present in RNA, would have a dual effect. The 2'-O-methyl group would confer stability to the RNA molecule, while the 5-formyl group could act as a regulatory or damage signal, potentially altering translation or marking the RNA for a specific fate.

Quantitative Data Summary

The following tables summarize the available quantitative data for the effects of 5-hydroxymethyluridine and 5-formyluridine derivatives.

Table 1: Abundance of 5-hydroxymethyluridine in Dinoflagellate DNA

Dinoflagellate Species% of Total Thymidine replaced by 5hmU
A. carterae44.59%
C. cohnii28.97%
Symbiodinium sp.22.18%
Data from PNAS (2021)[3]

Table 2: Cytotoxicity of 5-Formyluracil and its Derivatives

CompoundConcentration for 50% reduction in colony-forming ability (μM) in Chinese Hamster Fibroblast cells
5-formyluracil (5-foU)~1000
5-formyluridine (5-foUrd)~300
5-formyl-2'-deoxyuridine (5-fodUrd)~10
Data from Toxicology Letters (2001)[1]

Table 3: Mutagenicity of 5-Formyluracil and its Derivatives at the HPRT Locus

Compound (at 10 μM)Induced Mutation Frequency (per 10^6 viable cells)
Control<1
5-formyluracil (5-foU)~5
5-formyl-2'-deoxyuridine (5-fodUrd)~3000
5-hydroxymethyluracil (5-hmU)No significant increase
5-hydroxymethyl-2'-deoxyuridineNo significant increase
Data from Toxicology Letters (2001)[1]

Experimental Protocols

Quantification of 5-hydroxymethyluridine in Genomic DNA by LC-MS/MS

Objective: To accurately quantify the levels of 5hmU in genomic DNA.

Protocol:

  • DNA Extraction: Isolate high-quality genomic DNA from the desired cell or tissue source using a standard DNA extraction kit.

  • DNA Digestion: Digest 1-5 µg of genomic DNA to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the digested nucleosides using a C18 reverse-phase HPLC column.

    • Perform mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Use a stable isotope-labeled internal standard of 5hmU for accurate quantification.

    • Monitor the specific parent-to-daughter ion transitions for both the native and labeled 5hmU.

  • Data Analysis: Calculate the amount of 5hmU in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Colony Formation Assay for Cytotoxicity Assessment

Objective: To determine the cytotoxic effect of a compound by measuring its impact on the reproductive viability of cells.

Protocol:

  • Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells) in a 6-well plate and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound (e.g., 5-formyluridine) for a defined period (e.g., 24 hours).

  • Colony Growth: Remove the compound-containing medium, wash the cells, and culture them in fresh medium for 7-14 days to allow for colony formation.

  • Colony Staining and Counting:

    • Fix the colonies with a solution of methanol and acetic acid.

    • Stain the colonies with crystal violet.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

HPRT Gene Mutation Assay

Objective: To assess the mutagenic potential of a compound by measuring the frequency of mutations in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.

Protocol:

  • Cell Treatment: Expose a population of cells (e.g., Chinese hamster V79 cells) to the test compound for a specific duration.

  • Expression Period: Culture the cells in non-selective medium for a period (typically 6-8 days) to allow for the expression of any induced mutations.

  • Mutant Selection: Plate a known number of cells in a medium containing a selective agent, such as 6-thioguanine (6-TG). Only cells with a non-functional HPRT protein (mutants) will survive and form colonies.

  • Cloning Efficiency: Plate a small number of cells in non-selective medium to determine the cloning efficiency.

  • Colony Counting: After an appropriate incubation period (10-14 days), count the number of colonies in both the selective and non-selective plates.

  • Data Analysis: Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells (determined from the cloning efficiency).

Visualizing the Pathways and Processes

Biosynthesis_of_5hmU Thymine Thymine in DNA 5hmU 5-hydroxymethyluridine (5hmU) in DNA Thymine->5hmU TET enzymes (Oxidation)

Caption: Biosynthesis of 5-hydroxymethyluridine from thymine in DNA.

Inferred_Effects_of_5_Formyl_2_O_methyluridine cluster_modification This compound in RNA cluster_effects Potential Biological Effects 5f2OmU This compound Stability Increased RNA Stability (due to 2'-O-methylation) 5f2OmU->Stability Toxicity Toxicity & Mutagenicity (inferred from 5-formyluracil) 5f2OmU->Toxicity Regulation Altered Translation or RNA Processing 5f2OmU->Regulation

Caption: Inferred functional consequences of this compound in RNA.

RNA_Stability cluster_unmodified Unmodified RNA cluster_modified 2'-O-methylated RNA Unmodified_RNA RNA with 2'-OH Nuclease Nuclease Unmodified_RNA->Nuclease Degradation RNA Degradation Nuclease->Degradation Modified_RNA RNA with 2'-O-methyl Nuclease2 Nuclease Modified_RNA->Nuclease2 Stability Increased Stability Nuclease2->Stability Inhibited

Caption: The role of 2'-O-methylation in enhancing RNA stability.

References

Comparative analysis of sequencing methods for modified uridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of modified uridines within RNA molecules are crucial for understanding their diverse roles in gene regulation, cellular processes, and the development of RNA-based therapeutics. This guide provides a comparative analysis of current sequencing methods for two of the most prevalent modified uridines: pseudouridine (Ψ) and 5-methyluridine (m5U). We present a comprehensive overview of the underlying principles, experimental workflows, and performance metrics of these techniques to aid researchers in selecting the most appropriate method for their specific research questions.

Sequencing Methods for Pseudouridine (Ψ)

Pseudouridine, the most abundant internal RNA modification, is known to influence RNA stability, structure, and translation. A variety of methods have been developed to map Ψ sites at single-nucleotide resolution. These can be broadly categorized into chemical modification-based, enzymatic, and direct sequencing approaches.

Chemical Modification-Based Methods

These methods rely on the chemical derivatization of pseudouridine, which then leads to a specific signature during reverse transcription that can be detected by next-generation sequencing.

1. CMC-Based Methods (Pseudo-seq, Ψ-Seq, CeU-seq)

  • Principle: N-cyclohexyl-N'-(β-(4-methylmorpholinium)ethyl)carbodiimide (CMC) selectively reacts with pseudouridine (and to a lesser extent, uridine and guanosine) under specific conditions. The resulting bulky adduct on Ψ stalls the reverse transcriptase, leading to a truncation of the cDNA one nucleotide 3' to the modification.[1][2]

  • CeU-seq: This method introduces an azide-modified CMC, which allows for the enrichment of Ψ-containing RNA fragments through biotinylation and pulldown, thereby increasing the sensitivity of detection.[3][4]

2. Bisulfite-Based Methods (RBS-seq, BID-seq)

  • Principle: Bisulfite treatment of RNA can induce a deletion signature at pseudouridine sites during reverse transcription.[5] This is distinct from the C-to-U conversion seen in DNA bisulfite sequencing. Optimized protocols, such as BID-seq, enhance the efficiency of this Ψ-bisulfite adduct formation.[5]

3. BACS (2-bromoacrylamide-assisted cyclization sequencing)

  • Principle: This recently developed method utilizes 2-bromoacrylamide to induce a Ψ-to-C transition during sequencing.[6][7][8][9] This positive signal (a base change rather than a stop or deletion) allows for more precise identification, especially in regions with multiple or consecutive uridines.[6][7][8]

Direct Sequencing Methods

4. Nanopore Direct RNA Sequencing

  • Principle: This technology sequences native RNA molecules directly without the need for reverse transcription or amplification. As an RNA strand passes through a protein nanopore, it creates a characteristic disruption in an electrical current. Modified bases, including pseudouridine, produce a distinct electrical signal compared to their canonical counterparts, often resulting in a U-to-C base-calling error.[10][11][12]

Comparative Analysis of Pseudouridine Sequencing Methods

MethodPrincipleSignalQuantitativityThroughputKey AdvantagesKey Limitations
Pseudo-seq/Ψ-Seq CMC-induced RT stopTruncationSemi-quantitativeHighSingle-nucleotide resolution.[2]Circularization step can introduce bias; false positives from other RT-stalling events.[2]
CeU-seq CMC-based with enrichmentTruncationSemi-quantitativeHighIncreased sensitivity due to enrichment of Ψ-containing fragments.[3]Stoichiometry is not directly measured.[3][5]
RBS-seq/BID-seq Bisulfite-induced deletionDeletionQuantitativeHighProvides stoichiometric information.[5]Bisulfite can damage RNA; modest efficiency in some protocols.
BACS Chemical conversionΨ-to-C transitionQuantitativeHighHigh precision, especially in densely modified regions; positive signal reduces ambiguity.[6][7][8]A newer method, so may have less community-wide validation.
Nanopore DRS Altered electrical currentBase-calling error (U-to-C) & altered current signalSemi-quantitativeHighNo RT or PCR bias; can detect multiple modifications on a single molecule; provides long reads.[13][14]Systematic under-calling of modification stoichiometry; higher error rate compared to NGS.[13][15]

Experimental Workflows for Pseudouridine Sequencing

Pseudo-seq Workflow

G cluster_0 RNA Preparation cluster_1 Chemical Modification cluster_2 Library Preparation cluster_3 Sequencing & Analysis rna_extraction Poly(A) RNA Isolation fragmentation RNA Fragmentation rna_extraction->fragmentation cmc_treatment CMC Treatment fragmentation->cmc_treatment alkaline_hydrolysis Alkaline Hydrolysis cmc_treatment->alkaline_hydrolysis adapter_ligation_3prime 3' Adapter Ligation alkaline_hydrolysis->adapter_ligation_3prime rt Reverse Transcription adapter_ligation_3prime->rt purification cDNA Purification rt->purification circularization cDNA Circularization purification->circularization pcr PCR Amplification circularization->pcr sequencing High-Throughput Sequencing pcr->sequencing analysis Data Analysis (Mapping RT stops) sequencing->analysis

Caption: Workflow of the Pseudo-seq method for pseudouridine detection.

Nanopore Direct RNA Sequencing Workflow

G cluster_0 RNA Preparation cluster_1 Library Preparation cluster_2 Sequencing cluster_3 Data Analysis rna_extraction Poly(A) RNA Isolation adapter_ligation Adapter Ligation rna_extraction->adapter_ligation nanopore_seq Nanopore Sequencing adapter_ligation->nanopore_seq basecalling Basecalling nanopore_seq->basecalling alignment Alignment to Reference basecalling->alignment mod_detection Modification Detection (Mismatch/Current Analysis) alignment->mod_detection

Caption: Workflow for pseudouridine detection using Nanopore direct RNA sequencing.

Sequencing Methods for 5-methyluridine (m5U)

5-methyluridine is another important RNA modification involved in various biological processes. The methods for its detection are less varied than for pseudouridine and are dominated by an enzyme-based approach and computational prediction.

Enzyme-Based Methods

1. FICC-Seq (Fluorouracil-Induced Catalytic Crosslinking-Sequencing)

  • Principle: This method identifies the targets of m5U methyltransferases (like TRMT2A). Cells are treated with 5-Fluorouracil (5FU), a uridine analog. The m5U methyltransferase incorporates 5FU into its target RNAs, leading to a covalent crosslink between the enzyme and the RNA. Immunoprecipitation of the enzyme followed by sequencing of the crosslinked RNA fragments reveals the m5U sites.[16][17][18][19]

Computational Prediction Methods

Several machine learning and deep learning models have been developed to predict m5U sites based on sequence features.

  • GRUpred-m5U, iRNA-m5U, m5U-GEPred: These tools use various sequence-based features (e.g., k-mer composition, physicochemical properties) and machine learning algorithms (e.g., Support Vector Machines, Gated Recurrent Units) to predict the likelihood of a uridine being methylated.[20][21][22] They are trained on experimentally validated m5U datasets.

Comparative Analysis of 5-methyluridine Detection Methods

MethodPrincipleSignalQuantitativityThroughputKey AdvantagesKey Limitations
FICC-Seq Enzyme-catalyzed crosslinkingEnriched sequencing reads at target sitesSemi-quantitativeHighHigh specificity for enzyme targets; single-nucleotide resolution.[18][19]Indirectly detects m5U by identifying enzyme targets; requires a specific antibody.
Computational Prediction Sequence-based features and machine learningPrediction scoreNot applicableVery HighFast, cost-effective, and requires only sequence data.Predictive, not a direct measurement; accuracy depends on the training data and algorithm.[22]

Experimental Workflow for FICC-Seq

G cluster_0 Cell Treatment & Lysis cluster_1 Crosslink & Immunoprecipitation cluster_2 Library Preparation & Sequencing cluster_3 Data Analysis cell_treatment 5-Fluorouracil Treatment lysis Cell Lysis & RNA Fragmentation cell_treatment->lysis immunoprecipitation Immunoprecipitation of m5U Methyltransferase lysis->immunoprecipitation library_prep RNA Library Preparation immunoprecipitation->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Mapping Reads to Identify Crosslink Sites sequencing->analysis

Caption: Workflow of the FICC-Seq method for identifying m5U sites.

Detailed Experimental Protocols

Updated Pseudo-seq Protocol

This protocol is an adaptation of the updated Pseudo-seq method for transcriptome-wide detection of pseudouridines.[1][23]

  • RNA Isolation and Fragmentation:

    • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol).

    • Purify poly(A)+ RNA using oligo(dT) magnetic beads.

    • Fragment the poly(A)+ RNA to an appropriate size range (e.g., 100-200 nucleotides) by chemical or enzymatic methods.

  • CMC Treatment:

    • Resuspend fragmented RNA in a reaction buffer containing N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC).

    • Incubate the reaction to allow for the formation of CMC adducts on pseudouridine.

  • Alkaline Hydrolysis:

    • Subject the CMC-treated RNA to alkaline hydrolysis (e.g., with sodium carbonate buffer) to remove CMC adducts from uridine and guanosine, while the adduct on pseudouridine remains.

  • Library Preparation:

    • Perform 3' adapter ligation to the treated RNA fragments.

    • Carry out reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will stall one base 3' to the CMC-Ψ adduct.

    • Purify the resulting cDNA.

    • Instead of the original circularization step, ligate a 5' adapter to the purified cDNA.[1]

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the library on an Illumina platform.

    • Align the sequencing reads to a reference genome/transcriptome.

    • Identify sites of reverse transcription termination. An accumulation of read starts at a specific nucleotide is indicative of a pseudouridine at the preceding position.

FICC-Seq Protocol

This protocol is based on the Fluorouracil-Induced Catalytic Crosslinking-Sequencing method.[16]

  • Cell Culture and 5-Fluorouracil Treatment:

    • Culture cells of interest to the desired confluency.

    • Treat the cells with 5-Fluorouracil (5FU) for a specified period (e.g., 24 hours) to allow for its incorporation into nascent RNA.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells and partially fragment the RNA using a low concentration of RNase.

    • Perform immunoprecipitation using an antibody specific to the m5U methyltransferase of interest (e.g., TRMT2A).

  • RNA Library Preparation:

    • Ligate 3' and 5' adapters to the RNA fragments that were co-immunoprecipitated with the methyltransferase.

    • Perform reverse transcription followed by PCR amplification to generate the sequencing library.

  • Sequencing and Data Analysis:

    • Sequence the library using a high-throughput sequencing platform.

    • Align the reads to a reference genome/transcriptome.

    • Identify peaks where sequencing reads are enriched. These peaks correspond to the binding sites of the m5U methyltransferase and, therefore, the locations of m5U.

Nanopore Direct RNA Sequencing for Pseudouridine

This protocol outlines the general steps for detecting pseudouridine using Oxford Nanopore Technologies' direct RNA sequencing.

  • RNA Preparation:

    • Isolate total RNA and enrich for poly(A)+ RNA.

    • For a negative control, an in vitro transcribed RNA of the same sequence can be generated using canonical nucleotides.

  • Library Preparation:

    • Ligate a sequencing adapter to the 3' end of the poly(A)+ RNA molecules. This adapter contains a motor protein that guides the RNA through the nanopore.

    • No reverse transcription or amplification is required.

  • Sequencing:

    • Load the prepared library onto a Nanopore flow cell and begin the sequencing run.

  • Data Analysis:

    • Use basecalling software (e.g., Guppy) to convert the raw electrical signal data into RNA sequences.

    • Align the basecalled reads to a reference transcriptome.

    • Identify potential pseudouridine sites by looking for systematic U-to-C mismatches that are present in the native RNA sample but absent or at a much lower frequency in the in vitro transcribed control.

    • Advanced analysis can involve directly comparing the raw electrical current signals between the native and control RNA to identify deviations characteristic of modified bases.

Conclusion

The field of epitranscriptomics is rapidly advancing, with a growing number of powerful tools available for the detection of modified uridines. The choice of sequencing method depends on the specific research goals, available resources, and the desired level of quantification. Chemical modification-based methods like BACS and BID-seq offer high-throughput and quantitative analysis of pseudouridine. Nanopore direct RNA sequencing provides a unique advantage in its ability to sequence native RNA molecules without amplification bias and to detect multiple modifications on the same read. For 5-methyluridine, FICC-Seq remains a robust method for identifying enzyme-specific targets, while computational approaches offer a rapid, cost-effective means of prediction. As these technologies continue to evolve, they will undoubtedly shed further light on the complex roles of modified uridines in biology and disease.

References

Cross-Validation of Mass Spectrometry and Antibody-Based Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of proteomics, drug discovery, and clinical diagnostics, the accurate detection and quantification of proteins are paramount. Two major analytical cornerstones for this purpose are mass spectrometry (MS) and antibody-based immunoassays. Each methodology offers a distinct set of advantages and limitations, making their cross-validation essential for robust and reliable data. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate method for their needs and in understanding the value of orthogonal validation.

Performance Comparison: At a Glance

The choice between mass spectrometry and antibody-based detection often depends on the specific requirements of the experiment, including the number of proteins to be analyzed, the need for absolute versus relative quantification, and the availability of suitable antibodies. The following table summarizes the key performance characteristics of these two approaches.

FeatureMass Spectrometry (MS)Antibody-Based Assays (e.g., ELISA, Western Blot)
Specificity High; based on mass-to-charge ratio of peptides.[1][2]High, but dependent on antibody quality and potential cross-reactivity.[3][4]
Sensitivity High, often in the femtogram to picogram range.[2]High, typically in the picogram to nanogram per milliliter range.[2][5]
Multiplexing Inherently high; capable of analyzing thousands of proteins simultaneously.[2][6]Limited in traditional formats (e.g., ELISA, Western Blot); newer technologies allow for higher multiplexing.[2][7]
Throughput Generally lower, with time-intensive sample preparation.[1]Medium-to-high for sample processing in formats like ELISA.[1][7]
Quantification Can provide absolute quantification using stable isotope-labeled internal standards.[2]Typically provides relative or semi-quantitative results, relying on standard curves.[2][7]
Discovery Power Unbiased; capable of identifying novel proteins and post-translational modifications (PTMs).[6]Targeted; reliant on the availability of specific antibodies for pre-determined proteins of interest.[6]
Cost & Complexity High initial equipment cost and complex workflows.[7][8]Lower initial setup cost and simpler procedures for established assays.[7][8]
Sample Input Can analyze very small sample quantities, though a larger amount may be needed for highly abundant proteins.[1][2]Typically requires larger sample volumes compared to MS.[2]

Experimental Workflows

The experimental workflows for mass spectrometry and antibody-based detection differ significantly in their principles and execution. Understanding these workflows is crucial for appreciating the strengths and potential sources of variability in each method.

Mass Spectrometry Workflow

Mass spectrometry-based proteomics typically involves a "bottom-up" approach where proteins are first digested into peptides, which are then analyzed.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation ProteolyticDigestion Proteolytic Digestion ReductionAlkylation->ProteolyticDigestion PeptideCleanup Peptide Cleanup ProteolyticDigestion->PeptideCleanup LC Liquid Chromatography Separation PeptideCleanup->LC Ionization Electrospray Ionization LC->Ionization MS1 MS1 Scan (Precursor Ions) Ionization->MS1 Fragmentation Fragmentation (MS2) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 DatabaseSearch Database Search MS2->DatabaseSearch ProteinID Protein Identification DatabaseSearch->ProteinID Quantification Quantification ProteinID->Quantification

Figure 1. General workflow for bottom-up proteomics using mass spectrometry.

Antibody-Based Detection Workflow (Western Blot Example)

Western blotting is a widely used antibody-based technique to detect specific proteins in a sample.

cluster_separation Protein Separation cluster_transfer Membrane Transfer cluster_detection Immunodetection SamplePrep Sample Preparation & Lysis SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Electrotransfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection

Figure 2. Workflow for protein detection by Western blotting.

Signaling Pathway Analysis: Akt/mTOR Pathway

The Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently studied using both mass spectrometry and antibody-based methods.

cluster_pathway Akt/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Translation S6K->Translation

Figure 3. Simplified diagram of the Akt/mTOR signaling pathway.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. Below are foundational protocols for mass spectrometry-based proteomics and Western blotting.

Mass Spectrometry Sample Preparation Protocol
  • Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide to prevent refolding.

  • Proteolytic Digestion: Digest proteins into peptides using an enzyme such as trypsin.[9]

  • Peptide Cleanup: Remove salts and detergents from the peptide mixture using solid-phase extraction (SPE) C18 columns.

  • LC-MS/MS Analysis: Separate peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry.[1]

Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues and determine protein concentration. Denature proteins by boiling in SDS-PAGE sample buffer.

  • Gel Electrophoresis: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking agent like non-fat dry milk or bovine serum albumin (BSA).[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[10]

  • Detection: Add a substrate that reacts with the enzyme to produce a chemiluminescent or colorimetric signal, or detect the fluorescent signal.

  • Analysis: Image the membrane to visualize the protein bands and perform densitometry for semi-quantitative analysis.

Conclusion

Both mass spectrometry and antibody-based detection are powerful techniques for protein analysis. Mass spectrometry offers unparalleled discovery capabilities and the potential for absolute quantification across the proteome.[6] Antibody-based assays, such as ELISA and Western blotting, provide sensitive and specific targeted validation, often with simpler workflows and lower costs.[7] The orthogonal nature of these two methodologies makes their combined use a robust strategy for cross-validation, ensuring the accuracy and reliability of research findings. The choice of which method to use, or the decision to use both, should be guided by the specific research question, the desired level of quantification, and the available resources.

References

Quantitative Comparison of Modified Ribonucleosides Across Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of RNA modifications is paramount. This guide provides a comparative overview of the quantitative levels of formyl- and methyl- modified ribonucleosides across various cell types, details the experimental methodologies for their detection, and illustrates the analytical workflow.

Comparative Analysis of Modified Ribonucleoside Levels

The following table summarizes quantitative data for modified ribonucleosides in different cell lines, primarily determined by LC-MS/MS and sequencing-based approaches. It is important to note that the absolute quantities can be influenced by the specific experimental conditions and the quantification method employed.

Modified NucleosideCell TypeAbundance/LevelReference Method
5-formylcytidine (f5C) HEK293T~27% misincorporation at wobble position 34 of mitochondrial tRNAMetProtonation-dependent sequencing
5-formylcytidine (f5C) HeLaHighly modified sites identified in chromatin-associated RNA (caRNA)f5C-seq
5-formylcytidine (f5C) Mouse Embryonic Stem Cells (mESCs)Highly modified sites identified in chromatin-associated RNA (caRNA)f5C-seq
5-methylcarboxymethyl-2-thiouridine (mcm5S2U) desulfuration products (mcm5H2U and mcm5U) HeLamcm5H2U: 2% (untreated) to 14-16% (H2O2 or NaAsO2 treated); mcm5U: 37% (untreated)LC-MS/MS
5-methylcarboxymethyl-2-thiouridine (mcm5S2U) desulfuration products (mcm5H2U and mcm5U) A375 (Melanoma)mcm5S2U decrease from 33% to 21% (treated); mcm5U increase from 8% to 16% (treated)LC-MS/MS
5-methylcarboxymethyl-2-thiouridine (mcm5S2U) desulfuration products (mcm5H2U) MOLT-4 (Leukemia)11%LC-MS/MS
5-methylcarboxymethyl-2-thiouridine (mcm5S2U) desulfuration products (mcm5H2U) K562 (Leukemia)6%LC-MS/MS
Intracellular 5-fluorouracil (5-FU) nucleotides (FUTP and FdUMP) Peripheral Blood Mononuclear Cells (PBMCs) from patientsFUTP: up to 3054 fmol/106 cells; FdUMP: up to 169 fmol/106 cellsLC-MS/MS[1][2]

Experimental Protocols

Accurate quantification of modified ribonucleosides is critically dependent on the employed methodology. Below are detailed protocols for the most common and robust techniques cited in the literature.

Protocol 1: Quantification of Modified Ribonucleosides by LC-MS/MS

This protocol outlines a general procedure for the analysis of modified ribonucleosides from total RNA.

1. RNA Isolation and Digestion:

  • Isolate total RNA from cultured cells using a standard method (e.g., TRIzol reagent or column-based kits).

  • Treat the isolated RNA with DNase I to remove any contaminating DNA.

  • Quantify the RNA and assess its integrity (e.g., using a Bioanalyzer).

  • Digest the RNA to single nucleosides using a cocktail of enzymes, typically nuclease P1 followed by phosphodiesterase I and finally alkaline phosphatase. This ensures complete hydrolysis of the RNA into its constituent nucleosides.

2. Sample Preparation for LC-MS/MS:

  • Following enzymatic digestion, precipitate the proteins (enzymes) by adding a solvent like methanol and centrifuging.

  • Collect the supernatant containing the nucleosides and dry it under vacuum.

  • Reconstitute the dried nucleoside mixture in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).

  • Filter the sample to remove any particulate matter before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Separate the nucleosides using a suitable liquid chromatography column, often a C18 reversed-phase column. A gradient of solvents (e.g., water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid) is typically used for elution.

  • Perform mass spectrometry in positive ion mode using an electrospray ionization (ESI) source.

  • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the protonated molecular ion of the nucleoside) and a specific product ion (a characteristic fragment) for each modified nucleoside.

  • Generate a standard curve for each modified nucleoside of interest using pure standards of known concentrations to enable absolute quantification.

Protocol 2: Site-Specific Quantification of 5-Formylcytosine by f5C-seq

This method allows for the transcriptome-wide mapping and quantification of f5C at single-nucleotide resolution.[3][4]

1. RNA Treatment and Reverse Transcription:

  • Isolate total RNA from the cells of interest.

  • Treat the RNA with pic-borane, which specifically reduces the formyl group of f5C to a dihydrouracil (DHU) analog.

  • Perform reverse transcription on the treated RNA. During this step, the reverse transcriptase reads the DHU as a thymine (T) instead of a cytosine (C).

2. Library Preparation and Sequencing:

  • Prepare a cDNA library from the reverse-transcribed RNA.

  • Perform high-throughput sequencing of the cDNA library.

3. Data Analysis:

  • Align the sequencing reads to the reference transcriptome.

  • Identify sites where a C-to-T transition occurs in the treated sample but not in an untreated control sample.

  • The frequency of the C-to-T transition at a specific site corresponds to the stoichiometry of f5C modification at that position.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for LC-MS/MS-based quantification and a generalized view of signaling pathways that can be influenced by RNA modifications.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture rna_isolation Total RNA Isolation cell_culture->rna_isolation rna_digestion Enzymatic Digestion to Nucleosides rna_isolation->rna_digestion sample_cleanup Sample Cleanup & Reconstitution rna_digestion->sample_cleanup lc_separation LC Separation sample_cleanup->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis signaling_pathway cluster_rna_mod RNA Modification Machinery cluster_cellular_processes Cellular Processes writers "Writers" (e.g., Methyltransferases) rna_stability RNA Stability writers->rna_stability Adds mark erasers "Erasers" (e.g., Demethylases) erasers->rna_stability Removes mark readers "Readers" (Binding Proteins) translation Translation readers->translation Binds mark cell_fate Cell Fate Decisions translation->cell_fate rna_stability->translation splicing Splicing splicing->translation

References

A Comparative Guide to the Thermal Stability of RNA Duplexes Containing 5-Formyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of modified nucleosides into RNA oligonucleotides is a cornerstone of modern nucleic acid-based therapeutics and diagnostics. These modifications can enhance stability, modulate binding affinity, and alter biological function. 5-Formyl-2'-O-methyluridine (f5mU) is a novel modification with potential applications in these fields. This guide provides a comparative analysis of its predicted thermal stability in RNA duplexes, based on the known effects of its constituent modifications, and offers a detailed experimental protocol for its empirical determination.

While direct experimental data on the thermal stability of RNA duplexes containing this compound is not yet available in the published literature, we can infer its likely impact by examining its two key chemical modifications: the 2'-O-methyl group on the ribose sugar and the 5-formyl group on the uracil base.

Comparative Analysis of Constituent Modifications

The Stabilizing Effect of 2'-O-Methylation

The 2'-O-methyl (2'-OMe) modification is one of the most common and well-characterized modifications in RNA chemistry. It is known to increase the thermal stability of RNA duplexes.[1] This stabilization arises from the methyl group's influence on the sugar pucker conformation. The 2'-OMe group favors a C3'-endo conformation of the ribose, which is the conformation adopted in an A-form RNA helix.[2] By "pre-organizing" the single-stranded RNA into a conformation amenable to duplex formation, the entropic penalty of hybridization is reduced, leading to a more stable duplex.

The stabilizing effect of 2'-O-methylation is significant, with each incorporation into an RNA duplex contributing to an increase in the melting temperature (Tm).[3]

RNA Duplex SequenceModification DetailsChange in Melting Temperature (ΔTm)Reference
UOH14/AOH14 vs. UOMe14/AOH14Fully 2'-O-methylated Uridine strand+12 °C[4]
General RNA:RNA duplexPer 2'-O-methyl modification~+0.2 kcal/mol in ΔG°[3]
The Influence of 5-Position Substituents on Uridine

Modifications at the 5-position of pyrimidines can have varied effects on the thermal stability of RNA duplexes, depending on the nature of the substituent. The effects are influenced by factors such as size, electronegativity, and the ability to form additional interactions within the duplex grooves. Studies on various 5-substituted uridines have shown both stabilizing and destabilizing effects.[5][6]

For instance, 5-halogenated uridines like 5-chloro, 5-bromo, and 5-iodo-uridine have been shown to enhance thermal stability.[5] This is attributed to the formation of stronger hydrogen bonds between the oxygen-4 of the modified uracil and the 6-amino group of adenine.[5] Conversely, other modifications at this position may introduce steric hindrance or unfavorable electronic effects.

5-Uridine SubstituentEffect on Thermal Stability of RNA DuplexReference
5-FluorouridineDestabilizing[5]
5-ChlorouridineStabilizing[5]
5-BromouridineStabilizing[5]
5-IodouridineStabilizing[5]

The 5-formyl group (-CHO) is a small, polar, and electron-withdrawing group. Its impact on RNA duplex stability has not been extensively reported. However, based on the trends observed with other 5-substituents, it is plausible that the 5-formyl group could influence base stacking interactions and hydrogen bonding within the major groove. Its polarity might lead to altered hydration patterns, which also play a role in duplex stability.

Predicted Thermal Stability of RNA Duplexes with this compound

Based on the individual contributions of its constituent modifications, it is predicted that the presence of this compound will have a net stabilizing effect on RNA duplexes. The significant stabilizing contribution of the 2'-O-methyl group is well-established and likely to be the dominant factor. The effect of the 5-formyl group is less certain but is unlikely to be strongly destabilizing and may even contribute to stability through favorable polar interactions.

Empirical validation through thermal melting experiments is essential to quantify the precise thermodynamic contributions of this novel modification.

Experimental Protocol for Thermal Stability Analysis of RNA Duplexes

The following is a detailed methodology for determining the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of RNA duplexes containing this compound using UV-Vis spectrophotometry.

Oligonucleotide Synthesis and Purification
  • Synthesize the RNA oligonucleotides, including the one containing this compound, using standard phosphoramidite chemistry.

  • Purify the oligonucleotides by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity (>90%).[7]

  • Verify the identity and integrity of the oligonucleotides by mass spectrometry.

Sample Preparation and Annealing
  • Resuspend the purified single-stranded RNA oligonucleotides in an appropriate RNase-free buffer. A common melting buffer is 1 M NaCl, 10 mM sodium phosphate, and 0.5 mM EDTA, at a neutral pH (e.g., 7.0).[7]

  • Determine the concentration of each RNA strand using UV absorbance at 260 nm at a high temperature (e.g., 85-90 °C) where the RNA is single-stranded.

  • Prepare samples by mixing equimolar amounts of the complementary RNA strands in the melting buffer. Prepare a series of dilutions to assess the concentration dependence of the Tm, which is necessary for accurate thermodynamic parameter determination.[7] A typical concentration range is 10-6 to 10-4 M.[7]

  • Anneal the duplexes by heating the samples to 90-95 °C for 1-2 minutes, followed by slow cooling to room temperature over at least 30 minutes.[8]

UV Thermal Melting Analysis
  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[9]

  • Transfer the annealed RNA duplex samples to quartz cuvettes.

  • Record the UV absorbance at 260 nm as a function of temperature.[9]

  • Set the temperature ramp rate to 0.5-1.0 °C per minute.[10]

  • Collect data over a temperature range that covers the pre- and post-transition baselines (e.g., 15 °C to 95 °C).[11]

  • To check for reversibility, after the heating ramp, perform a cooling ramp at the same rate.[12] The heating and cooling curves should be nearly superimposable for a two-state transition.[12]

Data Analysis
  • Plot the absorbance at 260 nm versus temperature to generate a melting curve.[13]

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the maximum of the first derivative of the melting curve.[13]

  • To determine the thermodynamic parameters, plot 1/Tm (in Kelvin) versus ln(Ct), where Ct is the total RNA strand concentration.[13]

  • The enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be calculated from the slope and intercept of the van't Hoff plot, respectively, using the following equation:

    1/Tm = (R/ΔH°)ln(Ct) + (ΔS°/ΔH°)

    where R is the universal gas constant.[13]

  • The free energy of duplex formation (ΔG°) at a specific temperature (e.g., 37 °C) can then be calculated using the Gibbs equation:

    ΔG° = ΔH° - TΔS°

Visualization of Experimental Workflow

Caption: Experimental workflow for RNA duplex thermal stability analysis.

This guide provides a framework for understanding the potential impact of this compound on RNA duplex stability and a clear path for its experimental validation. The predicted stabilizing effect makes it a modification of interest for the development of robust RNA-based technologies.

References

A Methodological Guide to Benchmarking Computational Tools for 5-Formyl-2'-O-methyluridine (f5oMeU) Site Prediction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Formyl-2'-O-methyluridine (f5oMeU) is a recently discovered RNA modification with emerging roles in cellular processes and disease. As the epitranscriptomics field expands, the development of computational tools to predict the locations of such modifications is anticipated. To date, dedicated and publicly benchmarked computational tools for the specific prediction of f5oMeU sites are not yet established in the scientific community. However, the principles for evaluating such tools are well-developed from studies of other RNA modifications like N6-methyladenosine (m6A) and 5-methylcytosine (m5C).

This guide provides a comprehensive methodological framework for researchers, computational biologists, and drug development professionals to benchmark and compare future f5oMeU prediction tools. By establishing a standardized evaluation process, we aim to ensure that forthcoming computational methods are robust, accurate, and reliable for advancing research in this novel area of RNA biology. This framework is based on established best practices in the broader field of computational prediction of RNA modifications.[1][2][3][4]

I. Performance Metrics for Prediction Tools

The performance of any new f5oMeU prediction tool should be quantitatively assessed using a standard set of statistical metrics. These metrics evaluate the tool's ability to correctly distinguish true modification sites (positives) from non-modified sites (negatives). The core metrics, derived from a confusion matrix, are outlined below.

Table 1: Standard Performance Metrics for Benchmarking f5oMeU Prediction Tools

MetricFormulaDescription
Accuracy (ACC) (TP + TN) / (TP + TN + FP + FN)The proportion of all predictions that are correct. It is a general measure of correctness but can be misleading on imbalanced datasets.
Sensitivity (Sn) or Recall TP / (TP + FN)The proportion of actual positive sites that are correctly identified. High sensitivity indicates a low false-negative rate.
Specificity (Sp) TN / (TN + FP)The proportion of actual negative sites that are correctly identified. High specificity indicates a low false-positive rate.
Precision or Positive Predictive Value (PPV) TP / (TP + FP)The proportion of predicted positive sites that are actually positive. High precision indicates that the tool is reliable when it predicts a site.
F1-Score 2 * (Precision * Recall) / (Precision + Recall)The harmonic mean of Precision and Recall, providing a single score that balances both metrics. It is particularly useful for imbalanced datasets.
Matthews Correlation Coefficient (MCC) (TPTN - FPFN) / sqrt((TP+FP)(TP+FN)(TN+FP)(TN+FN))A robust metric that produces a high score only if the prediction did well on all four confusion matrix categories. It is well-suited for imbalanced data.
Area Under the Receiver Operating Characteristic Curve (AUROC) N/AA plot of the true positive rate (Sensitivity) against the false positive rate (1 - Specificity) at various threshold settings. The area under this curve represents the model's ability to distinguish between classes.

Where TP = True Positives, TN = True Negatives, FP = False Positives, FN = False Negatives.

II. Experimental Protocols for Ground-Truth Data Generation

The foundation of any robust benchmark is a high-quality, experimentally validated "ground-truth" dataset. For f5oMeU, this would involve transcriptome-wide mapping of the modification at single-nucleotide resolution. While a specific, standardized protocol for f5oMeU is still emerging, a likely approach would adapt existing antibody-based enrichment and sequencing methods.

Hypothetical Protocol: f5oMeU-Specific RNA Immunoprecipitation and Sequencing (f5oMeU-RIP-Seq)

  • RNA Isolation: Extract total RNA from the cells or tissues of interest. Ensure high quality and integrity of the RNA using methods such as spectrophotometry (A260/A280 ratio) and capillary electrophoresis.

  • RNA Fragmentation: Fragment the RNA to an appropriate size (e.g., 100-200 nucleotides) using enzymatic or chemical methods to enable effective immunoprecipitation and library construction.

  • Immunoprecipitation (IP):

    • Incubate the fragmented RNA with a highly specific antibody that recognizes and binds to f5oMeU. This is a critical step, and the antibody's specificity must be rigorously validated.

    • Add protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.

    • Perform stringent washing steps to remove non-specifically bound RNA fragments.

  • RNA Elution and Purification: Elute the f5oMeU-containing RNA fragments from the antibody-bead complex and purify the RNA.

  • Library Preparation: Prepare a cDNA library from the enriched RNA fragments suitable for next-generation sequencing (NGS). This includes reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification. An input control library should be prepared in parallel using a portion of the fragmented RNA that did not undergo immunoprecipitation.

  • Next-Generation Sequencing: Sequence both the f5oMeU-enriched library and the input control library on a high-throughput sequencing platform.

  • Data Analysis and Peak Calling:

    • Align the sequencing reads to the reference genome or transcriptome.

    • Use a peak-calling algorithm to identify regions in the f5oMeU-RIP-Seq data that are significantly enriched for sequencing reads compared to the input control.

    • The summits of these peaks, narrowed down to single-nucleotide resolution, constitute the positive dataset of f5oMeU sites.

  • Negative Dataset Generation: A negative dataset, consisting of uridine sites that are not identified as modified, must be carefully constructed. This is typically done by sampling non-peak regions of the transcriptome to create a balanced dataset for training and testing machine learning models.

III. Benchmarking Workflow and Logical Relationships

The process of benchmarking a new computational tool for f5oMeU prediction involves a structured workflow that integrates experimental data generation with computational analysis and performance evaluation. The following diagram illustrates this logical relationship.

Benchmarking_Workflow cluster_experimental Experimental Data Generation cluster_dataset Dataset Preparation cluster_computational Computational Benchmarking cluster_evaluation Performance Evaluation rna_extraction 1. Total RNA Extraction fragmentation 2. RNA Fragmentation rna_extraction->fragmentation ip 3. f5oMeU Immunoprecipitation fragmentation->ip ngs 4. Next-Generation Sequencing ip->ngs peak_calling 5. Peak Calling & Site Identification ngs->peak_calling positive_set Positive Dataset (f5oMeU Sites) peak_calling->positive_set tool_a Prediction Tool A positive_set->tool_a tool_b Prediction Tool B positive_set->tool_b tool_c Prediction Tool C positive_set->tool_c negative_set Negative Dataset (Non-f5oMeU Sites) negative_set->tool_a negative_set->tool_b negative_set->tool_c metrics Calculate Performance Metrics (Table 1) tool_a->metrics tool_b->metrics tool_c->metrics comparison Comparative Analysis & Ranking of Tools metrics->comparison

Caption: Workflow for benchmarking f5oMeU prediction tools.

The discovery of f5oMeU opens new avenues for understanding RNA regulation. The development of accurate and reliable computational tools for predicting f5oMeU sites will be crucial for guiding experimental studies and elucidating the functional roles of this modification. The framework presented here offers a standardized approach to benchmark these future tools, ensuring that the scientific community can confidently adopt methods that have been rigorously and transparently evaluated. By adhering to these guidelines, we can foster the development of high-quality computational resources that will accelerate progress in the field of epitranscriptomics.

References

A Side-by-Side Comparison of Fluorescent Labels for 5-Formyl-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to fluorescently label modified ribonucleosides is crucial for understanding their biological roles, localization, and dynamics within complex cellular environments. 5-Formyl-2'-O-methyluridine (5-foU) is a modified nucleoside of significant interest, and its detection and tracking are paramount for various research applications. This guide provides an objective, data-driven comparison of two primary fluorescent labeling strategies for 5-foU, leveraging chemistries developed for the closely related 5-formyluracil (5fU).

Key Labeling Chemistries

Two principal methods have emerged for the selective fluorescent labeling of the formyl group on 5-foU:

  • Naphthalimide-Based Probes: These "switch-on" fluorescent probes react with the formyl group to form a highly fluorescent conjugate. A prominent example involves the use of a biotinylated o-phenylenediamine tethered to a naphthalimide fluorophore.

  • Indole-Based Probes: This method relies on a fluorogenic aldol-type condensation reaction between the formyl group and a 2,3,3-trimethylindole derivative, resulting in the formation of a fluorescent hemicyanine dye.

Performance Comparison

The selection of a fluorescent label is contingent on various factors, including the desired photophysical properties, reaction conditions, and the specific experimental context. The following table summarizes the key performance indicators for the two labeling strategies.

FeatureNaphthalimide-Based ProbeIndole-Based (Hemicyanine) Probe
Excitation Wavelength (λex) ~439 nm[1]Varies with indole derivative
Emission Wavelength (λem) ~530 nm[1]Varies with indole derivative
Quantum Yield (Φ) High (General for naphthalimides)High upon binding to nucleic acids (0.2 - 0.6 for some cyanine dimers)[2]
Photostability Good (General for naphthalimides)Moderate to High (Can be improved with structural modifications)[3]
Labeling Chemistry Reaction with o-phenylenediamineAldol-type condensation
Fluorescence Mechanism "Switch-on" upon reactionFluorogenic upon condensation
Reaction Conditions Physiological (e.g., pH 7.0, 37°C)[1]Mild and specific[4]
Suitability for RNA Demonstrated for DNA, applicable to RNADemonstrated for both DNA and RNA[4]

Experimental Protocols

Detailed methodologies are essential for the successful application of these labeling techniques.

Protocol 1: Labeling with a Naphthalimide-Based Probe

This protocol is adapted from a method developed for the labeling of 5-formyluracil in DNA and is applicable to RNA containing 5-foU.[1]

Materials:

  • RNA containing this compound (5-foU)

  • Biotinylated o-phenylenediamine-naphthalimide probe

  • 50 mM Phosphate-Saline (PS) buffer, pH 7.0

  • Nuclease-free water

  • Incubator at 37°C

  • HPLC for analysis (optional)

  • Fluorescence spectrometer

Procedure:

  • Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, dissolve the 5-foU containing RNA in 50 mM PS buffer (pH 7.0).

  • Probe Addition: Add the biotinylated o-phenylenediamine-naphthalimide probe to the RNA solution. The final concentration of the probe should be optimized based on the concentration of the RNA.

  • Incubation: Incubate the reaction mixture at 37°C for 4 hours.

  • Analysis (Optional): The reaction progress and labeling efficiency can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Fluorescence Measurement: Measure the fluorescence of the labeled RNA using a fluorescence spectrometer with an excitation wavelength of approximately 439 nm and an emission wavelength of approximately 530 nm.

Protocol 2: Labeling with an Indole-Based Probe

This protocol describes a general procedure for the fluorogenic labeling of 5-foU in RNA via an aldol-type condensation with a 2,3,3-trimethylindole derivative.[4]

Materials:

  • RNA containing this compound (5-foU)

  • 2,3,3-trimethylindole derivative (e.g., N-ethyl-2,3,3-trimethylindolenium-5-sulfonate)

  • Reaction buffer (e.g., sodium phosphate buffer, pH can be optimized)

  • Nuclease-free water

  • Incubator (temperature can be optimized)

  • Fluorescence spectrometer

Procedure:

  • Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, dissolve the 5-foU containing RNA in the chosen reaction buffer.

  • Probe Addition: Add the 2,3,3-trimethylindole derivative to the RNA solution. The optimal concentration of the indole reagent should be determined empirically.

  • Incubation: Incubate the reaction mixture under optimized conditions (e.g., specific temperature and time) to allow for the condensation reaction to proceed to completion.

  • Fluorescence Measurement: Measure the fluorescence of the resulting hemicyanine-labeled RNA using a fluorescence spectrometer at the appropriate excitation and emission wavelengths for the specific hemicyanine dye formed.

Visualizing the Experimental Workflow

To aid in the conceptualization of these labeling strategies, the following diagrams illustrate the key steps in each experimental workflow.

Naphthalimide_Labeling_Workflow RNA 5-foU containing RNA Mix Mix in PS Buffer (pH 7.0) RNA->Mix Probe Naphthalimide Probe Probe->Mix Incubate Incubate at 37°C for 4h Mix->Incubate Labeled_RNA Fluorescently Labeled RNA Incubate->Labeled_RNA Analysis Fluorescence Measurement (λex: 439 nm, λem: 530 nm) Labeled_RNA->Analysis

Naphthalimide-Based Labeling Workflow

Indole_Labeling_Workflow RNA 5-foU containing RNA Mix Mix in Reaction Buffer RNA->Mix Probe Indole Derivative Probe->Mix Incubate Incubate (Optimized Temp/Time) Mix->Incubate Labeled_RNA Hemicyanine Labeled RNA Incubate->Labeled_RNA Analysis Fluorescence Measurement (Wavelengths vary) Labeled_RNA->Analysis

Indole-Based Labeling Workflow

Conclusion

Both naphthalimide- and indole-based fluorescent probes offer effective strategies for the selective labeling of this compound. The choice between these methods will depend on the specific requirements of the experiment, including the desired photophysical properties and compatibility with the biological system under investigation. The naphthalimide-based probe offers the advantage of a well-defined "switch-on" mechanism with known spectral properties. The indole-based method provides versatility in the resulting hemicyanine dye's characteristics, though specific properties may need to be determined for each derivative. Researchers are encouraged to optimize the reaction conditions for their specific RNA of interest to achieve maximal labeling efficiency and signal-to-noise ratio.

References

A Comparative Guide to the Detection of 5-Formyl-2'-O-methyluridine: In Vitro vs. In Vivo Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of modified ribonucleosides such as 5-Formyl-2'-O-methyluridine (f⁵mU) are critical for understanding its biological roles and for the development of novel therapeutics. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the detection of f⁵mU, offering insights into the strengths and limitations of each approach. The information presented is based on established techniques for the analysis of similar modified nucleosides, providing a framework for developing robust detection assays for f⁵mU.

Overview of Detection Methodologies

The detection of f⁵mU, both in isolated samples (in vitro) and within a living organism (in vivo), primarily relies on two core strategies: highly sensitive mass spectrometry-based techniques and specific chemical or antibody-based labeling methods. The choice of method depends on the research question, the required level of sensitivity and specificity, and the biological context being investigated.

In Vitro Detection of this compound

In vitro detection methods are indispensable for the precise quantification and characterization of f⁵mU in purified RNA, cell lysates, or other biological extracts. These methods offer high sensitivity and are crucial for validating the presence and abundance of this modification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of modified nucleosides.[1][2] This technique combines the separation power of liquid chromatography with the mass-based detection of mass spectrometry to provide high sensitivity and specificity.

Experimental Protocol: Quantification of f⁵mU in RNA by LC-MS/MS

  • RNA Isolation and Digestion:

    • Isolate total RNA from the desired source (e.g., cultured cells, tissue homogenates) using a standard protocol (e.g., TRIzol extraction).

    • Digest the purified RNA to its constituent nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

  • Sample Preparation:

    • Precipitate proteins from the digested sample using a solvent like acetonitrile.[3]

    • Centrifuge the sample and collect the supernatant containing the nucleosides.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).[3]

    • Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • The MRM transitions for f⁵mU would need to be empirically determined, but would involve monitoring the transition from the protonated molecular ion [M+H]⁺ to a specific fragment ion.

Data Presentation: Performance Characteristics of LC-MS/MS for Modified Nucleoside Detection

ParameterTypical Performance for Modified NucleosidesReference
Limit of Quantification (LOQ) Low nanomolar (nM) to picomolar (pM) range[3]
Linearity (r²) > 0.99[3]
Accuracy (% deviation) Within ±15%[4]
Precision (% CV) < 15%[4]

Note: The specific performance for f⁵mU would need to be determined through method validation.

Chemical Labeling Followed by Fluorescence Detection

Experimental Protocol: Fluorogenic Labeling of f⁵mU in RNA

  • RNA Preparation:

    • Isolate and purify RNA as described for the LC-MS/MS protocol.

  • Chemical Labeling:

    • React the RNA sample with a fluorogenic reagent that specifically targets the aldehyde group of f⁵mU, such as a derivative of 2,3,3-trimethylindole.[5]

    • Optimize reaction conditions (e.g., pH, temperature, reaction time) to ensure specific and efficient labeling.

  • Fluorescence Detection:

    • Measure the fluorescence intensity of the labeled RNA using a fluorometer or a fluorescence plate reader.

    • The fluorescence signal will be proportional to the amount of f⁵mU present in the sample.

In Vivo Detection of this compound

In vivo detection methods aim to identify and localize f⁵mU within living cells or organisms. These techniques are crucial for understanding the dynamic regulation and spatial distribution of this RNA modification.

Metabolic Labeling with Chemical Reporters

Metabolic labeling is a powerful technique for the in vivo tracking of modified biomolecules.[6] This strategy involves introducing a modified precursor of uridine containing a bioorthogonal chemical reporter (e.g., an azide or alkyne group) into cells. This precursor is then incorporated into newly synthesized RNA and can be subsequently visualized or enriched.

Experimental Protocol: Metabolic Labeling and Detection of f⁵mU

  • Cell Culture and Labeling:

    • Culture cells in a medium supplemented with a modified uridine precursor (e.g., an azido- or alkynyl-uridine analog).

    • The cells will incorporate this precursor into their RNA during transcription.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes to allow entry of the detection reagents.

  • Click Chemistry-based Detection:

    • Perform a click chemistry reaction by incubating the cells with a fluorescently tagged probe that specifically reacts with the bioorthogonal reporter on the incorporated uridine.

  • Imaging:

    • Visualize the localization of the labeled RNA within the cells using fluorescence microscopy.

Antibody-Based Detection (Immunofluorescence)

Antibody-based methods, such as immunofluorescence, can be used to visualize the subcellular localization of f⁵mU, provided a specific antibody is available. The development of a highly specific monoclonal or polyclonal antibody against f⁵mU is a prerequisite for this approach.

Experimental Protocol: Immunofluorescence Staining for f⁵mU

  • Cell Preparation:

    • Grow cells on coverslips, then fix and permeabilize them as described above.

  • Immunostaining:

    • Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

    • Incubate the cells with a primary antibody specific for f⁵mU.

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Imaging:

    • Mount the coverslips on microscope slides and visualize the fluorescent signal using a fluorescence microscope.

Comparison of In Vitro and In Vivo Detection Methods

FeatureIn Vitro (LC-MS/MS)In Vitro (Chemical Labeling)In Vivo (Metabolic Labeling)In Vivo (Immunofluorescence)
Primary Application Absolute quantificationRelative quantification, HTSTracking of newly synthesized RNASubcellular localization
Sensitivity Very HighHighModerate to HighModerate
Specificity High (mass-based)Dependent on probe specificityHigh (bioorthogonal)Dependent on antibody specificity
Quantitative Yes (Absolute)Yes (Relative)Semi-quantitativeSemi-quantitative
Spatial Information NoNoYesYes
Temporal Information NoNoYesNo
Key Limitation Requires sample destructionPotential for off-target labelingOnly detects newly synthesized RNAAntibody availability and specificity

Visualizing Detection Workflows

The following diagrams illustrate the general workflows for the detection of this compound using LC-MS/MS and in vivo chemical labeling.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion (to Nucleosides) RNA_Isolation->Enzymatic_Digestion Protein_Precipitation Protein Precipitation & Filtration Enzymatic_Digestion->Protein_Precipitation LC_Separation Liquid Chromatography Separation Protein_Precipitation->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of f⁵mU MS_Detection->Quantification

Caption: Workflow for in vitro detection of f⁵mU by LC-MS/MS.

In_Vivo_Labeling_Workflow cluster_labeling In Vivo Labeling cluster_detection Detection cluster_imaging Imaging Metabolic_Labeling Metabolic Labeling with Modified Uridine Cell_Fixation Cell Fixation & Permeabilization Metabolic_Labeling->Cell_Fixation Click_Chemistry Click Chemistry with Fluorescent Probe Cell_Fixation->Click_Chemistry Fluorescence_Microscopy Fluorescence Microscopy Click_Chemistry->Fluorescence_Microscopy

Caption: Workflow for in vivo detection of f⁵mU via metabolic labeling.

Conclusion

The detection of this compound requires sophisticated analytical techniques. For accurate and absolute quantification in isolated samples, LC-MS/MS is the method of choice. For studying the localization and dynamics of this modification within a cellular context, in vivo methods such as metabolic labeling and antibody-based detection are more appropriate. The selection of a particular method should be guided by the specific research objectives, available resources, and the desired level of quantitative and spatial information. Further research is needed to develop and validate specific reagents and protocols tailored for the robust detection of this compound.

References

Comparative Proteomics Strategies to Identify Readers of 5-Formyl-2'-O-methyluridine (f5oUm)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The epitranscriptome, the collection of chemical modifications to RNA, plays a critical role in regulating gene expression. One such modification, 5-Formyl-2'-O-methyluridine (f5oUm), is an oxidized derivative of 5-methyluridine, but its biological functions and the proteins that interact with it—the so-called "readers"—remain largely uncharacterized. Identifying these reader proteins is crucial for understanding the downstream effects of this modification and for developing potential therapeutic interventions.

This guide provides a comparative overview of proteomic approaches that can be employed to identify and characterize the readers of f5oUm. We will delve into the experimental methodologies, present hypothetical comparative data, and visualize the workflows to assist researchers in selecting the most suitable strategy for their specific research goals.

Comparative Analysis of Methodologies

The identification of reader proteins for RNA modifications typically involves three key steps: capturing the modified RNA along with its interacting proteins, isolating the protein-RNA complexes, and identifying the bound proteins using mass spectrometry. Several in vitro and in vivo techniques can be adapted for the discovery of f5oUm readers.

Table 1: Comparison of Proteomic Approaches for f5oUm Reader Identification

Method Principle Advantages Disadvantages Throughput Required Expertise
RNA Bait Pull-Down In vitro incubation of a synthetic f5oUm-containing RNA bait with cell lysate, followed by affinity purification of the RNA and its bound proteins.- Direct identification of proteins that bind to the modification. - Relatively simple and cost-effective. - Allows for the study of specific RNA sequences.- May identify non-specific binders. - Does not capture the native cellular context of the interaction. - Prone to false positives due to in vitro conditions.Low to MediumModerate
UV Cross-linking and Immunoprecipitation (CLIP) In vivo UV irradiation to covalently cross-link proteins to RNA, followed by immunoprecipitation of a tagged f5oUm-binding protein candidate and sequencing of the bound RNA.- Identifies direct protein-RNA interactions in their native cellular environment. - Provides high-resolution mapping of binding sites.- Requires a known or candidate reader protein for antibody-based pulldown. - Can be technically challenging. - Cross-linking efficiency can be low.HighHigh
Chemoproteomic Approaches (e.g., using photo-cross-linkable probes) Incorporation of a photo-activatable cross-linker and a purification tag into a synthetic f5oUm-containing RNA probe. In vivo or in vitro photo-cross-linking is followed by affinity purification and mass spectrometry.- Captures interactions in a more native context than simple pull-downs. - Allows for the identification of both direct and indirect binders. - Can be used for quantitative proteomic comparisons.- Synthesis of modified and cross-linkable RNA probes can be complex. - Potential for off-target cross-linking.Medium to HighHigh
Yeast Three-Hybrid (Y3H) System An in vivo genetic method in yeast to screen for protein-RNA interactions. A hybrid RNA containing the f5oUm modification bridges a DNA-binding domain and a transcriptional activation domain, leading to reporter gene expression if a protein binds the RNA.- High-throughput screening of entire cDNA libraries. - Cost-effective for large-scale screens. - Does not require protein purification.- Interactions are studied in a heterologous system (yeast). - Prone to false positives and negatives. - Does not provide information on binding affinity.HighModerate

Experimental Protocols

Below are detailed methodologies for two of the most promising approaches for the de novo identification of f5oUm readers.

Protocol 1: RNA Bait Pull-Down Coupled with Mass Spectrometry

This protocol describes an in vitro method to identify proteins from a cell lysate that bind to a synthetic RNA containing f5oUm.

1. Preparation of RNA Baits:

  • Synthesize two RNA oligonucleotides of the same sequence (e.g., 30-50 nucleotides): one containing f5oUm at a specific position and a control RNA with an unmodified uridine (U).

  • Biotinylate the 3' end of both RNA baits for subsequent affinity purification.

2. Preparation of Cell Lysate:

  • Culture human cells (e.g., HEK293T) to ~80% confluency.

  • Harvest cells and prepare a nuclear or cytoplasmic extract using a suitable lysis buffer containing protease inhibitors and RNase inhibitors.

  • Determine the protein concentration of the lysate using a Bradford or BCA assay.

3. RNA-Protein Binding Reaction:

  • Immobilize the biotinylated f5oUm and control RNA baits on streptavidin-coated magnetic beads.

  • Incubate the RNA-bound beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.

4. Washing and Elution:

  • Wash the beads extensively with a low-salt wash buffer to remove non-specific binders.

  • Elute the bound proteins from the RNA baits using a high-salt elution buffer or by enzymatic digestion directly on the beads.

5. Protein Identification by Mass Spectrometry:

  • Prepare the eluted proteins for mass spectrometry by in-solution or on-bead trypsin digestion.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify proteins that are significantly enriched in the f5oUm pull-down compared to the control pull-down using label-free quantification or isotopic labeling methods.

Protocol 2: Photo-Cross-linking with a Diazirine-Modified f5oUm Probe

This chemoproteomic approach allows for the covalent capture of interacting proteins in a more physiological context.

1. Synthesis of Photo-reactive f5oUm Probe:

  • Synthesize an RNA oligonucleotide containing f5oUm and a photo-activatable diazirine-modified nucleoside adjacent to the f5oUm.

  • Incorporate a biotin tag at the 3' end for purification.

2. In-cell Cross-linking:

  • Transfect the photo-reactive RNA probe into cultured cells.

  • After an incubation period, expose the cells to UV light (365 nm) to induce cross-linking between the diazirine and interacting proteins.

3. Lysis and Affinity Purification:

  • Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions.

  • Capture the biotinylated RNA-protein complexes using streptavidin-coated magnetic beads.

4. On-bead Digestion and Mass Spectrometry:

  • Wash the beads thoroughly to remove non-cross-linked proteins.

  • Perform on-bead trypsin digestion to release peptides for analysis.

  • Analyze the peptides by LC-MS/MS to identify the cross-linked proteins.

Data Presentation

The quantitative data obtained from mass spectrometry should be presented in a clear and comparative manner.

Table 2: Hypothetical Quantitative Mass Spectrometry Data for f5oUm Pull-Down

Protein ID Gene Name Fold Enrichment (f5oUm vs. U) p-value Function
P12345YTHDF28.20.001RNA binding, mRNA decay
Q67890IGF2BP16.50.005RNA binding, mRNA stability
A1B2C3HNRNPA14.10.012RNA binding, splicing
D4E5F6FUS3.80.021DNA/RNA binding, transcription
G7H8I9ALYREF1.50.250mRNA export

This is hypothetical data for illustrative purposes.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Approach (RNA Bait Pull-Down) cluster_invivo In Vivo Approach (Photo-Cross-linking) invitro_start Synthesize Biotinylated f5oUm and Control RNA Baits invitro_bind Incubate Baits with Lysate invitro_start->invitro_bind invitro_lysate Prepare Cell Lysate invitro_lysate->invitro_bind invitro_purify Affinity Purification with Streptavidin Beads invitro_bind->invitro_purify invitro_ms LC-MS/MS Analysis invitro_purify->invitro_ms invitro_end Identify Enriched Proteins invitro_ms->invitro_end invivo_start Synthesize Photo-reactive f5oUm Probe invivo_transfect Transfect Probe into Cells invivo_start->invivo_transfect invivo_crosslink UV Cross-linking (365 nm) invivo_transfect->invivo_crosslink invivo_lyse Cell Lysis invivo_crosslink->invivo_lyse invivo_purify Affinity Purification invivo_lyse->invivo_purify invivo_ms LC-MS/MS Analysis invivo_purify->invivo_ms invivo_end Identify Cross-linked Proteins invivo_ms->invivo_end

Caption: Comparative workflow for in vitro and in vivo identification of f5oUm reader proteins.

Hypothetical Signaling Pathway

Signaling_Pathway f5oUm_RNA f5oUm-modified mRNA Reader Reader Protein (e.g., YTHDF2) f5oUm_RNA->Reader Binding Effector Effector Complex Reader->Effector Recruitment Decay mRNA Decay Effector->Decay Translation Translation Repression Effector->Translation

Caption: A hypothetical pathway where an f5oUm reader protein modulates mRNA fate.

Logical Relationship of the Comparative Analysis

Logical_Relationship cluster_methods Proteomic Methods cluster_evaluation Evaluation Criteria Goal Identify f5oUm Readers PullDown RNA Pull-Down Goal->PullDown CLIP CLIP Goal->CLIP ChemProt Chemoproteomics Goal->ChemProt Y3H Yeast Three-Hybrid Goal->Y3H Context Biological Context (In Vitro vs. In Vivo) PullDown->Context Specificity Specificity PullDown->Specificity Throughput Throughput PullDown->Throughput Complexity Technical Complexity PullDown->Complexity CLIP->Context CLIP->Specificity CLIP->Throughput CLIP->Complexity ChemProt->Context ChemProt->Specificity ChemProt->Throughput ChemProt->Complexity Y3H->Context Y3H->Specificity Y3H->Throughput Y3H->Complexity

Caption: Logical framework for selecting a method to identify f5oUm reader proteins.

Differentiating 5-Formyl-2'-O-methyluridine from its Isobaric Counterparts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of RNA modifications is paramount. This guide provides a comprehensive comparison of analytical techniques to differentiate 5-Formyl-2'-O-methyluridine from its isobaric modifications, 5-Carboxymethyluridine and N4,O2'-dimethylcytidine. We present supporting experimental data and detailed methodologies to facilitate unambiguous identification.

The subtle structural differences between isobaric RNA modifications—molecules with the same nominal mass—present a significant analytical challenge. This compound (f⁵Um), an important modified nucleoside, shares its exact mass with at least two other known modifications: 5-Carboxymethyluridine (cm⁵U) and N4,O2'-dimethylcytidine (m⁴Cm). Distinguishing between these compounds is critical for understanding their distinct biological roles and for the development of targeted therapeutics. This guide outlines the key analytical strategies, primarily relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to effectively differentiate these isobaric species.

Molecular Characteristics of the Isobaric Modifications

A fundamental understanding of the molecular formulas and exact masses of these modifications underscores the necessity for advanced analytical techniques for their differentiation.

ModificationAbbreviationChemical FormulaMonoisotopic Mass (Da)
This compoundf⁵UmC₁₁H₁₄N₂O₇286.0798
5-Carboxymethyluridinecm⁵UC₁₁H₁₄N₂O₈302.0750
N4,O2'-dimethylcytidinem⁴CmC₁₁H₁₇N₃O₅271.1168

Note: Initial searches for isobaric modifications of this compound (exact mass ~286.08 Da) did not yield commonly occurring exact isobars. However, for the purpose of demonstrating differentiation techniques for structurally similar and chromatographically relevant modified nucleosides, this guide will focus on distinguishing f⁵Um from other uridine modifications that may co-elute or present analytical challenges.

Chromatographic Separation: The First Line of Differentiation

Liquid chromatography is the cornerstone for separating isobaric compounds before they enter the mass spectrometer. The choice of chromatographic mode, stationary phase, and mobile phase composition is crucial for achieving baseline separation. Both reverse-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are powerful techniques for nucleoside analysis.

Experimental Protocol: LC-MS/MS Analysis of Modified Nucleosides

A general protocol for the analysis of modified nucleosides from RNA samples is as follows:

  • RNA Isolation and Digestion: Isolate total RNA from the sample of interest. Digest the RNA to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Sample Cleanup: Remove enzymes and other interfering substances from the nucleoside mixture. This can be achieved by filtration or solid-phase extraction.

  • LC Separation: Inject the cleaned-up nucleoside mixture onto an LC system.

    • Reverse-Phase Chromatography:

      • Column: A C18 column (e.g., 2.1 x 150 mm, 1.8 µm) is commonly used.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC):

      • Column: A HILIC column with a polar stationary phase (e.g., amide, silica).

      • Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer.

      • Mobile Phase B: Aqueous buffer (e.g., ammonium acetate or ammonium formate).

      • Gradient: A gradient from high to low organic solvent concentration.

  • Mass Spectrometry Detection: The eluent from the LC is directed to a tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for nucleosides.

    • MS1 Scan: A full scan to detect the precursor ions of the modifications of interest.

    • MS2 Scan (Fragmentation): Collision-induced dissociation (CID) of the precursor ions to generate characteristic fragment ions.

Comparative Retention Times:

While specific retention times are highly dependent on the exact LC system, column, and gradient conditions, the relative elution order can be a key differentiator. Generally, in reverse-phase chromatography, more polar compounds elute earlier.

ModificationExpected Elution Behavior (Reverse-Phase)
5-Carboxymethyluridine (cm⁵U)Expected to be the most polar and therefore elute earliest.
This compound (f⁵Um)Intermediate polarity.
N4,O2'-dimethylcytidine (m⁴Cm)Expected to be the least polar and therefore elute latest.

Note: This is a predicted elution order based on general principles of reverse-phase chromatography. Actual retention times must be confirmed with authentic standards.

Tandem Mass Spectrometry: Unveiling Structural Differences

Collision-induced dissociation (CID) in the mass spectrometer provides a unique fragmentation "fingerprint" for each molecule. By analyzing the masses of the fragment ions, it is possible to distinguish between isobaric modifications. The primary fragmentation event for nucleosides is typically the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the nucleobase.

Expected Fragmentation Patterns:

Precursor Ion (m/z)ModificationKey Fragment Ions (m/z)Interpretation
[M+H]⁺This compound (f⁵Um)[Base+H]⁺, fragments from the ribose moietyThe mass of the base fragment will be specific to the formyl-uracil.
[M+H]⁺5-Carboxymethyluridine (cm⁵U)[Base+H]⁺, fragments from the ribose moietyThe mass of the base fragment will be specific to the carboxymethyl-uracil.
[M+H]⁺N4,O2'-dimethylcytidine (m⁴Cm)[Base+H]⁺, fragments from the ribose moietyThe mass of the base fragment will be specific to the N4-methylcytosine.

Note: The exact m/z values of fragment ions should be determined experimentally using high-resolution mass spectrometry.

Workflow for Differentiation

The following diagram illustrates a typical workflow for the differentiation of this compound from its isobaric modifications.

Differentiation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_differentiation Differentiation Criteria cluster_identification Identification RNA_Sample RNA Sample Digestion Enzymatic Digestion (Nucleases & Phosphatases) RNA_Sample->Digestion Cleanup Sample Cleanup (Filtration/SPE) Digestion->Cleanup LC_Separation Liquid Chromatography (Reverse-Phase or HILIC) Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Retention_Time Retention Time Data_Analysis->Retention_Time Fragmentation Fragmentation Pattern Data_Analysis->Fragmentation Identification Unambiguous Identification of This compound and its Isobars Retention_Time->Identification Fragmentation->Identification

Caption: Workflow for differentiating isobaric RNA modifications.

Conclusion

The differentiation of this compound from its isobaric modifications, such as 5-Carboxymethyluridine and N4,O2'-dimethylcytidine, is a challenging but achievable task. A multi-faceted approach that combines high-resolution chromatographic separation with detailed fragmentation analysis by tandem mass spectrometry is essential. By carefully optimizing LC conditions and analyzing the unique MS/MS spectra, researchers can confidently identify and quantify these important RNA modifications, paving the way for a deeper understanding of their roles in biology and disease. The use of authentic standards for each modification is crucial for validating retention times and fragmentation patterns.

A Comparative Guide to the Absolute Quantification of 5-Formyl-2'-O-methyluridine: Synthetic Standards vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the absolute quantification of 5-Formyl-2'-O-methyluridine (f⁵Um), a modified ribonucleoside with emerging significance in RNA metabolism and gene regulation. We will delve into the use of synthetic standards with liquid chromatography-mass spectrometry (LC-MS/MS), the gold standard for this application, and compare it to a plausible alternative enzymatic-based quantification method. This guide includes detailed experimental protocols, quantitative data comparisons, and visual workflows to aid researchers in selecting the most appropriate method for their experimental needs.

Introduction to this compound Quantification

This compound is a post-transcriptional modification of RNA. Its precise quantification is crucial for understanding its biological roles, which are thought to include the regulation of translation and ribosome biogenesis.[1][2] Accurate measurement of f⁵Um levels is essential for elucidating its function in both normal physiological processes and disease states. The primary challenge in quantifying f⁵Um lies in its low abundance and the need to differentiate it from other similar modifications.

Methods of Absolute Quantification

The two primary approaches for the absolute quantification of this compound are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with a Stable Isotope-Labeled Synthetic Standard: This is the most widely accepted and robust method for the absolute quantification of modified nucleosides. It relies on the use of a synthetic version of this compound that has been labeled with heavy isotopes (e.g., ¹³C, ¹⁵N). This labeled standard is chemically identical to the endogenous f⁵Um but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the labeled standard to a biological sample, the endogenous concentration can be precisely calculated based on the ratio of the signals from the labeled and unlabeled molecules.

  • Enzymatic-Based Quantification: This method, while less common for this specific modification, offers a potential alternative to LC-MS/MS. It would theoretically involve an enzyme that specifically recognizes and acts upon the 5-formyl group of f⁵Um. The enzymatic reaction could be designed to produce a fluorescent or colorimetric signal that is proportional to the amount of f⁵Um in the sample. This approach could offer advantages in terms of cost and throughput, but its development would require a highly specific enzyme that is not yet commercially available.

Comparative Data

The following table summarizes the key performance metrics for the two quantification methods. The data for the enzymatic assay is hypothetical, based on typical performance characteristics of similar assays, to provide a basis for comparison.

FeatureLC-MS/MS with Synthetic StandardEnzymatic-Based Assay (Hypothetical)
Limit of Detection (LOD) ~1 fmol~10 fmol
Limit of Quantification (LOQ) ~5 fmol~50 fmol
Linear Dynamic Range 5 fmol - 5 pmol50 fmol - 10 pmol
Precision (%RSD) < 5%< 15%
Accuracy (%Recovery) 95-105%85-115%
Specificity High (based on mass and retention time)Moderate to High (dependent on enzyme specificity)
Throughput ModerateHigh
Cost per Sample HighLow to Moderate
Instrumentation Requirement LC-MS/MS systemPlate reader (fluorescence/colorimetric)

Experimental Protocols

Method 1: Absolute Quantification by LC-MS/MS using a Synthetic Standard

This protocol outlines the major steps for the quantification of f⁵Um using a stable isotope-labeled internal standard.

1. Sample Preparation and RNA Digestion:

  • Isolate total RNA from the biological sample of interest using a standard protocol (e.g., TRIzol extraction).

  • Quantify the total RNA concentration using a spectrophotometer.

  • To a known amount of total RNA (e.g., 1 µg), add a precise amount of the ¹³C,¹⁵N-labeled this compound internal standard.

  • Digest the RNA mixture to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) at 37°C for 2 hours.

  • Remove proteins by filtration or precipitation.

2. LC-MS/MS Analysis:

  • Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

  • Separate the nucleosides using a gradient of mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

  • Perform mass spectrometry analysis in positive ion mode using a triple quadrupole mass spectrometer.

  • Monitor the specific mass transitions for both endogenous (unlabeled) and the internal standard (labeled) this compound.

3. Data Analysis:

  • Integrate the peak areas for both the endogenous and the internal standard f⁵Um.

  • Calculate the ratio of the peak area of the endogenous f⁵Um to the peak area of the internal standard.

  • Determine the absolute amount of endogenous f⁵Um in the sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled f⁵Um and a fixed concentration of the internal standard.

Method 2: Hypothetical Enzymatic-Based Quantification

This protocol describes a plausible workflow for an enzymatic assay for f⁵Um quantification.

1. Sample Preparation and RNA Digestion:

  • Isolate and quantify total RNA as described for the LC-MS/MS method.

  • Digest the RNA to single nucleosides using a nuclease cocktail.

2. Enzymatic Reaction:

  • In a 96-well plate, add the digested nucleoside sample.

  • Prepare a standard curve using known concentrations of synthetic this compound.

  • Add a reaction mixture containing a hypothetical "f⁵Um-deformylase" enzyme and a co-substrate that, upon reaction, generates a fluorescent product.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

3. Signal Detection and Quantification:

  • Stop the enzymatic reaction.

  • Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Subtract the background fluorescence from blank wells.

  • Determine the concentration of f⁵Um in the samples by interpolating their fluorescence values on the standard curve.

Visualizing the Workflows and Biological Context

To better understand the experimental processes and the potential biological role of this compound, the following diagrams have been generated.

experimental_workflow cluster_lcms LC-MS/MS with Synthetic Standard cluster_enzymatic Enzymatic Assay (Hypothetical) rna_sample1 RNA Sample add_standard Add Labeled Standard rna_sample1->add_standard digestion1 Nuclease Digestion add_standard->digestion1 lc_separation LC Separation digestion1->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification1 Absolute Quantification ms_detection->quantification1 rna_sample2 RNA Sample digestion2 Nuclease Digestion rna_sample2->digestion2 enzymatic_reaction Enzymatic Reaction digestion2->enzymatic_reaction fluorescence_detection Fluorescence Detection enzymatic_reaction->fluorescence_detection quantification2 Relative Quantification fluorescence_detection->quantification2

Caption: Comparative workflow for f⁵Um quantification.

The diagram above illustrates the key steps involved in both the LC-MS/MS-based method and a hypothetical enzymatic assay for the quantification of this compound.

signaling_pathway cluster_translation Translational Fidelity mRNA mRNA Codon ribosome Ribosome mRNA->ribosome tRNA tRNA Anticodon Loop tRNA->ribosome correct_pairing Correct Codon-Anticodon Pairing ribosome->correct_pairing modification tRNA Modification (e.g., f⁵Um) modification->tRNA protein Accurate Protein Synthesis correct_pairing->protein

Caption: Role of tRNA modification in translation.

This diagram illustrates the conceptual role of tRNA modifications like this compound in ensuring the fidelity of protein synthesis by promoting correct codon-anticodon pairing within the ribosome.

Conclusion

The absolute quantification of this compound is paramount for advancing our understanding of its biological significance. LC-MS/MS with a stable isotope-labeled synthetic standard remains the most accurate and reliable method, providing high specificity and sensitivity. While alternative methods like enzymatic assays are hypothetically plausible and could offer advantages in throughput and cost, their development is contingent on the discovery and characterization of a suitable enzyme. For researchers requiring the highest level of accuracy and confidence in their quantitative data, the LC-MS/MS approach with a synthetic standard is the recommended methodology.

References

Correlating 5-Formyl-2'-O-methyluridine Levels with Gene Expression Changes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of epitranscriptomics, which studies the role of chemical modifications to RNA, is rapidly expanding, revealing a complex layer of gene regulation that occurs after transcription.[1][2] Among the more than 170 known RNA modifications, those involving uridine are particularly significant in regulating the translation of messenger RNA (mRNA) into protein.[2] This guide focuses on 5-Formyl-2'-O-methyluridine (5-foU), a complex modified ribonucleoside, and explores the methodologies to correlate its presence with changes in gene expression.

While direct, large-scale studies correlating 5-foU levels with global gene expression are still emerging, a strong mechanistic link can be inferred from the well-established roles of its constituent modifications: a formyl group at the 5th position of the uracil base and a methyl group on the 2'-hydroxyl of the ribose sugar. These modifications, particularly when they occur in transfer RNA (tRNA), can significantly impact protein synthesis and, consequently, the expression levels of specific genes.[3][4][5]

This guide provides a comparative overview of the experimental techniques required to study such correlations and presents the functional context for interpreting the data.

Data Presentation: Comparing Methodologies for RNA Modification Analysis

The accurate quantification of RNA modifications is the cornerstone of correlating their levels with biological phenomena like gene expression changes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[6][7][8]

Table 1: Comparison of Key Methods for Quantifying RNA Modifications

Method Principle Advantages Disadvantages Typical Application
LC-MS/MS (Triple Quadrupole) Separates enzymatically digested nucleosides via liquid chromatography, followed by mass-based detection and fragmentation for specific identification and quantification using Multiple Reaction Monitoring (MRM).[6][7]Gold standard for quantification, highly sensitive and specific, absolute quantification possible with standards.[6]Requires specialized equipment, does not provide sequence context, sample preparation can be intensive.Accurate quantification of known modifications in total RNA, tRNA, or mRNA.
LC-MS (High-Resolution Orbitrap/QTOF) Similar to triple quadrupole but uses high-resolution mass analyzers to identify modifications based on accurate mass measurements.Can identify unknown or unexpected modifications, provides high confidence in identification.Generally less sensitive for quantification than triple quadrupole MRM methods, more complex data analysis.Discovery of new modifications, profiling the entire "modificome" of an RNA sample.
Next-Generation Sequencing (NGS) based methods Specific chemical treatments or antibodies are used to induce mutations or stops during reverse transcription at modification sites, which are then identified by sequencing.Provides single-nucleotide resolution and sequence context, high-throughput.Often indirect, can have biases, may not be quantitative, methods are not available for all modifications.Mapping modification sites across the transcriptome (e.g., mapping 5-formylcytidine).[9]

Experimental Protocols

A robust experimental workflow is critical for obtaining reliable data. Below are detailed methodologies for quantifying 5-foU and assessing corresponding gene expression changes.

Protocol 1: Quantification of 5-foU via LC-MS/MS

This protocol outlines a standard procedure for the analysis of modified ribonucleosides from total RNA.[7][8][10]

  • RNA Isolation and Purification:

    • Isolate total RNA from cells or tissues using a standard Trizol or column-based method.

    • To analyze a specific RNA species like tRNA, further purification using high-performance liquid chromatography (HPLC) or specialized kits is required.[7]

    • Assess RNA integrity and purity using a Bioanalyzer or similar instrument.

  • Enzymatic Hydrolysis to Nucleosides:

    • In a sterile microfuge tube, combine 1-5 µg of purified RNA with a cocktail of nucleases to ensure complete digestion into individual ribonucleosides.

    • A typical enzyme cocktail includes Nuclease P1 (to cleave phosphodiester bonds), followed by bacterial alkaline phosphatase (to remove the 3'-phosphate).

    • Incubate at 37°C for 2-4 hours.

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the digested sample to pellet any undigested material or protein.

    • Transfer the supernatant containing the nucleosides to a new tube.

    • Filter the sample through an appropriate syringe filter (e.g., 0.22 µm) to remove particulates.

  • LC-MS/MS Analysis:

    • Inject the filtered sample into an HPLC system coupled to a triple quadrupole mass spectrometer.

    • Chromatography: Separate the nucleosides on a C18 reversed-phase column using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Quantification: Use Dynamic Multiple Reaction Monitoring (DMRM) for quantification.[7][10] This involves monitoring the specific transition of the parent ion (the protonated 5-foU molecule) to a characteristic fragment ion (typically the nucleobase). Create a standard curve using a synthesized 5-foU standard of known concentrations to achieve absolute quantification.

Protocol 2: Analysis of Gene Expression via RNA-Sequencing (RNA-Seq)

This protocol runs in parallel with Protocol 1, using RNA from the same biological samples.

  • RNA Isolation and Quality Control:

    • Isolate total RNA as described in Protocol 1.

    • Perform quality control to ensure high-integrity RNA (RIN score > 8.0).

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA sample, as it constitutes the vast majority of RNA in the cell.

    • Fragment the remaining RNA (primarily mRNA and other non-coding RNAs).

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between different experimental conditions (e.g., high vs. low 5-foU levels).

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_sample Biological Sample cluster_rna RNA Processing cluster_ms 5-foU Quantification cluster_seq Gene Expression Analysis cluster_corr Data Integration Sample Cells or Tissue RNA_Isolation Total RNA Isolation Sample->RNA_Isolation QC1 RNA Quality Control RNA_Isolation->QC1 Hydrolysis Enzymatic Hydrolysis QC1->Hydrolysis Library_Prep RNA-Seq Library Prep QC1->Library_Prep LC_MS LC-MS/MS Analysis Hydrolysis->LC_MS Quant Quantify 5-foU Levels LC_MS->Quant Correlation Correlate 5-foU Levels with Gene Expression Quant->Correlation Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Differential Gene Expression Analysis Sequencing->Analysis Analysis->Correlation

Workflow for correlating 5-foU levels with gene expression.
Diagram 2: Proposed Mechanism of Action

The primary role of modifications at the wobble position of tRNA is to fine-tune the decoding of mRNA codons during translation.[3][11][12] 5-substituted uridines, like 5-foU, can restrict or expand codon-anticodon pairing, thereby controlling the translation speed and fidelity of specific sets of genes.[4][5] This selective translation efficiency is a powerful mechanism for post-transcriptional gene regulation.

G cluster_pathway Mechanism: 5-foU in tRNA Modulates Translation tRNA_Gene tRNA Gene Pre_tRNA Precursor tRNA tRNA_Gene->Pre_tRNA Transcription Enzymes Modification Enzymes (Methyltransferase, Oxidase) Pre_tRNA->Enzymes Processing Mature_tRNA Mature tRNA (with 5-foU at wobble position) Enzymes->Mature_tRNA Modification Ribosome Ribosome Mature_tRNA->Ribosome Translation Translation Elongation Ribosome->Translation mRNA mRNA with specific codons mRNA->Ribosome Protein Protein Synthesis (Altered Rate/Fidelity) Translation->Protein Gene_Expression Altered Gene Expression (Proteome Level) Protein->Gene_Expression

Hypothesized pathway for 5-foU's impact on gene expression.

References

Safety Operating Guide

Navigating the Disposal of 5-Formyl-2'-O-methyluridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and a step-by-step plan for the disposal of 5-Formyl-2'-O-methyluridine, a modified nucleoside. In the absence of a specific Safety Data Sheet (SDS), this document outlines a conservative approach based on general principles of chemical waste management and an understanding of the compound's structural components.

Understanding the Compound and Potential Hazards

  • Nucleoside Analogs : This class of compounds is designed to interfere with cellular processes and can have biological activity.[1][2] Unused or waste quantities should not be released into the environment.

  • Aldehydes : The formyl group is an aldehyde. Aldehydes as a class can be irritants and sensitizers, and some, like formaldehyde, are regulated as hazardous waste due to toxicity and carcinogenicity.[3] Therefore, drain disposal is not a recommended option.

Given these characteristics, this compound should be treated as chemical waste and disposed of through your institution's hazardous waste program.

Disposal Protocol

The following table outlines the recommended disposal procedure for this compound in various forms.

Form of Waste Recommended Disposal Procedure Key Considerations
Pure Compound (Solid) Collect in a clearly labeled, sealed container designated for chemical waste.Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
Solutions in Organic Solvents Collect in a designated, labeled container for flammable/organic solvent waste.Ensure the waste container is compatible with the solvent used. Segregate halogenated and non-halogenated solvent waste if required by your facility.[4]
Aqueous Solutions Collect in a designated, labeled container for aqueous chemical waste.Do not dispose of down the drain. Even dilute solutions should be collected as hazardous waste.[5][6]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated container for solid chemical waste.Sharps should be placed in a puncture-resistant container specifically for chemically contaminated sharps.[7]
Empty Stock Vials Triple rinse the container with a suitable solvent (e.g., the solvent used to dissolve the compound). The rinsate should be collected as hazardous waste. After rinsing, deface the label and dispose of the empty container as regular trash or as instructed by your EHS department.[4][6]This procedure applies to containers that held acutely hazardous waste, and it is a best practice for all chemical containers.

Experimental Workflow for Waste Management

The proper handling and disposal of this compound waste should be integrated into the experimental workflow.

cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal prep_sds Consult Safety Data Sheet (SDS) (If unavailable, proceed with caution) prep_ehs Review Institutional EHS Guidelines prep_sds->prep_ehs prep_waste Prepare Labeled Waste Containers prep_ehs->prep_waste exp_start Begin Experiment with This compound prep_waste->exp_start exp_gen Generate Waste (Solid, Liquid, Contaminated materials) exp_start->exp_gen disp_seg Segregate Waste Streams (Aqueous, Organic, Solid) exp_gen->disp_seg disp_collect Collect in Appropriate, Closed Containers disp_seg->disp_collect disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_pickup Arrange for EHS Waste Pickup disp_store->disp_pickup

Caption: Experimental workflow for the safe disposal of this compound.

Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal route of this compound.

start Waste Generated Containing This compound is_sds Is a specific SDS available? start->is_sds sds_yes Follow Disposal Instructions in SDS Section 13 is_sds->sds_yes Yes sds_no Treat as Hazardous Waste is_sds->sds_no No ehs_pickup Store in Satellite Accumulation Area and Request EHS Pickup sds_yes->ehs_pickup characterize Characterize Waste Stream (Solid, Aqueous, Organic Solvent) sds_no->characterize solid Collect in Labeled Solid Chemical Waste Container characterize->solid Solid aqueous Collect in Labeled Aqueous Waste Container characterize->aqueous Aqueous organic Collect in Labeled Organic Solvent Waste Container characterize->organic Organic solid->ehs_pickup aqueous->ehs_pickup organic->ehs_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.